molecular formula C8H15O3- B1259324 3-Hydroxyoctanoate

3-Hydroxyoctanoate

货号: B1259324
分子量: 159.2 g/mol
InChI 键: NDPLAKGOSZHTPH-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Hydroxyoctanoate is a fundamental monomeric unit in the biosynthesis of medium-chain-length polyhydroxyalkanoates (PHAs), specifically poly(this compound) (PHO) . This compound is of significant research interest for developing advanced, biodegradable biomaterials. A primary application is in the construction of artificial skin substitutes and porous dressing materials for skin regeneration processes . Furthermore, its polymer, PHO, has been investigated in vivo as a conduit for peripheral nerve regeneration, demonstrating biocompatibility and supporting neuroregeneration with minimal inflammatory reaction in animal models . Researchers also utilize PHO in cardiac tissue engineering and to create novel nanocomposites by combining it with bioactive glass nanoparticles for enhanced haemostatic and antibacterial properties . The mechanism of action for these applications is primarily structural; PHO, polymerized from this compound, is an elastomeric, biodegradable polyester that provides a flexible, three-dimensional scaffold for cell attachment and tissue ingrowth . It is produced by various bacteria, such as Pseudomonas oleovorans , as a carbon and energy storage compound and undergoes hydrolytic degradation in vivo over an extended period . This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research purposes . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C8H15O3-

分子量

159.2 g/mol

IUPAC 名称

3-hydroxyoctanoate

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1

InChI 键

NDPLAKGOSZHTPH-UHFFFAOYSA-M

SMILES

CCCCCC(CC(=O)[O-])O

规范 SMILES

CCCCCC(CC(=O)[O-])O

同义词

3-hydroxyoctanoate
3-hydroxyoctanoic acid
3-hydroxyoctanoic acid, (S)-
3-hydroxyoctanoic acid, (S)-isome

产品来源

United States

Foundational & Exploratory

The Core of Virulence: A Technical Guide to 3-Hydroxyoctanoate Biosynthesis in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-hydroxyoctanoate is a crucial precursor molecule in Pseudomonas, particularly in the opportunistic pathogen Pseudomonas aeruginosa. It serves as a key building block for two major classes of virulence factors: polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers, and rhamnolipids, which are secreted biosurfactants essential for motility, biofilm formation, and host-pathogen interactions. The biosynthesis of 3-hydroxyoctanoate is intricately linked to the bacterium's central carbon metabolism and is tightly regulated by complex signaling networks. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid researchers in their study of Pseudomonas physiology and the development of novel anti-virulence strategies.

The Biosynthetic Pathway of this compound

The synthesis of (3R)-hydroxyoctanoate in Pseudomonas is not a standalone pathway but is deeply integrated with the bacterium's fatty acid metabolism. There are two primary routes for the provision of (3R)-hydroxyacyl precursors for its biosynthesis: the de novo fatty acid synthesis pathway and the β-oxidation pathway [1][2].

De Novo Fatty Acid Synthesis Pathway

When Pseudomonas is grown on carbohydrate sources like glucose or gluconate, the de novo fatty acid synthesis (FASII) pathway is the primary source of 3-hydroxyacyl intermediates. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a cycle of condensation, reduction, and dehydration reactions to build the fatty acid chain[1]. The key intermediates for this compound synthesis are (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules.

The central enzymes involved in this pathway leading to the formation of the 3-hydroxyoctanoyl-ACP intermediate include:

  • FabG (β-ketoacyl-ACP reductase): This enzyme catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP[1].

  • PhaG (3-hydroxyacyl-ACP:CoA transacylase): PhaG plays a pivotal role in diverting intermediates from the FASII pathway towards PHA synthesis. It is believed to function as a 3-hydroxyacyl-ACP thioesterase, converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyalkanoic acid, which is then activated to its CoA thioester[1]. The expression of phaG is often induced under nutrient-limiting conditions[3].

β-Oxidation Pathway

When grown on fatty acids, Pseudomonas utilizes the β-oxidation pathway for their catabolism. This pathway can also serve as a direct source of (R)-3-hydroxyacyl-CoA intermediates for PHA synthesis[1][2]. The key enzyme in this context is:

  • PhaJ (Enoyl-CoA hydratase): This enzyme catalyzes the hydration of enoyl-CoA to (R)-3-hydroxyacyl-CoA, directly feeding into the PHA synthesis pathway[1].

Formation of this compound-Containing Molecules

Once (R)-3-hydroxyoctanoyl-ACP or (R)-3-hydroxyoctanoyl-CoA is synthesized, it can be channeled into two major downstream pathways:

  • Rhamnolipid Synthesis: The enzyme RhlA is a key player in rhamnolipid biosynthesis. It is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase that catalyzes the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the lipid moiety of rhamnolipids[4][5]. RhlA shows a preference for C10 and C8 3-hydroxyacyl-ACP substrates. The resulting HAA, which can be composed of two this compound molecules, is then glycosylated by rhamnosyltransferases (RhlB and RhlC) to form mono- and di-rhamnolipids.

  • Polyhydroxyalkanoate (PHA) Synthesis: The (R)-3-hydroxyacyl-CoA monomers, including 3-hydroxyoctanoyl-CoA, are polymerized by PHA synthases (PhaC1 and PhaC2) to form medium-chain-length PHAs (mcl-PHAs)[2][6].

Quantitative Data

The production of this compound and its derivatives is highly dependent on the carbon source, nutrient availability, and the genetic background of the Pseudomonas strain.

ParameterValueConditionReference
P(3HO) Accumulation Up to 31.38% of dry cell weightPseudomonas mendocina grown on sodium octanoate (B1194180) for 48h in mineral salt medium.[7][8]
PHA Composition from Gluconate This compound as a major constituentP. putida KT2442 grown on glucose, fructose, or glycerol.[9]
PHA Composition from Fatty Acids This compound as a major monomerPseudomonas spp. grown on even-chain-length fatty acids.[1]
Rhamnolipid Production Varies significantly (from <1 g/L to over 15 g/L)Dependent on strain, carbon source (e.g., glycerol, plant oils), and cultivation conditions.[10]

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, with quorum sensing (QS) playing a central role, particularly in the context of rhamnolipid production.

Quorum Sensing Regulation

In P. aeruginosa, the production of rhamnolipids is primarily controlled by two interconnected QS systems: the las and rhl systems[11][12].

  • The las system: This system consists of the transcriptional regulator LasR and the autoinducer synthase LasI, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At high cell densities, 3-oxo-C12-HSL binds to and activates LasR, which in turn activates the expression of numerous virulence genes, including the rhl system.

  • The rhl system: This system is composed of the transcriptional regulator RhlR and the autoinducer synthase RhlI, which synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The LasR/3-oxo-C12-HSL complex activates the transcription of the rhlR and rhlI genes. Subsequently, the RhlR/C4-HSL complex directly activates the transcription of the rhlAB operon, which encodes the enzymes responsible for the synthesis of the HAA precursor of rhamnolipids[4][5][11].

  • The pqs system: The Pseudomonas quinolone signal (PQS) system also plays a role in regulating rhamnolipid synthesis. The PQS system, through its effector PqsE, positively regulates the rhl system[13].

Quorum_Sensing_Regulation cluster_las las System cluster_rhl rhl System cluster_pqs pqs System cluster_target_genes Target Genes LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR_C12HSL LasR/3-oxo-C12-HSL Complex C12HSL->LasR binds to RhlI RhlI LasR_C12HSL->RhlI activates transcription RhlR RhlR LasR_C12HSL->RhlR activates transcription C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR_C4HSL RhlR/C4-HSL Complex C4HSL->RhlR binds to rhlAB rhlAB operon RhlR_C4HSL->rhlAB activates transcription PqsE PqsE PqsE->RhlR positively regulates

Quorum sensing regulation of rhamnolipid biosynthesis.
Metabolic Regulation

The flux of intermediates towards this compound synthesis is also regulated by the overall metabolic state of the cell. Nutrient limitation, particularly nitrogen limitation in the presence of excess carbon, is a well-known trigger for both PHA and rhamnolipid production[3]. This is partly due to the upregulation of genes like phaG under these conditions, which funnels precursors from fatty acid synthesis into the PHA pathway[3].

Experimental Protocols

Quantification of this compound Monomers by GC-MS

This protocol describes the analysis of this compound monomers from bacterial biomass, typically as part of a PHA composition analysis.

1. Cell Lysis and Methanolysis: a. Harvest 10-20 mg of lyophilized bacterial cells into a screw-capped glass tube. b. Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 15% (v/v) sulfuric acid and an internal standard (e.g., methyl benzoate). c. Seal the tube tightly and heat at 100°C for 140 minutes in a heating block. d. Cool the tube to room temperature.

2. Extraction: a. Add 1 mL of distilled water to the tube and vortex vigorously for 1 minute. b. Centrifuge at 4,000 x g for 10 minutes to separate the phases. c. Carefully transfer the lower organic (chloroform) phase containing the methyl esters of the 3-hydroxyalkanoates to a new glass tube.

3. GC-MS Analysis: a. Inject 1-2 µL of the organic phase into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. GC Conditions (example):

  • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
  • Carrier gas: Helium at a constant flow rate of 1 mL/min.
  • Injector temperature: 250°C.
  • Oven temperature program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 8°C/min, and hold for 5 minutes. c. MS Conditions (example):
  • Ionization mode: Electron Impact (EI) at 70 eV.
  • Scan range: m/z 50-500.
  • Source temperature: 230°C. d. Data Analysis: Identify the methyl-3-hydroxyoctanoate peak based on its retention time and mass spectrum (characteristic fragment ions). Quantify the peak area relative to the internal standard.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis, such as rhlA or phaG.

1. RNA Extraction: a. Harvest bacterial cells from a mid-logarithmic or stationary phase culture by centrifugation. b. Immediately resuspend the cell pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the RNA integrity. c. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

2. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers. b. Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., rpoD, gyrB), and a SYBR Green-based qPCR master mix. b. qPCR cycling conditions (example):

  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute. c. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products. d. Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.

Protein Expression and Purification of RhlA

This protocol provides a general workflow for the expression and purification of His-tagged RhlA from E. coli.

1. Expression: a. Clone the rhlA gene into an expression vector with an N- or C-terminal His-tag (e.g., pET vector series). b. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

2. Cell Lysis: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate at high speed to pellet the cell debris.

3. Purification: a. Load the cleared lysate onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer. b. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged RhlA protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). d. Analyze the purified protein fractions by SDS-PAGE to assess purity. e. If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.

Visualizations

Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_enzymes Key Enzymes cluster_products Final Products Carbohydrates Carbohydrates FASII De Novo Fatty Acid Synthesis (FASII) Carbohydrates->FASII FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP FASII->Hydroxyacyl_ACP Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA BetaOxidation->Hydroxyacyl_CoA PhaG PhaG Hydroxyacyl_ACP->PhaG converts to RhlA RhlA Hydroxyacyl_ACP->RhlA PhaC PhaC Hydroxyacyl_CoA->PhaC PhaG->Hydroxyacyl_CoA HAA HAA (Rhamnolipid Precursor) RhlA->HAA PHA mcl-PHA PhaC->PHA

Workflow of this compound precursor biosynthesis and utilization.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results BacterialCulture Bacterial Culture CellHarvest Cell Harvesting BacterialCulture->CellHarvest Biomass Lyophilized Biomass CellHarvest->Biomass RNA_Extraction RNA Extraction CellHarvest->RNA_Extraction Methanolysis Methanolysis & Extraction Biomass->Methanolysis TotalRNA Total RNA RNA_Extraction->TotalRNA cDNA_Synthesis cDNA Synthesis TotalRNA->cDNA_Synthesis GCMS GC-MS Analysis Methanolysis->GCMS MonomerQuant This compound Quantification GCMS->MonomerQuant RTqPCR RT-qPCR cDNA_Synthesis->RTqPCR GeneExpression Gene Expression Profile RTqPCR->GeneExpression

Experimental workflow for the analysis of this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Pseudomonas is a central metabolic hub that fuels the production of critical virulence factors. A thorough understanding of this pathway, its key enzymes, and its intricate regulatory networks is paramount for the development of novel therapeutic strategies that aim to disarm this versatile pathogen rather than kill it, thereby reducing the selective pressure for antibiotic resistance. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of Pseudomonas physiology and to those in the pursuit of innovative anti-infective agents.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Hydroxyoctanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoate, a medium-chain 3-hydroxy fatty acid, has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. It is an endogenous metabolite and a key signaling molecule, notably acting as a primary agonist for the G protein-coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3)[1][2][3]. This interaction implicates this compound in the regulation of metabolic processes, including lipolysis, and suggests its potential as a target for drug development in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its characterization, and insights into its primary signaling pathway.

Chemical and Physical Properties

Precise experimental data for this compound in its salt form is limited in the literature. Therefore, the properties of its conjugate acid, 3-hydroxyoctanoic acid, are presented here as a close proxy. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.

Table 1: Chemical and Physical Properties of 3-Hydroxyoctanoic Acid

PropertyValueSource
Chemical Formula C₈H₁₆O₃[3][4]
Molecular Weight 160.21 g/mol [3][5]
Boiling Point 288.3 °C at 760 mmHg[5]
Solubility Soluble in chloroform (B151607), ethanol, and methanol (B129727).[6] Predicted water solubility: 13.6 g/L.[6]
pKa (Strongest Acidic) 4.84 (Predicted)[4]
Physical Description Colorless liquid. Solid form also reported.[5][7][5][7]

Signaling Pathway of this compound

The primary signaling pathway of this compound involves its interaction with the G protein-coupled receptor GPR109B (HCAR3). This receptor is predominantly expressed in adipocytes and immune cells[1][2].

GPR109B Signaling Cascade

Upon binding of this compound to GPR109B, the receptor couples to a Gi-type G protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby suppressing lipolysis[2].

GPR109B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3HO This compound GPR109B GPR109B (HCAR3) 3HO->GPR109B Binds to Gi Gi Protein GPR109B->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis ↓ Lipolysis HSL->Lipolysis Catalyzes

GPR109B Signaling Pathway

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of polyhydroxyalkanoates (PHAs) and their monomeric components[8][9][10][11][12][13][14][15].

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., deuterated 3-hydroxyoctanoic acid)

  • Methanol containing 3% (v/v) sulfuric acid (for esterification)

  • Chloroform

  • Sodium sulfate (B86663) (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add a known amount of the internal standard.

  • Esterification: Add 2 mL of methanol containing 3% sulfuric acid. Heat the mixture at 100°C for 2 hours to convert 3-hydroxyoctanoic acid to its methyl ester.

  • Extraction: After cooling, add 1 mL of water and 1 mL of chloroform. Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Isolation: Carefully collect the lower chloroform phase, which contains the methyl ester of this compound.

  • Drying: Pass the chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the dried extract into the GC-MS system.

  • Quantification: Identify the peak corresponding to the methyl this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Cell-Based Assay for GPR109B Activation

This protocol describes a general method to assess the activation of GPR109B by this compound in a cell-based system[16][17].

Objective: To determine the potency and efficacy of this compound in activating GPR109B.

Materials:

  • HEK293 cells stably expressing human GPR109B (or other suitable host cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

Procedure:

  • Cell Culture: Culture the GPR109B-expressing cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. The inhibition of forskolin-stimulated cAMP production indicates GPR109B activation. Calculate the EC₅₀ value to determine the potency of this compound.

Experimental Workflow

The following workflow outlines a comprehensive approach to characterizing the interaction of this compound with its receptor and its downstream effects.

Experimental_Workflow cluster_step1 Step 1: Ligand Characterization cluster_step2 Step 2: Receptor Interaction cluster_step3 Step 3: Downstream Effects Quantification Quantification of 3-HO in Biological Samples (GC-MS) Binding_Assay Receptor Binding Assay (Radioligand or Fluorescence) Quantification->Binding_Assay Informs concentration range Cell_Assay Cell-Based Functional Assay (cAMP Measurement) Binding_Assay->Cell_Assay Confirms direct interaction Lipolysis_Assay Lipolysis Assay in Adipocytes (Glycerol/FFA Release) Cell_Assay->Lipolysis_Assay Links receptor activation to cellular response Immune_Assay Immune Cell Function Assay (e.g., Cytokine Release) Cell_Assay->Immune_Assay Investigates effects in other relevant cell types

Experimental Workflow for this compound Research

This workflow provides a logical progression from the basic characterization of this compound to the detailed investigation of its biological functions.

Conclusion

This compound is a biologically significant molecule with well-defined signaling roles, primarily through the GPR109B receptor. While a comprehensive dataset of its experimental physical properties is still emerging, the information available for its conjugate acid provides a solid foundation for ongoing research. The experimental protocols and workflows outlined in this guide offer a robust framework for scientists and drug development professionals to further investigate the therapeutic potential of this intriguing hydroxy fatty acid. Future studies focusing on the precise determination of the physicochemical properties of this compound salts will be invaluable for advancing our understanding and application of this molecule.

References

Natural Producers of Poly(3-hydroxyoctanoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable polyesters synthesized by various microorganisms. These biopolymers are attracting significant attention in the biomedical field for applications such as drug delivery, tissue engineering, and the manufacturing of medical implants, owing to their biocompatibility and diverse mechanical properties. This technical guide provides an in-depth overview of the natural producers of P(3HO), detailing their production capabilities, the experimental protocols for their cultivation and polymer extraction, and the underlying biosynthetic pathways.

Natural Producers of Poly(this compound)

A variety of Gram-negative and some Gram-positive bacteria have been identified as natural producers of P(3HO) and other mcl-PHAs. These microorganisms typically accumulate PHAs as intracellular carbon and energy reserves, often under conditions of nutrient limitation with an excess carbon source.

Prominent among these are species from the genus Pseudomonas. Pseudomonas putida (including strains KT2442 and GPo1, also known as Pseudomonas oleovorans) is one of the most extensively studied producers of mcl-PHAs.[1] When cultivated on alkanoic acids of varying lengths, P. putida can produce a range of mcl-PHAs.[1][2] Specifically, when grown on octane (B31449) or octanoic acid, the primary monomer incorporated into the PHA polymer is 3-hydroxyoctanoic acid.[1] Another notable producer is Pseudomonas mendocina, which has been shown to produce a unique homopolymer of P(3HO) when sodium octanoate (B1194180) is the sole carbon source.[3][4]

Other bacterial genera known to produce P(3HO) or copolymers containing this compound (3HO) monomers include Comamonas and Alcaligenes. Comamonas testosteroni can synthesize mcl-PHAs with a strong presence of this compound when cultivated on various vegetable oils.[5] Additionally, an Alcaligenes species has been identified that produces a copolymer of poly-3-(3-hydroxybutyrate-co-3-hydroxyoctanoate).[6]

While bacteria are the primary focus, research into other microorganisms like archaea, fungi, and algae as producers of PHAs is ongoing.[7][8][9] Halophilic archaea, for instance, have been shown to produce PHAs, though the production of P(3HO) specifically is less documented.[7][10]

Quantitative Data on P(3HO) Production

The following tables summarize quantitative data from various studies on P(3HO) production by different natural producers.

Table 1: P(3HO) Production by Pseudomonas Species

StrainCarbon SourceCultivation MethodCell Dry Weight (g/L)PHO Content (% of CDW)PHO Titer (g/L)Monomer Composition (mol%)Reference
Pseudomonas putida GPo1Sodium octanoateFed-batch18 - 5349 - 608.8 - 31.896% this compound[11][12]
Pseudomonas putida KT2442OctanoateNot specifiedNot specifiedNot specifiedNot specifiedNear homopolymer of P(3HO)
Pseudomonas putida B-14875OctanoateBatch4.1 - 6.1Not specifiedNot specifiedNot specified[1]
Pseudomonas putida KT2440OctanoateBatch5.6 - 6.5Not specifiedNot specifiedNot specified[1]
Pseudomonas putida GN112OctanoateBatch5.5 - 6.9Not specifiedNot specifiedNot specified[1]
Pseudomonas mendocinaSodium octanoateBatchNot specified31.38Not specifiedHomopolymer of P(3HO)[3]

Table 2: P(3HO) Production by Other Bacterial Species

StrainCarbon SourceCultivation MethodCell Dry Weight (g/L)PHA Content (% of CDW)PHA Titer (g/L)Monomer CompositionReference
Comamonas testosteroniVegetable oilsBatchNot specified78.5 - 87.5Not specifiedC6-C14 3-hydroxy acids, with a strong presence of this compound[5]
Alcaligenes spp.Spent engine oilBatchNot specified45Not specifiedCo-polymer of poly-3-(3-hydroxybutyrate-Co-3-hydroxyoctanoate)[6]

Experimental Protocols

General Workflow for P(3HO) Production and Analysis

G cluster_cultivation Bacterial Cultivation cluster_extraction P(3HO) Extraction cluster_analysis P(3HO) Characterization Inoculation Inoculation Growth_Phase Growth_Phase Inoculation->Growth_Phase Nutrient-rich medium PHA_Accumulation PHA_Accumulation Growth_Phase->PHA_Accumulation Nutrient limitation (e.g., N, P) & Carbon excess Harvesting Centrifugation PHA_Accumulation->Harvesting Cell_Lysis Solvent treatment (e.g., acetone, chloroform) Harvesting->Cell_Lysis Purification Precipitation & Washing Cell_Lysis->Purification GC_MS Gas Chromatography-Mass Spectrometry (Monomer composition) Purification->GC_MS FTIR Fourier-Transform Infrared Spectroscopy (Functional groups) Purification->FTIR NMR Nuclear Magnetic Resonance (Polymer structure) Purification->NMR

General workflow for P(3HO) production and analysis.
Detailed Methodologies

1. Bacterial Strain and Culture Conditions:

  • Strain: Pseudomonas putida GPo1 (ATCC 29347) is a commonly used strain for P(3HO) production.[11][13]

  • Media: A mineral salts medium (MSM) is typically used for cultivation.[12][13] For precultures, E medium can also be utilized.[13]

  • Carbon Source: Sodium octanoate is a direct precursor and effective carbon source for P(3HO) production.[11][12]

  • Cultivation: Fed-batch cultivation is a preferred method to achieve high cell densities and P(3HO) content.[11][12] The process is often carried out in a bioreactor with controlled pH, temperature (e.g., 30°C), and dissolved oxygen levels (e.g., 20-40% partial pressure).[11][12]

  • Nutrient Limitation: Nitrogen limitation is a common strategy to induce P(3HO) accumulation. This can be achieved by controlling the feed of a nitrogen source, such as ammonium (B1175870) octanoate.[11][12]

2. P(3HO) Extraction and Purification:

  • Cell Harvesting: Bacterial cells are harvested from the culture medium by centrifugation.[14]

  • Extraction: Several methods can be employed for P(3HO) extraction. Acetone extraction has shown high recovery rates (e.g., 94%).[11][12] Other solvents like chloroform (B151607) can also be used.[15] The process involves treating the dried cell biomass with the solvent to dissolve the intracellular P(3HO).

  • Purification: The P(3HO) is then precipitated from the solvent, often by adding a non-solvent like methanol. The precipitate is then washed and dried to obtain the purified polymer.

3. P(3HO) Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method to determine the monomeric composition of the PHA. The polymer is first subjected to methanolysis to convert the monomers into their methyl ester derivatives, which are then analyzed by GC-MS.[3][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the polyester, such as the carbonyl (C=O) group.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques to elucidate the detailed chemical structure of the polymer.[3][5]

Biosynthetic Pathway of P(3HO)

The biosynthesis of mcl-PHAs, including P(3HO), is closely linked to the fatty acid metabolism of the bacteria. There are two main pathways that supply the (R)-3-hydroxyacyl-CoA precursors for polymerization.

G cluster_pathwayI Pathway I: Fatty Acid β-Oxidation cluster_pathwayII Pathway II: De Novo Fatty Acid Synthesis Fatty_Acids Fatty Acids (e.g., Octanoic Acid) Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Enoyl_CoA (S)-Enoyl-CoA Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA_S (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA_S Hydroxyacyl_CoA_R (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA_R PhaJ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_S->Ketoacyl_CoA Ketoacyl_CoA->Acyl_CoA PHA_Synthase PHA Synthase (PhaC) Hydroxyacyl_CoA_R->PHA_Synthase PhaG PhaG (3-hydroxyacyl-ACP-CoA transacylase) PhaJ PhaJ ((R)-specific enoyl-CoA hydratase) Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Acyl_ACP Acyl-ACP Malonyl_ACP->Acyl_ACP Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP Acyl_ACP->Hydroxyacyl_ACP Hydroxyacyl_ACP->Hydroxyacyl_CoA_R PhaG P3HO Poly(this compound) PHA_Synthase->P3HO

Biosynthesis pathways for mcl-PHA, including P(3HO).

Pathway I: From Fatty Acid β-Oxidation: When bacteria are grown on fatty acids like octanoic acid, the intermediates of the β-oxidation cycle serve as precursors for PHA synthesis. The key enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), converts an intermediate of the β-oxidation pathway, enoyl-CoA, directly to (R)-3-hydroxyacyl-CoA.

Pathway II: From De Novo Fatty Acid Synthesis: Precursors for mcl-PHA can also be derived from the de novo fatty acid synthesis pathway. In this case, (R)-3-hydroxyacyl-ACP intermediates are converted to (R)-3-hydroxyacyl-CoA by the action of 3-hydroxyacyl-ACP-CoA transacylase (PhaG).[16]

The resulting (R)-3-hydroxyacyl-CoA monomers, including (R)-3-hydroxyoctanoyl-CoA, are then polymerized by PHA synthase (PhaC) to form the P(3HO) polymer, which is stored as intracellular granules.

Conclusion

A range of bacteria, with Pseudomonas species being the most prominent, are natural producers of P(3HO). The production of this biopolymer can be optimized through controlled fermentation strategies, such as fed-batch cultivation under nutrient-limiting conditions. The established protocols for extraction and characterization allow for the recovery and analysis of high-purity P(3HO). Understanding the underlying biosynthetic pathways is crucial for metabolic engineering efforts aimed at enhancing P(3HO) yields and tailoring its properties for specific biomedical applications. This technical guide provides a foundational understanding for researchers and professionals in drug development and materials science to explore the potential of P(3HO) as a versatile and sustainable biomaterial.

References

The Pivotal Role of 3-Hydroxyoctanoate in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoate (3HO) is a medium-chain-length (mcl) 3-hydroxy fatty acid that plays a central role in the metabolism of numerous bacteria, most notably as a key monomeric building block for the biosynthesis of polyhydroxyalkanoates (PHAs). These biodegradable polyesters are accumulated as intracellular carbon and energy reserves and have garnered significant interest as sustainable alternatives to conventional plastics. Beyond its role in PHA metabolism, this compound and its derivatives are also implicated in other critical cellular processes, including the production of virulence factors and quorum sensing. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted roles of this compound in bacterial metabolism, with a focus on the underlying enzymatic machinery, regulatory networks, and experimental methodologies.

Introduction

The metabolic versatility of bacteria allows for the synthesis and catabolism of a vast array of organic molecules. Among these, 3-hydroxyalkanoates are of particular importance due to their role as precursors for PHAs. This compound, an eight-carbon 3-hydroxy fatty acid, is a prominent monomer in mcl-PHAs, which are produced by a variety of bacteria, particularly fluorescent pseudomonads such as Pseudomonas putida. The physical properties of PHAs, such as their flexibility and thermoplasticity, are directly influenced by the length of the alkyl side chains of their constituent monomers. The incorporation of this compound imparts elastomeric properties to the resulting polymer, making it a valuable component for various biomedical and industrial applications. Understanding the metabolic pathways and regulatory circuits that govern the flux of this compound is therefore crucial for the targeted engineering of bacteria for enhanced PHA production and the development of novel antimicrobial strategies.

Biosynthesis of this compound

The primary route for the formation of (R)-3-hydroxyoctanoyl-CoA, the direct precursor for its incorporation into PHAs, is through the β-oxidation pathway of fatty acids. When bacteria are cultured on alkanoic acids like octanoate (B1194180), the fatty acid is activated to octanoyl-CoA and subsequently enters the β-oxidation cycle.

Key enzymes involved in the provision of (R)-3-hydroxyoctanoyl-CoA from the β-oxidation of octanoate include:

  • Acyl-CoA Synthetase (FadD): Activates octanoate to octanoyl-CoA.

  • Acyl-CoA Dehydrogenase: Oxidizes octanoyl-CoA to trans-2-enoyl-CoA.

  • (R)-specific enoyl-CoA hydratase (PhaJ): Hydrates trans-2-enoyl-CoA to (R)-3-hydroxyoctanoyl-CoA. This is a key enzyme that shunts intermediates from the β-oxidation pathway to PHA synthesis.

Alternatively, when grown on unrelated carbon sources such as sugars, bacteria can synthesize this compound precursors through the de novo fatty acid synthesis pathway. In this pathway, (R)-3-hydroxyacyl-ACP intermediates are converted to their corresponding CoA thioesters by the action of 3-hydroxyacyl-ACP:CoA transacylase (PhaG) .

The final step in the synthesis of poly(this compound) (P(3HO)) is the polymerization of (R)-3-hydroxyoctanoyl-CoA monomers, which is catalyzed by PHA synthase (PhaC) . In pseudomonads, Class II PHA synthases (PhaC1 and PhaC2) are responsible for polymerizing mcl-hydroxyacyl-CoAs.

Synthesis_of_3_Hydroxyoctanoate Octanoate Octanoate Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA FadD trans_2_Enoyl_CoA trans-2-Enoyl-CoA Octanoyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA trans_2_Enoyl_CoA->R_3HO_CoA PhaJ P3HO Poly(this compound) R_3HO_CoA->P3HO PhaC1/PhaC2 Sugars Sugars Acetyl_CoA Acetyl-CoA Sugars->Acetyl_CoA Fatty_Acid_Synthesis De novo Fatty Acid Synthesis Pathway Acetyl_CoA->Fatty_Acid_Synthesis R_3HO_ACP (R)-3-Hydroxyacyl-ACP Fatty_Acid_Synthesis->R_3HO_ACP R_3HO_ACP->R_3HO_CoA PhaG

Biosynthesis pathways of (R)-3-hydroxyoctanoyl-CoA.

Degradation of Poly(this compound)

The intracellular degradation of P(3HO) is a dynamic process that allows bacteria to utilize their stored carbon and energy reserves. This process is primarily mediated by intracellular PHA depolymerases (PhaZ) , which hydrolyze the ester bonds of the polymer to release (R)-3-hydroxyoctanoic acid monomers. These monomers can then be activated to (R)-3-hydroxyoctanoyl-CoA by an acyl-CoA synthetase and subsequently re-enter the β-oxidation pathway to generate acetyl-CoA, which feeds into central metabolism.

Some bacteria also secrete extracellular PHA depolymerases that can degrade P(3HO) present in the environment, allowing them to utilize it as an external carbon source.

Degradation_of_P3HO P3HO Poly(this compound) R_3HO (R)-3-Hydroxyoctanoate P3HO->R_3HO PhaZ R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA R_3HO->R_3HO_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway R_3HO_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Intracellular degradation pathway of P(3HO).

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound and its polymerization.

EnzymeOrganismSubstrateKmVmaxReference
P(3HO) DepolymerasePseudomonas fluorescens GK13p-Nitrophenyl octanoate190 µM19.4 U/mg[1]
P(3HO) DepolymerasePseudomonas fluorescens GK13P(3HO)34 µg/ml76 U/mg[1]
OrganismStrainCarbon SourcePHA Content (% CDW)Monomer CompositionReference
Pseudomonas putidaKT2440Octanoate21%2.5% 3HHx, 20% 3HO, 72.5% 3HD, 5% 3HDD[2]
Pseudomonas mendocinaSodium Octanoate31.38%100% 3HO[3]
Pseudomonas oleovoransOctanoateVaries with dilution rate12% 3HHx, 88% 3HO[4]

Regulatory Networks

The metabolism of this compound is tightly regulated at both the transcriptional and post-transcriptional levels to ensure a balanced flux of carbon and energy.

The GacS/GacA Two-Component System

The global two-component system, consisting of the sensor kinase GacS and the response regulator GacA , plays a crucial role in regulating the expression of the pha operon in many pseudomonads.[5][6] In response to yet-to-be-fully-identified signals, GacS autophosphorylates and transfers the phosphoryl group to GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs (sRNAs) such as RsmY and RsmZ . These sRNAs, in turn, sequester the translational repressor protein RsmA , thereby relieving the repression of target mRNAs, including those of the pha genes.[7][8][9] Disruption of gacS has been shown to abolish mcl-PHA production in Pseudomonas putida CA-3.[5]

GacS_GacA_Regulation Signal Environmental Signal (unknown) GacS GacS Signal->GacS Activates GacA GacA GacS->GacA Phosphorylates RsmY_Z RsmY / RsmZ (sRNAs) GacA->RsmY_Z Activates transcription RsmA RsmA (Translational Repressor) RsmY_Z->RsmA Sequesters pha_mRNA pha mRNA RsmA->pha_mRNA Represses translation Pha_Proteins Pha Proteins (e.g., PhaC, PhaZ) pha_mRNA->Pha_Proteins Translation

GacS/GacA regulatory cascade for PHA synthesis.
Carbon Catabolite Repression (CCR)

The global regulators Crc and Hfq are involved in carbon catabolite repression, which ensures that bacteria preferentially utilize more favorable carbon sources. Crc and Hfq can form a complex that binds to the translation initiation regions of target mRNAs, including those for PHA synthesis, thereby repressing their translation.[10][11] The activity of the Crc/Hfq complex is antagonized by the sRNAs CrcY and CrcZ, which are under the control of the CbrA/CbrB two-component system.

Broader Roles in Bacterial Metabolism and Signaling

While the primary role of this compound is as a PHA monomer, it and its derivatives are also involved in other important cellular functions.

Rhamnolipid Biosynthesis

In Pseudomonas aeruginosa, (R)-3-hydroxyacyl-CoAs, including 3-hydroxyoctanoyl-CoA, are precursors for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). HAAs are the hydrophobic moiety of rhamnolipids, which are biosurfactants that play a critical role in swarming motility, biofilm formation, and virulence.[10][12][13][14] The enzyme RhlA catalyzes the formation of HAAs from two molecules of (R)-3-hydroxyacyl-CoA.

Quorum Sensing and Antimicrobial Activity

Free (R)-3-hydroxyoctanoic acid has been shown to inhibit the production of the quorum sensing-regulated virulence factor pyocyanin (B1662382) in Pseudomonas aeruginosa PAO1.[15][16] This suggests a potential role for 3-hydroxyalkanoic acids as signaling molecules in bacterial communication. Furthermore, 3-hydroxyoctanoic acid and its derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi, with the presence of the carboxylic group being essential for this activity.[15][16]

Experimental Protocols

Extraction and Quantification of P(3HO)

Protocol: Sodium Hypochlorite (B82951) Digestion and Solvent Extraction

This method is effective for the extraction and purification of PHA from bacterial biomass.

  • Harvest Cells: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes) to pellet the cells. Wash the pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • Cell Digestion: Resuspend a known weight of lyophilized cells in a sodium hypochlorite solution (e.g., 5% active chlorine) at a concentration of approximately 50 g/L. Incubate at 37°C for 1-2 hours with agitation to digest the non-PHA cellular material.

  • PHA Recovery: Centrifuge the suspension to collect the PHA granules. Wash the pellet sequentially with distilled water, ethanol (B145695), and methanol (B129727) to remove residual hypochlorite and lipids.

  • Solvent Extraction: Dissolve the washed PHA pellet in a suitable solvent such as chloroform (B151607) or anisole (B1667542) by heating (e.g., 60°C for chloroform, 100-130°C for anisole) for 2-3 hours.[7]

  • Precipitation: Precipitate the PHA by adding the polymer solution to a non-solvent, such as cold methanol or ethanol (e.g., 10 volumes of non-solvent to 1 volume of polymer solution).

  • Final Recovery: Collect the precipitated PHA by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Methanolysis: Subject a known amount of dried PHA to acid-catalyzed methanolysis. Resuspend the sample in a mixture of chloroform, methanol, and sulfuric acid (e.g., 1 ml chloroform, 0.85 ml methanol, 0.15 ml H₂SO₄) and heat at 100°C for 3-4 hours. This converts the this compound monomers into their methyl ester derivatives.

  • Extraction: After cooling, add water and vortex to extract the methyl esters into the chloroform phase.

  • Analysis: Analyze the chloroform phase by GC-MS. The resulting this compound methyl esters can be identified and quantified by comparison with known standards.

PHA Synthase Activity Assay

This spectrophotometric assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) during the polymerization of (R)-3-hydroxyacyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

    • (R)-3-hydroxyoctanoyl-CoA (substrate)

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

    • Cell-free extract or purified PHA synthase

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).

  • Calculation: Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantification of Intracellular this compound

This protocol, adapted from methods for short-chain fatty acid analysis, can be used to quantify the intracellular concentration of free this compound using LC-MS.[3][17]

  • Cell Quenching and Lysis: Rapidly quench the metabolism of a known number of bacterial cells by, for example, immersion in cold methanol. Lyse the cells using methods such as sonication or bead beating in a suitable buffer.

  • Extraction: Add an internal standard (e.g., a stable isotope-labeled this compound) to the cell lysate. Extract the fatty acids using an organic solvent mixture (e.g., chloroform:methanol).

  • Phase Separation: Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers.

  • Derivatization (Optional but Recommended): For improved chromatographic separation and sensitivity, derivatize the extracted fatty acids.

  • LC-MS Analysis: Analyze the extracted and derivatized sample by liquid chromatography-mass spectrometry. Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Conclusion and Future Perspectives

This compound stands as a critical metabolite at the crossroads of energy storage, fatty acid metabolism, and cellular regulation in bacteria. Its primary role as a monomer for the synthesis of elastomeric mcl-PHAs has driven extensive research into the metabolic engineering of bacteria for bioplastic production. The elucidation of the biosynthetic and degradative pathways, along with the key enzymes involved, has provided a solid foundation for these efforts.

Future research should focus on several key areas. A more detailed quantitative understanding of the kinetic parameters of PHA synthases with 3-hydroxyoctanoyl-CoA will be invaluable for the development of more accurate metabolic models. Further investigation into the signaling roles of free this compound and its derivatives may uncover novel regulatory mechanisms and potential targets for antimicrobial drug development. The exploration of alternative metabolic fates of this compound could reveal new biosynthetic capabilities in bacteria. Continued advancements in synthetic biology and metabolic engineering, guided by a deep understanding of the fundamental role of this compound, will undoubtedly pave the way for the development of more efficient and sustainable microbial cell factories for the production of valuable biopolymers and other specialty chemicals.

References

introduction to polyhydroxyalkanoate structure and diversity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Diversity of Polyhydroxyalkanoates

Introduction

Polyhydroxyalkanoates (PHAs) are a complex class of biodegradable polyesters synthesized by a wide range of microorganisms, primarily bacteria, as intracellular carbon and energy storage granules.[1][2][3] These biopolymers have garnered significant scientific and commercial interest as a sustainable alternative to conventional petroleum-based plastics due to their biodegradability, biocompatibility, and production from renewable resources.[4][5][6] The remarkable diversity within the PHA family, stemming from the incorporation of over 150 different monomer units, allows for the production of materials with a vast spectrum of properties, ranging from rigid thermoplastics to flexible elastomers.[7][8] This guide provides a detailed exploration of the core structure of PHAs, their extensive diversity, and the key experimental protocols used for their characterization, tailored for researchers, scientists, and professionals in drug development.

Core Structure of Polyhydroxyalkanoates

PHAs are linear polyesters composed of (R)-3-hydroxy fatty acid monomers linked by ester bonds.[2][9] The general chemical structure consists of a repeating unit where the 'R' group is an alkyl side chain and 'n' represents the degree of polymerization, which can range from 100 to 30,000 units.[1][3] This fundamental structure is the building block for the entire PHA family. The variability in the chemical nature of the 'R' side chain is the primary determinant of the physical and chemical properties of the resulting polymer.[8]

General chemical structure of a polyhydroxyalkanoate (PHA).

Diversity of Polyhydroxyalkanoates

The extensive diversity of PHAs is a direct result of the variable composition of the monomer units that microorganisms can synthesize and polymerize. This diversity is primarily categorized based on the number of carbon atoms in the monomeric side chain ('R' group).

Classification based on Monomer Chain Length:

  • Short-Chain-Length PHAs (scl-PHAs): These polymers are composed of monomers containing 3 to 5 carbon atoms.[2][3] The most common example is poly(3-hydroxybutyrate) (PHB), which is a homopolymer of 3-hydroxybutyrate (B1226725) monomers.[1] Scl-PHAs are generally characterized by their high crystallinity, rigidity, and brittleness, with properties similar to polypropylene.[2][7] Another common scl-PHA is poly(3-hydroxyvalerate) (PHV).

  • Medium-Chain-Length PHAs (mcl-PHAs): Mcl-PHAs consist of monomers with 6 to 14 carbon atoms.[2][3] These polymers are typically amorphous, have elastomeric properties, and exhibit lower melting points and higher flexibility compared to scl-PHAs.[2][9] An example is poly(3-hydroxyoctanoate) (PHO).[1]

  • Long-Chain-Length PHAs (lcl-PHAs): This class includes PHAs with monomers containing 15 or more carbon atoms.[2][5]

The incorporation of different monomer units can result in the formation of copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which can exhibit improved properties like increased flexibility and impact strength compared to their homopolymer counterparts.[4][7]

PHA_Classification cluster_scl Short-Chain-Length (scl-PHA) cluster_mcl Medium-Chain-Length (mcl-PHA) cluster_lcl Long-Chain-Length (lcl-PHA) PHA Polyhydroxyalkanoates (PHAs) scl 3-5 Carbon Atoms PHA->scl mcl 6-14 Carbon Atoms PHA->mcl lcl ≥ 15 Carbon Atoms PHA->lcl phb PHB (Poly-3-hydroxybutyrate) scl->phb phv PHV (Poly-3-hydroxyvalerate) scl->phv pho PHO (Poly-3-hydroxyoctanoate) mcl->pho phhx PHHx (Poly-3-hydroxyhexanoate) mcl->phhx

Classification of PHAs based on monomer carbon chain length.

Quantitative Data Presentation

The properties of PHAs are highly dependent on their monomeric composition. The following table summarizes key quantitative data for some common PHAs.

PHA TypeMonomer Unit(s)Carbon Chain LengthMelting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Crystallinity (%)Tensile Strength (MPa)Elongation at Break (%)
PHB 3-hydroxybutyrate4175560-8030-355
PHV 3-hydroxyvalerate5110-1530-50--
PHBV 3-hydroxybutyrate, 3-hydroxyvalerate4, 575-170-5 - 230-6020-3015-50
P4HB 4-hydroxybutyrate460-5030-501041000
mcl-PHA C6-C14 monomers6-1440-65-40 - -2520-305-15250-400

Data compiled from multiple sources.[7][10][11] Note that specific values can vary depending on the microbial strain, substrate, and processing conditions.

Experimental Protocols for PHA Characterization

Accurate characterization of PHAs is crucial for understanding their structure-property relationships and for quality control. The following are detailed methodologies for key analytical techniques.

Gas Chromatography (GC) for Monomer Composition Analysis

Purpose: To identify and quantify the monomeric composition of PHA polymers.

Methodology:

  • Sample Preparation (Methanolysis):

    • Weigh approximately 10 mg of dried PHA-containing biomass or purified PHA into a screw-capped test tube.[12]

    • Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% (v/v) sulfuric acid.[12]

    • Include an internal standard, such as methyl benzoate, for quantification.[13]

    • Seal the tube tightly and heat at 100°C for 140 minutes to facilitate the conversion of the PHA monomers into their corresponding methyl esters.[12]

    • After cooling to room temperature, add 1 mL of deionized water and vortex to separate the organic and aqueous phases.[12]

    • The lower organic phase, containing the 3-hydroxyalkanoic acid methyl esters, is carefully collected for analysis.[12]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[13]

    • Injection: Inject 1 µL of the organic phase into the GC.

    • Temperature Program:

      • Initial oven temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 8°C/min.

      • Hold: Maintain at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detection: The mass spectrometer is operated in total-ion scan mode, typically over a mass-to-charge ratio (m/z) range of 45–600.[12]

    • Analysis: The resulting chromatogram will show peaks corresponding to the different monomer methyl esters. Identification is achieved by comparing their retention times and mass spectra to those of known standards or library data. Quantification is performed by comparing the peak areas of the monomers to the peak area of the internal standard.[13]

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Weigh PHA Sample B 2. Add Chloroform, Acidified Methanol & Internal Standard A->B C 3. Heat (100°C, 140 min) for Methanolysis B->C D 4. Phase Separation with Water C->D E 5. Collect Organic Phase (Methyl Esters) D->E F 6. Inject into GC-MS E->F G 7. Separation in GC Column F->G H 8. Detection by MS G->H I 9. Data Analysis (Identify & Quantify Monomers) H->I

Workflow for PHA monomer analysis by Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To provide detailed information about the chemical structure, monomer composition, and microstructure of PHAs.[14]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified PHA sample in approximately 0.75 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in an NMR tube.[15]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • NMR Analysis:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • ¹H NMR Spectroscopy:

      • Acquire a proton (¹H) NMR spectrum.

      • Typical signals for PHB include a doublet around 1.2-1.3 ppm (methyl group, -CH₃), a multiplet around 2.4-2.6 ppm (methylene group, -CH₂-), and a multiplet around 5.2-5.3 ppm (methine group, -CH-).[16]

      • The integration of these peaks can be used to determine the relative amounts of different monomers in a copolymer.

    • ¹³C NMR Spectroscopy:

      • Acquire a carbon-13 (¹³C) NMR spectrum.

      • This provides information on the different carbon environments within the polymer. For PHB, characteristic peaks appear for the methyl, methylene, methine, and carbonyl carbons.[17]

    • 2D NMR (COSY, HMQC, HMBC):

      • For complex or novel PHA structures, two-dimensional NMR techniques can be employed to establish the connectivity between protons and carbons, confirming the exact monomer structures and their linkages.[17]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the observed chemical shifts to the respective protons and carbons in the PHA structure.

    • For copolymers, calculate the molar ratio of the different monomers by comparing the integral values of their characteristic peaks in the ¹H NMR spectrum.[14]

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PHA polymer.[18][19]

Methodology:

  • Sample Preparation:

    • Dissolve a known concentration of the purified PHA sample (e.g., 1-2 mg/mL) in a suitable mobile phase solvent, such as chloroform or tetrahydrofuran (B95107) (THF).[19]

    • Filter the solution through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.

  • GPC Analysis:

    • Instrument: A GPC system consisting of a pump, injector, a set of columns, and a detector.

    • Mobile Phase: A solvent that completely dissolves the polymer, such as chloroform or THF, is pumped at a constant flow rate.

    • Columns: A series of columns packed with porous gel particles of varying pore sizes is used to separate the polymer molecules based on their hydrodynamic volume.[18][20] Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and have a longer retention time.[19]

    • Detector: A refractive index (RI) detector is most commonly used for PHA analysis.[21]

    • Calibration: The system must be calibrated using a series of narrow-polydispersity polymer standards (e.g., polystyrene) of known molecular weights. A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume/time.[18]

  • Data Analysis:

    • Inject the prepared PHA sample into the GPC system.

    • The elution profile (chromatogram) is recorded.

    • Using the calibration curve, the molecular weight distribution of the PHA sample is determined.[21]

    • Software is used to calculate Mn, Mw, and the PDI, which provides an indication of the breadth of the molecular weight distribution.[19]

GPC_Workflow A 1. Dissolve PHA in Mobile Phase B 2. Filter Sample A->B C 3. Inject into GPC System B->C D 4. Separation by Size in Columns C->D E 5. Detection by RI Detector D->E F 6. Generate Chromatogram E->F G 7. Calculate Mn, Mw, PDI using Calibration Curve F->G

Workflow for PHA molecular weight analysis by GPC.

References

3-hydroxyoctanoate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyoctanoate, a molecule of significant interest in microbiology, materials science, and pharmacology. This document details its chemical identity, biological synthesis, role as a signaling molecule, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the conjugate base of 3-hydroxyoctanoic acid, a medium-chain beta-hydroxy fatty acid. At physiological pH, it exists predominantly in its anionic form. The primary identifier for its parent acid is the CAS Number 14292-27-4.[1][2]

Chemical Structure:

Chemical structure of 3-hydroxyoctanoic acid

Source: PubChem CID 26613

Physicochemical and Predicted Properties of 3-Hydroxyoctanoic Acid:

PropertyValueSource
CAS Number 14292-27-4[1][2]
Molecular Formula C8H16O3[1]
Molecular Weight 160.21 g/mol [1]
IUPAC Name 3-hydroxyoctanoic acid[1]
Synonyms 3-hydroxycaprylic acid, β-hydroxyoctanoic acid[1]
Predicted pKa (Strongest Acidic) 4.84[3][4][5]
Predicted Water Solubility 13.6 g/L[3][5]
Predicted logP 1.44[3][4][5]
Physical State Solid[3]
Solubility Soluble in ethanol, chloroform, methanol.[6]

Biological Significance

This compound plays a dual role in biological systems, primarily as a monomer for bioplastic production in bacteria and as a signaling molecule in mammals.

Monomer for Polyhydroxyalkanoate (PHA) Biosynthesis

This compound is a key monomer for the microbial synthesis of a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). Specifically, it is the repeating unit in the homopolymer poly(this compound) (P(3HO)), a medium-chain-length PHA (mcl-PHA) with applications in tissue engineering and as a biodegradable plastic.

The biosynthesis of PHAs, including P(3HO), is a well-characterized metabolic pathway in many bacteria, such as those of the Pseudomonas genus. This pathway serves as a mechanism for carbon and energy storage, particularly under conditions of nutrient limitation with an excess carbon source. There are three main pathways for PHA biosynthesis, with the de novo fatty acid synthesis pathway being a key route for the production of mcl-PHAs from unrelated carbon sources like sugars.

PHA_Biosynthesis_Pathway cluster_pathway De Novo Fatty Acid Synthesis Pathway for mcl-PHA AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase KetoacylACP 3-Ketoacyl-ACP MalonylCoA->KetoacylACP condenses with Acyl-ACP AcylACP Acyl-ACP HydroxyacylACP (R)-3-Hydroxyacyl-ACP KetoacylACP->HydroxyacylACP FabG (β-ketoacyl-ACP reductase) HydroxyalkanoicAcid (R)-3-Hydroxyalkanoic Acid (e.g., 3-Hydroxyoctanoic Acid) HydroxyacylACP->HydroxyalkanoicAcid PhaG (3-hydroxyacyl-ACP:CoA transacylase/thioesterase) HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (e.g., (R)-3-Hydroxyoctanoyl-CoA) HydroxyalkanoicAcid->HydroxyacylCoA 3-hydroxyacyl-CoA ligase mclPHA mcl-PHA (e.g., P(3HO)) HydroxyacylCoA->mclPHA PhaC (PHA Synthase) HCA3_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand This compound Receptor HCA3 (GPR109B) Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C (PLC) G_Protein->PLC activates cAMP cAMP AC->cAMP produces PKC Protein Kinase C (PKC) PLC->PKC activates EGFR EGFR ERK p-ERK1/2 EGFR->ERK activates (via MAPK cascade) PKC->EGFR transactivates Experimental_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Lipid Extraction (Chloroform/Methanol) Lysis->Extraction Derivatization Derivatization to FAMEs (HCl/Methanol) Extraction->Derivatization FAME_Extraction FAMEs Extraction (Hexane) Derivatization->FAME_Extraction Analysis GC-MS Analysis FAME_Extraction->Analysis End Quantification and Identification Analysis->End

References

A Technical Guide to the Synthesis of 3-Hydroxyoctanoate from Octanoic Acid: Theoretical Yield, Biosynthetic Pathways, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxyoctanoate, a chiral molecule with significant potential in the development of novel pharmaceuticals and biodegradable polymers, can be efficiently synthesized from octanoic acid through microbial fermentation. This technical guide provides an in-depth analysis of the theoretical yield, the underlying biosynthetic pathways, and detailed experimental protocols for the production of this compound. The primary route of synthesis involves the biotransformation of octanoic acid by microorganisms, most notably Pseudomonas putida, via a modified β-oxidation pathway. This guide consolidates quantitative data from various studies, presents detailed experimental methodologies, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers in the field.

Theoretical Yield of this compound from Octanoic Acid

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactant, based on the stoichiometry of the chemical reaction. The conversion of octanoic acid to this compound is a multi-step enzymatic process.

Stoichiometry and Balanced Chemical Equation

The overall conversion of octanoic acid to this compound can be represented by the following balanced chemical equation, considering the initial activation of octanoic acid to its coenzyme A (CoA) ester:

Octanoic Acid + ATP + H₂O → 3-Hydroxyoctanoic Acid + AMP + PPi

  • Octanoic Acid (C₈H₁₆O₂): Molar Mass = 144.21 g/mol

  • 3-Hydroxyoctanoic Acid (C₈H₁₆O₃): Molar Mass = 160.21 g/mol

Calculation of Theoretical Yield

Based on the 1:1 molar ratio between octanoic acid and this compound in the balanced equation, the theoretical mass yield can be calculated as follows:

Theoretical Yield (%) = (Molar Mass of 3-Hydroxyoctanoic Acid / Molar Mass of Octanoic Acid) * 100 Theoretical Yield (%) = (160.21 g/mol / 144.21 g/mol ) * 100 ≈ 111.09%

This means that for every 100 grams of octanoic acid consumed, a theoretical maximum of 111.09 grams of this compound can be produced. The increase in mass is due to the addition of a hydroxyl group (-OH) during the biotransformation process.

Biosynthetic Pathway: Modified β-Oxidation

The biosynthesis of this compound from octanoic acid in microorganisms like Pseudomonas putida occurs via the initial steps of the β-oxidation pathway. This metabolic process is primarily designed to break down fatty acids for energy production; however, intermediates of this pathway can be harnessed for the synthesis of valuable molecules.

The key enzymatic steps are:

  • Activation: Octanoic acid is activated to octanoyl-CoA by an acyl-CoA synthetase, a reaction that consumes one molecule of ATP.

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of octanoyl-CoA, forming trans-2-octenoyl-CoA and reducing FAD to FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-octenoyl-CoA, resulting in the formation of (S)-3-hydroxyoctanoyl-CoA.

  • Thioesterase Activity: A thioesterase can then cleave the CoA group from 3-hydroxyoctanoyl-CoA to yield 3-hydroxyoctanoic acid.

Alternatively, the 3-hydroxyoctanoyl-CoA can be utilized by PHA synthase to produce poly(this compound) (PHO), which can subsequently be hydrolyzed to obtain the this compound monomer.

Biosynthetic Pathway of this compound Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) S_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->S_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (+ H₂O) _3_Hydroxyoctanoate This compound S_3_Hydroxyoctanoyl_CoA->_3_Hydroxyoctanoate Thioesterase (- CoA-SH)

Biosynthetic pathway of this compound from octanoic acid.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the production of poly(this compound) (PHO), the polymer of this compound, from which the monomer can be derived.

MicroorganismSubstrateCultivation MethodCell Dry Weight (g/L)PHO Content (% of CDW)PHO Titer (g/L)Reference
Pseudomonas putida GPo1Sodium Octanoate (B1194180)Fed-batch536031.8[1][2]
Pseudomonas putida GPo1Sodium OctanoateFed-batch375520.35[1][2]
Pseudomonas putida GPo1Sodium OctanoateFed-batch18498.82[1][2]
P. putida & B. subtilis (consortium)Sodium OctanoateBatch3.93 - 3.96~471.83 - 1.88[3]

Experimental Protocols

Microbial Fermentation for PHO Production

This protocol is adapted from studies using Pseudomonas putida for the production of PHO from octanoic acid.[1][2]

4.1.1. Culture Media and Conditions

  • Inoculum Preparation: A single colony of Pseudomonas putida is used to inoculate a seed culture in a suitable medium (e.g., Luria-Bertani broth) supplemented with a carbon source. The culture is incubated at 30°C with shaking until it reaches the exponential growth phase.

  • Fermentation Medium: A mineral salts medium (MSM) is typically used, containing a nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) buffer, and trace elements. Sodium octanoate is supplied as the primary carbon source.

  • Fermentation Parameters:

    • Temperature: 30°C

    • pH: Maintained at 7.0 using automated addition of an acid (e.g., H₂SO₄) or a base (e.g., NaOH).

    • Dissolved Oxygen (DO): Maintained at a set level (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.

    • Feeding Strategy: In a fed-batch culture, a concentrated solution of sodium octanoate is fed into the bioreactor to maintain a constant supply of the carbon source and to control the growth rate.

Fermentation Workflow Inoculum Inoculum Preparation (Pseudomonas putida) Bioreactor Bioreactor Setup (Mineral Salts Medium + Octanoic Acid) Inoculum->Bioreactor Fermentation Fed-Batch Fermentation (30°C, pH 7.0, Controlled DO) Bioreactor->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest PHO_Extraction PHO Extraction Harvest->PHO_Extraction

General workflow for PHO production via fermentation.

Extraction and Hydrolysis of PHO to this compound

4.2.1. PHO Extraction

  • Cell Lysis: The harvested bacterial cells are subjected to lysis to release the intracellular PHO granules. This can be achieved through methods such as solvent extraction, enzymatic digestion, or mechanical disruption.

  • Solvent Extraction: A common method involves suspending the lyophilized cell biomass in a solvent like chloroform (B151607) or acetone. The PHO dissolves in the solvent, while other cellular components remain largely insoluble.

  • Purification: The PHO solution is then filtered or centrifuged to remove cell debris. The polymer is precipitated by adding a non-solvent, such as cold methanol (B129727) or ethanol.

  • Drying: The precipitated PHO is collected and dried under vacuum.

4.2.2. Hydrolysis of PHO

  • Acid or Base Hydrolysis: The purified PHO is hydrolyzed to its monomeric units, 3-hydroxyoctanoic acid. This can be achieved by heating the polymer in an acidic (e.g., sulfuric acid in methanol) or alkaline (e.g., sodium hydroxide) solution.

  • Purification of this compound: After hydrolysis, the reaction mixture is neutralized, and the 3-hydroxyoctanoic acid is extracted using an organic solvent (e.g., diethyl ether or ethyl acetate). The solvent is then evaporated to yield the purified product.

Analytical Methods for Quantification
  • Gas Chromatography (GC): this compound is often derivatized (e.g., methylated) to increase its volatility for GC analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or MS) can also be used for the quantification of this compound.

Conclusion

The production of this compound from octanoic acid using microbial systems presents a promising and sustainable alternative to traditional chemical synthesis. Understanding the theoretical yield and the underlying biosynthetic pathways is crucial for optimizing production processes. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and scale up the production of this valuable platform chemical. Further research in metabolic engineering and bioprocess optimization holds the potential to significantly improve the efficiency and economic viability of this compound production.

References

The Genetic Blueprint of Polyhydroxyalkanoate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the genetic underpinnings of Polyhydroxyalkanoate (PHA) synthesis. As biodegradable and biocompatible polyesters, PHAs represent a promising alternative to conventional plastics and hold significant potential in the biomedical field, including for drug delivery applications. Understanding the intricate genetic and regulatory networks governing their production is paramount for harnessing and optimizing these microbial cell factories. This document details the core genetic components, regulatory mechanisms, and experimental methodologies crucial for advancing research and development in this field.

Core Genetics of PHA Synthesis: The pha Operon

The biosynthesis of PHAs is primarily governed by a set of core genes, often organized in an operon, collectively known as the pha genes. The most fundamental of these are phaA, phaB, and phaC, which encode the enzymatic machinery for the conversion of central metabolic intermediates into PHA polymers.[1][2]

  • phaA - β-Ketothiolase: This enzyme catalyzes the initial step in the PHA synthesis pathway, which involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[2][3]

  • phaB - Acetoacetyl-CoA Reductase: The acetoacetyl-CoA formed by PhaA is then reduced to (R)-3-hydroxybutyryl-CoA by this NADPH-dependent reductase.[4][5]

  • phaC - PHA Synthase: This key enzyme polymerizes the (R)-3-hydroxyacyl-CoA monomers into the final PHA polymer chain. The substrate specificity of the PHA synthase is a primary determinant of the type of PHA produced.[6][7]

The organization of these genes can vary between different bacterial species. In many well-studied PHA producers, such as Cupriavidus necator (formerly Ralstonia eutropha), these genes are clustered in the phaCAB operon.[8][9]

Classification of PHA Synthases (PhaC)

PHA synthases are categorized into four main classes based on their subunit composition and substrate specificity, which directly influences the type of PHA produced.[7][10]

ClassSubunit CompositionSubstrate Specificity (Carbon Chain Length of Monomers)Representative Organism(s)
Class I Homodimer (PhaC)Short-chain-length (scl-PHA): 3-5 carbon atomsCupriavidus necator
Class II Homodimer (PhaC)Medium-chain-length (mcl-PHA): 6-14 carbon atomsPseudomonas putida
Class III Heterodimer (PhaC + PhaE)Short-chain-length (scl-PHA): 3-5 carbon atomsAllochromatium vinosum
Class IV Heterodimer (PhaC + PhaR)Short-chain-length (scl-PHA): 3-5 carbon atomsBacillus megaterium

Regulatory Networks Controlling PHA Synthesis

The synthesis of PHAs is a tightly regulated process, controlled by a complex interplay of specific and global regulatory systems. This ensures that carbon flux is appropriately channeled towards either cell growth or PHA accumulation based on nutrient availability.

Specific Regulators of PHA Synthesis

Several proteins have been identified that directly interact with components of the PHA synthesis machinery or the PHA granules themselves, modulating their activity.

  • PhaR (Repressor): PhaR acts as a repressor of the phaP gene, which encodes for phasin (B1169946) proteins.[11][12] In the absence of PHA granules, PhaR binds to the promoter region of phaP, inhibiting its transcription. When PHA synthesis is initiated, PhaR binds to the nascent PHA granules, releasing the repression of phaP and allowing for the production of phasins, which are crucial for granule formation and stability.[11][12] Deletion of phaR can lead to a decrease in overall PHA yields.[11]

  • PhaP (Phasin): These are small, amphiphilic proteins that coat the surface of PHA granules. They play a critical role in preventing the coalescence of granules, influencing their size and number, and are thought to facilitate the activity of PHA synthase.[1][13]

  • PhaD (Transcriptional Activator): In some bacteria, such as Pseudomonas putida, PhaD acts as a transcriptional activator of the pha genes, promoting PHA synthesis.

Global Regulatory Systems

PHA synthesis is also integrated into the broader metabolic network of the cell through global regulatory systems that respond to environmental cues.

  • Catabolite Repression Control (CRC): This system ensures that preferred carbon sources are utilized first. In the presence of readily metabolizable carbon sources, the expression of genes for the utilization of secondary carbon sources, including some pathways that feed into PHA synthesis, can be repressed.

  • GacS/GacA Two-Component System: This global regulatory system in pseudomonads has been shown to influence PHA production by controlling the expression of the pha cluster.[14]

  • rpoS (Sigma Factor): RpoS is a key regulator of the stationary phase and stress responses. In some bacteria, it has been implicated in the regulation of PHA metabolism.[14]

Quantitative Data on PHA Production

Genetic modifications have a profound impact on the yield and composition of PHAs. The following tables summarize key quantitative data from various studies.

PHA Production in Wild-Type and Recombinant Bacteria
Bacterial StrainGenetic ModificationCarbon SourcePHA Content (% of Cell Dry Weight)PHA Titer (g/L)Reference(s)
Pseudomonas putida KT2440 (Wild-Type)-p-coumaric acid-0.158[11]
Pseudomonas putida KT2440 AG2162ΔphaZ, ΔfadBA1, ΔfadBA2, overexpression of phaG, alkK, phaC1, phaC2p-coumaric acid-0.242[11]
Pseudomonas putida KT2440 (Wild-Type)-Crude Glycerol21.49.7[1]
Pseudomonas putida KT2440ΔphaZCrude Glycerol27.212.7[1]
Ralstonia eutropha H16 (Wild-Type)-Fructose71-[14]
Escherichia coli LSBJExpressing PhaC from Plesiomonas shigelloidesGlucose54.2-[15]
Recombinant E. coliExpressing phaC1 from Pseudomonas sp. LDC-5Molasses75.53.06[16]
Recombinant E. coliExpressing phaC1 from Pseudomonas sp. LDC-5Sucrose65.12.5[16]
Effect of phaR and phaP Gene Deletion on PHB Accumulation in Ralstonia eutropha
StrainRelevant GenotypePHB Accumulation (mg/mL of culture)Reference(s)
Wild-TypephaR+, phaP+1.5[1]
phaP deletionΔphaP0.62[1]
phaR deletionΔphaRDecreased yield (qualitative)[11][12]
Enzyme Kinetics of Key PHA Biosynthesis Enzymes
EnzymeOrganismSubstrateKmVmaxReference(s)
Acetoacetyl-CoA Reductase (PhaB)Cupriavidus necatorAcetoacetyl-CoA (with NADPH)0.013 mM0.118 µM/s[5]
Acetoacetyl-CoA Reductase (PhaB)Cupriavidus necatorAcetoacetyl-CoA (with NADH)-0.013 µM/s[5]
PHA Synthase (PhaC)Chromobacterium sp. USM23HB-CoA-2462 ± 80 U/g[17]
PHA Synthase (PhaC)Cupriavidus necator3HB-CoA-307 ± 24 U/g[17]
PHA Synthase (PhaECAv)Allochromatium vinosumAzide analog (HABCoA)-kcat/Km = 2.86 x 105 M-1s-1[18]

Note: Enzyme kinetic data can vary significantly depending on the assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of PHA synthesis genetics.

Cloning of the phaCAB Operon from Cupriavidus necator into E. coli

This protocol describes the amplification of the phaCAB operon and its insertion into an expression vector for heterologous expression in E. coli.

1. Genomic DNA Extraction from Cupriavidus necator

  • Grow a culture of C. necator overnight in a suitable rich medium (e.g., Nutrient Broth).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with lysozyme (B549824) and Proteinase K).

  • Incubate at 37°C to degrade the cell wall and proteins.

  • Perform phenol-chloroform extraction to remove proteins and lipids.

  • Precipitate the genomic DNA with isopropanol (B130326) or ethanol (B145695).

  • Wash the DNA pellet with 70% ethanol and resuspend in sterile water or TE buffer.

2. PCR Amplification of the phaCAB Operon

  • Design primers flanking the entire phaCAB operon of C. necator. Include restriction sites in the primers for subsequent cloning (e.g., EcoRI and HindIII).

  • Set up a PCR reaction with the extracted genomic DNA as the template, the designed primers, a high-fidelity DNA polymerase, dNTPs, and the appropriate PCR buffer.

  • Use a thermal cycler with an optimized program for amplification (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

3. Purification of the PCR Product and Vector Preparation

  • Run the PCR product on an agarose (B213101) gel to confirm the correct size.

  • Excise the DNA band from the gel and purify it using a gel extraction kit.

  • Digest both the purified PCR product and the expression vector (e.g., pET-28a or pUC19) with the chosen restriction enzymes (e.g., EcoRI and HindIII).

  • Purify the digested vector and insert.

4. Ligation and Transformation

  • Set up a ligation reaction with the digested vector, the digested phaCAB insert, and T4 DNA ligase.

  • Incubate at the recommended temperature to allow for ligation.

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α or BL21(DE3)) using heat shock or electroporation.

5. Selection and Verification of Recombinant Clones

  • Plate the transformed cells on an appropriate selective medium (e.g., LB agar (B569324) with the corresponding antibiotic for the vector).

  • Screen the resulting colonies for the presence of the insert by colony PCR or restriction digestion of plasmid DNA isolated from overnight cultures.

  • Confirm the sequence and orientation of the inserted phaCAB operon by DNA sequencing.

Quantification of PHA Production by Gas Chromatography (GC)

This protocol outlines the standard method for quantifying the amount of PHA accumulated in bacterial cells.

1. Sample Preparation and Lyophilization

  • Harvest a known volume of bacterial culture by centrifugation.

  • Wash the cell pellet with distilled water to remove residual medium components.

  • Lyophilize (freeze-dry) the cell pellet to obtain the dry cell weight (DCW).

2. Methanolysis

  • To a known weight of lyophilized cells, add a solution of 3% (v/v) sulfuric acid in methanol (B129727) and chloroform (B151607).

  • Include an internal standard (e.g., benzoic acid) for accurate quantification.

  • Heat the mixture at 100°C for a specified time (e.g., 4 hours) to convert the PHA monomers into their methyl ester derivatives.

3. Extraction

  • After cooling, add water to the mixture and vortex thoroughly to create a phase separation.

  • The methyl esters of the PHA monomers will partition into the lower chloroform phase.

  • Carefully collect the chloroform phase for analysis.

4. Gas Chromatography Analysis

  • Inject a sample of the chloroform phase into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).

  • The different methyl esters will be separated based on their boiling points and retention times.

  • The area of each peak is proportional to the concentration of the corresponding monomer.

  • Quantify the amount of each monomer by comparing the peak areas to a standard curve prepared with known concentrations of PHA standards.

  • Calculate the PHA content as a percentage of the dry cell weight.

PHA Synthase (PhaC) Activity Assay

This spectrophotometric assay measures the activity of PHA synthase by quantifying the release of Coenzyme A (CoA) during the polymerization of (R)-3-hydroxybutyryl-CoA.

1. Preparation of Cell-Free Extract

  • Grow the bacterial culture (e.g., recombinant E. coli expressing the phaC gene) and harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed to pellet the cell debris. The supernatant is the cell-free extract containing the PHA synthase.

2. Assay Mixture

  • Prepare an assay mixture containing:

    • Tris-HCl buffer (pH 7.5-8.0)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • (R)-3-hydroxybutyryl-CoA (substrate)

    • The cell-free extract

3. Measurement

  • The reaction is initiated by adding the substrate, (R)-3-hydroxybutyryl-CoA.

  • As the PHA synthase polymerizes the substrate, CoA is released.

  • The released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color and absorbs light at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of increase in absorbance is directly proportional to the PHA synthase activity.

4. Calculation of Activity

  • Use the molar extinction coefficient of TNB at 412 nm to convert the rate of change in absorbance to the rate of CoA production.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the specified assay conditions.

  • The specific activity is then calculated by dividing the total activity by the total protein concentration in the cell-free extract.

RT-qPCR for pha Gene Expression Analysis

This protocol describes how to quantify the transcript levels of pha genes (phaA, phaB, phaC) using reverse transcription-quantitative PCR.

1. RNA Extraction and DNase Treatment

  • Harvest bacterial cells from a culture grown under specific conditions (e.g., nutrient-limiting vs. nutrient-rich).

  • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing the cell pellet.

  • Extract total RNA using a commercial RNA extraction kit or a standard protocol like the hot phenol (B47542) method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.

2. cDNA Synthesis (Reverse Transcription)

  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme.

  • Use random hexamers or gene-specific primers for the reverse transcription reaction.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. Quantitative PCR (qPCR)

  • Design and validate primers specific for the target pha genes (phaA, phaB, phaC) and one or more stable reference (housekeeping) genes (e.g., 16S rRNA, gyrB).

  • Prepare a qPCR reaction mix containing:

    • SYBR Green master mix (or a probe-based master mix)

    • Forward and reverse primers for the target or reference gene

    • cDNA template

    • Nuclease-free water

  • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

4. Data Analysis

  • Determine the cycle threshold (Ct) value for each reaction.

  • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) to obtain the ΔCt.

  • Calculate the relative gene expression using the ΔΔCt method, comparing the ΔCt of the experimental condition to the ΔCt of a control condition.

Visualizations of Key Pathways and Workflows

PHA Synthesis Pathway

PHA_Synthesis_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA (β-Ketothiolase) hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB (Acetoacetyl-CoA Reductase) pha Polyhydroxyalkanoate (PHA) hydroxybutyryl_coa->pha PhaC (PHA Synthase)

Caption: Core enzymatic pathway for PHA synthesis.

Regulatory Cascade of phaP Expression by PhaR

PhaR_Regulation cluster_no_pha No PHA Synthesis cluster_pha PHA Synthesis PhaR_free PhaR phaP_gene phaP gene PhaR_free->phaP_gene Binds to promoter (Repression) PhaR_bound PhaR PHA_granule PHA Granule PhaR_bound->PHA_granule Binds to granule phaP_gene2 phaP gene Phasin Phasin (PhaP) phaP_gene2->Phasin Transcription & Translation

Caption: Regulation of phasin (PhaP) expression by the PhaR repressor.

Experimental Workflow for Cloning pha Genes

Cloning_Workflow start Start: Isolate Genomic DNA from PHA-producing bacterium pcr PCR Amplification of pha genes (phaA, B, C) start->pcr gel_pcr Agarose Gel Electrophoresis & Purify PCR Product pcr->gel_pcr digest_insert Restriction Digest of PCR Product gel_pcr->digest_insert ligation Ligation of Digested Insert and Vector digest_insert->ligation digest_vector Restriction Digest of Expression Vector digest_vector->ligation transformation Transformation into Competent E. coli ligation->transformation selection Selection on Antibiotic Plates transformation->selection verification Verification of Clones (Colony PCR, Sequencing) selection->verification end End: Recombinant Strain with pha genes verification->end

Caption: Workflow for cloning PHA synthesis genes.

Experimental Workflow for RT-qPCR Analysis

RT_qPCR_Workflow start Start: Harvest Bacterial Cells from Experimental & Control Conditions rna_extraction Total RNA Extraction start->rna_extraction dnase DNase Treatment to remove gDNA rna_extraction->dnase rna_qc RNA Quality & Quantity Control (Spectrophotometry, Gel Electrophoresis) dnase->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr Quantitative PCR (qPCR) with primers for pha genes & reference genes cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Expression Levels of pha genes data_analysis->end

References

A Technical Guide to 3-Hydroxyoctanoate Accumulation Under Nutrient Limitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the accumulation of 3-hydroxyoctanoate, a key monomer of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), in bacteria under nutrient-limiting conditions. This document details the quantitative aspects of its production, the experimental protocols for its induction and measurement, and the underlying signaling pathways that govern its synthesis.

Quantitative Data on this compound Accumulation

The accumulation of this compound is significantly influenced by the specific nutrient limitation imposed on the bacterial culture. Nitrogen and phosphorus limitation are the most effective and well-studied strategies to induce the synthesis of mcl-PHAs, with this compound being a prominent constituent. The following table summarizes quantitative data from studies on Pseudomonas putida, a bacterium renowned for its ability to produce these biopolymers.

StrainNutrient LimitationCarbon SourcePHA Content (% of Cell Dry Weight)This compound (mol%) in PHAReference
P. putida KT2442NitrogenOctanoate81%53.4%[1]
P. putida KT2442Dual (Carbon & Nitrogen)Octanoate62%Not specified[1]
P. putidaPhosphorusOleic Acid51.4%Not specified
P. putida CA-3NitrogenPhenylacetic Acid>20%Not specified[2][3]
P. putida KT2440 (ΔphaZ)NitrogenCrude Glycerol38.9%Not specified[4][5]

Experimental Protocols

This section provides detailed methodologies for inducing and quantifying this compound accumulation in Pseudomonas putida.

Induction of this compound Accumulation under Nitrogen Limitation

This protocol describes a fed-batch fermentation process to achieve high cell density and subsequently induce mcl-PHA accumulation through nitrogen depletion.[4][5]

2.1.1. Media Preparation

  • Seed Culture Medium (e.g., LB Broth):

    • 10 g/L Tryptone

    • 5 g/L Yeast Extract

    • 10 g/L NaCl

    • Adjust pH to 7.0.

    • Sterilize by autoclaving.

  • Fermentation Medium (Defined Mineral Medium, e.g., E2 Medium): [2]

    • Phase 1: Biomass Accumulation (Nitrogen-rich)

      • Carbon Source (e.g., 20 g/L Glucose or Glycerol)

      • Nitrogen Source (e.g., 2.0 g/L (NH₄)₂SO₄)

      • Phosphate (B84403) Source (e.g., 3.0 g/L KH₂PO₄, 3.0 g/L Na₂HPO₄)

      • Trace Elements Solution (see below)

      • Adjust pH to 7.0.

      • Sterilize by autoclaving (sugars and salts separately).

    • Phase 2: PHA Accumulation (Nitrogen-limited feed)

      • Concentrated Carbon Source Solution (e.g., 500 g/L Glucose or Glycerol)

      • Minimal Nitrogen Source (or no nitrogen)

      • Sterilize by autoclaving.

  • Trace Elements Solution (1000x):

    • FeSO₄·7H₂O: 10 g/L

    • ZnSO₄·7H₂O: 2.25 g/L

    • CuSO₄·5H₂O: 1 g/L

    • MnSO₄·5H₂O: 0.5 g/L

    • CaCl₂·2H₂O: 2 g/L

    • Na₂B₄O₇·10H₂O: 0.23 g/L

    • (NH₄)₆Mo₇O₂₄·4H₂O: 0.1 g/L

    • Dissolved in 0.1 M HCl. Filter sterilize.

2.1.2. Cultivation Protocol

  • Inoculum Preparation: Inoculate a single colony of P. putida into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

  • Bioreactor Setup: Prepare a 2L bioreactor with 1L of the nitrogen-rich fermentation medium. Set the temperature to 30°C, pH to 7.0 (controlled with NH₄OH or H₃PO₄), and dissolved oxygen (DO) to be maintained above 20% by controlling agitation and aeration.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Biomass Accumulation Phase (Batch): Allow the culture to grow in batch mode until the initial carbon source is depleted, indicated by a sharp increase in DO.

  • Fed-Batch for Biomass: Initiate a fed-batch strategy with a concentrated carbon and nitrogen source to achieve high cell density (e.g., OD₆₀₀ of 50-100).

  • Induction of Nitrogen Limitation: Once the desired cell density is reached, switch to a feed solution containing the carbon source but lacking a nitrogen source. This initiates the PHA accumulation phase.

  • PHA Accumulation Phase: Continue the fed-batch cultivation for 24-48 hours. Monitor cell growth (OD₆₀₀) and PHA accumulation.

  • Harvesting: Harvest the cells by centrifugation (e.g., 8000 x g for 15 min at 4°C). Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

Induction of this compound Accumulation under Phosphorus Limitation

This protocol is adapted for high-cell-density cultivation with phosphorus as the limiting nutrient.[6]

2.2.1. Media Preparation

  • Fermentation Medium:

    • Similar to the nitrogen limitation protocol, but with a reduced initial concentration of the phosphate source (e.g., 1.0 g/L KH₂PO₄) to induce limitation after initial biomass growth. The nitrogen source should be in excess.

2.2.2. Cultivation Protocol

  • Follow steps 1-4 from the nitrogen limitation protocol.

  • Induction of Phosphorus Limitation: The initial low concentration of phosphate will naturally become the limiting nutrient as the cell density increases.

  • PHA Accumulation Phase: Once the phosphate is depleted (can be monitored by measuring residual phosphate in the medium), continue the fed-batch with a carbon-rich feed to promote PHA accumulation.

  • Harvesting: Follow the same harvesting procedure as for nitrogen limitation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the methanolysis of PHA from lyophilized cells to form 3-hydroxyalkanoate methyl esters, followed by quantification.[7][8][9][10][11]

2.3.1. Materials

  • Lyophilized cells containing PHA

  • Chloroform (B151607)

  • Methanol containing 15% (v/v) sulfuric acid

  • Internal standard (e.g., methyl benzoate (B1203000) or a deuterated this compound standard)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable column (e.g., non-polar capillary column)

2.3.2. Protocol

  • Sample Preparation: Weigh approximately 20-50 mg of lyophilized cells into a screw-capped glass tube.

  • Methanolysis: Add 2 mL of chloroform and 2 mL of methanol/sulfuric acid solution to the tube. Add a known concentration of the internal standard.

  • Reaction: Tightly cap the tube and heat at 100°C for 3-4 hours in a heating block or oven.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the lower organic phase (chloroform layer) containing the 3-hydroxyalkanoate methyl esters to a clean tube.

  • Drying: Pass the organic phase through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Scan mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification: Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard and using a calibration curve generated with pure standards.

Signaling Pathways and Experimental Workflows

The accumulation of this compound is a highly regulated process involving a complex network of signaling pathways that respond to nutrient availability.

Signaling Pathways for PHA Accumulation

Under nutrient-limiting conditions, global regulatory systems in Pseudomonas putida modulate the expression of genes involved in PHA biosynthesis. The GacS/GacA two-component system, the stationary-phase sigma factor RpoS, and the catabolite repressor Crc are key players in this regulation.

Signaling_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen, Phosphorus) GacS_GacA GacS/GacA System Nutrient_Limitation->GacS_GacA Activates RpoS RpoS (σS) Nutrient_Limitation->RpoS Induces Crc Crc Nutrient_Limitation->Crc Relieves Repression pha_operon pha Operon Expression (phaC, phaZ, phaD, phaI, phaF) GacS_GacA->pha_operon Positive Regulation RpoS->pha_operon Modulates Crc->pha_operon Represses (under nutrient sufficiency) PHA_Synthase PHA Synthase (PhaC) Activity pha_operon->PHA_Synthase PHA_Accumulation mcl-PHA Accumulation (including this compound) PHA_Synthase->PHA_Accumulation

Caption: Regulatory network for mcl-PHA synthesis under nutrient limitation.

Experimental Workflow

The following diagram illustrates the overall workflow for the induction and analysis of this compound accumulation.

Experimental_Workflow Inoculum_Prep Inoculum Preparation (P. putida) Bioreactor_Cultivation Bioreactor Cultivation (Biomass Accumulation Phase) Inoculum_Prep->Bioreactor_Cultivation Nutrient_Limitation Induction of Nutrient Limitation (N or P depletion) Bioreactor_Cultivation->Nutrient_Limitation PHA_Accumulation PHA Accumulation Phase (Fed-batch) Nutrient_Limitation->PHA_Accumulation Cell_Harvesting Cell Harvesting & Lyophilization PHA_Accumulation->Cell_Harvesting Methanolysis Methanolysis of PHA Cell_Harvesting->Methanolysis GCMS_Analysis GC-MS Analysis Methanolysis->GCMS_Analysis Data_Quantification Data Quantification (this compound levels) GCMS_Analysis->Data_Quantification

Caption: Workflow for this compound production and analysis.

Biosynthesis Pathway of this compound

This compound is synthesized as a hydroxyacyl-CoA intermediate, which is then polymerized into mcl-PHA by PHA synthase. The precursors can be derived from fatty acid β-oxidation or de novo fatty acid synthesis.

Biosynthesis_Pathway Fatty_Acids Fatty Acids (e.g., Octanoate) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Hydroxyacyl_CoA (R)-3-Hydroxyoctanoyl-CoA Beta_Oxidation->Hydroxyacyl_CoA Sugars Sugars (e.g., Glucose) De_Novo_FAS De Novo Fatty Acid Synthesis Sugars->De_Novo_FAS Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP De_Novo_FAS->Hydroxyacyl_ACP PhaG PhaG (Thioesterase) Hydroxyacyl_ACP->PhaG PhaG->Hydroxyacyl_CoA PhaC PhaC (PHA Synthase) Hydroxyacyl_CoA->PhaC mcl_PHA mcl-PHA (containing this compound) PhaC->mcl_PHA

Caption: Biosynthesis pathways for this compound incorporation into mcl-PHA.

References

Spectroscopic Characterization of 3-Hydroxyoctanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-hydroxyoctanoate, a crucial intermediate in various biological processes, including the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs). This document details the key spectroscopic techniques used to identify and quantify this compound, provides experimental protocols for its analysis, and illustrates its role in relevant biochemical pathways.

Introduction

This compound is a medium-chain length beta-hydroxy fatty acid. Its characterization is essential for understanding microbial metabolism, developing novel biodegradable polymers, and investigating bacterial pathogenesis. Spectroscopic techniques provide the foundation for the structural elucidation and quantification of this molecule. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The following are predicted chemical shift values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
H-22.3 - 2.5dd
H-33.9 - 4.1m
H-41.4 - 1.6m
H-51.2 - 1.4m
H-61.2 - 1.4m
H-71.2 - 1.4m
H-80.8 - 0.9t
OHVariablebr s
COOHVariablebr s

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C-1 (COOH)~175
C-2~43
C-3~68
C-4~36
C-5~25
C-6~31
C-7~22
C-8~14

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of this compound. For analysis by gas chromatography-mass spectrometry (GC-MS), this compound is typically derivatized, most commonly by trimethylsilylation, to increase its volatility.

Table 3: Key Mass Fragments for Trimethylsilyl (B98337) (TMS) Derivative of this compound

m/zIon
M-15[M - CH₃]⁺
M-89[M - OSi(CH₃)₃]⁺
175[CH(OSi(CH₃)₃)CH₂COOSi(CH₃)₃]⁺
147[(CH₃)₃Si-O=Si(CH₃)₂]⁺
73[Si(CH₃)₃]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

Table 4: Characteristic FTIR Absorption Bands for 3-Hydroxyoctanoic Acid

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-HStretching (hydroxyl group)
2500-3300 (broad)O-HStretching (carboxylic acid)
~2960, ~2870C-HStretching (alkane)
~1710C=OStretching (carboxylic acid)
~1460C-HBending (alkane)
~1290C-OStretching (carboxylic acid)
~1100C-OStretching (hydroxyl group)

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 3-hydroxyoctanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Methodology:

  • Sample Preparation and Derivatization:

    • For biological samples, perform a lipid extraction (e.g., using a modified Bligh-Dyer method).

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Separation:

    • Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector temperature: 250°C.

    • Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 50-550.

    • Ion source temperature: 230°C.

  • Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and the characteristic fragmentation pattern in the mass spectrum. Quantify using an internal standard if required.

FTIR Spectroscopy of 3-Hydroxyoctanoic Acid

Objective: To identify the functional groups present in 3-hydroxyoctanoic acid.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid 3-hydroxyoctanoic acid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Sample Preparation (KBr Pellet - for solid samples):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 3-hydroxyoctanoic acid.

Biological Pathways and Experimental Workflows

Rhamnolipid Biosynthesis Pathway

This compound is a key precursor in the biosynthesis of rhamnolipids, which are virulence factors and biosurfactants produced by bacteria like Pseudomonas aeruginosa. The pathway involves the dimerization of two 3-hydroxyacyl-ACP molecules.

Rhamnolipid_Biosynthesis FAS Fatty Acid De Novo Synthesis HAA_ACP (R)-3-Hydroxyacyl-ACP FAS->HAA_ACP Multiple steps HAA_dimer 3-(3-Hydroxyalkanoyloxy)alkanoic acid (HAA) HAA_ACP->HAA_dimer RhlA Mono_RL Mono-rhamnolipid HAA_dimer->Mono_RL RhlB Rhamnose dTDP-L-rhamnose Rhamnose->Mono_RL Di_RL Di-rhamnolipid Rhamnose->Di_RL Mono_RL->Di_RL RhlC Spectroscopic_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization NMR NMR Analysis (¹H, ¹³C) Purification->NMR FTIR FTIR Analysis Purification->FTIR GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation and Structural Elucidation GCMS->Data NMR->Data FTIR->Data

A Technical Guide to the Thermal Properties of Poly(3-hydroxyoctanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(3-hydroxyoctanoate) (P3HO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA). P3HO is a biodegradable and biocompatible polymer with potential applications in the medical and pharmaceutical fields, making a thorough understanding of its thermal behavior crucial for processing and application development.[1][2] This document details key thermal parameters, outlines the experimental methodologies used for their determination, and visually represents experimental workflows and structure-property relationships.

Core Thermal Properties of Poly(this compound)

The thermal characteristics of P3HO are essential for determining its processing window and performance at various temperatures. Key properties include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

Data Summary

The following table summarizes the quantitative thermal properties of P3HO reported in the literature. These values are primarily determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal PropertySymbolValueUnitReference(s)
Glass Transition TemperatureTg-39 to -36°C[3]
Melting TemperatureTm60°C[3][4]
Enthalpy of FusionΔHf24J/g[3]
Decomposition TemperatureTd251 to 265°C[3]

Experimental Protocols

Accurate determination of the thermal properties of P3HO relies on standardized experimental procedures. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHf).[5][6]

Typical Experimental Protocol:

  • Sample Preparation: A small sample of the P3HO material, typically weighing between 3 and 10 mg, is hermetically sealed in an aluminum pan.[5][6][7]

  • Instrument Setup: A differential scanning calorimeter is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min).[5][6]

  • Thermal Program:

    • First Heating Scan: The sample is heated at a controlled rate, commonly 10°C/min or 20°C/min, to a temperature above its melting point (e.g., 127°C or 200°C) to erase the sample's prior thermal history.[3][8]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).[8]

    • Second Heating Scan: A second heating scan is performed at the same rate as the first to observe the thermal transitions of the material under controlled conditions.[8]

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve. The melting temperature is identified as the peak of the melting endotherm, and the enthalpy of fusion is calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature (Td) of the polymer.

Typical Experimental Protocol:

  • Sample Preparation: A sample of P3HO, typically weighing between 15 and 17 mg, is placed in a TGA sample pan.[9][10]

  • Instrument Setup: The thermogravimetric analyzer is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air), at a specified flow rate (e.g., 50 mL/min).[3][10]

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C or 900°C) at a constant heating rate, typically 10°C/min.[3][10]

  • Data Analysis: The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or as the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum decomposition rate.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the relationship between the structure of P3HO and its thermal properties.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) start P3HO Sample dsc_instrument DSC Instrument (N2 Atmosphere) start->dsc_instrument tga_instrument TGA Instrument (N2 or Air Atmosphere) start->tga_instrument dsc_program Heating/Cooling Cycles (e.g., 10-20°C/min) dsc_instrument->dsc_program dsc_data Heat Flow vs. Temp. dsc_program->dsc_data dsc_analysis Determine Tg, Tm, ΔHf dsc_data->dsc_analysis tga_program Heating Ramp (e.g., 10°C/min) tga_instrument->tga_program tga_data Weight Loss vs. Temp. tga_program->tga_data tga_analysis Determine Td tga_data->tga_analysis

Experimental workflow for thermal analysis of P3HO.

structure_property_relationship cluster_structure Chemical Structure of P3HO cluster_properties Resulting Thermal Properties p3ho_structure Poly(this compound) -[-O-CH(C5H11)-CH2-C(=O)-]-n side_chain Long Alkyl Side Chain (Pentyl Group) p3ho_structure->side_chain amorphous More Amorphous Nature side_chain->amorphous Increased Chain Spacing & Reduced Intermolecular Forces low_tg Low Glass Transition Temp. (Tg ≈ -36°C) low_tm Low Melting Temp. (Tm ≈ 60°C) amorphous->low_tg amorphous->low_tm

Structure-property relationship in P3HO.

References

Solubility of 3-Hydroxyoctanoate and its Polymer in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxyoctanoate, encompassing both its monomeric form (3-hydroxyoctanoic acid) and its polymeric form, poly(this compound) (P3HO). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the known qualitative and quantitative solubility information while providing detailed experimental protocols for researchers to determine these values in their own laboratory settings.

Introduction to this compound and Poly(this compound)

3-Hydroxyoctanoic acid is a beta-hydroxy fatty acid that serves as a monomer for the biopolymer poly(this compound) (P3HO)[1][2]. P3HO is a type of polyhydroxyalkanoate (PHA), which are biodegradable and biocompatible polyesters produced by various microorganisms[1][2]. As a medium-chain-length PHA (mcl-PHA), P3HO exhibits elastomeric properties, making it a promising material for applications in the medical field, including in drug delivery systems and as a flexible biomaterial[1][2][3]. The solubility of both the monomer and the polymer is a critical parameter for their processing, formulation, and application.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 3-hydroxyoctanoic acid and poly(this compound). It is important to note that comprehensive quantitative data, particularly for the polymer, is not widely available in the literature, underscoring the need for experimental determination.

3-Hydroxyoctanoic Acid
SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Water10 g/L[4]-Not Specified
Dimethyl Sulfoxide (DMSO)42.5 mg/mL[4]-Not Specified
EthanolData not available in literatureSoluble[5]Not Specified
MethanolData not available in literatureSoluble[5]Not Specified
ChloroformData not available in literatureSoluble[5]Not Specified

A predicted water solubility of 13.6 g/L has also been reported[6][7].

Poly(this compound) (P3HO)
SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
ChloroformData not available in literatureSolubleNot Specified
DichloromethaneData not available in literatureSolubleNot Specified
AcetoneData not available in literatureSolubleNot Specified
Methyl Ethyl Ketone (MEK)Data not available in literatureSolubleNot Specified
WaterData not available in literatureInsoluble[8]Not Specified
EthanolData not available in literatureInsolubleNot Specified
MethanolData not available in literatureInsolubleNot Specified

As a medium-chain-length PHA, P3HO is generally soluble in chlorinated solvents and has a higher solubility in ketones and esters compared to short-chain-length PHAs[8].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 3-hydroxyoctanoic acid and poly(this compound) in organic solvents.

Protocol for Determining the Solubility of 3-Hydroxyoctanoic Acid

This protocol is adapted from standard methods for determining the solubility of organic compounds.

Objective: To determine the solubility of 3-hydroxyoctanoic acid in a given organic solvent at a specific temperature.

Materials:

  • 3-hydroxyoctanoic acid (solid)

  • Solvent of interest (e.g., ethanol, methanol, chloroform, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Micropipettes

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-hydroxyoctanoic acid to a vial.

    • Using a micropipette, add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure that solid 3-hydroxyoctanoic acid remains, indicating a saturated solution.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to rest at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid transferring any solid particles, a filter tip can be used, or the solution can be centrifuged and the supernatant then collected.

    • Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC-MS) to determine the concentration of 3-hydroxyoctanoic acid.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Protocol for Determining the Solubility of Poly(this compound)

This protocol is adapted from general methods for polymer solubility determination.

Objective: To determine the solubility of poly(this compound) in a given organic solvent at a specific temperature.

Materials:

  • Poly(this compound) (P3HO) film or powder

  • Solvent of interest (e.g., chloroform, acetone)

  • Analytical balance

  • Vials or flasks with secure closures

  • Constant temperature shaker or magnetic stirrer with a hot plate

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Evaporation equipment (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of P3HO to a vial or flask.

    • Add a known volume of the solvent.

    • Seal the container and place it in a constant temperature shaker. Gentle heating may be required to facilitate dissolution, but the final equilibration should be at the target temperature.

    • Agitate the mixture for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached. The presence of undissolved polymer confirms a saturated solution.

  • Separation of Dissolved Polymer:

    • Allow the undissolved polymer to settle at the constant temperature.

    • Carefully decant or pipette a known volume of the supernatant.

    • Filter the collected supernatant through a membrane filter (e.g., 0.45 µm PTFE filter) that is compatible with the solvent to remove any remaining undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Weigh a clean, dry collection flask.

    • Transfer the filtered, known volume of the saturated polymer solution to the pre-weighed flask.

    • Remove the solvent by evaporation, for example, using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight is achieved.

    • Weigh the flask containing the dried polymer residue.

    • The mass of the dissolved polymer is the final weight of the flask minus its initial weight.

    • Calculate the solubility by dividing the mass of the dried polymer by the volume of the solvent in which it was dissolved (e.g., in g/L).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-72h) add_excess->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle separate Collect Supernatant (Filter if Necessary) settle->separate quant_method Choose Quantification Method separate->quant_method gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue quant_method->gravimetric Polymer analytical Analytical Method: Dilute and Analyze (e.g., HPLC, GC-MS) quant_method->analytical Monomer calculate_sol Calculate Solubility (e.g., g/L, mg/mL) gravimetric->calculate_sol analytical->calculate_sol end End calculate_sol->end

Caption: Generalized workflow for the experimental determination of solubility.

References

A Deep Dive into the Foundational Research of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) Synthase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the substrate specificity of medium-chain-length polyhydroxyalkanoate (mcl-PHA) synthases, the pivotal enzymes in the biosynthesis of a versatile class of biodegradable polymers. Understanding and manipulating this specificity is paramount for tailoring the physicochemical properties of mcl-PHAs for a wide array of applications, from advanced drug delivery systems to biocompatible medical implants. This document provides a comprehensive overview of the quantitative data on synthase kinetics, detailed experimental methodologies, and the intricate relationships governing substrate selection.

Quantitative Analysis of mcl-PHA Synthase Specificity

The substrate specificity of mcl-PHA synthases is a quantitative trait, influenced by the enzyme's origin, primary sequence, and the availability of (R)-3-hydroxyacyl-CoA substrates. The kinetic parameters—Michaelis constant (K_m), maximum reaction velocity (V_max), and catalytic efficiency (k_cat/K_m)—provide a quantitative measure of an enzyme's affinity for and efficiency in polymerizing different monomer precursors. The following tables summarize key quantitative data from foundational research on various mcl-PHA synthases.

Table 1: In Vivo Monomer Composition of mcl-PHAs from Various Carbon Sources

Bacterial StrainPHA SynthaseCarbon SourceMajor Monomers Detected in PolymerReference
Pseudomonas putida Bet001EndogenousOctanoate (C8)3-hydroxyoctanoate (3HO), 3-hydroxyhexanoate (B1247844) (3HHx)[1]
Pseudomonas putida Bet001EndogenousDodecanoate (C12)3-hydroxydodecanoate (3HDD), 3-hydroxydecanoate (B1257068) (3HD)[1]
Pseudomonas putida Bet001EndogenousOleic Acid (C18:1)This compound (3HO), 3-hydroxydecanoate (3HD)[1]
Pseudomonas aeruginosa gamma ray mutant EBN-8EndogenousSoybean OilPolyhydroxybutyrate (PHB) and mcl-monomers[2]
Pseudomonas mendocina CH50EndogenousGlucose3-hydroxydecanoate (3HD), this compound (3HO), 3-hydroxyhexanoate (3HHx)[3]
Pseudomonas mendocina CH50EndogenousCoconut OilThis compound (3HO), 3-hydroxydecanoate (3HD), 3-hydroxydodecanoate (3HDD)[3]
Recombinant E. coliPhaC1 from Ralstonia eutrophaDodecanoate3-hydroxybutyrate (3HB), this compound (3HO), 3-hydroxydodecanoate (3HDD)[4]

Table 2: Kinetic Parameters of Engineered PHA Synthases

PHA SynthaseSubstrateK_m (M)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
PhaEC_Av (Class III)Azide analog (HABCoA)--2.86 x 10⁵[5]
PhaEC_Av (Class III)(R)-3-hydroxybutyryl-CoA (HBCoA)--4.62 x 10⁶[5]

Experimental Protocols for Characterizing mcl-PHA Synthase Specificity

The elucidation of mcl-PHA synthase specificity relies on a combination of molecular biology, microbiology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of PHA Synthase Genes

This protocol is fundamental for isolating the activity of a specific synthase from the complex metabolic network of its native host.

  • Gene Amplification: The PHA synthase gene of interest is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

  • Vector Ligation: The amplified gene and a suitable expression vector (e.g., pBHR68 for E. coli) are digested with the corresponding restriction enzymes and ligated to create a recombinant plasmid.[4]

  • Transformation: The recombinant plasmid is transformed into a suitable host strain, often a mutant of E. coli or Pseudomonas putida that lacks endogenous PHA synthase activity or is deficient in fatty acid degradation pathways (e.g., fad mutants).[4]

  • Cultivation and Induction: The recombinant strain is cultivated in a suitable medium. Expression of the PHA synthase gene is induced, typically by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

  • Substrate Feeding: A specific carbon source (e.g., a fatty acid of a particular chain length) is supplied to the culture medium to serve as a precursor for mcl-PHA synthesis.[1]

  • PHA Extraction and Analysis: After a suitable incubation period, the cells are harvested, and the accumulated PHA is extracted. The composition of the resulting polymer is analyzed to determine the substrate specificity of the expressed synthase.

Site-Directed Mutagenesis for Altering Substrate Specificity

This technique is employed to investigate the role of specific amino acid residues in substrate selection and to engineer synthases with novel specificities.

  • Template Plasmid: A plasmid containing the wild-type PHA synthase gene is used as a template.

  • Primer Design: Primers are designed to introduce the desired mutation (substitution, insertion, or deletion) at a specific site in the gene.

  • Mutagenesis PCR: A PCR is performed using the template plasmid and the mutagenic primers to generate copies of the plasmid containing the desired mutation.

  • Template Removal: The parental, non-mutated template DNA is digested using an enzyme such as DpnI, which specifically targets methylated DNA (as the template plasmid is typically isolated from a methylation-proficient E. coli strain).

  • Transformation and Sequencing: The mutated plasmids are transformed into E. coli, and the clones are sequenced to confirm the presence of the desired mutation.

  • Functional Analysis: The mutated synthase is then expressed and analyzed for changes in substrate specificity as described in protocol 2.1.

Characterization of PHA Polymer Composition

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for determining the monomeric composition of PHA polymers.

  • Methanolysis: A dried sample of the extracted PHA is subjected to methanolysis in the presence of sulfuric acid and chloroform. This process depolymerizes the PHA and converts the constituent 3-hydroxyalkanoate monomers into their corresponding methyl ester derivatives.

  • Extraction: The 3-hydroxyalkanoate methyl esters are extracted from the reaction mixture, typically with water and chloroform. The organic phase containing the methyl esters is collected.

  • GC-MS Analysis: The extracted methyl esters are analyzed by GC-MS. The gas chromatograph separates the different methyl esters based on their volatility and retention time, and the mass spectrometer provides a mass spectrum for each peak, allowing for their identification and quantification.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of mcl-PHA synthase specificity.

Experimental_Workflow_for_Specificity_Analysis cluster_gene_cloning Gene Cloning and Expression cluster_cultivation Cultivation and PHA Production cluster_analysis Analysis start Isolate Genomic DNA pcr PCR Amplification of phaC Gene start->pcr ligation Ligate into Expression Vector pcr->ligation transformation Transform into Host Strain (e.g., E. coli) ligation->transformation cultivate Cultivate Recombinant Strain transformation->cultivate induce Induce Gene Expression cultivate->induce feed Feed Specific Carbon Source induce->feed harvest Harvest Cells feed->harvest extract Extract PHA Polymer harvest->extract methanolysis Methanolysis extract->methanolysis gcms GC-MS Analysis methanolysis->gcms data Determine Monomer Composition gcms->data

Caption: Workflow for Determining mcl-PHA Synthase Specificity.

Substrate_Supply_Pathways cluster_unrelated Structurally Unrelated Substrates cluster_related Structurally Related Substrates sugars Sugars (e.g., Glucose) glycolysis Glycolysis sugars->glycolysis acetyl_coa Acetyl-CoA glycolysis->acetyl_coa de_novo De Novo Fatty Acid Biosynthesis acetyl_coa->de_novo precursor (R)-3-hydroxyacyl-CoA de_novo->precursor fatty_acids Fatty Acids / Oils beta_oxidation β-Oxidation Pathway fatty_acids->beta_oxidation beta_oxidation->precursor synthase mcl-PHA Synthase precursor->synthase mcl_pha mcl-PHA synthase->mcl_pha

Caption: Metabolic Pathways for mcl-PHA Precursor Supply.[6]

Directed_Evolution_Cycle parent_gene Parent phaC Gene mutagenesis Random Mutagenesis (e.g., Error-Prone PCR) parent_gene->mutagenesis gene_library Mutant Gene Library mutagenesis->gene_library expression Expression in Host gene_library->expression selection Screening/Selection for Desired Property expression->selection selection->parent_gene No Improvement improved_mutant Improved Mutant selection->improved_mutant Identify Hits improved_mutant->parent_gene Next Round

Caption: Directed Evolution Cycle for Engineering PHA Synthase.

Conclusion

The specificity of mcl-PHA synthases is a complex yet malleable characteristic. Foundational research has established that this specificity is not absolute and can be influenced by both the genetic makeup of the enzyme and the metabolic context in which it operates. By employing the techniques of directed evolution and rational protein design, researchers can now engineer synthases with tailored substrate preferences.[7][8] This capability, combined with the control of fermentation conditions and substrate feeding strategies, opens up a vast design space for producing novel mcl-PHAs with precisely defined material properties, paving the way for their application in cutting-edge biomedical and pharmaceutical technologies. The ongoing exploration of novel PHA synthases from diverse microbial sources will undoubtedly continue to expand our understanding and ability to harness these remarkable biological catalysts.[9][10]

References

Methodological & Application

Application Note: Quantification of 3-Hydroxyoctanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoate is a medium-chain length 3-hydroxy fatty acid that serves as a monomer component of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria.[1] The accurate quantification of this compound is crucial for research in microbiology, biotechnology, and drug development, particularly in studies involving bacterial metabolism and the production of bioplastics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of this compound.[2] This application note provides a detailed protocol for the analysis of this compound, typically as its methyl ester derivative, from biological samples using GC-MS.

Due to its polar hydroxyl group, this compound requires a derivatization step to increase its volatility and thermal stability for GC analysis.[3] The most common derivatization method is methanolysis, which converts the fatty acid into its methyl ester.[1][4] This protocol will focus on the quantification of this compound following methanolysis of cellular biomass.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Bacterial Cells) Drying Cell Drying Sample->Drying Methanolysis Methanolysis (H2SO4/Methanol) Drying->Methanolysis Extraction Liquid-Liquid Extraction (Chloroform/Water) Methanolysis->Extraction Organic_Phase Collect Organic Phase Extraction->Organic_Phase GCMS GC-MS Injection Organic_Phase->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection (Scan & SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Experimental workflow for this compound quantification.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis.

Sample Preparation and Methanolysis

This protocol is adapted from methods used for the analysis of PHA monomers from bacterial cells.[4]

Materials:

Protocol:

  • Weigh approximately 10 mg of dried bacterial cells into a screw-capped test tube.

  • Add 2 mL of chloroform and 2 mL of 15% sulfuric acid in methanol to the test tube.

  • Tightly cap the tube and heat at 100°C for 140 minutes to facilitate methanolysis.[4]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of deionized water to the tube and vortex vigorously to induce phase separation.

  • Centrifuge the sample to achieve a clear separation of the organic and aqueous layers.

  • Carefully transfer the lower organic phase (chloroform layer), containing the methyl this compound, to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.[5]

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 1:50 split ratio)[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 0.5 minutes[6]

    • Ramp to 175°C at 10°C/min[6]

    • (Optional final ramp for cleaning the column: Ramp to 300°C and hold)

MS Conditions:

  • Ion Source Temperature: 230°C[6]

  • Transfer Line Temperature: 250°C[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV[6]

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of methyl this compound, scan a mass range of m/z 45-600.[4]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of methyl this compound. The molecular ion of methyl this compound (C9H18O3) is m/z 174.2.[7][8] Key fragment ions should be selected for quantification and confirmation.

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from authentic standards of methyl this compound that have undergone the same sample preparation and derivatization process.

Table 1: Typical Quantitative Performance Data for GC-MS Analysis of 3-Hydroxyalkanoate Methyl Esters
ParameterTypical ValueReference/Comment
Limit of Detection (LOD) 0.01 - 1 µg/mLDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ) 0.05 - 5 µg/mLTypically 3-5 times the LOD.
Linearity (R²) > 0.99Over a defined concentration range (e.g., 0.1 - 100 µg/mL).
Recovery 85 - 115%Determined by spiking known amounts of standard into the sample matrix. A study on various PHA monomers reported recoveries between 95.3% and 122.6%.[9]
Precision (RSD%) < 15%Replicate injections of the same sample.

Signaling Pathways and Logical Relationships

While there are no specific "signaling pathways" for the analytical method itself, the logical relationship of the derivatization process can be visualized. The methanolysis reaction is a key step that renders the this compound amenable to GC-MS analysis.

derivatization cluster_reactants Reactants cluster_products Products This compound This compound (in PHA polymer) Catalyst H2SO4 (catalyst) Heat (100°C) This compound->Catalyst Methanol Methanol Methanol->Catalyst Methyl_3HO Methyl this compound (Volatile) Water Water Catalyst->Methyl_3HO Methanolysis Catalyst->Water

Figure 2: Methanolysis derivatization of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological samples. Proper sample preparation, including an effective derivatization step such as methanolysis, is critical for achieving accurate and reproducible results. The use of both full scan and SIM modes allows for confident identification and precise quantification of the analyte. This protocol serves as a comprehensive guide for researchers and scientists in various fields requiring the analysis of this important bacterial metabolite.

References

Application Notes and Protocols for the Characterization of Poly(3-hydroxyoctanoate) using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-hydroxyoctanoate) (PHO) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) with promising applications in the biomedical and pharmaceutical fields due to its biodegradability, biocompatibility, and elastomeric properties.[1][2][3] Accurate and detailed characterization of PHO is crucial for quality control, understanding structure-property relationships, and ensuring its suitability for specific applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the comprehensive structural elucidation and characterization of PHO.[4] This document provides detailed application notes and experimental protocols for the characterization of PHO using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation of Poly(this compound)

The repeating monomer unit of PHO consists of a chiral center at the C-3 carbon, an ester carbonyl group, and a pentyl side chain. The numbering of the atoms for NMR assignment is as follows:

Atom Numbering:

  • C-1: Carbonyl carbon

  • C-2: Methylene (B1212753) carbon adjacent to the carbonyl group

  • C-3: Methine carbon with the hydroxyl group (in the polymer backbone)

  • C-4 to C-7: Methylene carbons in the pentyl side chain

  • C-8: Terminal methyl carbon of the side chain

  • H-2a, H-2b: Diastereotopic protons on C-2

  • H-3: Methine proton on C-3

  • H-4 to H-7: Methylene protons in the pentyl side chain

  • H-8: Methyl protons on C-8

Quantitative Data Presentation

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for poly(this compound) dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~169.4
2~2.51 (m)~39.1
3~5.20 (m)~71.0
4~1.58 (m)~34.5
5~1.29 (m)~25.0
6~1.29 (m)~31.6
7~1.29 (m)~22.6
8~0.89 (t)~14.0

Note: The chemical shifts of the methylene protons and carbons in the side chain (H-5 to H-7 and C-5 to C-7) often overlap, appearing as a broad multiplet in the ¹H NMR spectrum and closely spaced signals in the ¹³C NMR spectrum.[5][6]

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the dry PHO polymer sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently agitate the vial to dissolve the polymer. Sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy
  • Objective: To obtain a proton spectrum for the identification of the main functional groups and for quantitative analysis.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: zg30 or similar 30° pulse sequence.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements)

    • Acquisition Time: ~4 seconds

    • Spectral Width: 10-12 ppm

¹³C NMR Spectroscopy
  • Objective: To identify all unique carbon environments in the PHO repeating unit.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: zgpg30 or a similar power-gated decoupling sequence with a 30° pulse angle.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1.5 seconds

    • Spectral Width: 200-220 ppm

2D COSY (Correlation Spectroscopy)
  • Objective: To identify proton-proton couplings, confirming the connectivity of the proton spin systems.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: cosygpqf or similar gradient-selected COSY sequence.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 8-16 per increment

    • Relaxation Delay (d1): 1.5-2.0 seconds

    • Spectral Width (F1 and F2): 10-12 ppm

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: hsqcedetgpsisp2.3 or a similar edited HSQC sequence to differentiate between CH, CH₂ and CH₃ groups.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 4-8 per increment

    • Relaxation Delay (d1): 1.5 seconds

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Sequence: hmbcgpndqf or a similar gradient-selected HMBC sequence.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16-32 per increment

    • Relaxation Delay (d1): 1.5-2.0 seconds

    • Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key NMR correlations for PHO characterization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation weigh Weigh PHO dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer nmr1d 1D NMR (1H, 13C) transfer->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr2d process Process Spectra nmr1d->process nmr2d->process assign Assign Signals process->assign correlate Correlate 1D and 2D Data assign->correlate structure Confirm PHO Structure correlate->structure cosy_correlations H3 H-3 H2 H-2 H3->H2 J(H3,H2) H4 H-4 H3->H4 J(H3,H4) H5 H-5 H4->H5 J(H4,H5) H6 H-6 H5->H6 J(H5,H6) H7 H-7 H6->H7 J(H6,H7) H8 H-8 H7->H8 J(H7,H8) hmbc_correlations cluster_protons Protons cluster_carbons Carbons H2 H-2 (~2.51 ppm) C1 C-1 (~169.4 ppm) H2->C1 ²J(H2,C1) C3 C-3 (~71.0 ppm) H2->C3 ²J(H2,C3) H3 H-3 (~5.20 ppm) H3->C1 ³J(H3,C1) C4 C-4 (~34.5 ppm) H3->C4 ²J(H3,C4) C5 C-5 (~25.0 ppm) H3->C5 ³J(H3,C5) H4 H-4 (~1.58 ppm) H4->C3 ²J(H4,C3)

References

Application Notes and Protocols for the Extraction of 3-Hydroxyoctanoate from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctanoate is a medium-chain-length hydroxyalkanoic acid that is a monomeric unit of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials[1][2][3]. These biopolymers are attracting significant attention as environmentally friendly alternatives to conventional petroleum-based plastics due to their similar material properties and complete biodegradability[1][2][3]. This compound, in its enantiomerically pure (R)-configuration, is a valuable chiral building block for the synthesis of fine chemicals and pharmaceuticals[4].

This document provides detailed protocols for the extraction of poly(this compound) (P(3HO)) from bacterial biomass and the subsequent recovery of the this compound monomer.

Bacterial Strains and Cultivation for P(3HO) Production

Several bacterial species are known to produce medium-chain-length PHAs (mcl-PHAs), including P(3HO). Pseudomonas putida and Pseudomonas mendocina are notable producers, particularly when grown on fatty acids like octanoic acid as the primary carbon source[5][6][7].

Recommended Strain: Pseudomonas putida GPo1 (ATCC 29347) or Pseudomonas mendocina[5][7].

Cultivation Media and Conditions: A two-stage cultivation process is often employed to maximize PHA accumulation. The first stage focuses on cell growth, while the second stage, under nutrient-limiting conditions (typically nitrogen), promotes PHA storage.

  • Growth Medium (Mineral Salts Medium - MSM): A typical medium contains a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate, and trace elements, with sodium octanoate (B1194180) as the carbon source[5][6].

  • Production Phase: Once a sufficient cell density is reached, the culture is shifted to a nitrogen-limited medium with an excess of the carbon source (sodium octanoate) to induce PHA accumulation[3].

  • Fed-batch Cultivation: For large-scale production, a fed-batch strategy is effective. This involves controlled feeding of the carbon source (octanoic acid) and other nutrients to maintain optimal conditions for cell growth and subsequent P(3HO) accumulation[5]. High cell densities of over 50 g/L with P(3HO) content up to 60% of the cell dry weight have been achieved using this method[5].

Experimental Workflow for P(3HO) Extraction and Monomer Recovery

The overall process involves bacterial cultivation, cell harvesting, extraction and purification of the P(3HO) polymer, and finally, depolymerization to obtain this compound monomers.

G cluster_0 Upstream Processing cluster_1 Downstream Processing: Polymer Extraction cluster_2 Monomer Recovery & Analysis A Bacterial Cultivation (e.g., Pseudomonas putida) B Cell Harvesting (Centrifugation) A->B C Cell Lysis & Extraction (e.g., Solvent or Chemical Digestion) B->C D Separation of Biomass (Centrifugation/Filtration) C->D E P(3HO) Precipitation (Addition of Ethanol (B145695)/Methanol) D->E F Purification (Washing & Drying) E->F G Depolymerization (Methanolysis) F->G H Extraction of Monomer Esters G->H I Quantification (GC-MS Analysis) H->I cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Workflow for P(3HO) extraction and this compound monomer analysis.

Detailed Experimental Protocols

Protocol 1: Extraction of P(3HO) Polymer using Solvent Extraction

This method uses a solvent to dissolve the intracellular P(3HO) granules, followed by precipitation.

Materials:

  • Lyophilized bacterial cell pellet

  • Chloroform (B151607)

  • Ethanol (or Methanol)

  • Centrifuge and appropriate tubes

  • Filtration apparatus

Procedure:

  • Cell Preparation: Harvest bacterial cells from the culture medium by centrifugation (e.g., 12,000 x g for 40 minutes). Wash the cell pellet with distilled water and lyophilize (freeze-dry) to obtain a constant dry cell weight (CDW)[5].

  • Extraction: Resuspend the lyophilized cell powder in chloroform (e.g., 100 ml of chloroform for every 1-5 g of CDW)[5].

  • Incubation: Stir the suspension at room temperature for at least 2 hours to ensure complete dissolution of the P(3HO)[5].

  • Separation: Filter the chloroform solution to remove the non-PHA cell debris[5].

  • Precipitation: Reduce the volume of the chloroform filtrate by rotary evaporation. Add a non-solvent, such as 10 volumes of cold ethanol or methanol (B129727), to the concentrated chloroform solution to precipitate the P(3HO) polymer[5][6].

  • Purification: The precipitated P(3HO) will appear as a white, fluffy solid. Recover the polymer by filtration or centrifugation. Wash the polymer multiple times with ethanol or methanol to remove residual impurities[5].

  • Drying: Dry the purified P(3HO) polymer to a constant weight, for example, in a vacuum oven at a mild temperature.

Protocol 2: Extraction of P(3HO) using Chemical Digestion

This protocol uses chemical agents to digest the non-PHA cellular material, leaving the P(3HO) granules intact. This method can be a good alternative to using halogenated solvents like chloroform[5].

Materials:

Procedure (using SDS):

  • Cell Suspension: Resuspend the bacterial cell pellet in an aqueous solution of SDS. A ratio of 1:0.5 (wt/wt) of cells to SDS can be effective[5].

  • Digestion: Stir the solution for 2 hours at room temperature to lyse the cells and digest the non-PHA components[5].

  • Recovery: Centrifuge the mixture at high speed (e.g., 12,000 x g for 40 minutes) to pellet the intact P(3HO) granules[5].

  • Washing: Discard the supernatant. Wash the resulting pellet multiple times with double-distilled water to remove residual SDS and cellular debris. Centrifuge between each wash step[5].

  • Drying: Lyophilize the washed pellet to obtain the purified P(3HO). Further purification can be achieved by dissolving the dried material in chloroform and precipitating with ethanol as described in Protocol 1[5].

Protocol 3: Depolymerization and Derivatization for Monomer Analysis

This protocol describes the conversion of the extracted P(3HO) polymer into its methyl ester derivatives for quantification by gas chromatography (GC).

Materials:

  • Purified P(3HO) polymer (10-20 mg)

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Benzoic acid (as internal standard)

  • Boron trifluoride in methanol (alternative catalyst)[8]

  • Heat block or water bath

Procedure:

  • Methanolysis: Place a known amount of dried P(3HO) (e.g., 10 mg) into a screw-capped glass tube.

  • Add 2 ml of chloroform and 2 ml of methanol containing 3% (v/v) sulfuric acid. Add a known amount of an internal standard (e.g., benzoic acid methyl ester)[9].

  • Reaction: Tightly cap the tube and heat at 100°C for 140 minutes in a heat block or boiling water bath to facilitate the transesterification of the polymer into this compound methyl esters[10].

  • Extraction: After cooling to room temperature, add 1 ml of distilled water and vortex vigorously for 1 minute.

  • Phase Separation: Allow the phases to separate. The lower chloroform phase contains the this compound methyl esters.

  • Sample Preparation: Carefully transfer the lower chloroform phase to a new vial for GC analysis.

Quantification and Data Presentation

The primary method for the quantification of this compound is gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS)[1][8].

  • GC-FID Analysis: The prepared methyl ester samples are injected into a gas chromatograph equipped with a flame ionization detector (FID). The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard and a standard calibration curve[8].

  • GC-MS Analysis: GC-MS is used to confirm the identity of the this compound monomer by analyzing its mass spectrum[7].

Quantitative Data Summary:

The following table summarizes P(3HO) production and extraction data from the literature.

Bacterial StrainCarbon SourceCultivation MethodP(3HO) Content (% of CDW)Extraction MethodPolymer Recovery (%)Reference
Pseudomonas putida GPo1Sodium OctanoateFed-batch (350 L)60 ± 2%Acetone (Room Temp.)93.5 ± 0.8%[5]
Pseudomonas putida GPo1Sodium OctanoateFed-batch (350 L)60 ± 2%SDS DigestionNot Determined[5]
Pseudomonas mendocinaSodium OctanoateBatch (48 h)31.38%Not SpecifiedNot Specified[7]
P. putida & B. subtilis (consortium)Octanoic AcidBatchNot SpecifiedSolvent ExtractionNot Specified[6]

Metabolic Pathway for mcl-PHA Synthesis

The biosynthesis of medium-chain-length PHAs, such as P(3HO), is closely linked to the fatty acid metabolism pathways in bacteria. (R)-3-hydroxyacyl-CoA monomers are typically derived either from the de novo fatty acid synthesis pathway or the β-oxidation of fatty acids[11].

G A Fatty Acids (e.g., Octanoic Acid) B β-Oxidation Pathway A->B PhaJ enzyme C (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxyoctanoyl-CoA) B->C E PHA Synthase (PhaC) C->E D De Novo Fatty Acid Synthesis D->C PhaG enzyme F mcl-PHA Polymer (e.g., P(3HO)) E->F

Caption: Simplified metabolic pathway for mcl-PHA (e.g., P(3HO)) biosynthesis in bacteria.

References

Application Notes and Protocols for Electrospinning of P(3HO) Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) with promising properties for biomedical applications, including drug delivery and tissue engineering, owing to its biocompatibility and biodegradability. However, the inherent elastomeric nature of P(3HO) presents significant challenges for its processing into nanofibers via electrospinning. Pure P(3HO) solutions often result in the formation of beaded fibers or fail to form continuous fibers altogether due to insufficient chain entanglement and viscoelasticity.[1][2]

To overcome these limitations, a common and effective strategy is to blend P(3HO) with other electrospinnable polymers. This approach enhances the solution's properties, enabling the formation of uniform, bead-free nanofibers. The most common blending partners for P(3HO) and other mcl-PHAs are poly(lactic acid) (PLA) and poly(3-hydroxybutyrate) (P(3HB)), a short-chain-length PHA (scl-PHA).[1][2][3] These polymers act as carriers, improving the spinnability of the P(3HO) blend.

This document provides detailed application notes and protocols for the successful electrospinning of P(3HO) blend nanofibers, summarizing key parameters from various studies and offering a foundation for researchers to develop their own specific applications.

Key Electrospinning Parameters and Data Presentation

The morphology and diameter of electrospun P(3HO) blend nanofibers are critically influenced by several parameters. These include the properties of the polymer solution (polymer concentration, solvent system, and viscosity) and the processing conditions (applied voltage, flow rate, and collector distance). The following tables summarize the quantitative data from successful electrospinning experiments of P(3HO) blends.

Table 1: Electrospinning Parameters for P(3HO)/PLA Blends
P(3HO):PLA Ratio (w/w)Total Polymer Concentration (wt%)Solvent System (v/v)Applied Voltage (kV)Flow Rate (mL/h)Needle-Collector Distance (cm)Avg. Fiber DiameterReference
25:7512Dichloromethane:Dimethylformamide (3:2)10-122.510Not Specified[2]
50:5012Dichloromethane:Dimethylformamide (3:2)10-122.510Not Specified[2]
60:4015Dichloromethane:Dimethylformamide (3:2)10-122.510Not Specified[2]

Note: In the study by Witko et al. (2023), a blend with a 75:25 P(3HO):PLA ratio could not be successfully electrospun, even at a higher polymer concentration of 20 wt%.[2]

Table 2: Electrospinning Parameters for P(3HO)/P(3HB) Blends
P(3HO-co-3HD):P(3HB) Ratio (w/w)Total Polymer Concentration (wt%)Solvent System (v/v)Applied Voltage (kV)Flow Rate (mL/h)Needle-Collector Distance (cm)Avg. Fiber Diameter (nm)AdditivesReference
10:111Chloroform (B151607):2-Butanol (B46777) (70:30)20115Not Specified0.002 g/mL LiBr[3]
10:15.5Chloroform:2-Butanol (70:30)20115Not Specified0.002 g/mL LiBr[3]
3:15Chloroform:2-Butanol (70:30)20115410 ± 1800.002 g/mL LiBr[3]

Note: The addition of LiBr is to increase the conductivity of the polymer solution, which can improve fiber formation.[3]

Experimental Protocols

This section provides detailed methodologies for the preparation of polymer solutions and the electrospinning process for P(3HO) blend nanofibers.

Protocol 1: Electrospinning of P(3HO)/PLA Blend Nanofibers

1. Materials:

  • Poly(this compound) (P(3HO))

  • Polylactic acid (PLA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

2. Equipment:

  • Magnetic stirrer

  • Analytical balance

  • Syringe pump

  • High-voltage power supply

  • Electrospinning chamber with a collector (e.g., flat plate or rotating mandrel)

  • Syringes and needles (e.g., 0.8 mm inner diameter)[2]

3. Solution Preparation: a. Prepare a solvent mixture of DCM and DMF at a 3:2 volume ratio.[2] b. Weigh the desired amounts of P(3HO) and PLA to achieve the target blend ratio (e.g., 50:50 w/w) and total polymer concentration (e.g., 12 wt%).[2] c. Add the polymers to the solvent mixture. d. Stir the solution on a magnetic stirrer at room temperature for 24 hours to ensure complete dissolution and a homogeneous mixture.[2]

4. Electrospinning Process: a. Load the polymer solution into a syringe fitted with a needle. b. Mount the syringe on the syringe pump. c. Set the desired flow rate (e.g., 2.5 mL/h).[2] d. Position the needle tip at a fixed distance from the collector (e.g., 10 cm).[2] e. Connect the high-voltage power supply to the needle and ground the collector. f. Apply the desired voltage (e.g., 10-12 kV) to initiate the electrospinning process.[2] g. Collect the nanofibers on the collector for a sufficient duration to obtain a mat of the desired thickness. h. After electrospinning, carefully remove the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.

Protocol 2: Electrospinning of P(3HO)/P(3HB) Blend Nanofibers

1. Materials:

  • Poly(this compound-co-3-hydroxydecanoate) (P(3HO-co-3HD))

  • Poly(3-hydroxybutyrate) (P(3HB))

  • Chloroform

  • 2-Butanol

  • Lithium bromide (LiBr) (optional, to increase conductivity)[3]

2. Equipment:

  • Magnetic stirrer

  • Analytical balance

  • Syringe pump

  • High-voltage power supply

  • Electrospinning chamber with a flat collector covered with aluminum foil[3]

  • Syringes and needles

3. Solution Preparation: a. Prepare a solvent mixture of chloroform and 2-butanol at a 70:30 volume ratio.[3] b. Weigh the desired amounts of P(3HO-co-3HD) and P(3HB) for the target blend ratio (e.g., 3:1 w/w) and total polymer concentration (e.g., 5 wt%).[3] c. If using, weigh the appropriate amount of LiBr (e.g., 0.002 g/mL of solution).[3] d. Dissolve the polymers and LiBr in the solvent mixture. e. Stir the solution at room temperature for 24 hours to achieve a homogeneous solution.[3]

4. Electrospinning Process: a. Load the polymer solution into a syringe. b. Place the syringe on the syringe pump. c. Set the flow rate (e.g., 1 mL/h).[3] d. Adjust the distance between the needle tip and the collector (e.g., 15 cm).[3] e. Apply a high voltage (e.g., 20 kV) between the needle and the grounded collector.[3] f. Collect the nanofibers on the aluminum foil-covered collector. g. After the desired deposition time, carefully detach the nanofiber mat and dry it to remove residual solvents.

Mandatory Visualizations

Experimental Workflow for Electrospinning P(3HO) Blends

ElectrospinningWorkflow cluster_prep Solution Preparation cluster_espin Electrospinning Process cluster_post Post-Processing start Start weigh Weigh Polymers (P(3HO) & Blend Partner) start->weigh dissolve Dissolve in Solvent System weigh->dissolve stir Stir for 24h (Homogeneous Solution) dissolve->stir load Load Solution into Syringe stir->load setup Mount Syringe & Set Parameters (Flow Rate, Distance) load->setup apply_v Apply High Voltage setup->apply_v collect Collect Nanofibers on Collector apply_v->collect dry Dry Nanofiber Mat (Vacuum) collect->dry characterize Characterization (SEM, etc.) dry->characterize end End characterize->end

Caption: Workflow for the preparation and electrospinning of P(3HO) blend nanofibers.

Logical Relationship of Electrospinning Parameters

ParametersInfluence cluster_solution Solution Properties cluster_process Processing Parameters cluster_output Nanofiber Characteristics Concentration Polymer Concentration Viscosity Viscosity Concentration->Viscosity Solvent Solvent System Solvent->Viscosity Conductivity Conductivity Solvent->Conductivity Morphology Fiber Morphology (Beads, Uniformity) Viscosity->Morphology Diameter Fiber Diameter Viscosity->Diameter Conductivity->Morphology Voltage Applied Voltage Voltage->Morphology Voltage->Diameter FlowRate Flow Rate FlowRate->Morphology FlowRate->Diameter Distance Collector Distance Distance->Morphology Distance->Diameter

Caption: Influence of solution and processing parameters on nanofiber characteristics.

References

Metabolic Engineering of E. coli for 3-Hydroxyoctanoate Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce 3-hydroxyoctanoate (3HO), a medium-chain-length hydroxyalkanoate with applications in biocompatible polymers and as a chiral building block in pharmaceuticals. The following sections detail the engineered metabolic pathways, quantitative production data, and step-by-step protocols for strain construction, fermentation, and product quantification.

Introduction to this compound Production in E. coli

This compound is a monomer for poly(this compound) (PHO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA). PHO exhibits desirable material properties such as low crystallinity and high elasticity, making it a promising bioplastic for biomedical applications, including cardiac tissue engineering.[1] Metabolic engineering of E. coli, a well-characterized and industrially relevant host organism, offers a promising route for the sustainable production of 3HO from renewable feedstocks like glycerol (B35011).

The core strategy involves redirecting intermediates from fatty acid metabolism towards the synthesis of (R)-3-hydroxyoctanoyl-CoA, the direct precursor for polymerization. This is achieved by introducing a heterologous pathway and knocking out competing metabolic pathways.

Engineered Metabolic Pathway

The production of 3HO from a simple carbon source like glycerol in E. coli requires the introduction of a synthetic pathway that connects the native fatty acid synthesis and β-oxidation pathways to a PHA synthesis module.

A successful strategy involves the following key genetic modifications:

  • Disruption of β-oxidation: The genes fadR, fadA, fadB, fadI, and fadJ, which are involved in the regulation and enzymatic steps of fatty acid degradation, are deleted. This prevents the breakdown of octanoate (B1194180) and its intermediates, allowing for the accumulation of precursors for 3HO synthesis.[2][3][4]

  • Enhanced Octanoate Production: A C8-specific acyl-ACP thioesterase (e.g., CpFatB1.2-M4-287) is introduced to cleave octanoyl-ACP from the fatty acid synthesis pathway, releasing free octanoic acid.[2][3][4]

  • Conversion to (R)-3-hydroxyoctanoyl-CoA: A three-step enzymatic cascade is introduced:

    • An acyl-CoA synthetase (e.g., FadD from Pseudomonas putida) activates free octanoate to octanoyl-CoA.

    • The native E. coli acyl-CoA dehydrogenase (FadE) converts octanoyl-CoA to 2,3-octenoyl-CoA.

    • A heterologous (R)-specific enoyl-CoA hydratase (e.g., PhaJ2 from Pseudomonas aeruginosa) hydrates 2,3-octenoyl-CoA to (R)-3-hydroxyoctanoyl-CoA.[1][2]

  • Polymerization: A PHA synthase (e.g., PhaC2 from Pseudomonas aeruginosa) polymerizes (R)-3-hydroxyoctanoyl-CoA into poly(this compound).[1][2] While the goal is the monomer, the polymer is often produced in the cell and then hydrolyzed in vitro or the pathway is stopped before polymerization for monomer extraction.

Metabolic_Pathway cluster_fas Fatty Acid Synthesis cluster_engineered Engineered Pathway cluster_beta_ox β-Oxidation (Blocked) Glycerol Glycerol Acetyl_CoA Acetyl_CoA Glycerol->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Octanoyl_ACP Octanoyl_ACP Malonyl_CoA->Octanoyl_ACP FAS Cycle Octanoic_Acid Octanoic_Acid Octanoyl_ACP->Octanoic_Acid CpFatB1.2-M4-287 (Thioesterase) Octanoyl_CoA Octanoyl_CoA Octanoic_Acid->Octanoyl_CoA PpfadD (Acyl-CoA Synthetase) Octenoyl_CoA Octenoyl_CoA Octanoyl_CoA->Octenoyl_CoA FadE (Acyl-CoA Dehydrogenase) Beta_Ox_Intermediates Beta_Ox_Intermediates Octanoyl_CoA->Beta_Ox_Intermediates fadA, fadB, fadI, fadJ (Deleted) R_3HO_CoA (R)-3-hydroxyoctanoyl-CoA Octenoyl_CoA->R_3HO_CoA PhaJ2 ((R)-specific Enoyl-CoA Hydratase) PHO Poly(this compound) R_3HO_CoA->PHO PhaC2 (PHA Synthase) Acetyl_CoA_Degradation Acetyl_CoA_Degradation Beta_Ox_Intermediates->Acetyl_CoA_Degradation Degradation

Engineered metabolic pathway for PHO production from glycerol in E. coli.

Quantitative Data Summary

The following table summarizes the production metrics achieved in engineered E. coli strains for PHO production.

StrainKey Genes ExpressedCarbon SourceFermentation ScaleTiter (g/L)PHO Content (% CDW)Reference
E. coli SM23CpFatB1.2-M4-287, PpfadD, phaJ2, phaC2GlycerolFed-batch1.54 ± 0.23415[2][3][4]
E. coli NHL18CpFatB1.2-M4-287GlycerolFed-batch3.69 ± 0.146 (Octanoic Acid)N/A[2][3][4]

CDW: Cell Dry Weight

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in producing this compound.

Experimental_Workflow cluster_strain Strain Construction cluster_ferm Fermentation cluster_quant Extraction & Quantification A 1. Prepare E. coli with Lambda Red Plasmid (pKD46) B 2. Generate Deletion Cassette (e.g., for fadRABIJ) via PCR A->B C 3. Electroporate Cassette into Induced E. coli B->C D 4. Select and Verify Knockout Mutants C->D E 5. Pre-culture in Seed Medium D->E F 6. Inoculate Bioreactor (Batch Phase) E->F G 7. Fed-Batch Cultivation (Growth & Production Phases) F->G H 8. Harvest Cells by Centrifugation G->H I 9. Cell Lysis and PHO Extraction (e.g., Chloroform) H->I J 10. Methanolysis to convert PHO to 3HO-methyl esters I->J K 11. Derivatization (Silylation) of Hydroxyl Group J->K L 12. GC-MS Analysis K->L

Overall experimental workflow for 3HO production.
Protocol for Gene Deletion in E. coli using Lambda Red Recombination

This protocol describes a general method for creating gene deletions, such as for the fad genes, in the E. coli chromosome.

Materials:

  • E. coli strain carrying the temperature-sensitive plasmid pKD46 (expresses the λ-Red recombinase).

  • Template plasmid for resistance cassette (e.g., pKD3 for chloramphenicol).

  • Primers with 5' homology extensions (~50 nt) to the target gene's flanking regions and 3' regions for amplifying the resistance cassette.

  • SOC and LB media, appropriate antibiotics.

  • Electroporator and cuvettes.

Procedure:

  • Prepare Electrocompetent Cells:

    • Inoculate 5 mL of LB medium with 100 µg/mL ampicillin (B1664943) with a single colony of E. coli (pKD46). Grow overnight at 30°C.

    • Inoculate 50 mL of LB + ampicillin in a 250 mL flask with the overnight culture. Grow at 30°C with shaking to an OD₆₀₀ of ~0.6.

    • Induce the expression of the Red recombinase by transferring the flask to a 42°C shaking water bath for 15 minutes.

    • Immediately chill the culture in an ice-water bath for 10-15 minutes.

    • Harvest cells by centrifugation at 4000 x g for 10 min at 4°C.

    • Wash the cell pellet three times with ice-cold sterile 10% glycerol. After the final wash, resuspend the pellet in 50-100 µL of ice-cold 10% glycerol. These are your electrocompetent cells.

  • Prepare Deletion Cassette:

    • Use PCR to amplify the antibiotic resistance cassette from the template plasmid. The primers should contain ~50 nucleotide homology arms corresponding to the regions immediately upstream and downstream of the gene to be deleted.

    • Purify the PCR product using a PCR cleanup kit and verify the size by gel electrophoresis.

  • Electroporation and Recombination:

    • Add 50-100 ng of the purified PCR product to 50 µL of the prepared electrocompetent cells.

    • Transfer the mixture to a pre-chilled electroporation cuvette (0.1 or 0.2 cm gap).

    • Electroporate using appropriate settings (e.g., 1.8 kV, 25 µF, 200 Ω).

    • Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.

    • Incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.

  • Selection and Verification:

    • Plate serial dilutions of the recovery culture onto LB agar (B569324) plates containing the appropriate antibiotic for the resistance cassette.

    • Incubate overnight at 37°C.

    • Verify the correct gene replacement in resistant colonies by colony PCR using primers that flank the target gene region.

    • Cure the temperature-sensitive pKD46 plasmid by streaking colonies on a new plate and incubating at 42°C.

Protocol for Fed-Batch Fermentation

This protocol is adapted for high-density cultivation of engineered E. coli for PHO production using glycerol. It involves a batch phase for initial growth followed by a fed-batch phase.

Media Composition:

  • Batch Medium (per liter): 20 g Glycerol, 10 g Tryptone, 5 g Yeast Extract, 1.5 g KH₂PO₄, 4.35 g K₂HPO₄, 0.4 g (NH₄)₂SO₄, 1 mM MgSO₄, 1 mL trace element solution.

  • Feeding Solution: 500 g/L Glycerol, 50 g/L Yeast Extract, 20 g/L (NH₄)₂SO₄.

Procedure:

  • Inoculum Preparation: Inoculate a 50 mL seed culture in batch medium and grow overnight at 37°C.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of batch medium. Autoclave and allow to cool. Add sterile MgSO₄, trace elements, and antibiotics.

  • Batch Phase: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1. Maintain the culture at 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 30% by cascading agitation and aeration.

  • Fed-Batch Phase (Growth): Once the initial glycerol is depleted (indicated by a sharp rise in DO), start the glycerol feed at an exponential rate to maintain a specific growth rate (e.g., µ = 0.1 h⁻¹). Continue this phase until a high cell density is achieved (e.g., OD₆₀₀ of 50-80).

  • Fed-Batch Phase (Production): Induce the expression of the heterologous genes by adding IPTG (e.g., to a final concentration of 0.1-1 mM). Optionally, shift the temperature to 30°C to potentially improve protein folding and polymer accumulation.[5] Switch to a constant feeding rate of the glycerol solution.

  • Harvesting: Continue the fermentation for 48-72 hours post-induction. Harvest the cells by centrifugation (e.g., 8000 x g for 15 min). Wash the cell pellet with distilled water and lyophilize for dry cell weight determination and subsequent extraction.

Protocol for PHO Extraction and 3HO Quantification by GC-MS

This protocol describes the extraction of the PHO polymer, its conversion to methyl this compound, and subsequent quantification.

Materials:

  • Lyophilized engineered E. coli cells.

  • Chloroform (B151607), Methanol (B129727), Sulfuric acid.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (B92270).

  • Internal standard (e.g., methyl benzoate).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Procedure:

  • PHO Extraction:

    • Weigh approximately 20-30 mg of lyophilized cells into a glass tube with a Teflon-lined cap.

    • Add 2 mL of chloroform and suspend the cells.

    • Heat at 60°C for 4 hours to extract the PHO.

    • Cool the mixture and filter through a syringe filter to remove cell debris.

    • Evaporate the chloroform under a stream of nitrogen to obtain the purified PHO polymer.

  • Methanolysis (Derivatization to Methyl Esters):

    • To the dried PHO extract, add 2 mL of a solution containing 3% (v/v) sulfuric acid in methanol and a known concentration of an internal standard.

    • Seal the tube and heat at 100°C for 2 hours. This process depolymerizes the PHO and converts the resulting 3-hydroxyoctanoic acid to its methyl ester.

    • Cool the tube to room temperature.

  • Extraction of Methyl Esters:

    • Add 1 mL of distilled water to the tube and vortex to mix.

    • Add 1 mL of n-hexane and vortex vigorously for 1 minute to extract the methyl this compound into the organic phase.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean GC vial.

    • Dry the hexane extract completely under a gentle stream of nitrogen.

  • Silylation (Optional but Recommended):

    • To the dried methyl ester residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes to derivatize the hydroxyl group. This increases the volatility and improves the peak shape during GC analysis.[6][7]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Example GC Conditions:

      • Injector: 250°C, splitless mode.

      • Carrier Gas: Helium.

      • Oven Program: 100°C for 2 min, ramp at 15°C/min to 250°C, then ramp at 20°C/min to 300°C and hold for 5 min.[6]

      • MS Detector: Scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

    • Quantification: Create a standard curve using pure 3-hydroxyoctanoic acid that has undergone the same derivatization procedure. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The protocols and data presented provide a comprehensive guide for the production of this compound in metabolically engineered E. coli. By leveraging rational metabolic engineering strategies, including pathway redirection and optimization of fermentation conditions, it is possible to achieve significant titers of this valuable biopolymer monomer. The detailed methodologies provided herein should enable researchers to reproduce and further optimize these results for various applications in biotechnology and materials science.

References

Revolutionizing Bioplastic Production: A Deep Dive into Fed-Batch Fermentation for High-Density Poly(3-hydroxyoctanoate) [P(3HO)]

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals venturing into the realm of biodegradable polymers, this document provides a comprehensive guide to the production of Poly(3-hydroxyoctanoate) [P(3HO)], a promising member of the polyhydroxyalkanoate (PHA) family. Through a detailed exploration of fed-batch fermentation strategies, this note outlines methodologies to achieve high-cell-density cultures and maximize P(3HO) yield, a critical step towards the scalable and economically viable manufacturing of this versatile bioplastic.

Introduction

Poly(this compound) [P(3HO)] is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) that has garnered significant attention due to its thermoplastic elastomer properties, biodegradability, and biocompatibility. These characteristics make it a strong candidate for applications in drug delivery, medical implants, and as a sustainable alternative to conventional plastics. High-density cell fermentation is a key strategy to enhance the volumetric productivity of P(3HO), thereby improving the economic feasibility of its production. Fed-batch cultivation, a technique involving the controlled feeding of nutrients throughout the fermentation process, is instrumental in achieving high cell densities and, consequently, high P(3HO) titers.

This application note details the principles and protocols for high-density P(3HO) production using fed-batch fermentation, summarizing key quantitative data and providing step-by-step experimental procedures.

P(3HO) Biosynthesis Pathway

The biosynthesis of P(3HO) in microorganisms like Pseudomonas putida typically occurs via the β-oxidation pathway when fatty acids are used as the carbon source. Precursors from this pathway are channeled into PHA synthesis. Understanding this pathway is crucial for optimizing substrate feeding strategies and potentially for metabolic engineering efforts to enhance P(3HO) accumulation.

G fatty_acid Fatty Acid (e.g., Octanoic Acid) acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase enoyl_coa Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa pha_synthase PHA Synthase (PhaC) hydroxyacyl_coa->pha_synthase Substrate for Polymerization acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-ketothiolase tca TCA Cycle & Cell Growth acetyl_coa->tca p3ho P(3HO) Polymer pha_synthase->p3ho fadab FadB/FadA phaG PhaG

Caption: P(3HO) biosynthesis from fatty acids via the β-oxidation pathway.

Quantitative Data Summary

The following tables summarize the results from various fed-batch fermentation strategies for mcl-PHA production, with a focus on P(3HO) where specified. These data highlight the impact of different feeding strategies and microbial strains on key production parameters.

Table 1: Fed-Batch Fermentation Performance for mcl-PHA Production

StrainCarbon Source(s)Feeding StrategyCell Dry Weight (CDW) (g/L)PHA Content (% of CDW)PHA Titer (g/L)Productivity (g/L/h)Reference
Pseudomonas putida KT2440Synthetic Fatty Acid MixtureQuadratic Model followed by Constant Feed73.442%30.81.3[1]
Pseudomonas putida KT2440Synthetic Fatty Acid MixturePhosphate Starvation94.156%52.7-[1]
Recombinant E. coli LSBJGlucose & Decanoic AcidTwo-stage (Growth then PHA synthesis)--20.10.42[2][3]
Halomonas venusta KT832796GlucoseHigh Concentration Single Pulse-88.12%33.4-[4][5]
Pseudomonas putida KT2440Crude GlycerolExponential Feed11.5 (initial)34%1.45-[6][7][8]
Recombinant Ralstonia eutrophaPalm OilFed-batch>13974%>102.8>1[9]
Pseudomonas putida KT2440Nonanoic AcidExponential Feed (μ = 0.15 h⁻¹)7075%52.5-[10]
Pseudomonas putida KT2440Nonanoic Acid & 10-undecenoic acidExponential Feed-42.6-55.8%-0.63-1.09[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in high-density P(3HO) production.

Inoculum Preparation

A robust inoculum is critical for a successful high-density fermentation.

  • Strain Revival: Streak a cryopreserved stock of the production strain (e.g., Pseudomonas putida KT2440) onto a suitable agar (B569324) plate (e.g., Luria-Bertani [LB] agar) and incubate overnight to obtain single colonies.[7]

  • Seed Culture: Inoculate a single colony into a flask containing a seed medium (e.g., LB broth or a defined mineral salt medium with a carbon source).

  • Incubation: Incubate the seed culture in a shaking incubator under optimal growth conditions (e.g., 30°C and 200 rpm) until it reaches the mid-to-late exponential growth phase.

Fed-Batch Fermentation Protocol

This protocol describes a general two-stage fed-batch process in a bioreactor.

Bioreactor Setup and Sterilization:

  • Assemble a bioreactor (e.g., 2-L vessel) with probes for pH, dissolved oxygen (DO), and temperature.[2]

  • Add the initial batch medium to the vessel and autoclave.[2]

  • Aseptically add sterile solutions of the carbon source, trace elements, and any required antibiotics post-sterilization.[2]

Fermentation Process:

G cluster_0 Stage 1: Biomass Accumulation cluster_1 Stage 2: P(3HO) Accumulation batch_phase Batch Phase (Initial Growth) fed_batch_growth Fed-Batch Growth Phase (Controlled feeding for high cell density) batch_phase->fed_batch_growth nutrient_limitation Induce Nutrient Limitation (e.g., Nitrogen or Phosphate) fed_batch_growth->nutrient_limitation Transition to PHA Production Phase pha_feed PHA Precursor Feeding (e.g., Octanoic Acid) nutrient_limitation->pha_feed harvest Harvesting & Downstream Processing pha_feed->harvest

Caption: Two-stage fed-batch fermentation workflow for P(3HO) production.

Stage 1: Biomass Accumulation [2][3]

  • Inoculation: Inoculate the sterile bioreactor with the prepared seed culture.

  • Batch Phase: Allow the culture to grow in the initial batch medium until the primary carbon source is nearly depleted. This is often monitored by a sharp increase in the DO signal.

  • Fed-Batch Growth: Initiate the feeding of a concentrated growth medium. An exponential feeding strategy can be employed to maintain a constant specific growth rate.[10]

    • Control Parameters: Maintain pH (e.g., at 7.0 with ammonia (B1221849), which also serves as a nitrogen source) and temperature (e.g., 30-37°C).[2][3]

    • Dissolved Oxygen (DO) Control: Maintain DO above a critical level (e.g., 20-40% of air saturation) by cascading the agitation speed and/or airflow rate.[12]

Stage 2: P(3HO) Accumulation [2][3]

  • Induction: Once a high cell density is achieved, induce P(3HO) accumulation. This is typically done by limiting a key nutrient other than the carbon source, such as nitrogen or phosphate.[1][9] The pH control can be switched from ammonia to a non-nitrogenous base like NaOH.[13]

  • PHA Precursor Feeding: Start feeding the P(3HO) precursor, such as octanoic or decanoic acid. A co-feed of a growth-sustaining carbon source like glucose may be necessary.[2][3]

  • Fermentation Monitoring: Continue to monitor and control pH, temperature, and DO. Take samples periodically for analysis of cell density, P(3HO) concentration, and residual substrate concentrations.

Harvesting and P(3HO) Extraction
  • Cell Harvesting: At the end of the fermentation, harvest the cells by centrifugation.[2]

  • Washing: Wash the cell pellet with solutions such as ethanol (B145695) and water to remove residual media components.[2]

  • Drying: Lyophilize (freeze-dry) the washed cell pellet to determine the cell dry weight (CDW).[2]

  • Extraction: Extract the P(3HO) from the dried biomass using a suitable solvent (e.g., via Soxhlet extraction).[2]

P(3HO) Quantification

Accurate quantification of P(3HO) is essential for process evaluation.

  • Sample Preparation: Subject a known amount of dried cells to methanolysis or acid hydrolysis to convert the P(3HO) into its constituent methyl ester or acid monomers.[14]

  • Chromatographic Analysis: Analyze the resulting monomers using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[14][15][16]

    • GC Analysis: Often involves derivatization of the hydroxyl groups.

    • HPLC Analysis: Can be performed on the hydrolyzed acid monomers.[14]

  • Quantification: Determine the concentration of the monomers by comparing the peak areas to a standard curve of known concentrations. Calculate the P(3HO) content as a percentage of the cell dry weight.

Conclusion

Fed-batch fermentation is a powerful and essential technique for achieving high-density production of P(3HO). By carefully controlling the growth conditions and nutrient feeding, it is possible to significantly increase the cell mass and the intracellular accumulation of this valuable biopolymer. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own P(3HO) production processes, paving the way for new applications and the broader adoption of this sustainable biomaterial.

References

Application Notes and Protocols for Downstream Processing and Purification of Poly(3-hydroxyoctanoate) (P(3HO))

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable polyesters synthesized by various microorganisms.[1][2] These biopolymers are of significant interest for biomedical applications due to their biocompatibility and elastomeric properties.[1][2] Effective downstream processing to extract and purify P(3HO) from microbial biomass is a critical step that significantly impacts the final product's quality, cost, and suitability for specific applications.[3][4] This document provides detailed application notes and protocols for the downstream processing and purification of P(3HO), focusing on solvent extraction, enzymatic digestion, and chemical treatment methods.

I. Overview of Downstream Processing

The downstream processing of P(3HO) typically involves several key stages: cell harvesting, biomass pre-treatment, extraction of the polymer from the cellular biomass, and subsequent purification and drying of the recovered P(3HO).[5][6] The choice of method depends on several factors, including the desired purity of the final product, the scale of production, economic viability, and environmental considerations.[1][3]

II. Data Presentation: Comparison of Purification Methods

The following tables summarize quantitative data from various studies on the recovery and purification of mcl-PHAs, including P(3HO).

Table 1: Comparison of Solvent Extraction Methods for mcl-PHA Purification

Solvent SystemBiomass SourceRecovery Yield (%)Purity (%)Key ParametersReference(s)
ChloroformCupriavidus necator78 - 9486 - 99Benchmark solvent[7]
Methylene ChloridePseudomonas putida~15 (in 60 min)>95Solvent/biomass ratio: 15:1 (v/wt)[8]
Ethyl AcetatePseudomonas putida~15 (in 18 h)>95Solvent/biomass ratio: 15:1 (v/wt)[8]
Acetone (B3395972)Pseudomonas putida~15 (in 18 h)>95Solvent/biomass ratio: 15:1 (v/wt)[8]
Methyl tert-butyl ether (MTBE)Pseudomonas putida~15 (in 18 h)>95Solvent/biomass ratio: 15:1 (v/wt)[8]
2-Methyltetrahydrofuran (2-MTHF)Mixed Microbial Culture62 ± 3>9980°C, 1 hour, 5% biomass/solvent[9]
CyclohexanoneCupriavidus necator95~98120°C, 3 minutes[10]
Dimethyl Carbonate (DMC)Mixed Microbial Culture4994-[9]
1,2-Propylene CarbonateCupriavidus necator9584130°C, 30 min[11]
Butyl AcetateCupriavidus necator9699-[12]

Table 2: Comparison of Non-Solvent Extraction Methods for mcl-PHA Purification

MethodBiomass SourceRecovery Yield (%)Purity (%)Key Reagents/ConditionsReference(s)
Enzymatic Digestion & UltrafiltrationPseudomonas putida~9092.6Alcalase, SDS, EDTA, Lysozyme (B549824)[13]
Sodium Hypochlorite (NaClO)Pseudomonas mendocina8030-[12]
Sodium Hydroxide (B78521) (NaOH)Mixed Microbial Culture~100~1000.3 M, 4.8 hours[14]
SDS-High Pressure HomogenizationMethylobacterium sp.98955% (w/v) SDS, 400 kg/cm ²[2][15]

III. Experimental Protocols

Protocol 1: Solvent Extraction using a Non-Halogenated Solvent (Acetone)

This protocol is adapted from methods described for the extraction of mcl-PHAs.[8]

Materials:

  • Lyophilized P(3HO)-containing biomass

  • Acetone (reagent grade)

  • Methanol (B129727) (reagent grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Stirring hot plate and magnetic stirrer

  • Vacuum oven

Procedure:

  • Biomass Preparation: Weigh the lyophilized (freeze-dried) microbial biomass containing P(3HO).

  • Extraction:

    • Suspend the dried biomass in acetone at a solvent-to-biomass ratio of 15:1 (v/w).

    • Stir the suspension at room temperature for 18 hours.

  • Separation of Biomass Debris:

    • After extraction, centrifuge the mixture at 8,000 rpm for 15 minutes to pellet the cell debris.

    • Decant the supernatant containing the dissolved P(3HO).

    • Filter the supernatant through filter paper to remove any remaining fine particles.

  • Polymer Precipitation:

    • Concentrate the P(3HO)-acetone solution using a rotary evaporator.

    • Precipitate the P(3HO) by adding methanol (an anti-solvent) to the concentrated solution with gentle stirring until a white precipitate forms. A typical ratio is 3 volumes of methanol to 1 volume of concentrate.

  • Recovery and Washing:

    • Collect the precipitated P(3HO) by centrifugation or filtration.

    • Wash the polymer pellet twice with fresh methanol to remove residual impurities.

  • Drying:

    • Dry the purified P(3HO) in a vacuum oven at 50°C until a constant weight is achieved.

Protocol 2: Enzymatic Digestion and Purification

This protocol is based on the enzymatic treatment for mcl-PHA recovery.[13]

Materials:

  • Wet or rehydrated P(3HO)-containing biomass

  • Alcalase (protease)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Lysozyme

  • pH meter and buffers

  • Incubator shaker

  • Crossflow ultrafiltration system (optional, for large scale) or centrifuge

  • Deionized water

Procedure:

  • Biomass Suspension: Suspend the microbial biomass in deionized water to a desired concentration (e.g., 50 g/L).

  • Initial Enzymatic Digestion:

    • Adjust the pH and temperature of the suspension to the optimal conditions for Alcalase (refer to the manufacturer's instructions).

    • Add Alcalase to the suspension to digest the proteins.

    • Add SDS to aid in the solubilization of non-PHA cellular material.

    • Incubate the mixture with agitation for a specified period (e.g., 2-4 hours).

  • Secondary Digestion:

    • Adjust the pH and temperature for optimal lysozyme activity.

    • Add EDTA to chelate divalent cations and then add lysozyme to digest the peptidoglycan cell wall.

    • Continue incubation with agitation for another 2-4 hours.

  • Separation of Solubilized Material:

    • Separate the P(3HO) granules from the solubilized cellular components. For laboratory scale, this can be achieved by centrifugation at a high speed (e.g., 10,000 g for 20 minutes). For larger scales, a crossflow ultrafiltration system can be employed.

  • Washing and Purification:

    • Wash the recovered P(3HO) granules multiple times with deionized water to remove residual enzymes and digested cell material. Centrifugation can be used between washes.

    • For higher purity, a diafiltration step can be included if using an ultrafiltration system.

  • Drying:

    • Lyophilize or oven-dry the purified P(3HO) granules at a moderate temperature (e.g., 60°C) to obtain the final product.

Protocol 3: Chemical Digestion with Sodium Hydroxide (NaOH)

This protocol is based on the chemical digestion method for PHA recovery.[14]

Materials:

  • P(3HO)-containing biomass (wet or dried)

  • Sodium hydroxide (NaOH) solution (e.g., 0.3 M)

  • Centrifuge and centrifuge tubes

  • Stirring plate and magnetic stirrer

  • Deionized water

Procedure:

  • Biomass Suspension: Suspend the biomass in the 0.3 M NaOH solution.

  • Digestion:

    • Stir the suspension at room temperature for approximately 4.8 hours. This step digests the non-PHA cellular materials.

  • Recovery:

    • Centrifuge the mixture at a high speed (e.g., 10,000 g for 20 minutes) to pellet the insoluble P(3HO) granules.

    • Carefully decant the supernatant containing the solubilized cell components.

  • Washing:

    • Resuspend the P(3HO) pellet in deionized water and centrifuge again.

    • Repeat the washing step 2-3 times to ensure the removal of residual NaOH and cellular debris.

  • Drying:

    • Dry the purified P(3HO) pellet, for instance, by lyophilization or in a vacuum oven at 60°C.

IV. Visualization of Workflows

P3HO_Downstream_Processing_Workflow cluster_fermentation Upstream Processing cluster_downstream Downstream Processing Fermentation Microbial Fermentation (P(3HO) Accumulation) CellHarvesting Cell Harvesting (Centrifugation/Filtration) Fermentation->CellHarvesting PreTreatment Biomass Pre-treatment (Lyophilization/Drying) CellHarvesting->PreTreatment Extraction Extraction of P(3HO) PreTreatment->Extraction SolventExtraction Solvent Extraction Extraction->SolventExtraction Method 1 EnzymaticDigestion Enzymatic Digestion Extraction->EnzymaticDigestion Method 2 ChemicalDigestion Chemical Digestion Extraction->ChemicalDigestion Method 3 Separation Separation (Filtration/Centrifugation) SolventExtraction->Separation EnzymaticDigestion->Separation ChemicalDigestion->Separation Purification Purification (Anti-solvent Precipitation/Washing) Separation->Purification Drying Drying (Vacuum Oven/Lyophilization) Purification->Drying PureP3HO Purified P(3HO) Drying->PureP3HO Purification_Method_Selection cluster_factors Influencing Factors cluster_methods Purification Methods Decision Choice of Purification Method Solvent Solvent Extraction Decision->Solvent High Purity, Lab Scale Enzymatic Enzymatic Digestion Decision->Enzymatic High Selectivity, 'Green' Process Chemical Chemical Digestion Decision->Chemical Cost-effective, Scalable Purity Desired Purity Purity->Decision Cost Economic Viability Cost->Decision Scale Production Scale Scale->Decision Environment Environmental Impact Environment->Decision PolymerMW Polymer Molecular Weight Integrity PolymerMW->Decision

References

Application Notes & Protocols: Creating Biocompatible Scaffolds with Poly(3-hydroxyoctanoate) (P(3HO))

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1][2][3][4] Its elastomeric nature, tunable mechanical properties, and controllable degradation rate make it an excellent candidate for biomedical applications, particularly in tissue engineering.[1][3] P(3HO) and its composites have been successfully fabricated into scaffolds for cardiac, bone, and cartilage tissue engineering, demonstrating excellent support for cell adhesion, proliferation, and viability.[1][5][6][7][8][9]

These application notes provide detailed protocols for the fabrication and biocompatibility assessment of P(3HO)-based scaffolds using common techniques such as electrospinning, 3D printing, and salt leaching.

Scaffold Fabrication Protocols

Protocol 1: Electrospinning of P(3HO)/Polylactic Acid (PLA) Blend Scaffolds

Due to its physical properties, P(3HO) can be challenging to electrospin on its own.[1][5] Blending it with a carrier polymer like polylactic acid (PLA) overcomes this limitation.[1][5]

Objective: To create nanofibrous scaffolds that mimic the native extracellular matrix, promoting cell adhesion and infiltration.[1]

Materials and Equipment:

  • Poly(this compound) (P(3HO))

  • Polylactic acid (PLA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Magnetic stirrer

  • Electrospinning setup (high-voltage power supply, syringe pump, needle, grounded collector)

Methodology:

  • Solution Preparation:

    • Prepare a polymer solution by dissolving P(3HO) and PLA in a DCM:DMF (3:2, v/v) solvent mixture.[1]

    • A typical total polymer concentration might be around 10-15% (w/v). The ratio of PLA to P(3HO) can be varied (e.g., 70:30).

    • Stir the solution on a magnetic stirrer for 24 hours at room temperature to ensure complete dissolution and homogeneity.[1]

  • Electrospinning Process:

    • Load the polymer solution into a syringe fitted with a metallic needle (e.g., 21-gauge).

    • Mount the syringe on a syringe pump and set a constant flow rate (e.g., 1.0 mL/h).

    • Position the needle tip at a fixed distance (e.g., 15 cm) from the grounded collector (e.g., a rotating mandrel or a flat plate).

    • Apply a high voltage (e.g., 10–15 kV) between the needle tip and the collector.[6]

    • Initiate the syringe pump to eject the solution. The electrostatic forces will stretch the polymer solution into fine jets, which solidify into fibers upon solvent evaporation.[1]

    • Collect the fibrous scaffold on the collector for a desired duration to achieve the required thickness.

  • Post-Processing:

    • Carefully remove the scaffold from the collector.

    • Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent, which could be cytotoxic.

Workflow for Electrospinning P(3HO) Scaffolds

cluster_prep Solution Preparation cluster_espin Electrospinning cluster_post Post-Processing dissolve Dissolve P(3HO) & PLA in DCM/DMF Solvent stir Stir for 24h at Room Temperature dissolve->stir load Load Solution into Syringe stir->load setup Mount in Pump, Set Flow Rate load->setup apply_v Apply High Voltage (10-15 kV) setup->apply_v collect Collect Fibers on Grounded Collector apply_v->collect remove Remove Scaffold from Collector collect->remove dry Vacuum Dry for 48h remove->dry

Caption: Workflow for P(3HO)/PLA scaffold fabrication via electrospinning.

Protocol 2: 3D Melt-Extrusion Printing of P(3HO) Scaffolds

Melt-extrusion 3D printing avoids the use of organic solvents, reducing the risk of solvent-related cytotoxicity.[10] This technique allows for the precise design and fabrication of scaffolds with controlled architecture and pore sizes.

Objective: To produce well-defined, reproducible 3D P(3HO) scaffolds with high shape fidelity for applications like bone tissue engineering.[10]

Materials and Equipment:

  • Poly(this compound-co-3-hydroxydecanoate-co-3-hydroxydodecanoate) (P(3HO-co-3HD-co-3HDD)) polymer

  • Melt-extrusion 3D printer

  • Computer-aided design (CAD) software

Methodology:

  • Scaffold Design:

    • Design the 3D scaffold architecture using CAD software. Define parameters such as pore size (e.g., 0.5 mm to 1.5 mm), filament distance, and layer pattern (e.g., 0/90° lay-down).[10][11]

  • Printer Setup and Optimization:

    • Load the P(3HO)-based polymer into the 3D printer.

    • Optimize printing parameters to achieve high reproducibility and shape fidelity. Key parameters include:[10][11]

      • Melting Temperature: 80-110°C (A minimal temperature of 80°C is often required for extrusion).[10][11]

      • Extrusion Pressure: 50-200 kPa.[10][11]

      • Writing Speed: 0.5-4 mm/s.[10][11]

    • An example of optimized conditions for P(3HO-co-3HD-co-3HDD) is a temperature of 110°C, a pressure of 100 kPa, and a writing speed of 1 mm/s.[10]

  • Printing Process:

    • Heat the printer nozzle to the optimized melting temperature.

    • Extrude the molten polymer through the nozzle (e.g., 600 µm internal diameter) onto the printing bed according to the CAD design.[11]

    • Build the scaffold layer-by-layer until the desired height is achieved.

  • Post-Processing:

    • Allow the printed scaffold to cool and solidify at room temperature.

    • No extensive drying is needed as no solvents are used. The scaffold is ready for characterization and biocompatibility testing.

Workflow for 3D Melt-Extrusion Printing

cluster_design Scaffold Design cluster_print 3D Printing cluster_final Final Product cad Design Scaffold Architecture in CAD define Define Pore Size, Layer Pattern, etc. cad->define load Load P(3HO) Polymer define->load optimize Optimize Parameters (Temp, Pressure, Speed) load->optimize print Print Scaffold Layer-by-Layer optimize->print cool Cool and Solidify print->cool ready Scaffold Ready for Characterization cool->ready

Caption: Workflow for fabricating P(3HO) scaffolds using melt-extrusion 3D printing.

Protocol 3: Solvent Casting & Particulate (Salt) Leaching

This technique is a simple and cost-effective method to create highly porous scaffolds.[12][13] It involves creating a polymer-porogen composite, followed by the removal of the porogen to leave behind an interconnected pore network.[13][14]

Objective: To fabricate highly porous P(3HO) scaffolds with an interconnected pore structure suitable for cell seeding and tissue ingrowth.

Materials and Equipment:

  • Poly(this compound) (P(3HO))

  • Chloroform or other suitable solvent

  • Sodium chloride (NaCl) or other porogen (e.g., ammonium (B1175870) bicarbonate)[15]

  • Sieves for particle size selection

  • Teflon mold or petri dish

  • Deionized water

  • Vacuum desiccator or freeze-dryer[15]

Methodology:

  • Porogen Preparation:

    • Grind and sieve the NaCl to obtain particles of a specific size range (e.g., 250–425 µm), which will determine the pore size of the final scaffold.[14][15]

  • Polymer/Salt Composite Fabrication:

    • Dissolve P(3HO) in a suitable solvent (e.g., chloroform) to create a polymer solution (e.g., 10% w/v).

    • Add the sieved NaCl particles to the polymer solution (e.g., a polymer-to-salt weight ratio of 1:8 or 1:9 to achieve >80% porosity).

    • Mix thoroughly to form a homogenous paste or slurry.[15]

    • Cast the mixture into a Teflon mold and spread it evenly.

  • Solvent Evaporation:

    • Allow the solvent to evaporate completely in a fume hood. This can take 24-48 hours.

    • Further dry the polymer/salt composite under vacuum to remove all residual solvent.[14]

  • Particulate Leaching:

    • Immerse the dried composite in a large volume of deionized water.

    • Stir the water or replace it frequently over several days (e.g., 5 days) to ensure all salt is leached out.[15][16]

  • Drying:

    • Once leaching is complete, freeze the scaffold and dry it using a freeze-dryer (lyophilization) or air-dry it in a desiccator.[15]

Workflow for Solvent Casting & Salt Leaching

cluster_prep Composite Preparation cluster_process Processing sieve Sieve Salt (Porogen) to Desired Size mix Mix Polymer Solution with Salt sieve->mix dissolve Dissolve P(3HO) in Solvent dissolve->mix cast Cast Mixture into Mold mix->cast evap Solvent Evaporation & Vacuum Drying cast->evap leach Immerse in Water to Leach Salt (5 days) evap->leach dry Freeze-Dry or Air-Dry Scaffold leach->dry

Caption: Workflow for creating porous P(3HO) scaffolds via salt leaching.

Data Presentation: Fabrication Parameters & Scaffold Properties

The following tables summarize key quantitative data from literature regarding the fabrication and properties of P(3HO)-based scaffolds.

Table 1: Summary of Fabrication Parameters for P(3HO) Scaffolds

Fabrication Method Polymer/Blend Solvent System Key Parameters Resulting Feature Size Citation(s)
Electrospinning PLA/P(3HO) DCM/DMF (3:2) Voltage: 10-12 kV; Flow Rate: N/A; Distance: N/A Fiber Diameter: Smaller than pure PLA [5],[6],[1]
3D Melt-Extrusion P(3HO-co-3HD-co-3HDD) None (Melt) Temp: 110°C; Pressure: 100 kPa; Speed: 1 mm/s Pore Size: 0.5 - 1.5 mm (controlled) [10],[11]

| Salt Leaching | PCL (example) | Chloroform | Salt Size: 250-425 µm; Polymer:Salt Ratio: 1:4 | Pore Size: ~250-425 µm |[15] |

Table 2: Summary of Biocompatibility and Mechanical Properties of P(3HO) Scaffolds

Scaffold Type Cell Type(s) Biocompatibility Results Mechanical Properties Citation(s)
Electrospun PLA/P(3HO) MRC5 (human lung fibroblasts), MEF 3T3 (mouse embryonic fibroblasts) Excellent cell adhesion and viability, non-cytotoxic. More favorable mechanical properties than pure PLA. [5],[6],[1]
3D Printed P(3HO-co-3HD-co-3HDD) MC3T3-E1 (pre-osteoblasts) High cell viability (100%), supported cell growth. N/A [10],[17]
P(3HO) Films Human Microvascular Endothelial Cells Cell proliferation was 50-110% higher on composites vs. neat P(3HO). Young's Modulus: 11.6 MPa [18],[19]

| P(3HO) Cardiac Patches | Neonatal ventricular rat myocytes (NVRM) | As good as collagen in terms of cell viability, proliferation, and adhesion. | Properties close to that of cardiac muscle. |[7],[8] |

Biocompatibility Assessment Protocols

Protocol 4: In Vitro Biocompatibility and Cell Viability (MTT Assay)

Objective: To quantitatively assess the cytotoxicity of the P(3HO) scaffold and its effect on the metabolic activity of cells.

Materials and Equipment:

  • Sterilized P(3HO) scaffolds

  • Target cell line (e.g., MC3T3-E1, NIH 3T3, or human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or isopropanol

  • Multi-well culture plates (e.g., 48-well)

  • Microplate reader

Methodology:

  • Scaffold Preparation:

    • Cut scaffolds to fit the wells of the culture plate.

    • Sterilize the scaffolds, for example, by soaking in 70% ethanol (B145695) followed by washing with sterile PBS, or by UV irradiation.

  • Cell Seeding:

    • Place a sterilized scaffold in each well.

    • Seed cells directly onto the scaffolds at a predetermined density (e.g., 4 x 10⁴ cells/cm²).[20]

    • Use tissue culture plastic (wells without scaffolds) as a positive control for cell growth.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay (at 24h, 48h, 72h):

    • At each time point, remove the culture medium from the wells.

    • Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

    • Incubate for 3-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Incubate for 15-20 minutes with gentle shaking.

    • Transfer the colored solution to a new 96-well plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the control (cells on tissue culture plastic). Higher absorbance indicates higher metabolic activity and thus greater cell viability.

General Workflow for P(3HO) Scaffold Creation and Testing

cluster_fab Scaffold Fabrication cluster_char Characterization cluster_bio Biocompatibility Assessment fab_method Choose Fabrication Method (Electrospinning, 3D Printing, etc.) create Create P(3HO) Scaffold fab_method->create phys_chem Physicochemical Analysis (SEM, Mechanical Testing) create->phys_chem sterilize Sterilize Scaffold create->sterilize cell_seed Seed with Cells sterilize->cell_seed invitro In Vitro Assays (MTT, Adhesion, Proliferation) cell_seed->invitro invivo In Vivo Studies (Implantation, Histology) invitro->invivo data Data Analysis & Conclusion invitro->data invivo->data

Caption: General workflow from P(3HO) scaffold fabrication to biological evaluation.

References

Application Notes and Protocols for Drug Delivery Applications of 3-Hydroxyoctanoate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(3-hydroxyoctanoate) (P3HO) and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) (P(HB-HO)), are members of the polyhydroxyalkanoate (PHA) family of biodegradable and biocompatible polyesters.[1][2] Produced by various microorganisms, these polymers have garnered significant interest in the biomedical field, particularly for drug delivery applications. Their elastomeric properties, in contrast to the more brittle short-chain PHAs, make them suitable for formulating a variety of drug delivery systems, including nanoparticles for targeted cancer therapy.[1][3][4] This document provides detailed protocols for the synthesis of these polymers, formulation of drug-loaded nanoparticles, and methods for their in vitro characterization.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on drug delivery systems utilizing this compound-based polymers.

Table 1: Formulation and Physicochemical Properties of Doxorubicin-Loaded P(HB-HO) Nanoparticles

PolymerDrugFormulation MethodAverage Particle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
P(HB-HO)DoxorubicinW₁/O/W₂ Solvent Extraction/Evaporation~24029.683.5[4]
FA-PEG-P(HB-HO)DoxorubicinW₁/O/W₂ Solvent Extraction/Evaporation150-35029.6 ± 2.983.5 ± 5.7[5]

FA-PEG-P(HB-HO): Folate-Polyethylene Glycol-Poly(3-hydroxybutyrate-co-3-hydroxyoctanoate)

Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded P(HB-HO) Nanoparticles on HeLa Cells

FormulationIC₅₀ (µM)Cell LineReference
DOX/FA-PEG-P(HB-HO) NPs0.87HeLa[4]
Non-folate-mediated P(HB-HO) NPs>20HeLa[4]

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

Synthesis of Poly(this compound) (P3HO) via Bacterial Fermentation

This protocol describes the production of P3HO homopolymer using Pseudomonas mendocina.[1][2][6]

Materials:

Procedure:

  • Cultivation: Culture Pseudomonas mendocina in a fermenter containing Mineral Salt Medium (MSM) with sodium octanoate as the sole carbon source. Maintain appropriate aeration and agitation for 48 hours.[1][2][6]

  • Harvesting: After the fermentation period, harvest the bacterial cells by centrifugation.

  • Drying: Lyophilize (freeze-dry) the harvested cell biomass.

  • Extraction: Extract the P3HO polymer from the dried cell mass using chloroform in a Soxhlet extraction apparatus.

  • Purification: Precipitate the extracted polymer by adding methanol to the chloroform solution.

  • Drying: Dry the purified P3HO polymer under vacuum until a constant weight is achieved. The yield of P3HO can be up to 31.38% of the dry cell weight.[1][2][6]

Formulation of Doxorubicin-Loaded P(HB-HO) Nanoparticles

This protocol is based on the W₁/O/W₂ solvent extraction/evaporation method for encapsulating a hydrophilic drug like doxorubicin.[4][5]

Materials:

  • Poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) (P(HB-HO)) or Folate-PEG-P(HB-HO)

  • Doxorubicin (DOX)

  • Poly(vinyl alcohol) (PVA)

  • Chloroform

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of Internal Aqueous Phase (W₁): Dissolve Doxorubicin in deionized water to a concentration of 10% (w/v).[5]

  • Preparation of Oil Phase (O): Dissolve the P(HB-HO) or FA-PEG-P(HB-HO) polymer in chloroform to a concentration of 6.5% (w/v).[5]

  • Formation of Primary Emulsion (W₁/O): Add the internal aqueous phase (W₁) to the oil phase (O) at a volume ratio of 1:3.[5] Emulsify the mixture using a high-speed homogenizer to form a stable W₁/O emulsion.

  • Preparation of External Aqueous Phase (W₂): Prepare a 3% (w/v) solution of PVA in deionized water.[5]

  • Formation of Double Emulsion (W₁/O/W₂): Add the primary emulsion (W₁/O) to the external aqueous phase (W₂) and homogenize to form the W₁/O/W₂ double emulsion.

  • Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature overnight to allow the chloroform to evaporate. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then freeze-dry for storage.

In Vitro Drug Release Study

This protocol describes the dialysis membrane method for assessing the in vitro release kinetics of a drug from the nanoparticles.[7][8]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis tubing (e.g., with a molecular weight cutoff of 12,000 Da)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Thermostatically controlled shaking water bath or magnetic stirrer

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation: Resuspend a known amount of drug-loaded nanoparticles in a small volume of the release medium (e.g., 2 mL of PBS).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag into a larger volume of the release medium (e.g., 100 mL of PBS) maintained at 37°C with continuous stirring (e.g., 100 rpm).[7]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours, and then daily for up to 11 days), withdraw a sample from the external release medium.[5][7]

  • Sink Conditions: After each sampling, replenish with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. For the doxorubicin-loaded P(HB-HO) nanoparticles, a release of approximately 80% of the drug was observed within 11 days.[5]

Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to evaluate the cytotoxicity of the nanoparticles on a cancer cell line, such as HeLa cells.[9][10]

Materials:

  • HeLa cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Drug-loaded nanoparticles and blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Treatment: Prepare serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and free drug in the cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution and 100 µL of fresh medium to each well. Incubate for another 4 hours.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow_Nanoparticle_Formulation cluster_prep Phase Preparation cluster_emulsion Emulsification cluster_final Final Steps W1 Internal Aqueous Phase (W₁) (e.g., Doxorubicin in water) Primary_Emulsion Primary Emulsion (W₁/O) W1->Primary_Emulsion O Oil Phase (O) (e.g., P(HB-HO) in Chloroform) O->Primary_Emulsion W2 External Aqueous Phase (W₂) (e.g., PVA solution) Double_Emulsion Double Emulsion (W₁/O/W₂) W2->Double_Emulsion Primary_Emulsion->Double_Emulsion Solvent_Evap Solvent Evaporation Double_Emulsion->Solvent_Evap Collection Nanoparticle Collection (Centrifugation & Washing) Solvent_Evap->Collection Final_Product Freeze-Dried Nanoparticles Collection->Final_Product

Drug_Release_Workflow cluster_setup Setup cluster_release Release & Sampling cluster_analysis Analysis NP_Suspension Nanoparticle Suspension in Release Medium Dialysis_Bag Transfer to Dialysis Bag NP_Suspension->Dialysis_Bag Incubation Incubate in Release Medium (37°C with stirring) Dialysis_Bag->Incubation Sampling Withdraw Samples at Predetermined Intervals Incubation->Sampling Repeat Quantification Quantify Drug Concentration (e.g., HPLC, UV-Vis) Sampling->Quantification Data_Analysis Calculate Cumulative Drug Release (%) Quantification->Data_Analysis

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_result Result Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Treatment Add Nanoparticle/Drug Dilutions Incubate_24h->Add_Treatment Incubate_Treatment Incubate for 24-72h Add_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (e.g., 570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

References

Application Notes and Protocols for the Enzymatic Degradation of Poly(3-hydroxyoctanoate) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic degradation of poly(3-hydroxyoctanoate) (P(3HO)) films. P(3HO), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), is a biodegradable and biocompatible polymer with significant potential in various biomedical applications, including drug delivery systems.[1] Understanding its degradation behavior is crucial for the design and development of novel therapeutic strategies.

Introduction to Enzymatic Degradation of P(3HO)

The biodegradation of P(3HO) is primarily mediated by extracellular PHA depolymerases secreted by various microorganisms, most notably from the Pseudomonas genus.[2][3] The degradation process is a surface erosion phenomenon initiated by the adsorption of the enzyme onto the polymer film, followed by the hydrolytic cleavage of the ester bonds in the polymer backbone.[4] This enzymatic action releases soluble monomers and oligomers, such as 3-hydroxyoctanoic acid and its dimers, which can then be metabolized by cells.[5][6]

The rate of enzymatic degradation is influenced by a multitude of factors, including:

  • Enzyme Specificity and Concentration: P(3HO) depolymerases exhibit high specificity for mcl-PHAs.[6][7] The degradation rate is dependent on the enzyme concentration, often showing an initial increase followed by a plateau or decrease at higher concentrations due to surface saturation.[4]

  • Physicochemical Properties of the Polymer: The crystallinity, molecular weight, and surface area of the P(3HO) film significantly impact the degradation kinetics. Amorphous regions are generally degraded more readily than crystalline regions.[8]

  • Environmental Conditions: pH and temperature play a critical role in enzyme activity and, consequently, the degradation rate. Most PHA depolymerases have an optimal pH in the neutral to slightly alkaline range and are temperature-sensitive.[4][9]

Quantitative Analysis of P(3HO) Film Degradation

Quantitative data on the enzymatic degradation of P(3HO) films is essential for comparing the efficacy of different enzymes and understanding the influence of various environmental factors. The following tables summarize key quantitative findings from a study utilizing Quartz Crystal Microbalance (QCM) to monitor the degradation of a polyhydroxyoctanoate copolymer (PHO) film, which is analogous to P(3HO).

Table 1: Kinetic Constants for the Enzymatic Degradation of PHO Films by mcl-PHA Depolymerase [4]

ParameterValueUnitDescription
Adsorption Equilibrium Constant (K)0.13 ± 0.02mL µg⁻¹Represents the affinity of the enzyme for the PHO substrate.
Degradation Rate Constant (k')0.07 ± 0.01s⁻¹Reflects the enzymatic activity after adsorption.

Table 2: Degradation Rates of PHO Films at Various mcl-PHA Depolymerase Concentrations [4]

Enzyme Concentration (µg mL⁻¹)Degradation Rate (ng cm⁻² s⁻¹)
0.11.2
1.05.8
10.28.9
38.29.5 (Maximum Rate)
81.58.1
122.27.2

Experimental Protocols

This section provides detailed protocols for key experiments in the study of P(3HO) film degradation.

Protocol 1: Preparation of P(3HO) Films

This protocol describes the preparation of P(3HO) films by solvent casting, a common method for creating thin polymer films for degradation studies.

Materials:

  • Poly(this compound) (P(3HO)) polymer

  • Chloroform (B151607) (or another suitable solvent)

  • Glass petri dish or other flat, non-reactive surface

  • Leveling table

  • Fume hood

  • Desiccator

Procedure:

  • Dissolve a known amount of P(3HO) in chloroform to achieve a desired concentration (e.g., 1-5% w/v). Ensure complete dissolution by gentle stirring in a fume hood.

  • Place a clean, dry glass petri dish on a leveling table within the fume hood.

  • Carefully pour the P(3HO) solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The volume of the solution will determine the thickness of the resulting film.

  • Loosely cover the petri dish to allow for slow evaporation of the solvent. This helps to form a uniform film without defects.

  • Allow the solvent to evaporate completely in the fume hood. This may take several hours to overnight.

  • Once the film is completely dry, carefully peel it from the glass surface.

  • Dry the film further under vacuum in a desiccator to remove any residual solvent.

  • Cut the film into specimens of desired dimensions for degradation assays.

Protocol 2: Purification of P(3HO) Depolymerase from Pseudomonas fluorescens GK13

This protocol is adapted from the method described for the purification of P(3HO) depolymerase from Pseudomonas fluorescens GK13.[2][3][10][11][12]

Materials:

  • Culture of Pseudomonas fluorescens GK13 grown in a medium containing P(3HO) as an inducer

  • Centrifuge and centrifuge tubes

  • Phosphate (B84403) buffer (1 M, pH 8.0)

  • Octyl-Sepharose CL-4B or Accurel MP-1000 polypropylene (B1209903) support

  • Stir plate and stir bar

  • Chromatography column

  • Superose 12 gel filtration column (or equivalent)

  • SDS-PAGE equipment and reagents

  • Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

  • Harvesting the Crude Enzyme:

    • Grow P. fluorescens GK13 in a suitable medium with P(3HO) to induce depolymerase expression.

    • Centrifuge the culture at 8,000 x g for 10 minutes at 4°C to pellet the cells.[10]

    • Collect the supernatant, which contains the extracellular P(3HO) depolymerase.[10]

  • Hydrophobic Interaction Chromatography:

    • Adjust the supernatant to 200 mM phosphate using 1 M phosphate buffer (pH 8.0).[10]

    • Add pre-wetted Octyl-Sepharose CL-4B or Accurel MP-1000 to the supernatant and stir gently for 15 hours at 4°C to allow the enzyme to adsorb to the hydrophobic support.[10]

    • Discard the liquid phase and wash the support with buffer to remove unbound proteins.

    • Elute the bound P(3HO) depolymerase from the support using a suitable elution buffer (e.g., a buffer with a decreasing salt gradient or containing a non-ionic detergent).

  • Gel Filtration Chromatography:

    • Concentrate the eluted enzyme fraction.

    • Apply the concentrated sample to a Superose 12 gel filtration column equilibrated with an appropriate buffer.

    • Elute the protein and collect fractions.

  • Analysis and Quantification:

    • Analyze the collected fractions for P(3HO) depolymerase activity using a suitable assay (e.g., clear zone assay on P(3HO) agar (B569324) plates or a spectrophotometric assay with a model substrate).

    • Run the active fractions on an SDS-PAGE gel to assess purity and determine the molecular weight. The P(3HO) depolymerase from P. fluorescens GK13 has a reported molecular weight of approximately 25 kDa under denaturing conditions.[2]

    • Determine the protein concentration of the purified enzyme using a standard protein assay.

Protocol 3: Enzymatic Degradation of P(3HO) Films (Weight Loss Method)

This protocol outlines a standard method for determining the degradation of P(3HO) films by measuring the loss of mass over time.

Materials:

  • Pre-weighed, dry P(3HO) film specimens

  • Purified P(3HO) depolymerase or other enzymes (e.g., lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4) or other suitable buffer

  • Incubator or water bath

  • Sterile vials or multi-well plates

  • Milli-Q water

  • Analytical balance

Procedure:

  • Place each pre-weighed P(3HO) film specimen (W_initial) into a sterile vial or well of a multi-well plate.

  • Prepare the degradation medium by adding the desired concentration of the enzyme to the phosphate buffer. Include a control group with buffer only (no enzyme).

  • Add a sufficient volume of the degradation medium to each vial to completely immerse the film specimen.

  • Incubate the samples at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, remove the film specimens from the degradation medium.

  • Rinse the films thoroughly with Milli-Q water to remove any remaining buffer and enzyme.

  • Dry the films to a constant weight in a desiccator under vacuum.

  • Weigh the dried films (W_final) using an analytical balance.

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Protocol 4: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of soluble degradation products (monomers and oligomers) from the enzymatic degradation of P(3HO) films.

Materials:

  • Supernatant from the enzymatic degradation assay (from Protocol 3)

  • Standards of 3-hydroxyoctanoic acid and its oligomers (if available)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Sample Preparation:

    • At each time point of the degradation assay, collect an aliquot of the supernatant.

    • Centrifuge the aliquot to remove any insoluble particles.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare the mobile phase, which is typically a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Inject a known volume of the filtered sample onto the HPLC column.

    • Run the gradient program to separate the degradation products.

    • Detect the eluting compounds using a UV detector (e.g., at 210 nm) or a mass spectrometer for more detailed identification.[5]

  • Data Analysis:

    • Identify the peaks corresponding to the degradation products by comparing their retention times with those of the standards. The primary degradation products are expected to be 3-hydroxyoctanoic acid and its dimer.[5]

    • Quantify the concentration of each product by creating a standard curve using known concentrations of the standards.

Visualization of Workflows and Pathways

Experimental Workflow for P(3HO) Degradation Analysis

experimental_workflow cluster_prep Preparation cluster_degradation Degradation Assay cluster_analysis Analysis p3ho_film P(3HO) Film Preparation incubation Incubation of Film with Enzyme p3ho_film->incubation enzyme_prep Enzyme Purification enzyme_prep->incubation weight_loss Weight Loss Measurement incubation->weight_loss Film hplc HPLC Analysis of Degradation Products incubation->hplc Supernatant sem SEM for Surface Morphology incubation->sem Film

Workflow for P(3HO) degradation analysis.
General Mechanism of Enzymatic PHA Degradation

degradation_mechanism enzyme PHA Depolymerase adsorption Adsorption enzyme->adsorption pha_film P(3HO) Film Surface pha_film->adsorption hydrolysis Hydrolysis adsorption->hydrolysis Enzyme-Substrate Complex products Soluble Monomers & Oligomers hydrolysis->products

Mechanism of enzymatic PHA degradation.
Potential Cellular Signaling Pathways of Degradation Products

The degradation products of P(3HO), primarily this compound, may interact with cellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, similar medium-chain fatty acids are known to activate G-protein coupled receptors (GPCRs) and influence intracellular signaling cascades such as the MAPK and PI3K/AKT pathways.[13][14][15][16][17]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus product This compound gpcr GPCR product->gpcr Binding g_protein G-Protein gpcr->g_protein Activation plc Phospholipase C g_protein->plc pi3k PI3K g_protein->pi3k ip3 IP3 plc->ip3 dag DAG plc->dag akt AKT pi3k->akt ca_release Ca²⁺ Release ip3->ca_release pkc PKC dag->pkc transcription Gene Transcription (Proliferation, Inflammation) akt->transcription mapk MAPK Cascade pkc->mapk mapk->transcription ca_release->pkc

Potential signaling pathways of this compound.

References

Application Notes and Protocols for Surface Modification of Poly(3-hydroxyoctanoate) [P(3HO)] for Improved Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (PHA), is a biodegradable and biocompatible polymer with promising applications in soft tissue engineering.[1][2] However, its inherent hydrophobicity can limit optimal cell adhesion and proliferation, which are critical for successful tissue regeneration.[3] Surface modification is a key strategy to tailor the surface properties of P(3HO) scaffolds without altering their bulk characteristics, thereby enhancing their bioactivity.[3]

These application notes provide an overview of common surface modification techniques for P(3HO) and detailed protocols for their implementation and assessment.

Surface Modification Techniques

Several methods can be employed to modify the surface of P(3HO) to improve cell adhesion. The most common and effective techniques include:

  • Plasma Treatment: This method utilizes ionized gas to introduce polar functional groups onto the polymer surface, increasing its hydrophilicity and altering its topography.[4][5][6] Oxygen and ammonia (B1221849) plasmas are frequently used to introduce hydroxyl, carboxyl, and amine groups.[7][8]

  • Alkaline Hydrolysis: This wet chemical method involves treating the polymer with a basic solution, such as sodium hydroxide (B78521) (NaOH), to cleave ester bonds on the surface.[9][10][11] This process introduces carboxyl and hydroxyl groups, increasing surface hydrophilicity and roughness.[9]

  • Protein Coating: This technique involves the adsorption or immobilization of extracellular matrix (ECM) proteins, such as fibronectin, collagen, or laminin, or adhesive peptides like RGD (arginyl-glycyl-aspartic acid) onto the P(3HO) surface.[12][13][14] These biomolecules provide specific binding sites for cell surface receptors (integrins), directly promoting cell attachment and spreading.[3][12]

Quantitative Data on Surface Modification and Cell Adhesion

The following table summarizes the quantitative effects of different surface modification techniques on P(3HO) and related PHAs.

PolymerModification MethodKey Parameters MeasuredResultReference
P(3HO)None (Untreated)Water Contact Angle77.3°[2]
P(3HB-co-3HV):mcl-PHAOxygen Plasma TreatmentCell Adhesion (Human Dermal Fibroblasts)40 ± 8%[4]
PolystyreneOxygen Plasma TreatmentCell Adhesion (Human Dermal Fibroblasts)14 ± 4%[4]
P(3HB-co-3HV)Oxygen Plasma TreatmentWater Uptake205%[4]
P(3HB-co-3HV):mcl-PHAOxygen Plasma TreatmentWater Uptake17%[4]
PHBHHxAlkaline HydrolysisFibronectin AdsorptionSignificantly Increased[9]
PHBHHxAlkaline HydrolysisMC3T3-E1 Cell AttachmentSignificantly Increased[9]
PHBHHx, PHBV, PLAPhaP-RGD CoatingSurface HydrophilicityIncreased[14]
PHBHHx, PHBV, PLAPhaP-RGD CoatingL929 & NIH/3T3 Cell Attachment & GrowthImproved[14]
PCLNaOH HydrolysisHUVEC Adhesion (after 24h)~48,000 cells/cm²[15]
PCLWater (Control)HUVEC Adhesion (after 24h)~22,000 cells/cm²[15]

Experimental Protocols

Protocol 1: Oxygen Plasma Treatment of P(3HO) Films

Objective: To increase the surface hydrophilicity of P(3HO) films to promote cell adhesion.

Materials:

  • P(3HO) films

  • Plasma cleaner/reactor

  • Oxygen gas (high purity)

  • Vacuum pump

  • Petri dishes

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Place the P(3HO) films in the plasma cleaner chamber.

  • Evacuate the chamber to a base pressure of 100 mTorr.

  • Introduce high-purity oxygen gas at a flow rate of 10 sccm.

  • Ignite the plasma at a specified power (e.g., 50 W) for a defined duration (e.g., 1-5 minutes). The optimal treatment time should be determined empirically.[5]

  • After treatment, vent the chamber to atmospheric pressure.

  • Aseptically remove the treated P(3HO) films.

  • Wash the films with sterile PBS before cell seeding.

Protocol 2: Alkaline Hydrolysis of P(3HO) Scaffolds

Objective: To introduce polar functional groups on the P(3HO) scaffold surface to enhance cell attachment.

Materials:

  • P(3HO) scaffolds

  • Sodium hydroxide (NaOH) solution (0.1 M - 1 M)

  • Deionized water

  • Ethanol (B145695) (70%)

  • Sterile PBS

  • Shaker or orbital incubator

Procedure:

  • Immerse the P(3HO) scaffolds in a 70% ethanol solution for 30 minutes for sterilization and pre-wetting.

  • Rinse the scaffolds thoroughly with deionized water.

  • Immerse the scaffolds in the NaOH solution at a controlled temperature (e.g., 37°C or 60°C) for a specific duration (e.g., 30-60 minutes).[11]

  • After hydrolysis, extensively rinse the scaffolds with deionized water until the pH of the rinsing water is neutral.

  • Wash the scaffolds with sterile PBS three times.

  • The scaffolds are now ready for cell culture.

Protocol 3: Fibronectin Coating of P(3HO) Surfaces

Objective: To coat P(3HO) surfaces with fibronectin to provide specific cell adhesion sites.

Materials:

  • P(3HO) films or scaffolds

  • Fibronectin solution (e.g., 10-50 µg/mL in sterile PBS)

  • Sterile PBS

  • Sterile conical tubes or well plates

Procedure:

  • Place the sterile P(3HO) substrates into the wells of a sterile culture plate.

  • Prepare the fibronectin solution at the desired concentration in sterile PBS.

  • Add a sufficient volume of the fibronectin solution to completely cover the surface of the P(3HO) substrates.

  • Incubate at 37°C for 1-2 hours or at 4°C overnight.

  • Gently aspirate the fibronectin solution.

  • Optionally, gently rinse the surfaces with sterile PBS to remove any loosely bound protein. Be aware that this may remove some adsorbed protein.

  • The coated surfaces are now ready for cell seeding. Do not allow the surfaces to dry out.

Assessment of Surface Modification and Cell Adhesion

Protocol 4: Water Contact Angle Measurement

Objective: To quantify the change in surface hydrophilicity.

Procedure:

  • Use a goniometer to place a small droplet of deionized water onto the surface of the modified and unmodified P(3HO) films.

  • Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Perform measurements at multiple locations on each sample to ensure reproducibility. A lower contact angle indicates increased hydrophilicity.

Protocol 5: Cell Adhesion Assay

Objective: To quantify the number of adherent cells on the modified surfaces.

Materials:

  • Modified and unmodified P(3HO) substrates in a sterile culture plate

  • Cell suspension of the desired cell type (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • PBS

  • Fixing agent (e.g., 4% paraformaldehyde)

  • Staining agent (e.g., DAPI for nuclei staining)

  • Fluorescence microscope

Procedure:

  • Seed a known number of cells onto the modified and unmodified P(3HO) substrates.

  • Incubate for a defined period (e.g., 4, 24, or 72 hours) to allow for cell attachment.

  • Gently wash the substrates with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Visualize and count the number of adherent cells using a fluorescence microscope. The cell adhesion rate can be calculated as the number of adherent cells divided by the initial number of seeded cells.

Visualizations

Signaling Pathway for Cell Adhesion

CellAdhesionPathway cluster_ECM Modified P(3HO) Surface cluster_Cell Cell Membrane cluster_Response Cellular Response P3HO P(3HO) Modification Surface Modification (Plasma, Hydrolysis, Protein Coating) P3HO->Modification leads to ECM_Protein Adsorbed ECM Protein (e.g., Fibronectin) Modification->ECM_Protein promotes adsorption Integrin Integrin Receptor (αβ heterodimer) ECM_Protein->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src activates Actin Actin Cytoskeleton FAK->Actin regulates Src->FAK Adhesion Cell Adhesion & Spreading Actin->Adhesion mediates Proliferation Proliferation Adhesion->Proliferation Differentiation Differentiation Adhesion->Differentiation

Caption: Integrin-mediated cell adhesion signaling pathway on a modified P(3HO) surface.

Experimental Workflow for Surface Modification and Assessment

ExperimentalWorkflow cluster_Modification Surface Modification cluster_Characterization Surface Characterization cluster_CellStudies In Vitro Cell Studies Start P(3HO) Substrate Plasma Plasma Treatment Start->Plasma Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Coating Protein Coating Start->Coating WCA Water Contact Angle Plasma->WCA Hydrolysis->WCA Coating->WCA Seeding Cell Seeding WCA->Seeding XPS XPS (optional) XPS->Seeding AdhesionAssay Cell Adhesion Assay Seeding->AdhesionAssay ProliferationAssay Proliferation Assay AdhesionAssay->ProliferationAssay Morphology Cell Morphology (SEM) ProliferationAssay->Morphology Data Data Analysis & Comparison Morphology->Data

Caption: General workflow for P(3HO) surface modification and cell interaction analysis.

References

Application Note: Solvent Casting Protocol for Poly(3-hydroxyoctanoate) P(3HO) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxyoctanoate) P(3HO) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable and biocompatible polyesters produced by various microorganisms.[1] Unlike their short-chain-length counterparts, mcl-PHAs like P(3HO) exhibit elastomeric properties, characterized by low crystallinity, a low glass transition temperature, low tensile strength, and high elongation at break, making them highly suitable for applications in soft tissue engineering and as flexible matrices for controlled drug delivery.[1]

Solvent casting is a widely used and straightforward technique for processing P(3HO) into thin films. This method involves dissolving the polymer in a suitable solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate, leaving behind a solid polymer film. The simplicity of this technique allows for easy fabrication of films with varying thicknesses and properties, which can be tailored by adjusting parameters such as polymer concentration and solvent choice.

This document provides a detailed protocol for the solvent casting of P(3HO) films and summarizes the influence of key processing parameters on the final film properties.

Experimental Protocols

Materials
  • Poly(this compound) P(3HO) powder

  • Solvent (e.g., Chloroform (B151607) or Dichloromethane, analytical grade)

  • Casting surface (e.g., glass Petri dish or Teflon-coated template)

  • Leveling surface

  • Fume hood

  • Desiccator or vacuum oven

Protocol for Solvent Casting of P(3HO) Films
  • Preparation of the P(3HO) Solution:

    • Weigh the desired amount of P(3HO) powder to achieve the target concentration (typically 2-10 wt%).

    • In a fume hood, dissolve the P(3HO) powder in the chosen solvent (e.g., chloroform or dichloromethane) in a sealed container.

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied to expedite dissolution, but care must be taken with volatile solvents.

    • For blended films or those containing active pharmaceutical ingredients (APIs), the additional components should be co-dissolved or dispersed in the polymer solution at this stage. Sonication can be used to ensure a homogenous mixture.[2]

  • Casting the Film:

    • Ensure the casting surface (e.g., glass Petri dish) is clean, dry, and placed on a level surface to ensure uniform film thickness.

    • Carefully pour the P(3HO) solution onto the casting surface. The volume of the solution will determine the final thickness of the film.

    • Gently tilt the casting surface to ensure the solution evenly coats the entire area.

  • Solvent Evaporation:

    • Cover the casting dish, leaving a small opening to allow for slow solvent evaporation. This is a critical step to prevent the formation of pores and ensure a smooth, uniform film.[3]

    • Alternatively, place the cast film in a chamber with a solvent-saturated atmosphere to further slow down the evaporation rate.

    • Allow the solvent to evaporate at room temperature in a fume hood for at least 24 hours. For complete solvent removal, an extended drying period of up to one week is recommended.[2]

  • Film Detachment and Post-Processing:

    • Once the film is completely dry, carefully detach it from the casting surface using a flat-bladed spatula or by gently peeling from the edges.

    • To remove any residual solvent, the film can be further dried in a desiccator or a vacuum oven at a temperature below the polymer's melting point.

    • Store the resulting P(3HO) film in a clean, dry environment.

Data Presentation

The properties of solvent-cast P(3HO) films are significantly influenced by the processing parameters. The following tables summarize the quantitative data available for pure P(3HO) films.

PropertyValuePolymer Concentration (wt%)SolventSource
Young's Modulus 11.6 MPaNot SpecifiedNot Specified[4][5][6]
1.40 ± 0.6 MPa5%Chloroform[7]
3.09 ± 0.7 MPa10%Chloroform[7]
Tensile Strength 4.3 MPaNot SpecifiedNot Specified[8][9]
Elongation at Break 162%Not SpecifiedNot Specified[8][9]
PropertyValuePolymer Concentration (wt%)SolventSource
Root-Mean-Square Roughness (Rq) 0.238 µmNot SpecifiedNot Specified[4][5][6]
Crystallinity 37.5%Not SpecifiedNot Specified[4][5][6]
Contact Angle 77.3°Not SpecifiedNot Specified[4][5][6]
Morphology PorousNot SpecifiedNot Specified[3]

Visualizations

Experimental Workflow for Solvent Casting P(3HO) Films

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_drying Drying and Final Film P3HO P(3HO) Powder Dissolution Dissolution with Stirring P3HO->Dissolution Solvent Solvent (e.g., Chloroform) Solvent->Dissolution Casting Pouring Solution onto Casting Surface Dissolution->Casting Homogeneous Polymer Solution Evaporation Slow Solvent Evaporation Casting->Evaporation Detachment Film Detachment Evaporation->Detachment Dry Film FinalFilm P(3HO) Film Detachment->FinalFilm

Caption: Workflow for P(3HO) film preparation by solvent casting.

References

Application Notes and Protocols for Assessing the Molecular Weight of Poly(3-hydroxyoctanoate) (P(3HO)) by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxyoctanoate) (P(3HO)) is a medium-chain-length polyhydroxyalkanoate (PHA) with significant potential in the biomedical field due to its biodegradability and biocompatibility. The molecular weight and molecular weight distribution of P(3HO) are critical parameters that influence its mechanical properties, degradation rate, and overall performance in applications such as drug delivery systems and tissue engineering scaffolds. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these crucial characteristics. This document provides a detailed protocol for assessing the molecular weight of P(3HO) using GPC, including sample preparation, experimental conditions, and data analysis.

Data Presentation

The molecular weight of P(3HO) can be influenced by the extraction method used to recover the polymer from the producing microorganisms. The following table summarizes the molecular weight data of P(3HO) produced by Pseudomonas mendocina and extracted using different solvent systems.[1][2][3]

Extraction SolventNumber Average Molecular Weight (Mn) (kDa)Weight Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI) (Mw/Mn)
Chloroform (B151607)1352702.0
Dichloromethane1302652.0
Acetone1252502.0

Experimental Protocols

This section outlines the detailed methodology for determining the molecular weight of P(3HO) by GPC.

Materials and Equipment
  • P(3HO) sample: Purified and dried.

  • Solvent: High-performance liquid chromatography (HPLC) grade chloroform or tetrahydrofuran (B95107) (THF).

  • Calibration standards: Polystyrene standards of known molecular weights.

  • GPC system: Equipped with a pump, injector, column oven, a set of GPC columns (e.g., Agilent PLgel MIXED-B), and a differential refractive index (DRI) detector.

  • Syringe filters: 0.2 µm or 0.45 µm PTFE membrane.

  • Autosampler vials: With caps (B75204) and septa.

  • Analytical balance.

  • Vortex mixer and/or sonicator.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the dried P(3HO) sample into a clean vial.

  • Dissolution: Add 5 mL of HPLC grade chloroform or THF to the vial to achieve a concentration of 1-2 mg/mL.

  • Mixing: Gently vortex or sonicate the mixture until the polymer is completely dissolved. This may take several hours. Avoid excessive heat to prevent polymer degradation.

  • Filtration: Filter the P(3HO) solution through a 0.2 µm or 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.

  • Degassing: Degas the filtered solution to remove any dissolved gases that might interfere with the detector signal.

GPC Instrument Setup and Analysis
  • Mobile Phase: Use HPLC grade chloroform or THF as the mobile phase. Ensure the mobile phase is thoroughly degassed.

  • Column: A set of two Agilent PLgel 10 µm MIXED-B columns is suitable for the analysis of PHAs.

  • Flow Rate: Set the mobile phase flow rate to 1.0 mL/min.

  • Temperature: Maintain the column oven and detector at a constant temperature, typically 30-40 °C.

  • Detector: A differential refractive index (DRI) detector is commonly used for PHA analysis.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in the same solvent as the P(3HO) sample.

    • Inject the standards into the GPC system and record their retention times.

    • Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time for each standard.

  • Sample Analysis:

    • Inject the prepared P(3HO) sample solution into the GPC system.

    • Record the chromatogram.

  • Data Processing:

    • Using the GPC software, determine the retention time of the P(3HO) peak.

    • Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the P(3HO) sample relative to the polystyrene calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the GPC analysis of P(3HO).

Caption: Experimental workflow for P(3HO) molecular weight analysis by GPC.

GPC_Principle cluster_column GPC Column with Porous Beads p1 p2 p3 p4 p5 p10 p5->p10 Inclusion Path p6 p7 p8 p9 exit_small Late Elution p10->exit_small Inclusion Path p11 p12 p13 p14 p15 large_mol Large Polymer exit_large Early Elution large_mol->exit_large Exclusion Path small_mol Small Polymer small_mol->p5 Inclusion Path entry Sample Injection entry->large_mol entry->small_mol

Caption: Principle of size exclusion in a GPC column for polymer separation.

References

Application Notes and Protocols for Determining the Crystallinity of Poly(3-hydroxyoctanoate) (PHO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(3-hydroxyoctanoate) (PHO) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA), a class of biodegradable and biocompatible polyesters produced by various microorganisms. The degree of crystallinity is a critical parameter that significantly influences the physicochemical properties of PHO, including its mechanical strength, thermal stability, degradation rate, and drug release profile. Accurate determination of crystallinity is therefore essential for its application in fields such as drug delivery, tissue engineering, and biodegradable packaging. This document provides detailed application notes and protocols for the most common methods used to determine the crystallinity of PHO: Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is a rapid and widely used method for determining polymer crystallinity by quantifying the heat associated with the melting (fusion) of the polymer.[2][3]

Principle

The percent crystallinity (%Xc) of a polymer is calculated by comparing the measured enthalpy of fusion (melting) of the sample (ΔHm) to the theoretical enthalpy of fusion of a 100% crystalline sample of the same material (ΔH°m). The calculation also accounts for any cold crystallization (ΔHcc) that may occur during the heating scan.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PHO sample into a standard aluminum DSC pan.

    • Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.[1]

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.[1]

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its melting point (e.g., 100°C for PHO) at a controlled rate (e.g., 10°C/min).[4] This scan reveals the thermal history of the "as-received" sample.

    • Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10°C/min). This step is designed to impart a consistent thermal history.[3]

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.[4] Data from this scan is typically used to determine the material's intrinsic thermal properties, independent of its previous thermal history.

Data Analysis
  • From the DSC thermogram (typically the first heating scan), identify and integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm) in Joules per gram (J/g).

  • Identify and integrate the area of any exothermic peaks corresponding to cold crystallization (ΔHcc) that may appear before the melting peak.

  • Calculate the percent crystallinity (%Xc) using the following formula:

    %Xc = [ (ΔHm - ΔHcc) / ΔH°m ] * 100

    • ΔHm: Enthalpy of fusion (melting) of the sample (J/g).

    • ΔHcc: Enthalpy of cold crystallization of the sample (J/g).

    • ΔH°m: Enthalpy of fusion for a 100% crystalline PHO. A literature value for a similar mcl-PHA may be used if the specific value for PHO is not available. For instance, the ΔH°m for poly(3-hydroxybutyrate) (PHB) is often cited as 146 J/g. A specific value for PHO should be sought from relevant literature for accurate calculations.

Data Presentation

Table 1: Thermal Properties and Crystallinity of PHO from DSC

PropertySymbolValueReference
Melting TemperatureTm43.2 - 51.2 °C[5]
Glass Transition TemperatureTg-39.4 to -52.7 °C[5]
Enthalpy of FusionΔHmVaries with processing[5]
Percent Crystallinity%Xc~37.5%[6]

Note: The values presented are typical ranges for mcl-PHAs produced from related substrates and may vary depending on the specific production and processing conditions of the PHO.

X-ray Diffraction (XRD)

XRD is a powerful, non-destructive technique for characterizing crystalline materials.[7] It provides information about the crystal structure, phase identification, and the degree of crystallinity by analyzing the diffraction pattern produced when X-rays interact with the atomic lattice of the material.[7][8]

Principle

Crystalline regions within a polymer have ordered, repeating atomic structures that diffract X-rays at specific angles, producing sharp diffraction peaks.[9] Amorphous regions lack this long-range order and produce a broad, diffuse halo in the diffraction pattern.[10] The degree of crystallinity is determined by separating the contributions of the crystalline peaks from the amorphous halo in the total diffraction pattern.[11]

Experimental Protocol
  • Sample Preparation:

    • Prepare a flat, homogeneous sample of PHO. This can be a pressed powder, a solvent-cast film, or a melt-pressed film. The sample surface must be smooth and level with the sample holder.

    • Finely grind the material into a powder to ensure random orientation of the crystallites.[7]

  • Instrument Setup:

    • Mount the sample in the diffractometer.

    • The instrument consists of an X-ray source (e.g., Cu Kα radiation), a sample holder (goniometer), and a detector.[7]

  • Data Collection:

    • Scan the sample over a range of 2θ angles (e.g., 5° to 70°) at a specific scan rate.[7][12] The detector moves in an arc to collect the diffracted X-rays at different angles.[7]

Data Analysis
  • The resulting XRD pattern is a plot of diffraction intensity versus the 2θ angle.

  • Peak Deconvolution: Use software to deconvolute the diffraction pattern. This involves fitting mathematical functions (e.g., Gaussian, Lorentzian) to the sharp crystalline peaks and the broad amorphous halo.

  • Calculate the areas under the fitted crystalline peaks (Ac) and the amorphous halo (Aa).

  • Calculate the percent crystallinity (%Xc) using the following formula:[12]

    %Xc = [ Ac / (Ac + Aa) ] * 100

    • Ac: Total area of the crystalline peaks.

    • Aa: Total area of the amorphous halo.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a vibrational spectroscopy technique that can be used to determine the degree of crystallization in polymers.[13][14] It relies on the fact that specific vibrational bands in the infrared spectrum are sensitive to the conformational order of the polymer chains, allowing for the differentiation between crystalline and amorphous phases.[15]

Principle

In semi-crystalline polymers like PHAs, certain IR absorption bands are associated with the ordered, helical structure of the crystalline domains, while other bands are characteristic of the disordered, random coils of the amorphous regions.[15][16] The intensity of these "crystallinity-sensitive" bands can be correlated with the degree of crystallinity. For many PHAs, the carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ is particularly sensitive to the local environment.[16][17]

Experimental Protocol
  • Sample Preparation:

    • Prepare a thin, uniform film of PHO, typically by solvent casting from a solution (e.g., in chloroform) onto an IR-transparent substrate (e.g., KBr window).

    • Ensure the solvent has completely evaporated.

    • Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used for solid samples without extensive preparation.

  • Instrument Setup:

    • Place the sample in the IR beam of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Collection:

    • Record the IR spectrum of the PHO sample over a relevant wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Data Analysis
  • Identify the characteristic crystalline and amorphous absorption bands in the PHO spectrum. While specific bands for PHO should be determined empirically or from literature, for PHAs in general, certain regions are known to be sensitive:

    • Crystalline Bands: Often appear as sharp, well-defined peaks. For example, in some PHAs, bands around 1228 cm⁻¹ and 1277 cm⁻¹ are associated with the crystalline phase.[16]

    • Amorphous Bands: Tend to be broader. A band around 1175 cm⁻¹ has been assigned to the amorphous phase in some PHA copolymers.[16]

  • Curve Fitting: Use spectral analysis software to deconvolute the overlapping crystalline and amorphous bands within a specific region (e.g., the carbonyl region).

  • Absorbance Ratio: Calculate the ratio of the areas or heights of a crystalline band to an amorphous band. This provides a relative measure of crystallinity.

  • Quantitative Analysis: To obtain an absolute value, a calibration curve must be created using samples of known crystallinity (as determined by another method like DSC or XRD).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition cluster_calc Calculation & Analysis cluster_result Final Result p1 Obtain PHO Sample (Powder, Film) m1 DSC p1->m1 m2 XRD p1->m2 m3 FTIR p1->m3 d1 Thermogram (Heat Flow vs. Temp) m1->d1 d2 Diffractogram (Intensity vs. 2θ) m2->d2 d3 Spectrum (Absorbance vs. Wavenumber) m3->d3 c1 Calculate ΔHm, ΔHcc d1->c1 c2 Deconvolute Peaks & Amorphous Halo d2->c2 c3 Identify & Integrate Crystalline/Amorphous Bands d3->c3 r1 Percent Crystallinity (%Xc) c1->r1 c2->r1 c3->r1

Caption: Workflow for determining the percent crystallinity of PHO.

Logical Relationships of Methods

G PHO Semi-Crystalline PHO Crystalline Crystalline Phase (Ordered Lamellae) PHO->Crystalline contains Amorphous Amorphous Phase (Random Coils) PHO->Amorphous contains DSC DSC (Thermal Properties) Crystalline->DSC XRD XRD (Structural Order) Crystalline->XRD FTIR FTIR (Vibrational Modes) Crystalline->FTIR Amorphous->DSC Amorphous->XRD Amorphous->FTIR Enthalpy Measures Enthalpy of Fusion (ΔHm) DSC->Enthalpy Diffraction Measures Bragg Diffraction Peaks XRD->Diffraction Vibration Measures Conformationally Sensitive IR Bands FTIR->Vibration G cluster_amorphous Amorphous State cluster_crystalline Crystalline State a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 label_amorphous Disordered PHO Chains (in melt or solution) label_crystalline Ordered Lamellar Structure (Spherulite) label_amorphous->label_crystalline Crystallization (Cooling/Solvent Evaporation) c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c7 c6->c7 c8 c7->c8 c9 c8->c9 c10 c9->c10 c11 c12 c11->c12 c13 c12->c13 c14 c13->c14 c15 c14->c15 c16 c17 c16->c17 c18 c17->c18 c19 c18->c19 c20 c19->c20

References

Application Notes and Protocols for Developing Antimicrobial Surfaces with 3-Hydroxyoctanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of antimicrobial surfaces utilizing 3-hydroxyoctanoate and its derivatives. This document outlines the synthesis of these bioactive compounds from renewable polyhydroxyalkanoate (PHA) polymers, methods for fabricating antimicrobial surfaces, and detailed protocols for evaluating their efficacy and biocompatibility.

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge in healthcare and various industries. Antimicrobial surfaces offer a promising strategy to combat the spread of infections. This compound, a medium-chain-length (mcl) 3-hydroxyalkanoic acid derived from bacterial biopolyesters known as polyhydroxyalkanoates (PHAs), and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi. Their biodegradability and biocompatibility make them attractive candidates for creating safe and effective antimicrobial materials for medical devices, food packaging, and other applications.[1][2][3]

Data Presentation: Antimicrobial Efficacy and Biocompatibility

The following tables summarize the quantitative data on the antimicrobial and cytotoxic properties of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

CompoundTarget MicroorganismMIC (mM)Reference
(R)-3-Hydroxyoctanoic acidEscherichia coli2.8 - 7.0[2]
(R)-3-Hydroxyoctanoic acidSalmonella typhimurium2.8 - 7.0[2]
(R)-3-Hydroxyoctanoic acidStaphylococcus aureus2.8 - 7.0[2]
(R)-3-Hydroxyoctanoic acidListeria monocytogenes2.8 - 7.0[2]
(R)-3-Hydroxyoctanoic acidPseudomonas aeruginosa PAO1> 7.0[2]
(R)-3-Hydroxyoctanoic acidCandida albicans0.1 - 6.3[2]
(R)-3-Hydroxyoctanoic acidMicrosporum gypseum0.1 - 6.3[2]
3-Chlorooctanoic acidCandida albicans0.1 - 6.3[2]
(E)-Oct-2-enoic acidEscherichia coli2.8 - 7.0[2]
3-Oxooctanoic acidStaphylococcus aureus2.8 - 7.0[2]

Table 2: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (mM)Reference
(R)-3-Hydroxyoctanoic acidHuman Lung Fibroblast> 3.0[2]
(E)-Oct-2-enoic acidHuman Lung Fibroblast1.7[2]
3-Oxooctanoic acidHuman Lung Fibroblast1.6[2]

Experimental Protocols

Protocol for Production and Extraction of (R)-3-Hydroxyoctanoic Acid from PHA

This protocol describes the biotechnological production of (R)-3-hydroxyoctanoic acid from intracellular PHA stores in Pseudomonas putida.

Materials:

  • Pseudomonas putida GPo1

  • Culture medium (e.g., Nutrient Broth)

  • Carbon source for PHA accumulation (e.g., sodium octanoate)

  • Centrifuge

  • Water bath or incubator

  • pH meter

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Reversed-phase column chromatography system

Procedure:

  • Cultivation and PHA Accumulation: Culture Pseudomonas putida GPo1 in a suitable medium with a carbon source like sodium octanoate (B1194180) to induce the accumulation of intracellular PHA granules.

  • Cell Harvesting: After a suitable incubation period for PHA accumulation, harvest the bacterial cells by centrifugation.

  • In Vivo Depolymerization: Resuspend the cell pellet in water and adjust the pH to 4 with HCl. Incubate the suspension at 37°C for 1 hour to trigger the intracellular PHA depolymerase to hydrolyze the PHA into its monomeric units, which are then secreted into the extracellular medium.[2]

  • Monomer Separation: Centrifuge the cell suspension to pellet the cells. The supernatant now contains the (R)-3-hydroxyoctanoic acid monomers.

  • Acidic Precipitation and Extraction: Acidify the supernatant to pH 2 with HCl to precipitate the (R)-3-hydroxycarboxylic acids. Extract the precipitated monomers with an equal volume of ethyl acetate.

  • Purification:

    • Concentrate the ethyl acetate extract using a rotary evaporator.

    • Purify the crude extract using preparative reversed-phase column chromatography to isolate (R)-3-hydroxyoctanoic acid.[2]

    • The overall yield for (R)-3-hydroxyoctanoic acid can be around 78 wt% with a purity of over 95 wt%.[2]

Protocol for Fabrication of Antimicrobial Surfaces by Solvent Casting

This method allows for the creation of thin films of PHA incorporating this compound derivatives.

Materials:

  • Polyhydroxyalkanoate (PHA) polymer (e.g., PHB, PHBHHx, or a blend containing PHO)

  • This compound derivative (antimicrobial agent)

  • Chloroform (B151607)

  • Glass petri dish

  • Sonicator

  • Drying oven

Procedure:

  • Solution Preparation:

    • Dissolve the PHA polymer in chloroform to a final concentration of 2-5% (w/v). Heating to around 60-70°C and stirring may be required to fully dissolve the polymer.[4][5]

    • Add the desired concentration of the this compound derivative to the polymer solution.

    • Sonicate the mixture to ensure a homogeneous dispersion of the antimicrobial agent.[5]

  • Casting: Pour the polymer solution into a glass petri dish.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature. To achieve a uniform film, the petri dish can be covered to slow down the evaporation rate.

    • Once a film has formed, transfer it to a drying oven at 40°C for at least 72 hours to ensure the complete removal of any residual solvent.[4]

  • Film Characterization: The resulting film can be characterized for its mechanical properties, surface topography, and antimicrobial activity.

Protocol for Surface Grafting of Antimicrobial Moieties

This protocol provides a general framework for the chemical grafting of antimicrobial molecules onto the surface of PHA materials.

Materials:

  • PHA film or scaffold

  • Antimicrobial molecule with a reactive group (e.g., an amine or carboxyl group)

  • Coupling agents (e.g., EDC/NHS for carboxyl-amine coupling)

  • Appropriate solvent

  • Reaction vessel

Procedure:

  • Surface Activation (if necessary): The surface of the PHA material may need to be activated to introduce reactive functional groups. This can be achieved through methods like plasma treatment or wet chemical methods such as alkaline hydrolysis to generate carboxyl groups.[3]

  • Grafting Reaction:

    • Immerse the activated PHA material in a solution containing the antimicrobial molecule and appropriate coupling agents in a suitable solvent.

    • Allow the reaction to proceed for a specified time under controlled temperature and pH.

    • The specific reaction conditions will depend on the chemistry of the antimicrobial molecule and the functional groups on the PHA surface.

  • Washing: After the grafting reaction, thoroughly wash the material with the solvent to remove any unreacted molecules and by-products.

  • Drying: Dry the surface-modified material under vacuum.

  • Characterization: Confirm the successful grafting of the antimicrobial molecule using surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR).

Protocol for Quantitative Antimicrobial Efficacy Testing (Log Reduction)

This protocol is adapted from standard methods to quantify the reduction in viable bacteria on the antimicrobial surface.[6][7]

Materials:

  • Antimicrobial and control (uncoated) surface samples

  • Bacterial suspension of known concentration (e.g., Staphylococcus aureus or Escherichia coli)

  • Sterile phosphate-buffered saline (PBS)

  • Neutralizing broth

  • Agar (B569324) plates

  • Incubator

  • Vortex mixer

Procedure:

  • Inoculation:

    • Place the sterile antimicrobial and control surface samples in separate sterile containers.

    • Pipette a small volume (e.g., 10-50 µL) of the bacterial suspension onto the center of each surface.

  • Incubation: Incubate the inoculated samples at a specified temperature (e.g., 35°C) and high humidity (>90%) for a defined contact time (e.g., 24 hours).[6]

  • Recovery of Bacteria:

    • After incubation, add a specific volume of neutralizing broth to each container.

    • Vortex vigorously for at least 1 minute to detach and resuspend the bacteria from the surface.

  • Enumeration:

    • Perform serial dilutions of the bacterial suspension in sterile PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

  • Calculation:

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the log reduction in viable bacteria on the antimicrobial surface compared to the control surface using the following formula: Log Reduction = log10(CFU on control surface) - log10(CFU on antimicrobial surface)

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol determines the in vitro cytotoxicity of the developed antimicrobial surfaces.[8][9]

Materials:

  • Antimicrobial and control material extracts (prepared by incubating the materials in cell culture medium)

  • Adherent mammalian cell line (e.g., human lung fibroblasts)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with the prepared material extracts (or a dilution series of the this compound derivative).

    • Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4-6 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

    • If a dilution series was used, the IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of the test compound.[8]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Antimicrobial Agent cluster_fabrication Surface Fabrication cluster_testing Characterization and Testing cluster_result Outcome PHA_Production PHA Production (Bacterial Fermentation) Monomer_Extraction Monomer Extraction ((R)-3-Hydroxyoctanoic Acid) PHA_Production->Monomer_Extraction Derivatization Chemical Derivatization (e.g., Esterification) Monomer_Extraction->Derivatization Solvent_Casting Solvent Casting Derivatization->Solvent_Casting Incorporate derivative into PHA solution Surface_Grafting Surface Grafting Derivatization->Surface_Grafting Graft derivative onto PHA surface Antimicrobial_Testing Antimicrobial Efficacy (Log Reduction, MIC) Solvent_Casting->Antimicrobial_Testing Biocompatibility_Testing Biocompatibility (Cytotoxicity, IC50) Solvent_Casting->Biocompatibility_Testing Surface_Grafting->Antimicrobial_Testing Surface_Grafting->Biocompatibility_Testing Antimicrobial_Surface Functional Antimicrobial Surface Antimicrobial_Testing->Antimicrobial_Surface Biocompatibility_Testing->Antimicrobial_Surface

Caption: Experimental workflow for developing antimicrobial surfaces.

Antimicrobial_Mechanism cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell cluster_effect Cellular Effects Derivative This compound Derivative Cell_Membrane Cell Membrane Derivative->Cell_Membrane Disrupts membrane integrity Cytoplasm Cytoplasm Leakage Leakage of intracellular components Cell_Membrane->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

References

Application Notes and Protocols: (R)-3-Hydroxyoctanoate as a Versatile Precursor for Chiral Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chirality is a critical attribute in modern pharmaceuticals, with the stereochemistry of a molecule often dictating its efficacy and safety.[1] The synthesis of enantiomerically pure compounds is therefore a cornerstone of drug discovery and development.[2][3] (R)-3-Hydroxyoctanoate, a naturally occurring beta-hydroxy fatty acid, represents a valuable and versatile chiral building block for the synthesis of complex molecules.[4][5] Its two functional groups—a secondary alcohol and a carboxylic acid—at defined stereocenters provide a rich platform for diverse chemical transformations.

These application notes provide detailed protocols for the enzymatic production of (R)-3-hydroxyoctanoate and its potential application in the stereoselective synthesis of other valuable chiral intermediates. The methodologies emphasize biocatalysis, which offers high selectivity under mild reaction conditions, aligning with the principles of green chemistry.[1][2]

Section 1: Enzymatic Production of (R)-3-Hydroxyoctanoate

The primary route for obtaining enantiomerically pure (R)-3-hydroxyoctanoate is through the enzymatic hydrolysis of its corresponding polymer, poly(3-hydroxyoctanoate) [P(3HO)]. P(3HO) is a biopolymer produced by various bacteria as a carbon and energy reserve.[6] A specific depolymerase isolated from Pseudomonas fluorescens GK13 has proven effective for this transformation, yielding the chiral monomer with high efficiency.[7][8]

Logical Workflow: P(3HO) Hydrolysis

The following diagram illustrates the workflow for producing (R)-3-hydroxyoctanoate monomer from the P(3HO) polymer.

G cluster_0 Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Product Recovery & Analysis P3HO P(3HO) Polymer (in Acetone) Latex P(3HO) Latex Suspension P3HO->Latex Add cold water, evaporate solvent Reaction_Mix Reaction Mixture (Latex + Buffer + Enzyme) Latex->Reaction_Mix Enzyme_Sol Soluble P(3HO) Depolymerase Enzyme_Imm Immobilized P(3HO) Depolymerase Enzyme_Imm->Reaction_Mix Incubation Incubate at 30°C with stirring Reaction_Mix->Incubation Stop Stop Reaction (Heat at 100°C) Incubation->Stop Centrifuge Centrifuge (14,000 x g, 4°C) Stop->Centrifuge Supernatant Supernatant with (R)-3-HO Monomers Centrifuge->Supernatant Analysis Product Identification (HPLC-MS) Supernatant->Analysis

Caption: Workflow for enzymatic production of (R)-3-hydroxyoctanoate.

Section 2: Potential Synthetic Transformations

(R)-3-hydroxyoctanoate is a bifunctional molecule that can be elaborated into a variety of other useful chiral building blocks. The stereocenter at C3 can be retained, inverted, or used to direct stereoselective reactions at adjacent positions.

Logical Relationship: Synthetic Pathways

The diagram below outlines potential synthetic routes starting from (R)-3-hydroxyoctanoate.

G cluster_0 Inversion of Stereocenter cluster_1 Carboxylic Acid Derivatization cluster_2 Further Transformations R_3HO (R)-3-Hydroxyoctanoate Oxidation Oxidation (e.g., PCC, Swern) R_3HO->Oxidation Esterification Esterification R_3HO->Esterification Keto_Ester 3-Oxooctanoate Oxidation->Keto_Ester Asym_Red Asymmetric Reduction (e.g., KRED) Keto_Ester->Asym_Red S_3HO (S)-3-Hydroxyoctanoate Asym_Red->S_3HO Halogenation Halogenation (e.g., Mitsunobu) S_3HO->Halogenation Ester (R)-3-Hydroxyoctyl Ester Esterification->Ester Reduction Reduction (e.g., LiAlH4) Ester->Reduction Diol (R)-Octane-1,3-diol Reduction->Diol Azide Azide Substitution (e.g., NaN3) Halogenation->Azide Amino_Acid (S)-3-Amino-octanoic acid Azide->Amino_Acid

Caption: Potential synthetic pathways from (R)-3-hydroxyoctanoate.

Section 3: Experimental Protocols

Protocol 1: Enzymatic Production of (R)-3-Hydroxyoctanoate from P(3HO)

This protocol is adapted from the methodology described for the hydrolysis of P(3HO) using a depolymerase from P. fluorescens GK13.[7]

1. Preparation of P(3HO) Latex Suspension: a. Dissolve P(3HO) polymer (composed of 89% this compound and 11% 3-hydroxyhexanoate) in acetone (B3395972) to create a concentrated solution.[7] b. Pour 1 volume of the polymer solution into 4 volumes of cold water with vigorous stirring. c. Evaporate the acetone under reduced pressure to yield a stable polymer latex suspension.[7]

2. Immobilization of P(3HO) Depolymerase (Recommended): a. Use a support such as Accurel MP-1000 for selective immobilization of the enzyme directly from crude fermentation broth for enhanced stability and recovery.[7] b. Follow established protocols for immobilizing the P(3HO) depolymerase to enhance its thermal stability and facilitate reuse.[8]

3. Enzymatic Hydrolysis: a. Prepare a reaction mixture containing 8 mg of the P(3HO) latex suspension in 20 mM phosphate (B84403) buffer (pH 8.0).[7] b. Initiate the reaction by adding 160 µg of the immobilized P(3HO) depolymerase. c. Incubate the mixture at 30°C with stirring at 180 rpm for up to 24 hours.[7] Monitor the reaction progress by taking aliquots at various time intervals (e.g., 2, 4, 8, 24 h).

4. Reaction Termination and Product Recovery: a. Stop the reaction by heating the sample for 5 minutes at 100°C.[7] b. Centrifuge the mixture for 60 minutes at 14,000 × g and 4°C to pellet any remaining polymer and the immobilized enzyme. c. The supernatant, containing the (R)-3-hydroxyoctanoate monomers, can be carefully collected for analysis and purification.

5. Product Analysis: a. Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the presence of the hydroxyoctanoate monomer and determine the yield.[7][8]

Protocol 2: General Procedure for Analysis of Enantiomeric Excess (ee) by Chiral HPLC

Accurate determination of the enantiomeric excess is crucial to validate the success of an asymmetric synthesis.[9][10]

1. Sample Preparation: a. Prepare a stock solution of the analyte (e.g., the synthesized chiral molecule) in a suitable solvent (e.g., methanol, isopropanol) at a concentration of approximately 1 mg/mL. b. Prepare a sample of the corresponding racemate to establish the retention times of both enantiomers. c. Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions: a. HPLC System: An HPLC system equipped with a UV detector. b. Chiral Column: Select an appropriate chiral stationary phase. For hydroxyl-containing carboxylic acids, columns like Chiralcel OD-RH or similar are often effective.[11] c. Mobile Phase: A mixture of an organic modifier (e.g., isopropanol, ethanol) and a buffered aqueous phase or hexane. The exact ratio must be optimized to achieve baseline separation of the enantiomers. d. Flow Rate: Typically 0.5 - 1.0 mL/min. e. Column Temperature: Maintain a constant temperature (e.g., 25°C) to ensure reproducible retention times. f. Detection: Monitor at a suitable wavelength based on the chromophore of the analyte or its derivative.

3. Data Analysis: a. Inject the racemic standard to identify the peaks corresponding to the R and S enantiomers. b. Inject the synthesized sample. c. Integrate the peak areas for each enantiomer (Area_R and Area_S). d. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |Area_R - Area_S| / (Area_R + Area_S) ] * 100

Section 4: Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of P(3HO) Hydrolysis by Immobilized Depolymerase This table presents typical results from the enzymatic hydrolysis of P(3HO) polymer.[7]

ParameterValue
SubstrateP(3HO) Latex (8 mg)
EnzymeImmobilized P. fluorescens GK13 Depolymerase
Temperature30°C
pH8.0
Reaction Time24 hours
Product Yield (Monomer) ~90%
Enantiomeric Purity (R)-enantiomer

Table 2: Example Data for Asymmetric Reduction of Ethyl 3-Oxooctanoate This table provides a hypothetical example of screening different ketoreductases (KREDs) for the synthesis of chiral ethyl (S)-3-hydroxyoctanoate, a common practice in biocatalyst development.[3][12]

BiocatalystSubstrate Conc. (mM)Conversion (%)Product ee (%)Configuration
KRED-0150>9998.5S
KRED-025085>99R
KRED-03509295.2S
Control (No Enzyme)50<1--

References

Application Notes and Protocols for Real-Time Monitoring of 3-Hydroxyoctanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyoctanoate (3HO) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomer that is a key building block for biodegradable and biocompatible polymers. These polymers have significant potential in various applications, including medical devices, drug delivery systems, and tissue engineering. Real-time monitoring of 3HO production during microbial fermentation is crucial for process optimization, maximizing yields, and ensuring consistent product quality. This document provides detailed application notes and protocols for several advanced techniques for the real-time or near real-time monitoring of 3HO production.

Real-Time Monitoring Techniques: A Comparative Overview

Several techniques can be employed for the real-time or near real-time monitoring of PHA production. The choice of method depends on factors such as the required sensitivity, the complexity of the fermentation medium, and the available budget. Below is a summary of the key techniques discussed in these application notes.

Technique Principle Measurement Type Advantages Limitations Reported Performance (for PHAs)
2D Fluorescence Spectroscopy Measures the intrinsic fluorescence of intracellular components (e.g., NADH, tryptophan) and correlates it with PHA content.Non-invasive, in-situ- Solvent-free- Non-destructive- Provides real-time data on cell state and polymer accumulation.- Indirect measurement- Requires complex data analysis (chemometrics)- Matrix effects from the medium can interfere.- Prediction Error: ~4.0% gPHA/gTS[1]
Dielectric Spectroscopy Measures the changes in the electrical properties (capacitance and conductivity) of the cell culture as biomass and intracellular PHA content change.Non-invasive, in-situ- Real-time monitoring of viable cell density and PHA accumulation- Label-free.- Indirect measurement- Sensitive to changes in medium composition (e.g., ion concentration)- Requires calibration for specific strains and conditions.- Strong correlation between capacitance and ex-situ PHA measurements[2]
Low-Field NMR Spectroscopy Measures the nuclear magnetic resonance signals of the polymer to determine its concentration and composition.At-line/Online- Provides direct quantitative and qualitative information- High accuracy and reproducibility.- Higher initial equipment cost- May require sample extraction for online monitoring, introducing a slight delay.- Correlation with GC >94%[3]
Electrochemical Biosensor Utilizes an enzyme (e.g., a dehydrogenase) that specifically reacts with the target analyte (this compound) to produce an electrical signal.In-situ/At-line- High specificity and sensitivity- Rapid response time.- Enzyme stability can be a concern- Potential for interference from other compounds in the medium- Requires development and optimization for 3HO.- For 3-hydroxybutyrate (B1226725): LOD of 1.0 µM, linear range of 0.010-0.400 mM[4]

I. 2D Fluorescence Spectroscopy

Application Note
Experimental Protocol

1. Instrumentation:

  • A fluorescence spectrophotometer equipped with a fiber-optic probe for in-situ measurements.

  • A bioreactor with a port for the insertion of the fiber-optic probe.

2. Procedure:

  • Sterilization: Sterilize the fiber-optic probe according to the manufacturer's instructions and aseptically insert it into the bioreactor.

  • Blank Measurement: Record a 2D fluorescence spectrum of the sterile fermentation medium before inoculation to use as a baseline.

  • Data Acquisition:

    • Set the excitation wavelength range (e.g., 250-450 nm) and emission wavelength range (e.g., 300-550 nm).

    • Acquire EEMs at regular intervals (e.g., every 15-30 minutes) throughout the fermentation.

  • Offline Analysis (for model calibration):

    • At each time point of spectral acquisition, withdraw a sample from the bioreactor.

    • Determine the cell dry weight (CDW) and quantify the 3HO content using a standard offline method like Gas Chromatography (GC).

  • Data Analysis and Model Building:

    • Pre-process the fluorescence data to remove scattering and other artifacts.

    • Use a multivariate data analysis software to build a PLS model that correlates the fluorescence spectra with the offline 3HO concentration data.

  • Real-Time Monitoring: Once the model is validated, it can be used to predict the 3HO concentration in real-time from the acquired fluorescence spectra.

Experimental Workflow

G cluster_online Online Monitoring cluster_offline Offline Calibration cluster_analysis Data Analysis & Prediction Bioreactor Bioreactor Fiber_Probe Fiber-Optic Probe Bioreactor->Fiber_Probe In-situ Sampling Sampling Bioreactor->Sampling Spectrometer Spectrometer PLS_Model PLS Model Spectrometer->PLS_Model Spectral Data Fiber_Probe->Spectrometer Fluorescence Signal GC_Analysis GC Analysis (3HO Quantification) Sampling->GC_Analysis GC_Analysis->PLS_Model Concentration Data Real_Time_Prediction Real-Time 3HO Prediction PLS_Model->Real_Time_Prediction

Fig 1. Workflow for 2D fluorescence spectroscopy-based monitoring.

II. Dielectric Spectroscopy

Application Note

Dielectric spectroscopy is a real-time, non-invasive method that measures the dielectric properties of a cell suspension.[2] The capacitance of the culture is directly proportional to the viable biomass. As cells accumulate intracellular, non-conductive materials like PHAs, their dielectric properties change. This change can be monitored in real-time to infer the production of 3HO. This technique is particularly useful for monitoring both cell growth and polymer accumulation simultaneously.[2]

Experimental Protocol

1. Instrumentation:

  • A dielectric spectroscopy probe compatible with the bioreactor.

  • A biomass monitor/analyzer.

2. Procedure:

  • Probe Installation: Install and calibrate the dielectric spectroscopy probe in the bioreactor according to the manufacturer's guidelines.

  • Data Logging: Set the data logging software to record capacitance and conductivity at one or multiple frequencies throughout the fermentation.

  • Offline Correlation:

    • Periodically take samples from the bioreactor.

    • Measure the viable cell density, cell dry weight, and 3HO content (via GC).

  • Model Development:

    • Correlate the online capacitance measurements with the offline viable cell density and 3HO concentration data to build a predictive model.

  • Process Monitoring: Use the established correlation to monitor biomass growth and 3HO production in real-time. The point of deviation between the total biomass and the viable biomass signal can indicate the onset of significant PHA accumulation.

Logical Relationship Diagram

G Cell_Culture Cell Culture in Bioreactor DS_Probe Dielectric Spectroscopy Probe Cell_Culture->DS_Probe Capacitance Capacitance Measurement DS_Probe->Capacitance Conductivity Conductivity Measurement DS_Probe->Conductivity VCD Viable Cell Density Capacitance->VCD PHA_Accumulation 3HO Accumulation Capacitance->PHA_Accumulation correlates with Medium_Changes Medium Ionic Strength Conductivity->Medium_Changes

Fig 2. Relationship of dielectric measurements to culture parameters.

III. Low-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Low-field (benchtop) NMR spectroscopy is an emerging process analytical technology (PAT) tool that offers direct and quantitative analysis of PHA production.[3] It can be used in an at-line or online fashion to monitor the extraction of PHAs, providing data on both the concentration and composition of the polymer. While primarily demonstrated for downstream processing, its application in monitoring the fermentation broth (with appropriate sample preparation) is feasible.

Experimental Protocol

1. Instrumentation:

  • A low-field (e.g., 43-80 MHz) benchtop NMR spectrometer.

  • A flow-through cell or automated sampling system for at-line analysis.

  • Solvent for extraction (e.g., deuterated chloroform).

2. At-line Monitoring Procedure:

  • Automated Sampling: Set up an automated system to periodically withdraw a small volume of fermentation broth.

  • Sample Preparation: The automated system should perform a rapid extraction of the PHA from the cells into a suitable deuterated solvent. This may involve cell lysis and solvent mixing.

  • NMR Analysis: The extract is then passed through the flow cell of the NMR spectrometer.

  • Data Acquisition: Acquire 1H NMR spectra. The signals corresponding to the 3HO monomer can be integrated for quantification.

  • Calibration: Create a calibration curve by analyzing known concentrations of purified 3HO-containing PHA.

  • Real-Time Data: The calculated concentration is plotted over time to provide a near real-time profile of 3HO production.

Experimental Workflow

G Bioreactor Bioreactor Auto_Sampler Automated Sampling Bioreactor->Auto_Sampler Extraction Rapid Extraction Auto_Sampler->Extraction NMR Low-Field NMR Spectrometer Extraction->NMR PHA Extract Quantification 3HO Quantification NMR->Quantification NMR Spectrum

Fig 3. At-line low-field NMR monitoring workflow.

IV. Electrochemical Biosensor for this compound

Application Note

Electrochemical biosensors offer a highly sensitive and specific method for the detection of target molecules. While biosensors for 3-hydroxybutyrate are more established, a similar principle can be applied to develop a sensor for 3HO.[4][6][7] This would likely involve the use of a specific dehydrogenase that can use 3HO as a substrate. The enzymatic reaction produces a change in current, which is proportional to the 3HO concentration.

Protocol for Biosensor Development and Use (Adapted from 3-HB Biosensors)

1. Materials:

  • Screen-printed carbon electrodes (SPCEs).

  • A putative this compound dehydrogenase enzyme (or a dehydrogenase with broad specificity for medium-chain-length 3-hydroxyalkanoates).

  • NAD+ as a cofactor.

  • A redox mediator (e.g., thionine, Meldola's blue).

  • Immobilization matrix (e.g., chitosan, nafion, or a hydrogel).[8]

  • Potentiostat for electrochemical measurements.

2. Electrode Modification and Enzyme Immobilization:

  • Electrode Cleaning: Clean the SPCEs according to standard procedures.

  • Mediator and Nanomaterial Deposition (Optional): To enhance the signal, the electrode can be modified with a redox mediator and/or conductive nanomaterials (e.g., carbon nanotubes, graphene).

  • Enzyme Immobilization:

    • Prepare a solution containing the dehydrogenase, NAD+, and the immobilization matrix.

    • Drop-cast a small volume of this solution onto the working area of the SPCE.

    • Allow the electrode to dry under controlled conditions (e.g., at 4°C).

3. Measurement Protocol:

  • Sample Preparation: Take a sample from the bioreactor and centrifuge to remove cells. The supernatant can be diluted in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Electrochemical Measurement:

    • Place a drop of the prepared sample onto the biosensor.

    • Perform amperometric detection at a fixed potential. The potential should be optimized for the oxidation of the reduced mediator (or NADH directly if no mediator is used).

    • The resulting current is proportional to the 3HO concentration.

  • Calibration: Generate a calibration curve using standard solutions of this compound.

Signaling Pathway (Biosensor Principle)

G 3HO This compound Enzyme 3-HO Dehydrogenase 3HO->Enzyme NADH NADH Enzyme->NADH Product 3-Oxooctanoate Enzyme->Product NAD NAD+ NAD->Enzyme Mediator_ox Mediator (ox) NADH->Mediator_ox reduces Mediator_red Mediator (red) Mediator_ox->NAD regenerates Electrode Electrode Mediator_red->Electrode oxidized at Electrode->Mediator_ox regenerates Signal Current Signal Electrode->Signal

Fig 4. Principle of an electrochemical biosensor for this compound.

V. This compound Biosynthesis Pathway in Pseudomonas putida

Understanding the metabolic pathway leading to 3HO production is essential for metabolic engineering and process optimization. In Pseudomonas putida, a common mcl-PHA producer, 3HO is typically synthesized from fatty acids via the β-oxidation pathway.

G cluster_input Carbon Source cluster_pathway β-Oxidation Pathway cluster_pha PHA Synthesis Octanoate Octanoate Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA FadD Enoyl_CoA trans-Δ2-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA FadE 3HO_CoA (S)-3-Hydroxyoctanoyl-CoA Enoyl_CoA->3HO_CoA FadB 3Oxo_CoA 3-Oxooctanoyl-CoA 3HO_CoA->3Oxo_CoA FadB R_3HO_CoA (R)-3-Hydroxyoctanoyl-CoA 3HO_CoA->R_3HO_CoA PhaG (epimerase) Acetyl_CoA Acetyl-CoA 3Oxo_CoA->Acetyl_CoA FadA Hexanoyl_CoA Hexanoyl-CoA 3Oxo_CoA->Hexanoyl_CoA FadA PHA_Synthase PhaC1/PhaC2 (PHA Synthase) R_3HO_CoA->PHA_Synthase PHO Poly(this compound) PHA_Synthase->PHO

Fig 5. Simplified metabolic pathway for this compound production in P. putida.

Conclusion

Real-time monitoring of this compound production is achievable through various advanced analytical techniques. While offline methods like GC remain the gold standard for final quantification, online and at-line methods such as 2D fluorescence spectroscopy, dielectric spectroscopy, and low-field NMR provide invaluable real-time data for process control and optimization. The development of specific electrochemical biosensors for 3HO holds great promise for highly sensitive and rapid at-line analysis. The selection of the most appropriate technique will depend on the specific requirements of the research or production environment.

References

Application Notes and Protocols for Creating Poly(3-hydroxyoctanoate) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(3-hydroxyoctanoate) (PHO) nanoparticles, a biodegradable and biocompatible polymer with significant potential for drug delivery applications. The following sections outline various established methods for nanoparticle preparation, present key characterization data, and offer step-by-step experimental procedures.

Introduction to PHO Nanoparticles

Polyhydroxyalkanoates (PHAs) are a class of bio-based polyesters produced by various microorganisms.[1] Poly(this compound) (PHO) is a medium-chain-length PHA known for its elastomeric properties and lower crystallinity compared to short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). These characteristics make PHO an attractive candidate for formulating nanoparticles for controlled drug release, as they can encapsulate a wide range of therapeutic agents and exhibit favorable degradation profiles. The preparation method significantly influences the physicochemical properties of the resulting nanoparticles, such as size, surface charge, and drug encapsulation efficiency, which in turn affect their in vivo performance.[2][3][4]

Data Presentation: Physicochemical Properties of PHO Nanoparticles

The choice of preparation method and its associated parameters directly impacts the final characteristics of the PHO nanoparticles. The following table summarizes representative data from various synthesis techniques.

Preparation MethodPolymer ConcentrationSurfactant/StabilizerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Single Emulsion-Solvent Evaporation 50 mg P(3HB-co-4HB) in 10 mL DCM1% w/v PVA, 0.03% w/v TPGS150 - 1720.100 - 0.211-21.7 to -25.3~5-10 (Docetaxel)~50 (Docetaxel)[5]
Double Emulsion-Solvent Evaporation Not SpecifiedPoly(vinyl alcohol) (PVA)~200 - 500Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][6]
Nanoprecipitation 1:5:5 (Drug:Eudragit:PVA)Poly(vinyl alcohol) (PVA)238.10.434-20.1Not Specified88.74[7]
Nanoprecipitation Not SpecifiedNot Specified70 - 140Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common methods used to prepare PHO nanoparticles.

Single Emulsion-Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs.[9] The polymer and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.

Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of PHO and the desired amount of hydrophobic drug in 10 mL of a suitable organic solvent (e.g., dichloromethane, chloroform).

  • Aqueous Phase Preparation: Prepare 40 mL of an aqueous solution containing a stabilizer. A common choice is 1% (w/v) polyvinyl alcohol (PVA). For enhanced stability and smaller particle size, a co-surfactant like 0.03% (w/v) Vitamin E TPGS can be added.[5]

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 17,600 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.[5] For smaller particle sizes, sonication can be subsequently applied (e.g., 5 minutes at 90% amplitude).[5]

  • Solvent Evaporation: Stir the resulting emulsion at a constant, moderate speed (e.g., 400 rpm) at room temperature overnight to allow for the complete evaporation of the organic solvent.[5]

  • Nanoparticle Recovery: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dried.

Single_Emulsion_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Storage Organic Dissolve PHO & Hydrophobic Drug in Organic Solvent Emulsify High-Speed Homogenization/ Sonication Organic->Emulsify Aqueous Prepare Aqueous Stabilizer Solution Aqueous->Emulsify Evaporate Solvent Evaporation (Stirring) Emulsify->Evaporate o/w Emulsion Centrifuge Centrifugation Evaporate->Centrifuge Nanoparticle Suspension Wash Washing Centrifuge->Wash Lyophilize Lyophilization (Optional) Wash->Lyophilize

Single Emulsion-Solvent Evaporation Workflow

Double Emulsion-Solvent Evaporation Method (w/o/w)

This method is ideal for encapsulating hydrophilic drugs.[7] An initial water-in-oil (w/o) emulsion containing the drug is prepared and then dispersed in a larger aqueous phase to form a water-in-oil-in-water (w/o/w) double emulsion.

Protocol:

  • Inner Aqueous Phase (w1): Dissolve the hydrophilic drug in a small volume of deionized water (e.g., 1 mL).

  • Organic Phase (o): Dissolve 50 mg of PHO in 10 mL of a water-immiscible organic solvent (e.g., dichloromethane).

  • Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and sonicate at high energy to form a stable w/o emulsion.

  • External Aqueous Phase (w2): Prepare 40 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) PVA.

  • Secondary Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase under high-speed homogenization to form the double emulsion.[6]

  • Solvent Evaporation: Stir the double emulsion at a moderate speed at room temperature overnight.

  • Nanoparticle Recovery and Washing: Follow steps 5-7 as described in the single emulsion protocol.

Double_Emulsion_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Storage Inner_Aq Dissolve Hydrophilic Drug in Water (w1) Primary_Emulsion Sonication (w1/o) Inner_Aq->Primary_Emulsion Organic Dissolve PHO in Organic Solvent (o) Organic->Primary_Emulsion Outer_Aq Prepare Aqueous Stabilizer Solution (w2) Secondary_Emulsion High-Speed Homogenization (w1/o/w2) Outer_Aq->Secondary_Emulsion Primary_Emulsion->Secondary_Emulsion w1/o Emulsion Evaporate Solvent Evaporation Secondary_Emulsion->Evaporate w1/o/w2 Emulsion Centrifuge Centrifugation Evaporate->Centrifuge Nanoparticle Suspension Wash Washing Centrifuge->Wash Lyophilize Lyophilization (Optional) Wash->Lyophilize

Double Emulsion-Solvent Evaporation Workflow

Nanoprecipitation (Solvent Displacement) Method

Nanoprecipitation is a simple and rapid method that involves the interfacial deposition of a polymer following the displacement of a semipolar solvent that is miscible with water.[10]

Protocol:

  • Organic Phase Preparation: Dissolve PHO and the drug in a water-miscible organic solvent, such as acetone (B3395972) or acetonitrile. The concentration of the polymer will influence the final particle size.[8]

  • Aqueous Phase Preparation: Prepare an aqueous solution, which acts as the non-solvent. This phase may contain a stabilizer (e.g., PVA, Poloxamer 188) to control particle size and prevent aggregation.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form instantaneously. The rate of addition and stirring speed can affect the particle size and distribution.[10]

  • Solvent Evaporation: Continue stirring the suspension for several hours to ensure the complete removal of the organic solvent.

  • Nanoparticle Recovery and Washing: Follow steps 5-7 as described in the single emulsion protocol.

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Storage Organic Dissolve PHO & Drug in Water-Miscible Organic Solvent Precipitate Dropwise Addition & Stirring Organic->Precipitate Aqueous Prepare Aqueous Non-Solvent (with/without Stabilizer) Aqueous->Precipitate Evaporate Solvent Evaporation Precipitate->Evaporate Instantaneous Nanoparticle Formation Centrifuge Centrifugation Evaporate->Centrifuge Nanoparticle Suspension Wash Washing Centrifuge->Wash Lyophilize Lyophilization (Optional) Wash->Lyophilize

Nanoprecipitation Workflow

Nanoparticle Characterization

Thorough characterization of the prepared PHO nanoparticles is crucial to ensure their quality and predict their in vivo behavior.

Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.[5]

    • Perform the measurement using a DLS instrument (e.g., Zetasizer Nano ZS).

    • Set the material refractive index (RI) to approximately 1.59 and the dispersant RI to 1.330 (for water).[5]

    • Analyze the correlation function to obtain the average particle size (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Zeta Potential
  • Technique: Laser Doppler Velocimetry (LDV)

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

    • Measure the electrophoretic mobility of the nanoparticles in an applied electric field.

    • The instrument software will calculate the zeta potential using the Henry equation. The magnitude of the zeta potential indicates the colloidal stability of the suspension, with values greater than |30| mV generally suggesting good stability.

Morphology
  • Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

  • Protocol (for SEM):

    • Place a drop of the diluted nanoparticle suspension on a clean silicon wafer or aluminum stub and allow it to air dry.

    • Sputter-coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium).

    • Image the sample under the SEM to visualize the shape and surface morphology of the nanoparticles.

Drug Loading and Encapsulation Efficiency
  • Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Determine the amount of unencapsulated drug: After centrifugation to pellet the nanoparticles, collect the supernatant. Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.

    • Determine the total amount of drug: Lyophilize a known volume of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable organic solvent to release the encapsulated drug. Measure the total drug concentration.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

References

Troubleshooting & Optimization

troubleshooting low yield of 3-hydroxyoctanoate in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of 3-hydroxyoctanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your this compound fermentation experiments.

Q1: My this compound yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low yield is a frequent challenge in this compound fermentation. The issue can often be traced back to several key factors, from media composition to the metabolic state of your microbial culture.

Troubleshooting Steps:

  • Optimize Media Composition: The balance of carbon and nitrogen is critical. An excess of an easily metabolized carbon source can sometimes suppress the production of secondary metabolites like this compound.

    • Recommendation: Systematically evaluate different carbon-to-nitrogen (C/N) ratios. A higher C/N ratio often promotes the accumulation of polyhydroxyalkanoates (PHAs). For instance, in Pseudomonas putida, PHA synthesis is more active when the carbon source is in excess and nitrogen is limited.[1]

  • Precursor Supply and Potential Toxicity: While octanoate (B1194180) is a direct precursor for this compound, high concentrations can be toxic to microbial cells, leading to inhibited growth and lower product yield.[2]

    • Recommendation: Implement a fed-batch feeding strategy to maintain a low but consistent concentration of the octanoate precursor in the fermentation medium. This approach can mitigate toxicity effects.

  • Suboptimal Fermentation Conditions: pH, temperature, and dissolved oxygen levels significantly impact enzyme activity and overall metabolic function.

    • Recommendation: Monitor and control the pH of the culture continuously. For many PHA-producing bacteria, a pH around 7.0 is optimal.[3] Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which are crucial for both cell growth and the enzymatic pathways involved in this compound synthesis.

  • Metabolic Bottlenecks: Inefficient precursor supply from central carbon metabolism or bottlenecks in the β-oxidation pathway can limit the availability of (R)-3-hydroxyacyl-CoA, the direct monomer for PHA synthase.

    • Recommendation: Consider metabolic engineering strategies. For example, in E. coli, deleting genes involved in competing pathways or overexpressing key enzymes in the this compound synthesis pathway can significantly improve yield.[4][5][6][7]

Q2: I am observing poor cell growth in my fermentation. How does this impact this compound yield and what can I do?

A2: Poor cell growth directly leads to a lower overall yield of this compound, as there is less biomass available for production.

Troubleshooting Steps:

  • Media Nutrient Limitation (Other than Nitrogen): While nitrogen limitation can induce PHA production, a lack of other essential nutrients (e.g., phosphorus, trace metals) will hinder cell growth.

    • Recommendation: Ensure your minimal salts medium is supplemented with all necessary trace elements. Review and optimize the concentrations of phosphate (B84403) and other key minerals.

  • Inhibitory Byproduct Accumulation: The accumulation of toxic byproducts from cellular metabolism can inhibit growth.

    • Recommendation: Analyze your fermentation broth for common inhibitory compounds. Adjusting the feeding strategy or using a different microbial strain could alleviate this issue.

  • Sub-optimal Growth Temperature or pH: Every microbial strain has an optimal temperature and pH range for growth.

    • Recommendation: Verify and maintain the optimal growth temperature and pH for your specific production strain. For many Pseudomonas and E. coli strains used in PHA production, a temperature of 30-37°C is typical.

Q3: How can I confirm that my organism is producing this compound and quantify the yield accurately?

A3: Accurate quantification is essential for troubleshooting and optimizing your fermentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and reliable method for this.[8][9]

Brief Protocol Overview:

  • Sample Preparation (Methanolysis): The PHA polymer within the bacterial cells needs to be depolymerized and derivatized into its methyl ester monomers for GC-MS analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system, where the different 3-hydroxyalkanoate methyl esters are separated and identified based on their mass spectra.

  • Quantification: The amount of this compound is quantified by comparing the peak area to that of a known standard.

A detailed experimental protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and medium-chain-length PHA (mcl-PHA) production, providing a baseline for comparison.

Table 1: Comparison of this compound and mcl-PHA Production in Different Bacterial Strains and Fermentation Strategies.

Microbial StrainFermentation StrategyCarbon Source(s)Titer (g/L)PHA Content (% of Cell Dry Weight)Key Monomers
Pseudomonas putida GPo1Fed-batchSodium octanoateUp to 31.860This compound (96 mol%)
Escherichia coli ΔfadRABIJ (engineered)Fed-batchGlycerol1.54 ± 0.23415Poly(this compound)
Pseudomonas putida KT2440Fed-batchDecanoic acid, acetic acid, glucose55.5743-hydroxydecanoate (78 mol%), this compound (11 mol%), 3-hydroxyhexanoate (B1247844) (11 mol%)
Pseudomonas mendocinaBatchSodium octanoate~0.831.38Poly(this compound)
Pseudomonas putida and Bacillus subtilis (consortium)BatchSodium octanoate1.834 - 1.88446-48This compound (85.8-86.8 mol%)

Table 2: Impact of Carbon Source on Medium-Chain-Length PHA Composition in Burkholderia cepacia JC-1.

Carbon SourceDry Cell Weight (g/L)PHA Content (wt%)PHA Concentration (g/L)
Glucose2.56521.33
Palm Oil3.17361.14
Coconut Oil2.89280.81
Soybean Oil2.95250.74

Experimental Protocols

This section provides detailed methodologies for key experiments related to the troubleshooting and analysis of this compound production.

Protocol 1: Fed-Batch Fermentation of E. coli for Poly(this compound) (PHO) Production

This protocol is adapted from a study on engineered E. coli for PHO production from glycerol.[5][7]

1. Media Preparation:

  • Defined Medium: Prepare a defined medium containing F1 Salts (0.4 g/L (NH4)2SO4, 1.5 g/L KH2PO4, and 4.35 g/L K2HPO4, pH 7.0).
  • Additives (post-autoclaving): Aseptically add glucose (to a final concentration of 7.5 g/L), yeast extract (1.5 g/L), MgSO4 (0.12 g/L), appropriate antibiotic (e.g., kanamycin (B1662678) sulfate), and trace metal solution.
  • Trace Metal Solution: A typical trace metal solution contains (per liter): 5 g NaCl, 1 g ZnSO4·7H2O, 4 g MnCl2·4H2O, 4.75 g FeCl3, 0.4 g CuSO4·5H2O, 0.58 g H3BO3, 0.5 g NaMoO4·2H2O, and 8 mL concentrated H2SO4.

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) broth with the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking (200 rpm).

3. Fermentation:

  • Inoculate the bioreactor containing the defined medium with the overnight seed culture.
  • Biomass Accumulation Phase: Maintain the temperature at 37°C and pH at 7.0. Use glucose as the primary carbon source to achieve a high cell density.
  • PHO Production Phase: Once a suitable cell density is reached, induce PHO production. This may involve shifting the temperature (e.g., to 30°C) and pH (e.g., to 8.0), and initiating the feeding of the precursor (if using an external precursor like octanoate) or relying on the engineered pathway from the primary carbon source (e.g., glycerol). A co-feed of glucose and the fatty acid precursor is often employed.[10]

Protocol 2: GC-MS Quantification of this compound

This protocol provides a general guideline for the analysis of PHA content and composition.

1. Sample Preparation and Methanolysis:

  • Harvest a known volume of the fermentation broth by centrifugation.
  • Wash the cell pellet with distilled water and lyophilize (freeze-dry) to determine the cell dry weight (CDW).
  • Take a known weight of the lyophilized cells (e.g., 10-20 mg).
  • Add 2 mL of chloroform (B151607) and 2 mL of a methanolysis solution (e.g., 15% v/v sulfuric acid in methanol (B129727) or boron trifluoride in methanol).[11]
  • Add an internal standard (e.g., methyl benzoate).
  • Seal the vial and heat at 100°C for 2-4 hours.

2. Extraction:

  • Cool the vial to room temperature.
  • Add 1 mL of distilled water and vortex vigorously for 1 minute.
  • Centrifuge to separate the phases.
  • Carefully transfer the lower organic phase (chloroform layer) containing the 3-hydroxyalkanoate methyl esters to a new vial.

3. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the organic phase into the GC-MS.
  • Gas Chromatograph Conditions (Example):
  • Column: HP-5MS or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C for 5 minutes, then ramp up to 200°C at a rate of 3.8°C/min, and then to 290°C at 15°C/min, holding for 6 minutes.[12]
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Scan Range: m/z 50-550.

4. Data Analysis:

  • Identify the peak corresponding to methyl this compound based on its retention time and mass spectrum.
  • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with pure standards.

Visualizations

Metabolic Pathway for this compound Production

The following diagram illustrates the key metabolic pathways involved in the synthesis of this compound from different carbon sources in a bacterium like Pseudomonas putida.

Metabolic_Pathway cluster_carbon_sources Carbon Sources cluster_central_metabolism Central Metabolism cluster_beta_oxidation β-Oxidation Pathway cluster_de_novo_synthesis Fatty Acid de Novo Synthesis cluster_pha_synthesis PHA Synthesis Fatty Acids (e.g., Octanoate) Fatty Acids (e.g., Octanoate) Acyl-CoA Acyl-CoA Fatty Acids (e.g., Octanoate)->Acyl-CoA FadD Carbohydrates (e.g., Glucose) Carbohydrates (e.g., Glucose) Acetyl-CoA Acetyl-CoA Carbohydrates (e.g., Glucose)->Acetyl-CoA (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP Acetyl-CoA->(R)-3-Hydroxyacyl-ACP fab genes Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA FadE (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA Enoyl-CoA->(S)-3-Hydroxyacyl-CoA FadB (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA Enoyl-CoA->(R)-3-Hydroxyacyl-CoA PhaJ 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA FadB 3-Ketoacyl-CoA->Acetyl-CoA FadA (R)-3-Hydroxyacyl-ACP->(R)-3-Hydroxyacyl-CoA PhaG PhaJ PhaJ Poly(this compound) Poly(this compound) (R)-3-Hydroxyacyl-CoA->Poly(this compound) PHA Synthase (PhaC) PhaG PhaG PHA Synthase (PhaC) PHA Synthase (PhaC) Regulatory_Network cluster_conditions Growth Conditions cluster_regulators Global Regulators cluster_pha_genes PHA Synthesis Genes Balanced C/N Ratio Balanced C/N Ratio Crc Crc Balanced C/N Ratio->Crc activates High C/N Ratio High C/N Ratio CrcZ/CrcY sRNAs CrcZ/CrcY sRNAs High C/N Ratio->CrcZ/CrcY sRNAs induces Hfq Hfq phaC1 mRNA phaC1 mRNA Hfq->phaC1 mRNA binds Crc->Hfq forms complex Crc->phaC1 mRNA inhibits translation CrcZ/CrcY sRNAs->Crc sequesters PHA Synthase PHA Synthase phaC1 mRNA->PHA Synthase translates PHA Synthesis PHA Synthesis PHA Synthase->PHA Synthesis Troubleshooting_Workflow start Low this compound Yield check_growth Is cell growth optimal? start->check_growth check_conditions Are fermentation conditions (pH, Temp, DO) optimal? check_growth->check_conditions No check_media Is media composition (C/N ratio, trace elements) optimal? check_growth->check_media Yes solution_growth Optimize growth medium and conditions solution_conditions Adjust pH, temperature, and aeration/agitation check_conditions->solution_conditions check_precursor Is precursor feeding strategy optimized (fed-batch)? check_media->check_precursor solution_media Systematically vary C/N ratio and supplement trace elements check_media:e->solution_media:w analyze_broth Analyze broth for inhibitory byproducts check_precursor->analyze_broth solution_precursor Implement a fed-batch strategy to avoid toxicity check_precursor:e->solution_precursor:w metabolic_engineering Consider metabolic engineering (gene knockout/overexpression) analyze_broth->metabolic_engineering solution_byproducts Modify feeding or change strain analyze_broth:e->solution_byproducts:w solution_metabolic Target competing pathways or enhance precursor supply metabolic_engineering:e->solution_metabolic:w

References

Technical Support Center: Optimizing Poly(3-hydroxyoctanoate) Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and characterization of poly(3-hydroxyoctanoate) (P(3HO)) with a focus on optimizing its molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight range for microbially produced P(3HO)?

A1: The molecular weight of P(3HO) synthesized by bacteria can vary significantly, typically ranging from 50,000 to over 400,000 g/mol . The final molecular weight is influenced by numerous factors including the bacterial strain, cultivation conditions, and extraction methods.

Q2: Which bacterial strains are most commonly used for high molecular weight P(3HO) production?

A2: Pseudomonas species are the most effective producers of medium-chain-length PHAs, including P(3HO). Strains such as Pseudomonas putida and Pseudomonas mendocina have been successfully used to produce P(3HO), often as a homopolymer when sodium octanoate (B1194180) is the sole carbon source.[1][2][3][4][5]

Q3: How does the carbon source affect the molecular weight of P(3HO)?

A3: Sodium octanoate is the preferred carbon source for producing the P(3HO) homopolymer.[2][3][6] The concentration of the carbon source can influence the molecular weight of the resulting polymer. While not extensively documented for P(3HO) specifically, for other PHAs, lower initial concentrations of the carbon source have been shown to yield higher molecular weight polymers.

Q4: What is the role of the Carbon-to-Nitrogen (C/N) ratio in controlling P(3HO) molecular weight?

A4: The C/N ratio is a critical parameter in PHA synthesis. Nitrogen limitation is often necessary to trigger PHA accumulation. While the primary effect is on the yield of the polymer, it can also influence the molecular weight. For some PHAs, a higher C/N ratio has been correlated with an increase in molecular weight, though this relationship can be strain-dependent.[1][7][8]

Q5: Can the extraction method impact the measured molecular weight of P(3HO)?

A5: Yes, the extraction method can significantly affect the final molecular weight of the isolated P(3HO).[2][3] Harsh extraction conditions, such as prolonged exposure to high temperatures or certain solvents, can cause polymer degradation, leading to a lower observed molecular weight. It is crucial to select an appropriate solvent and optimize extraction parameters to minimize degradation.

Troubleshooting Guides

Issue 1: Low Molecular Weight of P(3HO)
Potential Cause Troubleshooting Action
Suboptimal Fermentation Conditions Optimize Carbon Source Concentration: Experiment with a range of initial sodium octanoate concentrations. Start with a lower concentration, as this has been shown to favor higher molecular weight in other PHAs. Adjust C/N Ratio: Ensure nitrogen is the limiting nutrient to promote PHA accumulation. Systematically vary the C/N ratio to find the optimal balance for high molecular weight.[1][7][8] Control pH and Temperature: Maintain the pH and temperature within the optimal range for the specific Pseudomonas strain being used. Deviations can stress the bacteria and potentially lead to the production of lower molecular weight polymer.
Polymer Degradation During Extraction Solvent Selection: Use solvents that are effective for P(3HO) extraction but minimize degradation. Chloroform (B151607) is commonly used, but its prolonged use at high temperatures can reduce molecular weight. Consider less harsh solvents or optimize extraction time and temperature. Minimize Heat Exposure: Reduce the temperature and duration of any heating steps during the extraction and purification process.
Inaccurate Molecular Weight Measurement GPC System Calibration: Ensure the Gel Permeation Chromatography (GPC) system is properly calibrated with appropriate polystyrene standards.[9][10][11] Sample Preparation: Follow a validated protocol for preparing P(3HO) samples for GPC analysis to ensure complete dissolution without degradation.[12][13]
Bacterial Strain Performance Strain Selection: If consistently obtaining low molecular weight, consider screening different Pseudomonas strains known for producing high molecular weight mcl-PHAs.
Issue 2: High Polydispersity Index (PDI)
Potential Cause Troubleshooting Action
Non-uniform Polymerization Fed-Batch Cultivation: Implement a fed-batch strategy to maintain a stable substrate concentration during the accumulation phase. This can lead to more uniform polymer chain growth and a lower PDI.[4][14]
Partial Polymer Degradation Gentle Extraction and Handling: As with low molecular weight, polymer degradation can also lead to a broadening of the molecular weight distribution. Employ gentle extraction and handling techniques.
GPC Column Issues Column Performance: Check the performance of the GPC columns. Column degradation or improper packing can lead to poor resolution and artificially high PDI values.

Data Presentation

Table 1: Illustrative Effect of Fermentation Parameters on PHA Molecular Weight (Note: Data for P(3HO) is limited; this table includes data from other relevant PHAs to illustrate general trends.)

ParameterOrganismCarbon SourceConditionWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
C/N Ratio Burkholderia cepaciaGlucoseC:N = 10Lower Mw (qualitative)-
C:N = 40991,000 - 2,118,000[1]-
Dilution Rate (Continuous Culture) Pseudomonas oleovoransOctanoate0.05 h⁻¹Lower PHA content-
0.3 h⁻¹Higher PHA content[15]-
Carbon Source Mixed CultureFermented Molasses-350,000 - 430,000[16][17]1.8 - 2.1[16][17]
Synthetic VFAs-450,000 - 900,000[16][17]1.7 - 3.9[16][17]

Experimental Protocols

Protocol 1: High Molecular Weight P(3HO) Synthesis via Fed-Batch Fermentation

This protocol is adapted for Pseudomonas putida or a similar strain.

1. Pre-culture Preparation:

  • Inoculate a single colony of P. putida into a 250 mL flask containing 50 mL of a rich medium (e.g., LB broth).

  • Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

2. Bioreactor Setup and Inoculation:

  • Prepare a mineral salts medium (MSM) in a 2 L bioreactor. The initial medium should contain a limiting amount of nitrogen and an initial concentration of sodium octanoate (e.g., 20 mM).[4][14]

  • Autoclave the bioreactor and allow it to cool to 30°C.

  • Inoculate the bioreactor with the pre-culture (e.g., 5% v/v).

3. Fed-Batch Cultivation:

  • Maintain the temperature at 30°C and the pH at 7.0 (controlled by automated addition of an acid/base).

  • Maintain dissolved oxygen (DO) above 20% saturation by controlling the agitation and aeration rate.

  • After the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Feed a concentrated solution of sodium octanoate and a nitrogen source (e.g., ammonium (B1175870) hydroxide, which also helps control pH) at a controlled rate to maintain a slight carbon excess while keeping nitrogen limited.

4. Cell Harvest:

  • Continue the fermentation for 48-72 hours, monitoring cell density (OD600) and P(3HO) accumulation.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with distilled water and lyophilize for subsequent polymer extraction.

Protocol 2: P(3HO) Extraction

1. Cell Lysis:

  • Resuspend the lyophilized cells in a suitable solvent (e.g., chloroform) at a concentration of 10-20 g/L.

  • Stir the suspension at room temperature for 24 hours to lyse the cells and dissolve the P(3HO).

2. Polymer Precipitation:

  • Separate the cell debris by filtration or centrifugation.

  • Add the P(3HO)-containing chloroform solution dropwise to a non-solvent (e.g., cold methanol (B129727) or ethanol) with vigorous stirring to precipitate the polymer. A 10:1 ratio of non-solvent to solvent is typically used.

3. Purification:

  • Collect the precipitated P(3HO) by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual impurities.

  • Dry the purified P(3HO) in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Protocol 3: Molecular Weight Determination by GPC

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified, dry P(3HO) into a glass vial.[12]

  • Add a known volume of HPLC-grade tetrahydrofuran (B95107) (THF) to achieve a concentration of 1-2 mg/mL.[9][11]

  • Allow the polymer to dissolve completely, which may require gentle agitation for several hours.

  • Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.[9][12]

2. GPC Analysis:

  • Mobile Phase: Tetrahydrofuran (THF)

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Flow Rate: 1.0 mL/min

  • Temperature: 35-40°C

  • Detector: Refractive Index (RI) detector

  • Calibration: Calibrate the system using narrow polystyrene standards covering a wide molecular weight range.[10][11][13]

3. Data Analysis:

  • Analyze the resulting chromatogram to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.

Visualizations

experimental_workflow cluster_synthesis P(3HO) Synthesis cluster_extraction Extraction & Purification cluster_analysis Analysis preculture Pre-culture (P. putida) fermentation Fed-Batch Fermentation preculture->fermentation harvest Cell Harvest & Lyophilization fermentation->harvest extraction Solvent Extraction harvest->extraction precipitation Precipitation extraction->precipitation drying Drying precipitation->drying gpc GPC Analysis (Mw, Mn, PDI) drying->gpc troubleshooting_low_mw issue Low P(3HO) Molecular Weight cause1 Suboptimal Fermentation issue->cause1 cause2 Polymer Degradation issue->cause2 cause3 Inaccurate Measurement issue->cause3 solution1a Optimize Carbon Source Conc. cause1->solution1a solution1b Adjust C/N Ratio cause1->solution1b solution2a Gentle Extraction cause2->solution2a solution3a Calibrate GPC cause3->solution3a

References

Technical Support Center: Purification of 3-Hydroxyoctanoate from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-hydroxyoctanoate (3HO) and its polymer, poly(this compound) (PHO), from biomass. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in downstream processing.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process, offering potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity of Final Product Incomplete removal of non-PHA cell mass (NPCM): Cell debris, proteins, and lipids are common impurities.- Optimize Cell Lysis: Ensure complete disruption of cell walls to release PHO granules. Consider combining mechanical and chemical lysis methods.[1] - Improve Separation: Increase centrifugation force or time to better separate the polymer from cell debris.[2] - Re-dissolution: An additional step of re-dissolving the extracted PHO in a clean solvent followed by re-precipitation can significantly increase purity.[2]
Endotoxin (B1171834) Contamination: Lipopolysaccharides (LPS) from Gram-negative bacteria are common pyrogenic contaminants, making the product unsuitable for medical applications.[3]- Activated Charcoal Filtration: Filtering the PHO-solvent solution through activated charcoal is effective at removing endotoxins.[4] - Use of Non-Halogenated Solvents: Certain solvent systems may reduce co-extraction of pyrogenic compounds.[3]
Low Yield of Recovered PHO Inefficient Cell Lysis: PHO granules are not fully released from the cells.[1]- Pre-treatment: Pre-treating the biomass can weaken cell envelopes, making extraction easier.[1] - Evaluate Lysis Method: The effectiveness of lysis can vary depending on the microbial strain.[5] Experiment with different methods (e.g., high-pressure homogenization, enzymatic digestion, chemical treatment).
Incomplete Solvent Extraction: The chosen solvent may not be optimal, or the extraction time may be insufficient.- Solvent Selection: Chlorinated hydrocarbons like chloroform (B151607) are highly effective but pose environmental and health risks.[6] Consider alternatives like acetone (B3395972), ethyl acetate (B1210297), or methyl tert-butyl ether (MTBE), but note they may require longer extraction times.[4][7] - Optimize Extraction Parameters: Increase the solvent-to-biomass ratio (a 15:1 vol/wt ratio has been used)[4] and extraction time. Non-chlorinated solvents may require up to 18 hours for yields comparable to what methylene (B1212753) chloride achieves in 60 minutes.[4]
Product Loss During Precipitation: The non-solvent may be added too quickly, or the temperature may not be optimal, leading to the formation of fine particles that are difficult to recover.- Controlled Precipitation: Add the non-solvent (e.g., ethanol (B145695) or methanol) slowly while stirring. - Lower Temperature: Conducting precipitation at a lower temperature can sometimes improve the recovery of the polymer.
Polymer Degradation (Reduced Molecular Weight) Harsh Chemical Treatments: Strong acids, bases, or oxidants used for cell digestion can break down the polymer chains.- Use Mild Digestion Agents: If using a digestion method, opt for milder agents like sodium dodecyl sulfate (B86663) (SDS) or enzymes. - Avoid High Temperatures: Prolonged exposure to high temperatures during solvent evaporation or drying can cause thermal degradation.[8]
Mechanical Stress: Aggressive mechanical lysis methods (e.g., excessive sonication) can shear the polymer chains.- Optimize Lysis Conditions: Reduce the intensity or duration of the mechanical disruption process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound from biomass?

A1: The primary challenges are economic and technical. High production costs are a major barrier to commercialization.[9] Key technical challenges in downstream processing include:

  • Efficient Cell Disruption: Completely breaking open the microbial cells to release the intracellular PHO granules without degrading the product.[1]

  • Effective Separation: Separating the PHO granules from the non-PHA cell mass (NPCM), which includes proteins, lipids, and cell wall components.

  • Solvent Selection and Use: Choosing solvents that are effective, safe, environmentally friendly, and economical.[6] Halogenated solvents are efficient but hazardous, while greener solvents may require longer extraction times.[4][6]

  • Purity Requirements: Achieving high purity, especially for medical applications, which requires the removal of impurities like endotoxins.

Q2: Which solvents are recommended for PHO extraction?

A2: The choice of solvent depends on the desired purity, yield, cost, and environmental considerations.

  • Chlorinated Solvents (e.g., Chloroform, 1,2-dichloroethane): These are highly effective and have been traditionally used, offering high yields in short timeframes.[6] However, they are hazardous to operators and the environment.[6]

  • Non-Halogenated Solvents (e.g., Acetone, Ethyl Acetate, Methyl tert-butyl ether (MTBE)): These are considered more environmentally friendly alternatives. Acetone extraction has been shown to recover up to 94% of PHO.[7] Ethyl acetate and MTBE are also efficient extractants.[4] However, they may require significantly longer extraction times to achieve yields comparable to chlorinated solvents.[4]

Q3: How can I quantify the amount and determine the composition of my purified PHO?

A3: Gas chromatography (GC) is the preferred and most frequently used method for both qualitative and quantitative analysis of PHA monomers.[10] The process typically involves the methanolysis of the polymer to convert the monomer units into their methyl ester derivatives, which are then analyzed by GC, often coupled with a mass spectrometer (GC-MS).[10][11] Other techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy for structural characterization.[8][10][12]

Q4: My application is for medical device development. How do I ensure my purified PHO is free of endotoxins?

A4: For medical applications, achieving high purity and removing pyrogenic compounds like endotoxins is critical.[3] A key step is to filter the PHO-solvent extract through activated charcoal.[4] This method has been shown to produce colorless polymers with less than one endotoxin unit per gram.[4] It is also essential to use high-purity solvents and maintain aseptic conditions throughout the final purification steps.

Q5: What factors influence the final yield and purity of the extracted PHO?

A5: Several factors throughout the entire workflow determine the final yield and purity:

  • Microbial Strain and Cultivation: The specific bacterial strain used and the fermentation conditions directly impact the intracellular PHO content.[5]

  • Cell Lysis Efficiency: Incomplete cell disruption is a primary cause of low yield.[1]

  • Recovery Method: The choice between solvent extraction, chemical digestion, or mechanical recovery significantly affects yield and purity.[2] Combining biochemical recovery (solvent extraction) with a precipitation step generally yields the highest purity products (>95.4% on average).

  • Purification Steps: Additional steps like re-dissolution and activated charcoal treatment can dramatically improve purity at the cost of some potential yield loss.[2][4]

Data Presentation: Solvent Extraction Efficiency

The following table summarizes reported data on the efficiency of various solvents for the recovery of PHO and other medium-chain-length PHAs from biomass.

Solvent SystemRecovery / YieldPurityBiomass SourceReference
Acetone94%~99%Pseudomonas putida GPo1[7]
Ethyl Acetate + n-Hexane (precipitant)99%100%Not Specified[2]
Chloroform96%95%Not Specified[2]
Methyl tert-butyl ether (MTBE)15 wt%High (Endotoxin-free)Pseudomonas putida[4]
Ethyl Acetate15 wt%High (Endotoxin-free)Pseudomonas putida[4]

Note: Yield and purity can be defined differently across studies and are highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Solvent Extraction of PHO from Bacterial Biomass

This protocol provides a general methodology for PHO extraction using a non-halogenated solvent like acetone.

1. Biomass Preparation:

  • Harvest bacterial cells from the fermentation broth by centrifugation.

  • Wash the cell pellet with distilled water to remove residual medium components.

  • Lyophilize (freeze-dry) the biomass to remove all water, which improves extraction efficiency.

2. Cell Lysis (Optional but Recommended):

  • To enhance solvent penetration, mechanically disrupt the dried cells using methods like bead beating or sonication under mild conditions to prevent polymer degradation.

3. Solvent Extraction:

  • Suspend the dried biomass in acetone (or another selected solvent) at a solvent-to-biomass ratio of approximately 15:1 (v/w).[4]

  • Stir the suspension at room temperature. Extraction time will vary; for acetone, it may take several hours, while for other non-chlorinated solvents, it could be up to 18 hours.[4][7]

  • (Optional - For high purity) Pass the resulting PHO-solvent mixture through a column packed with activated charcoal to remove endotoxins and pigments.[4]

4. Separation and Precipitation:

  • Filter the mixture or centrifuge at high speed to separate the PHO-containing solvent from the cell debris (NPCM).

  • Collect the supernatant (the PHO solution).

  • Slowly add a non-solvent, such as cold ethanol or methanol (B129727) (typically 2-3 volumes), to the supernatant while stirring. The PHO will precipitate out of the solution.

5. Recovery and Drying:

  • Collect the precipitated PHO by filtration or centrifugation.

  • Wash the PHO precipitate with fresh non-solvent to remove any remaining impurities.

  • Dry the purified PHO in a vacuum oven at a mild temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualizations

Experimental Workflow Diagram

G cluster_0 Upstream cluster_1 Downstream Processing cluster_2 Product Fermentation Bacterial Fermentation (PHO Accumulation) Harvest Biomass Harvesting (Centrifugation) Fermentation->Harvest Lysis Cell Lysis & Drying (Lyophilization) Harvest->Lysis Extraction Solvent Extraction (e.g., Acetone) Lysis->Extraction Separation Separation of Debris (Filtration) Extraction->Separation Precipitation PHO Precipitation (Add Non-Solvent) Separation->Precipitation Purification Purification & Washing Precipitation->Purification Drying Drying Purification->Drying Product Purified PHO Drying->Product

Caption: General workflow for the purification of PHO from biomass.

Troubleshooting Logic for Low Purity

G Start Low Purity Detected in Final Product Impurity_Type What is the likely nature of the impurity? Start->Impurity_Type NPCM Cellular Debris (NPCM) Impurity_Type->NPCM Analysis shows high protein/lipid content Endotoxin Endotoxins / Pigments Impurity_Type->Endotoxin Fails pyrogen testing or product is discolored Solvent_Res Residual Solvents Impurity_Type->Solvent_Res GC analysis shows solvent peaks Sol_Lysis Optimize Cell Lysis (e.g., add pre-treatment) NPCM->Sol_Lysis Sol_Redissolve Add Re-dissolution Step NPCM->Sol_Redissolve Sol_Charcoal Filter Extract through Activated Charcoal Endotoxin->Sol_Charcoal Sol_Drying Increase Drying Time/Temp (under vacuum) Solvent_Res->Sol_Drying

Caption: Decision tree for troubleshooting low purity of PHO.

References

improving the mechanical properties of P(3HO) blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of Poly(3-hydroxyoctanoate) (P(3HO)) blends.

Frequently Asked Questions (FAQs)

Q1: My P(3HO) blend films are brittle and crack easily. How can I improve their flexibility?

A1: Brittleness in P(3HO) blends is a common issue, often due to the inherent properties of the polymer or poor compatibility between blend components. To enhance flexibility, consider the following approaches:

  • Blending with ductile polymers: Incorporating softer, more flexible polymers like Poly(ε-caprolactone) (PCL) can significantly improve the elongation at break and toughness of P(3HO) blends. The addition of a small amount of PCL has been shown to greatly improve the toughness of some PHA films.

  • Plasticization: The addition of plasticizers is a well-established method to increase the flexibility and processability of biopolymers by lowering the glass transition temperature (Tg). For related polyhydroxyalkanoates (PHAs), various plasticizers have been shown to improve ductile properties.

  • Optimizing blend ratio: The ratio of P(3HO) to the blending polymer is critical. Systematically varying the weight percentage of each component can help identify an optimal composition with balanced strength and flexibility.

Q2: I'm observing phase separation in my P(3HO) blends. What can I do to improve miscibility?

A2: Phase separation, leading to poor mechanical properties, is often a result of thermodynamic incompatibility between the blended polymers. Strategies to improve miscibility include:

  • Compatibilization: Using a compatibilizer can improve the interfacial adhesion between immiscible polymer phases. While specific compatibilizers for P(3HO) are not extensively documented, reactive extrusion with agents like peroxides has been used to improve compatibility in other PHA blends.

  • Solvent selection (for solvent casting): The choice of solvent can influence the morphology of the blend. A solvent that is a good solvent for all components of the blend is more likely to result in a more homogeneous mixture. For P(3HO) and P(3HB) blends, dichloromethane (B109758) has been used.[1][2]

  • Processing conditions (for melt blending): Optimizing melt blending parameters such as temperature, screw speed, and residence time can enhance the dispersion of the polymer phases and improve blend morphology.

Q3: My P(3HO) blend shows a decrease in tensile strength compared to the neat P(3HO). Is this expected?

A3: Yes, a decrease in tensile strength can be an expected trade-off when blending P(3HO) with a softer, more flexible polymer to improve toughness and elongation at break. The resulting blend's mechanical properties will be a composite of the individual components' properties. The goal is often to achieve a desirable balance of properties for a specific application. Blending P(3HO) with polymers like PCL may lead to a decrease in tensile strength and modulus while increasing ductility.

Q4: How does the crystallinity of P(3HO) blends affect their mechanical properties?

A4: Crystallinity plays a significant role in determining the mechanical properties of polymer blends. Generally, higher crystallinity is associated with increased stiffness, hardness, and tensile strength, but can also lead to increased brittleness. Blending P(3HO) with an amorphous or less crystalline polymer can reduce the overall crystallinity of the blend, leading to increased flexibility and toughness. Differential Scanning Calorimetry (DSC) is a key technique to characterize the changes in crystallinity, glass transition temperature (Tg), and melting temperature (Tm) of your blends.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor dispersion of blend components - Inadequate mixing during processing (melt blending or solvent casting).- High viscosity of one or more components.- Poor compatibility between polymers.- Melt Blending: Increase mixing time, adjust screw speed, or optimize the temperature profile to reduce viscosity mismatch.- Solvent Casting: Use vigorous stirring or sonication to ensure a homogeneous solution before casting.- Consider the use of a compatibilizer to improve interfacial adhesion.
Inconsistent mechanical testing results - Non-uniform sample preparation (e.g., presence of air bubbles, inconsistent thickness).- Variations in testing conditions (e.g., temperature, humidity, strain rate).- Inadequate number of samples tested.- Ensure consistent and standardized sample preparation methods. For solvent-cast films, ensure slow and uniform solvent evaporation to minimize defects.- Adhere to standardized testing protocols (e.g., ASTM D638 for tensile properties).- Test a statistically significant number of samples (typically at least five) for each blend composition.
Thermal degradation during melt processing - Processing temperature is too high or residence time is too long.- P(3HO) and other PHAs have a narrow processing window between their melting and degradation temperatures.- Carefully control the processing temperature to be just above the melting point of the blend components.- Minimize the residence time in the extruder.- Consider the use of thermal stabilizers if degradation persists.
Warping of 3D printed P(3HO) blend parts - High crystallinity of the blend leading to significant shrinkage upon cooling.- Blending with amorphous polymers like amorphous PLA can reduce overall crystallinity and minimize warping.[3]- Optimize 3D printing parameters, such as bed temperature and cooling rate. Blends with lower crystallinity generally exhibit better dimensional stability.[4][5]

Data Presentation

Table 1: Mechanical Properties of P(3HO) and its Blends

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat P(3HO)11.6----INVALID-LINK--
P(3HO)/P(3HB) (50:50)-----INVALID-LINK--
P(3HB)/mcl-PHA Blend5.42 ± 1.021.47 ± 0.07338 ± 19--INVALID-LINK--

Note: Data for P(3HO) blends is limited. The table includes data for a related medium-chain-length PHA (mcl-PHA) blend for comparison.

Table 2: Comparative Mechanical Properties of PLA and PHA

PropertyPLAPHA
Tensile Strength (MPa)50-7020-40
Young's Modulus (GPa)3-40.5-3
Elongation at Break (%)3-55-500

Source: Adapted from Sales Plastics, 2025.[6]

Experimental Protocols

Solvent Casting for P(3HO) Blend Films

This protocol is a general guideline and may require optimization for specific blend compositions.

  • Dissolution:

    • Individually dissolve the P(3HO) and the blending polymer (e.g., PCL, PLA, or another PHA) in a suitable solvent (e.g., chloroform, dichloromethane) to a specific concentration (e.g., 5% w/v).[1][2]

    • Ensure complete dissolution, which may be facilitated by gentle heating and stirring.

  • Blending:

    • Combine the polymer solutions in the desired weight ratio.

    • Mix the combined solution thoroughly using a magnetic stirrer or sonication to ensure homogeneity.[1][2]

  • Casting:

    • Pour the homogeneous polymer blend solution into a flat, level petri dish or onto a glass plate.

    • Ensure the solution spreads evenly to achieve a uniform film thickness.

  • Drying:

    • Cover the casting surface to allow for slow solvent evaporation in a fume hood at room temperature. Slow evaporation helps to prevent the formation of defects like pores and cracks.

    • Allow the film to air dry for an extended period (e.g., 24-48 hours) until the solvent has completely evaporated.[1]

  • Post-Processing:

    • Carefully peel the dried film from the casting surface.

    • Further dry the film in a vacuum oven at a temperature below the Tg of the blend components to remove any residual solvent.

Melt Blending of P(3HO) Blends

This protocol provides a general procedure for using a twin-screw extruder.

  • Material Preparation:

    • Dry the P(3HO) and the blending polymer pellets or powder in a vacuum oven at an appropriate temperature (e.g., 60-80°C) for several hours to remove any moisture, which can cause degradation during processing.

  • Extrusion:

    • Pre-mix the dried polymers in the desired weight ratio.

    • Feed the polymer mixture into a twin-screw extruder.

    • Set the temperature profile of the extruder zones appropriately. The temperature should be above the melting points of the polymers but below their degradation temperatures. For many PHAs, processing temperatures are in the range of 140-180°C.[6][7][8]

    • Set the screw speed to ensure adequate mixing and residence time.

  • Cooling and Pelletizing:

    • Extrude the molten blend through a die.

    • Cool the extrudate strand in a water bath.

    • Feed the cooled strand into a pelletizer to produce pellets of the P(3HO) blend.

  • Sample Preparation for Testing:

    • The resulting pellets can be used for further processing, such as injection molding or compression molding, to create standardized test specimens (e.g., dumbbell-shaped bars for tensile testing).

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_processing Processing cluster_characterization Characterization P3HO P(3HO) Solvent_Casting Solvent Casting P3HO->Solvent_Casting Melt_Blending Melt Blending P3HO->Melt_Blending Blender Blending Polymer (e.g., PCL, PLA) Blender->Solvent_Casting Blender->Melt_Blending Mechanical Mechanical Testing (Tensile, etc.) Solvent_Casting->Mechanical Thermal Thermal Analysis (DSC, TGA) Solvent_Casting->Thermal Morphological Morphological Analysis (SEM) Solvent_Casting->Morphological Melt_Blending->Mechanical Melt_Blending->Thermal Melt_Blending->Morphological

Caption: Experimental workflow for preparing and characterizing P(3HO) blends.

Toughening_Mechanisms Brittle_P3HO Brittle P(3HO) Blending Blending with Ductile Polymer Brittle_P3HO->Blending Plasticizing Adding Plasticizer Brittle_P3HO->Plasticizing Improved_Flexibility Improved Flexibility Blending->Improved_Flexibility Increased_Toughness Increased Toughness Blending->Increased_Toughness Plasticizing->Improved_Flexibility Plasticizing->Increased_Toughness

Caption: Strategies to improve the toughness of P(3HO) blends.

References

preventing polymer degradation during P(3HO) extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymer degradation during the extraction of poly(3-hydroxyoctanoate) (P(3HO)).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of P(3HO) degradation during extraction?

A1: P(3HO) degradation during extraction is primarily caused by two factors:

  • Elevated Temperatures: High temperatures, especially above the polymer's melting point, can lead to thermal degradation through random chain scission.[1][2] This results in a decrease in molecular weight and a broader molecular weight distribution.

  • Harsh Chemical Treatments: The use of strong acids or bases can cause hydrolysis of the ester bonds in the P(3HO) backbone, leading to a reduction in polymer chain length.[3] High concentrations of agents like sodium hypochlorite (B82951) can also lead to significant degradation.

Q2: What are the visible signs of P(3HO) degradation?

A2: While quantitative analysis is necessary for confirmation, some visual cues may suggest polymer degradation:

  • Change in Color: The extracted polymer may appear darker or yellowed, which can indicate thermal degradation.

  • Brittleness: Degraded P(3HO) may be more brittle than a high-molecular-weight equivalent.

  • Reduced Viscosity: Solutions of the degraded polymer in a solvent will have a noticeably lower viscosity.

Q3: How can I quantitatively assess P(3HO) degradation?

A3: Several analytical techniques can be used to quantify P(3HO) degradation:

  • Gel Permeation Chromatography (GPC): This is the most direct method to determine the molecular weight (Mw and Mn) and polydispersity index (PDI) of the polymer. A decrease in Mw and an increase in PDI are indicative of degradation.[4]

  • Thermogravimetric Analysis (TGA): TGA can reveal changes in the thermal stability of the polymer. A lower onset of degradation temperature may suggest that the polymer has been partially degraded during extraction.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure of the P(3HO) and to detect the presence of any degradation byproducts.[4]

Q4: Is there a trade-off between extraction efficiency and polymer degradation?

A4: Yes, often there is a trade-off. For instance, increasing the temperature or the concentration of a chemical digestion agent may increase the extraction yield but can also lead to more significant polymer degradation.[1][3] The optimal extraction protocol will balance high recovery and purity with minimal degradation.

Troubleshooting Guides

Issue 1: Significant Decrease in Molecular Weight After Extraction

Possible Cause:

  • Excessive Temperature: The extraction temperature may be too high, causing thermal degradation.

  • Prolonged Extraction Time: Even at moderate temperatures, extended exposure can lead to degradation.

  • Harsh Chemical Conditions: High concentrations of NaOH or the use of strong acids can hydrolyze the polymer.

Troubleshooting Steps:

  • Reduce Extraction Temperature: If using a solvent-based method, try lowering the temperature. For non-solvent methods like NaOH digestion, ensure the temperature is carefully controlled, for instance, at 60°C.[3][4]

  • Optimize Extraction Time: Determine the minimum time required for efficient extraction by performing a time-course experiment and analyzing the molecular weight at each time point.

  • Adjust Chemical Concentration: If using a chemical digestion method, try reducing the concentration of the reagent. For example, with NaOH, a concentration of 0.05 M has been shown to be effective while minimizing degradation.[3][4]

  • Consider Alternative Solvents: If using a high-boiling point solvent, consider switching to a lower-boiling point solvent to reduce the required extraction temperature.

Issue 2: Low P(3HO) Yield

Possible Cause:

  • Incomplete Cell Lysis: The cells may not be sufficiently broken open to release the P(3HO) granules.

  • Insufficient Solvent Volume or Extraction Time: The amount of solvent or the duration of the extraction may be inadequate to dissolve all the polymer.

  • Polymer Degradation: Severe degradation can lead to the formation of smaller, more soluble oligomers that may be lost during the precipitation and washing steps.

  • Inefficient Precipitation: The non-solvent may not be effectively precipitating the P(3HO) from the solution.

Troubleshooting Steps:

  • Enhance Cell Disruption: For solvent extraction, consider a pre-treatment step to weaken the cell walls, such as sonication or treatment with a mild surfactant.

  • Optimize Extraction Parameters: Increase the solvent-to-biomass ratio and experiment with longer extraction times. Monitor the yield at different time points to find the optimum.

  • Assess Degradation: Analyze the molecular weight of the extracted polymer. If it is significantly lower than expected, degradation is likely a contributing factor to the low yield. Address this using the steps in "Issue 1".

  • Improve Precipitation: Ensure the non-solvent is added in a sufficient volume and that the mixture is adequately agitated. Cooling the mixture can also improve precipitation efficiency.

Data Presentation

Table 1: Comparison of Different P(3HO) Extraction Methods

Extraction MethodPurity (%)Recovery (%)Molecular Weight (Mw, Da)Polydispersity Index (PDI)Reference
Chloroform (B151607)High~80125,312~1.7[4][5]
0.01 M NaOHModerate70-80~125,000~1.8[4][5]
0.05 M NaOH (60°C, 1h)High70-80Slightly higher than chloroform~1.9[3][4][5]
0.1 M NaOHLower<70Slightly higher than chloroform~2.0[4][5]
SDSModerateModerateSlightly higher than chloroform~1.9[4][5]
SonicationLow30-40Slightly higher than chloroform~2.1[4][5]
BoilingLow30-40Not reportedNot reported[4][5]
NaClOLow (high impurities)~80Slightly higher than chloroform~2.2[4][5]

Experimental Protocols

Protocol 1: Chloroform-Based Solvent Extraction of P(3HO)
  • Cell Harvesting and Lysis:

    • Harvest bacterial cells containing P(3HO) by centrifugation.

    • Lyophilize the cell pellet to obtain a dry cell mass.

    • (Optional but recommended) Pre-treat the dry biomass with a cell disruption method such as sonication or bead beating to improve extraction efficiency.

  • Extraction:

    • Suspend the dry cell mass in chloroform at a ratio of approximately 1 g of cells to 20 mL of chloroform.

    • Stir the suspension at room temperature for 24-48 hours. To minimize thermal degradation, avoid heating unless necessary, and if so, use the lowest effective temperature.

  • Separation of Cell Debris:

    • Filter the mixture through a cheesecloth or a similar filter to remove the bulk of the cell debris.

    • Centrifuge the resulting filtrate to pellet any remaining fine particles.

  • Precipitation:

    • Transfer the clear supernatant to a new container.

    • Slowly add a non-solvent, such as cold methanol (B129727) or ethanol (B145695) (typically 2-3 volumes of the chloroform solution), while stirring to precipitate the P(3HO).

  • Washing and Drying:

    • Collect the precipitated P(3HO) by filtration or centrifugation.

    • Wash the polymer pellet with fresh non-solvent to remove any residual impurities.

    • Dry the purified P(3HO) in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Sodium Hydroxide (NaOH) Based Extraction of P(3HO)
  • Cell Harvesting:

    • Harvest bacterial cells containing P(3HO) by centrifugation.

  • Alkaline Digestion:

    • Suspend the cell pellet in a 0.05 M NaOH solution. A typical ratio is 1 g of wet cell mass to 10-20 mL of NaOH solution.

    • Incubate the suspension at 60°C for 1 hour with gentle agitation. This step digests the non-P(3HO) cellular material.[3][4]

  • Centrifugation and Washing:

    • Centrifuge the mixture to pellet the P(3HO) granules.

    • Discard the supernatant containing the digested cellular components.

    • Wash the P(3HO) pellet several times with distilled water, centrifuging between each wash, until the pH of the supernatant is neutral.

  • Final Purification and Drying:

    • (Optional) For higher purity, wash the pellet with a solvent such as ethanol or acetone (B3395972) to remove any remaining lipid-soluble impurities.

    • Dry the purified P(3HO) in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Mandatory Visualization

P3HO_Extraction_Workflow cluster_Biomass Biomass Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Product Final Product Fermentation Bacterial Fermentation Centrifugation Cell Harvesting (Centrifugation) Fermentation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Solvent_Extraction Solvent Extraction Lyophilization->Solvent_Extraction Chloroform NaOH_Digestion NaOH Digestion Lyophilization->NaOH_Digestion 0.05M NaOH, 60°C Filtration Filtration Solvent_Extraction->Filtration Centrifugation_Wash Centrifugation & Washing NaOH_Digestion->Centrifugation_Wash Precipitation Precipitation (e.g., with Methanol) Filtration->Precipitation Washing_Drying_Solvent Washing & Drying Precipitation->Washing_Drying_Solvent Pure_P3HO_Solvent Pure P(3HO) Washing_Drying_Solvent->Pure_P3HO_Solvent High Purity Washing_Drying_NaOH Washing & Drying Centrifugation_Wash->Washing_Drying_NaOH Pure_P3HO_NaOH Pure P(3HO) Washing_Drying_NaOH->Pure_P3HO_NaOH High Purity

Caption: Experimental workflow for P(3HO) extraction using solvent and non-solvent methods.

Thermal_Degradation_Mechanism cluster_legend Legend P3HO_Chain P(3HO) Polymer Chain (-O-CH(C5H11)-CH2-CO-)n Random_Scission Random Chain Scission (β-elimination) P3HO_Chain->Random_Scission Heat High Temperature Heat->Random_Scission Degraded_Fragments Shorter P(3HO) Chains + Alkenoic acid terminal groups Random_Scission->Degraded_Fragments Process Process Molecule Molecule Condition Condition

Caption: Simplified mechanism of thermal degradation of P(3HO).

Alkaline_Hydrolysis_Mechanism cluster_legend Legend P3HO_Chain P(3HO) Polymer Chain (-O-CH(C5H11)-CH2-CO-)n Ester_Cleavage Ester Bond Cleavage P3HO_Chain->Ester_Cleavage Hydroxide OH- (from NaOH) Hydroxide->Ester_Cleavage Hydrolyzed_Products This compound monomers and oligomers Ester_Cleavage->Hydrolyzed_Products Process Process Molecule Molecule Reagent Reagent

Caption: Simplified mechanism of alkaline hydrolysis of P(3HO).

References

Technical Support Center: Overcoming Foaming Issues in 3-Hydroxyoctanoate Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during 3-hydroxyoctanoate fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in this compound fermentation?

Foaming in microbial fermentation is primarily caused by the stabilization of gas bubbles by surface-active agents.[1] In the context of this compound production, several factors can contribute to foam formation:

  • Microbial Proteins and Polysaccharides: Microorganisms used for fermentation, such as Pseudomonas putida, naturally produce proteins, polysaccharides, and other biomolecules that can act as surfactants, reducing the surface tension of the culture medium and stabilizing foam.[1]

  • Media Components: Rich culture media containing complex nitrogen sources like yeast extract or corn steep liquor can introduce foam-stabilizing agents.[2]

  • Cell Lysis: As the fermentation progresses, some cells may lyse, releasing intracellular contents, including proteins and nucleic acids, which can contribute to foaming.

  • High Agitation and Aeration Rates: The high agitation and aeration rates required for optimal microbial growth and product formation introduce a significant amount of gas into the broth, which can be stabilized by the aforementioned surface-active molecules.[2][3]

Q2: What are the negative consequences of uncontrolled foaming?

Uncontrolled foaming can lead to several significant operational problems in the laboratory and during scale-up:

  • Loss of Culture Volume: Foam can escape the bioreactor through exhaust lines, leading to a reduction in the working volume and loss of valuable cells and product.[3]

  • Contamination: Foam exiting the vessel can create a pathway for contaminating microorganisms to enter the sterile fermentation environment.[3]

  • Process Control Interference: Foam can coat and interfere with monitoring probes for pH, dissolved oxygen (DO), and level sensors, leading to inaccurate readings and poor process control.[3][4][5]

  • Reduced Product Yield: The loss of biomass and nutrients in the foam can negatively impact the final this compound yield.[3]

  • Equipment Damage: In severe cases, foam can clog exhaust filters, leading to pressure buildup within the bioreactor, which can damage the equipment.[6]

Troubleshooting Guides

Issue 1: Excessive and Persistent Foam Formation

Initial Assessment:

  • Observe the foam characteristics: Is it light and airy or dense and creamy? Dense foam often indicates a higher concentration of stabilizing agents.

  • Check process parameters: Have agitation or aeration rates been recently increased?

  • Review media composition: Are you using a new batch of media components that might have different properties?

Troubleshooting Steps:

  • Chemical Control (Antifoam Agents):

    • Selection: Choose an appropriate antifoam agent. Common types include silicone-based (e.g., Antifoam A, Antifoam C) and organic (e.g., polypropylene (B1209903) glycol-based, such as PPG2000).[1][2] For food and drug-related applications, ensure the antifoam is of a suitable grade.

    • Dosage: Start with a low concentration and add incrementally. A continuous, low-level addition is often more effective than large, intermittent doses. Overdosing can inhibit cell growth and complicate downstream processing.

    • Automated Dosing: If available, use a foam sensor connected to an automated antifoam addition pump for precise control.

  • Mechanical Control:

    • Mechanical Foam Breakers: These devices, such as rotating blades or cones installed in the bioreactor headspace, physically disrupt the foam layer.[7][8][9] They can reduce the reliance on chemical antifoams.

    • Bioreactor Design: Using a vessel with a larger headspace can provide more volume to contain the foam, reducing the risk of overflow.[1]

  • Process Parameter Optimization:

    • Agitation and Aeration: Gradually reduce the agitation speed or aeration rate to a level that minimizes foaming while still meeting the oxygen demands of the culture.[1]

    • Temperature and pH: Ensure these parameters are within the optimal range for your microorganism, as deviations can stress the cells and potentially increase the release of foam-promoting substances.

Issue 2: Foaming Interferes with Probes and Sensors

Problem: Foam is coating the pH, DO, or other sensors, leading to erratic or inaccurate readings.[3][4][5]

Solutions:

  • Probe Positioning: Install probes at an angle to minimize the accumulation of foam on the sensor surface.[3] Some bioreactors may offer alternative port locations that are less prone to foam interference.

  • Probe Extensions: Use probe extensions to ensure the sensing element remains submerged in the liquid phase, below the foam layer.[3]

  • Intermittent Cleaning: If your system design allows for it without compromising sterility, consider developing a protocol for intermittent in-situ cleaning of the probes during long fermentation runs.

  • Regular Maintenance: Thoroughly clean and calibrate probes between fermentation batches according to the manufacturer's instructions to remove any sticky foam residue.[3]

Quantitative Data on Antifoam Agents

The following table summarizes some reported concentrations of antifoam agents used in fermentations, including those for Polyhydroxyalkanoate (PHA) production by Pseudomonas putida. This data can serve as a starting point for optimization in your this compound fermentation.

Antifoam AgentTypeOrganism/ProcessReported Concentration/DosageSource(s)
PPG2000Polypropylene glycolPseudomonas putida KT2440 for PHA production1 mL/L added to the initial medium
Antifoam A ConcentrateSilicone-basedGeneral Fermentation / Haloferax Mediterranei for PHADiluted to 1% w/v in propylene (B89431) glycol; up to 20mL of this solution used in a 2L bioreactor. Typically effective at 1-100 ppm.
Antifoam C EmulsionSilicone-basedGeneral FermentationTypically effective at 1-10 ppm.
Antifoam 204Organic (non-silicone)Microbiological MediaRecommended starting concentration between 0.005% and 0.01%.
Generic AntifoamNot specifiedPseudomonas putida KT2440 on crude glycerol200 µL/L[10]

Note: The optimal antifoam type and concentration are highly process-specific and should be determined experimentally for your particular this compound fermentation conditions.

Experimental Protocols

Protocol 1: Screening and Optimizing Antifoam Agent Concentration

Objective: To determine the most effective antifoam agent and its optimal concentration for controlling foam in this compound fermentation.

Materials:

  • Multiple lab-scale bioreactors (e.g., 1-2 L)

  • Your this compound producing microbial strain and culture medium

  • A selection of antifoam agents (e.g., silicone-based, organic)

  • Sterile stock solutions of each antifoam agent at a known concentration

  • Standard fermentation monitoring equipment (pH, DO probes, etc.)

Methodology:

  • Bioreactor Setup: Prepare and sterilize multiple identical bioreactors with your standard fermentation medium.

  • Inoculation: Inoculate each bioreactor with the same starting concentration of your microbial strain.

  • Control Fermentation: Run one bioreactor without any antifoam agent to serve as a control and to observe the natural foaming profile of your fermentation.

  • Antifoam Screening:

    • To the other bioreactors, add a starting concentration (e.g., 10 ppm) of a different antifoam agent to each.

    • Monitor the foam level in all bioreactors. Record the time it takes for the foam to collapse after antifoam addition and the duration for which foaming is suppressed.

  • Dose-Response Experiment:

    • Based on the screening results, select the most effective antifoam agent.

    • In a new set of fermentations, test a range of concentrations of the selected antifoam (e.g., 5 ppm, 10 ppm, 20 ppm, 50 ppm) to determine the minimal concentration required for effective and sustained foam control.

  • Data Analysis:

    • Compare the foam control effectiveness of each antifoam and concentration.

    • Monitor cell growth (e.g., optical density) and this compound production in each condition to assess any potential inhibitory effects of the antifoam agents.

Protocol 2: Implementing a Mechanical Foam Breaker

Objective: To install and evaluate the effectiveness of a mechanical foam breaker in a lab-scale bioreactor.

Materials:

  • Lab-scale bioreactor

  • Mechanical foam breaker compatible with your bioreactor (e.g., rotating cone or blade attachment)

  • Your this compound producing microbial strain and culture medium

Methodology:

  • Installation:

    • Prior to sterilization, securely attach the mechanical foam breaker to the agitator shaft in the headspace of the bioreactor, following the manufacturer's instructions. Ensure there is adequate clearance from the liquid surface and any probes.

  • Fermentation:

    • Run the fermentation under your standard operating conditions.

    • Operate the agitator at a speed that allows the foam breaker to effectively disrupt the foam layer. This may require some optimization.

  • Evaluation:

    • Visually assess the reduction in foam height compared to a fermentation run without the mechanical foam breaker.

    • If foam still forms, you may need to use a combination of mechanical breaking and a significantly reduced amount of chemical antifoam.

    • Monitor for any potential negative impacts on cell viability due to increased shear stress, although this is generally less of a concern with many modern foam breaker designs.

Visualizations

Foam_Troubleshooting_Workflow start Foaming Issue Detected assess Assess Foam Characteristics & Process Parameters start->assess is_excessive Is foam excessive and persistent? assess->is_excessive is_interfering Is foam interfering with probes? assess->is_interfering chemical_control Apply Chemical Control: - Select Antifoam - Optimize Dosage - Automate Addition is_excessive->chemical_control Yes mechanical_control Implement Mechanical Control: - Install Foam Breaker - Adjust Agitator Speed is_excessive->mechanical_control Yes process_optimization Optimize Process Parameters: - Reduce Agitation/Aeration - Check Temp/pH is_excessive->process_optimization Yes probe_solutions Adjust Probe Position: - Angle Probes - Use Extensions - Intermittent Cleaning is_interfering->probe_solutions Yes resolve Foam Controlled chemical_control->resolve mechanical_control->resolve process_optimization->resolve probe_solutions->resolve

Caption: A logical workflow for troubleshooting common foaming issues.

Antifoam_Screening_Protocol start Start Protocol setup Set up & Inoculate Multiple Bioreactors start->setup control Run Control (No Antifoam) setup->control screen Screen Different Antifoams at a Fixed Concentration setup->screen evaluate_screen Evaluate Foam Suppression & Select Best Antifoam screen->evaluate_screen dose_response Perform Dose-Response Experiment with Selected Antifoam evaluate_screen->dose_response evaluate_dose Determine Minimal Effective Concentration dose_response->evaluate_dose check_impact Assess Impact on Cell Growth & Product Yield evaluate_dose->check_impact end Protocol Complete check_impact->end Foaming_Causes_Relationship foam Foam Formation stabilizers Surface-Active Agents (Stabilizers) stabilizers->foam gas Gas Introduction gas->foam proteins Proteins & Polysaccharides proteins->stabilizers media Media Components (e.g., Yeast Extract) media->stabilizers lysis Cell Lysis Products lysis->stabilizers agitation High Agitation agitation->gas aeration High Aeration aeration->gas

References

Technical Support Center: Strategies to Reduce Endotoxin Contamination in P(3HO)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating endotoxin (B1171834) contamination in Poly(3-hydroxyoctanoate) (P(3HO)) and other polyhydroxyalkanoates (PHAs) intended for biomedical applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a critical concern for P(3HO)?

A1: Endotoxin is a lipopolysaccharide (LPS) component found in the outer membrane of Gram-negative bacteria, which are commonly used to produce P(3HO).[1] For biomedical applications such as medical implants, drug delivery systems, and tissue engineering scaffolds, P(3HO) must be exceptionally pure.[2] If endotoxin contaminates a final product and enters the human bloodstream or contacts tissues, it can trigger a severe inflammatory response, leading to fever, septic shock, and potentially life-threatening conditions.[3]

Q2: What are the primary sources of endotoxin contamination during P(3HO) production?

A2: The sources of endotoxin contamination can be categorized as follows:

  • Intrinsic Source: The primary source is the Gram-negative bacteria (e.g., Pseudomonas putida, recombinant E. coli) used for fermentation. During cell lysis to recover the intracellular P(3HO) granules, large quantities of endotoxin are released from the bacterial cell walls.[1]

  • Extrinsic Sources: Contamination can be introduced during downstream processing from various environmental sources, including water, reagents, non-sterile labware (glassware, plasticware), and handling procedures.[4]

Q3: What is an acceptable level of endotoxin for biomedical polymers and devices?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict limits. For medical devices that contact the cardiovascular or lymphatic systems, the limit is typically 20 Endotoxin Units (EU) per device or 0.5 EU/mL of extract.[5][6][7] For devices that contact cerebrospinal fluid, the limit is even lower at 2.15 EU/device or 0.06 EU/mL.[5][6] Therefore, purification processes for P(3HO) must be robust enough to consistently meet these stringent requirements.

Q4: How is endotoxin contamination measured in a P(3HO) sample?

A4: The gold standard for detecting and quantifying endotoxin is the Limulus Amebocyte Lysate (LAL) assay .[1] This test uses a protein extract from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which initiates a coagulation cascade in the presence of endotoxin.[8] The main LAL test formats include:

  • Gel-Clot: A qualitative method where the formation of a solid gel indicates an endotoxin level at or above the test's sensitivity.[8][9]

  • Turbidimetric: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.[8][9]

  • Chromogenic: A highly sensitive, quantitative method where the reaction cascade cleaves a chromogenic substrate, producing a color change whose intensity is proportional to the endotoxin concentration.[8]

Section 2: Troubleshooting Guide for High Endotoxin Levels

Issue: My purified P(3HO) sample shows endotoxin levels significantly above the 20 EU/g threshold. What are the likely causes and how can I resolve this?

This troubleshooting workflow can help identify and address the source of contamination.

G start High Endotoxin Detected in P(3HO) Sample check_purification Is the purification method validated for endotoxin removal? start->check_purification check_handling Are all lab practices and materials pyrogen-free? check_purification->check_handling Yes optimize_solvent Action: Optimize Solvent Extraction (See Table 1 & Protocol 1) check_purification->optimize_solvent No check_assay Is the LAL assay performing correctly? check_handling->check_assay Yes review_practices Action: Review Lab Procedures - Use pyrogen-free water/reagents - Depyrogenate all glassware - Use certified endotoxin-free plastics check_handling->review_practices No implement_naoh Action: Implement/Optimize NaOH Digestion (See Protocol 2) check_assay->implement_naoh Yes validate_lal Action: Validate LAL Assay - Test for product inhibition - Run positive/negative controls - Check CSE preparation check_assay->validate_lal No solution P(3HO) with Low Endotoxin Levels optimize_solvent->solution implement_naoh->solution review_practices->solution validate_lal->solution

Caption: Troubleshooting Decision Tree for High Endotoxin in P(3HO).

Section 3: Data Summary and Visualization

Quantitative Comparison of Purification Strategies

The selection of a purification method is critical for achieving low endotoxin levels. The table below summarizes the effectiveness of different strategies applied to PHAs produced by Gram-negative bacteria.

Purification MethodBacterial HostAchieved Endotoxin Level (EU/g)Polymer PurityKey Considerations
Chloroform Extraction R. eutropha, A. latus, E. coli< 10[10][11]HighEffective but uses large volumes of a hazardous solvent.[10]
NaOH Digestion (0.2N, 1 hr) Recombinant E. coli> 10,000[10][11]~97%Ineffective without optimization.[10]
NaOH Digestion (Optimized) Recombinant E. coli< 1[10][11]>98%Highly effective; requires optimizing NaOH concentration and time.[10]
Solvent Extraction (n-hexane & 2-propanol) P. putida10 - 15[12]> 97%Good for mcl-PHAs like P(3HO); uses less hazardous solvents.[12]
2-Propanol Purification Pseudomonas sp.< 2[13]HighA greener solvent option that effectively reduces endotoxin.
Oxidizing Agent (H₂O₂) Gram-negative bacteria< 20HighCan reduce endotoxin but may risk polymer degradation.[2][12]
General Experimental Workflow

The following diagram illustrates a typical workflow for producing P(3HO) and the critical points for endotoxin control.

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Quality Control fermentation 1. Fermentation (Gram-negative host) harvest 2. Cell Harvesting (Centrifugation) fermentation->harvest lysis 3. Cell Lysis & PHA Extraction harvest->lysis purify 4. Polymer Purification (e.g., Precipitation) lysis->purify Endotoxin Release Point drying 5. Drying purify->drying Endotoxin Removal Step product Final P(3HO) Product drying->product lal_test 6. Endotoxin Testing (LAL Assay) product->lal_test

Caption: P(3HO) Production Workflow Highlighting Endotoxin Control Points.

Section 4: Key Experimental Protocols

Protocol 1: Endotoxin Removal via NaOH Digestion

This protocol is adapted from methods shown to be effective for PHAs recovered from recombinant E. coli and can be optimized for other strains.[10][11]

Materials:

  • Lyophilized P(3HO)-containing bacterial cell biomass.

  • Endotoxin-free (pyrogen-free) water.

  • 0.1N - 0.5N Sodium Hydroxide (NaOH), prepared with endotoxin-free water.

  • 0.1N Hydrochloric Acid (HCl), prepared with endotoxin-free water.

  • Centrifuge and sterile, pyrogen-free centrifuge tubes.

  • pH meter.

Methodology:

  • Suspend the dry cell biomass in a predetermined concentration of NaOH solution (e.g., start with 0.2N NaOH at a ratio of 50 g dry cells per liter).

  • Incubate the suspension at a controlled temperature (e.g., 30°C) with gentle stirring. Digestion time is a critical parameter to optimize; test various time points from 1 to 5 hours.[10]

  • After digestion, centrifuge the mixture (e.g., 5,000 x g for 20 min) to pellet the purified P(3HO) granules.

  • Carefully decant the supernatant containing lysed cell components and dissolved endotoxins.

  • Wash the P(3HO) pellet by resuspending it in an equal volume of endotoxin-free water.

  • Centrifuge again and decant the supernatant. Repeat the washing step 2-3 times to remove residual NaOH and impurities.

  • After the final wash, resuspend the pellet in a minimal amount of endotoxin-free water and neutralize to pH 7.0 with endotoxin-free HCl.[10]

  • Lyophilize the purified P(3HO) to obtain a dry, white powder.

  • Submit the final product for endotoxin quantification using the LAL assay.

Protocol 2: Endotoxin Removal via Solvent Extraction and Precipitation

This protocol uses solvents demonstrated to be effective at recovering medium-chain-length PHAs with low endotoxin levels.[12]

Materials:

  • Lyophilized P(3HO)-containing bacterial cell biomass.

  • Acetone (B3395972) (ACS grade or higher).

  • 2-Propanol (ACS grade or higher).

  • Soxhlet extraction apparatus or a stirred-tank reactor.

  • Filtration system (e.g., Buchner funnel with filter paper).

  • Endotoxin-free water for final washing.

Methodology:

  • Pre-treat the lyophilized biomass with hot acetone to remove lipids.

  • Dry the pre-treated biomass completely.

  • Dissolve the P(3HO) from the biomass using an appropriate solvent. Acetone can be effective for some mcl-PHAs.[12] Perform this extraction at an elevated temperature (e.g., 50-60°C) for several hours in a Soxhlet apparatus or reactor.

  • Separate the P(3HO)-rich solvent from the remaining cell debris by filtration or centrifugation.

  • Precipitate the P(3HO) from the solvent by adding a non-solvent. 2-Propanol is an effective non-solvent for this purpose.[12] Add the 2-propanol slowly to the P(3HO) solution while stirring until the polymer precipitates out.

  • Recover the precipitated P(3HO) by filtration.

  • Wash the recovered polymer multiple times with fresh 2-propanol to remove residual impurities.

  • Perform a final wash with endotoxin-free water.

  • Dry the purified P(3HO) under vacuum until a constant weight is achieved.

  • Quantify the endotoxin level in the final product using the LAL assay.

Protocol 3: Endotoxin Quantification using LAL Gel-Clot Assay

This is a simplified, qualitative protocol to determine if endotoxin levels are above or below a specific threshold (the labeled sensitivity of the LAL reagent).

Materials:

  • LAL reagent (lyophilized), specified sensitivity (e.g., 0.125 EU/mL).

  • Control Standard Endotoxin (CSE) of known potency.

  • LAL Reagent Water (LRW) (endotoxin-free).

  • Depyrogenated glass test tubes (10 x 75 mm) and pipettes.

  • Heating block or water bath set to 37°C ± 1°C.

  • Vortex mixer.

  • Timer.

Methodology:

  • Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW. Perform all work in a laminar flow hood to prevent contamination.

  • Sample Preparation: Prepare a solution of the P(3HO) product in LRW. Note: P(3HO) is not water-soluble, so an extraction method must be used. Shake a known mass of P(3HO) (e.g., 100 mg) in a known volume of LRW (e.g., 10 mL) for a specified time (e.g., 1 hour) at a controlled temperature. The resulting eluate is the test sample. Dilutions may be necessary to overcome any potential product inhibition.

  • Controls:

    • Positive Control: Prepare a series of CSE dilutions that bracket the LAL reagent's sensitivity (e.g., 2λ, 1λ, 0.5λ, 0.25λ, where λ is the sensitivity).

    • Negative Control: Use LRW only.

  • Assay Procedure:

    • Pipette 0.1 mL of each control and test sample into separate depyrogenated test tubes (in duplicate).[14]

    • Add 0.1 mL of reconstituted LAL reagent to each tube, starting with the negative control and finishing with the most concentrated positive control.[14]

    • Gently mix each tube and place it immediately into the 37°C heating block.[14]

    • Incubate undisturbed for exactly 60 minutes.[14]

  • Reading Results: After 60 minutes, carefully remove each tube and invert it 180°.

    • Positive Result: A solid gel clot has formed and remains intact at the bottom of the tube.

    • Negative Result: The solution remains liquid or forms a viscous gel that flows down the side of the tube.

  • Interpretation: The endotoxin concentration in the sample is determined by the last dilution to show a positive result. The assay is valid only if the 2λ positive control is positive and the negative control is negative.

References

Technical Support Center: Optimizing Carbon Source Feeding for Consistent P(3HO) Quality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Poly(3-hydroxyoctanoate) P(3HO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during P(3HO) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems you may encounter during your P(3HO) production experiments.

Q1: Why is my P(3HO) yield unexpectedly low despite using sodium octanoate (B1194180) as the carbon source?

A1: Low P(3HO) yield can stem from several factors. A primary reason can be suboptimal feeding of the carbon source. High concentrations of sodium octanoate can be toxic to the bacterial culture, leading to inhibited growth and reduced polymer accumulation. Conversely, if the carbon source is depleted, the bacteria will catabolize the stored P(3HO) for energy, thus decreasing the overall yield.

Troubleshooting Steps:

  • Optimize Feeding Strategy: Implement a fed-batch fermentation strategy instead of a simple batch culture. This allows for the controlled addition of the carbon source, maintaining it at a concentration that supports polymer accumulation without causing toxicity.

  • Monitor Substrate Concentration: Regularly monitor the concentration of sodium octanoate in the culture medium. Aim to maintain a low but non-depleted level of the carbon source.

  • Co-feeding with a Growth-Supporting Substrate: Consider a two-stage fermentation process. In the first stage, use a readily metabolizable carbon source like glucose to achieve high cell density. In the second stage, introduce sodium octanoate to promote P(3HO) accumulation.[1] Co-feeding with a substrate like glycerol (B35011) can also enhance mcl-PHA accumulation.[2]

  • Check for Nutrient Limitation: While carbon limitation is the primary trigger for P(3HO) catabolism, ensure that other essential nutrients like nitrogen and phosphorus are not the limiting factor for growth, as this can also impact overall yield.

Q2: What is causing the molecular weight and polydispersity of my P(3HO) to be inconsistent between batches?

A2: Inconsistent molecular weight (Mw) and polydispersity (PDI) are often linked to variations in the fermentation conditions, particularly the carbon source availability and the physiological state of the cells.

Troubleshooting Steps:

  • Maintain Consistent Carbon Source Concentration: Fluctuations in the sodium octanoate concentration can affect the rate of polymerization and chain termination, leading to variations in polymer chain length. A controlled feeding strategy is crucial for consistency.

  • Standardize Inoculum Preparation: The age and physiological state of the inoculum can influence the kinetics of P(3HO) synthesis. Ensure a standardized protocol for inoculum preparation to maintain consistency between batches.

  • Control pH and Dissolved Oxygen: Maintain optimal pH and dissolved oxygen levels throughout the fermentation. Deviations from the optimal range can stress the cells and impact enzymatic activities involved in P(3HO) synthesis.

  • Consistent Extraction Method: The method used to extract and purify the P(3HO) can also influence the final molecular weight due to potential polymer degradation. Use a consistent and gentle extraction method for all batches.[3]

Q3: My P(3HO) product contains other monomer units besides this compound. How can I produce a pure P(3HO) homopolymer?

A3: The presence of other monomers indicates that the bacteria are utilizing alternative metabolic pathways to produce precursors for PHA synthesis. To obtain a P(3HO) homopolymer, it is essential to control the carbon source and the metabolic state of the production strain.

Troubleshooting Steps:

  • Use a Defined Carbon Source: Pseudomonas mendocina has been shown to produce a P(3HO) homopolymer when grown on sodium octanoate as the sole carbon source.[4][5] Using complex or undefined media can introduce alternative precursors, leading to the incorporation of other monomers.

  • Utilize a Wild-Type Strain: Some wild-type strains of Pseudomonas mendocina are naturally capable of producing P(3HO) homopolymers.[4][5]

  • Consider a β-oxidation Deficient Strain: For recombinant systems, using a host strain with a deficient β-oxidation pathway can prevent the breakdown of the C8 substrate into smaller units, thus ensuring the exclusive synthesis of P(3HO).[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on P(3HO) and related mcl-PHA production to aid in experimental design and comparison.

Table 1: P(3HO) Production by Pseudomonas mendocina

Carbon SourceFermentation TypeP(3HO) Content (% of DCW)Dry Cell Weight (DCW) (g/L)Reference
Sodium OctanoateBatch31.38%0.8[6]
Sodium OctanoateShaken-flask22.5%0.6[3]

Table 2: Fed-Batch Fermentation for mcl-PHA Production

Production StrainCarbon Source(s)Feeding StrategyBiomass (g/L)PHA Content (%)PHA Productivity (g/L/h)Reference
Pseudomonas putida KT2440Decanoic Acid:Acetic Acid:Glucose (5:1:4)Exponential to Linear75741.16[7]
Recombinant E. coliDecanoic Acid + GlucoseTwo-stage (Growth then Production)--0.42[1]
Pseudomonas putida mt-2Glycerol + OctanoateCo-metabolism-57-[2]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Pseudomonas mendocina for P(3HO) Production

This protocol provides a general framework for the fed-batch production of P(3HO) using Pseudomonas mendocina. Optimization of specific parameters may be required for your particular strain and equipment.

1. Inoculum Preparation: a. Prepare a seed culture of P. mendocina in a nutrient-rich medium (e.g., Nutrient Broth) and incubate at 30°C with shaking until the mid-exponential growth phase is reached. b. Aseptically transfer the seed culture to a mineral salt medium containing a growth-supporting carbon source (e.g., glucose) for the second stage of inoculum development. This helps to acclimate the cells to the production medium.[8]

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with a mineral salt medium. A typical medium contains sources of nitrogen (e.g., (NH₄)₂SO₄), phosphorus (e.g., KH₂PO₄, K₂HPO₄), magnesium (e.g., MgSO₄), and trace elements.[1] b. Inoculate the bioreactor with the prepared seed culture. c. Initiate the batch phase with a growth-supporting carbon source like glucose to achieve a high cell density. Maintain the temperature at 30°C, pH at 7.0, and ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20%.

3. Fed-Batch (Production) Phase: a. Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), initiate the feeding of the sodium octanoate solution. b. The feeding rate should be carefully controlled to maintain a low concentration of octanoate in the medium, avoiding both toxicity and depletion. An exponential feeding strategy can be employed initially, followed by a linear feed.[7] c. Monitor cell growth (e.g., by measuring optical density at 600 nm) and P(3HO) accumulation at regular intervals.

4. Harvesting and Extraction: a. Once the desired P(3HO) content is reached, harvest the cells by centrifugation. b. Lyse the cells and extract the P(3HO) using a suitable solvent (e.g., chloroform (B151607) or acetone). c. Precipitate the P(3HO) by adding a non-solvent like methanol (B129727) or ethanol. d. Dry the purified P(3HO) under vacuum.

Visualizations

Diagram 1: Metabolic Pathway for P(3HO) Synthesis from Octanoate

P3HO_Pathway Octanoate Sodium Octanoate (External) Octanoyl_CoA Octanoyl-CoA Octanoate->Octanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (R)-3-Hydroxyoctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA (R)-specific Enoyl-CoA Hydratase (PhaJ) P3HO P(3HO) Hydroxyacyl_CoA->P3HO PHA Synthase (PhaC)

Caption: Metabolic pathway of P(3HO) synthesis from sodium octanoate in Pseudomonas.

Diagram 2: Experimental Workflow for Fed-Batch P(3HO) Production

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Batch Batch Phase (Cell Growth) Inoculum->Batch Media Media Sterilization Media->Batch FedBatch Fed-Batch Phase (P(3HO) Accumulation) Batch->FedBatch Initiate Octanoate Feeding Harvest Cell Harvesting FedBatch->Harvest Extract Extraction & Purification Harvest->Extract Analyze P(3HO) Characterization Extract->Analyze

Caption: Workflow for fed-batch production and analysis of P(3HO).

Diagram 3: Troubleshooting Logic for Low P(3HO) Yield

Troubleshooting_Yield Start Low P(3HO) Yield Check_Substrate Is Octanoate Concentration Optimal? Start->Check_Substrate Check_Toxicity Is there evidence of substrate toxicity? Check_Substrate->Check_Toxicity No Sol_FedBatch Implement/Optimize Fed-Batch Strategy Check_Substrate->Sol_FedBatch Yes Check_Depletion Is the carbon source depleted? Check_Toxicity->Check_Depletion No Check_Toxicity->Sol_FedBatch Yes Check_Nutrients Are other nutrients (N, P) limiting? Check_Depletion->Check_Nutrients No Check_Depletion->Sol_FedBatch Yes Sol_CoFeed Consider Co-feeding with a growth substrate Check_Nutrients->Sol_CoFeed No Sol_Nutrient Supplement limiting nutrients Check_Nutrients->Sol_Nutrient Yes

Caption: Troubleshooting guide for addressing low P(3HO) yield.

References

troubleshooting inconsistent electrospinning of P(3HO) solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrospinning of Poly(3-hydroxyoctanoate) [P(3HO)] solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I am not getting any fibers, only droplets (electrospraying).

Question: My P(3HO) solution is only producing droplets instead of fibers. What is causing this and how can I fix it?

Answer:

This phenomenon, known as electrospraying, typically occurs when the polymer concentration in the solution is too low to form a stable, continuous jet. The electrostatic forces are insufficient to overcome the solution's surface tension, leading to the formation of droplets rather than fibers.[1][2][3]

Troubleshooting Steps:

  • Increase Polymer Concentration: Gradually increase the concentration of P(3HO) or the carrier polymer in your solution. This will increase the viscosity and promote the necessary polymer chain entanglements for fiber formation.[1][4]

  • Optimize Voltage: Ensure the applied voltage is high enough to initiate a stable jet. If the voltage is too low, the electrostatic forces will not be sufficient to overcome the surface tension of the droplet at the needle tip.[1][2] Start with a moderate voltage and increase it gradually.

  • Check Solution Conductivity: Low solution conductivity can hinder the electrospinning process. The addition of a small amount of a suitable salt, like Lithium Bromide (LiBr), can increase conductivity.[5]

  • Evaluate Solvent System: The choice of solvent affects solution properties like surface tension and vapor pressure. A solvent with very high surface tension can be difficult to electrospin. Sometimes, using a co-solvent system can help to optimize these properties.[6][7]

Issue 2: My fibers have beads (bead-on-string morphology).

Question: My electrospun P(3HO) fibers are not uniform and have a "beads-on-a-string" appearance. How can I achieve smooth, beadless fibers?

Answer:

Bead formation is a common issue in electrospinning and is often attributed to an imbalance between viscoelastic forces and surface tension in the polymer jet.[8][9] For P(3HO), which is a medium-chain-length PHA (mcl-PHA), its amorphous nature and bulky side chains can interfere with the polymer chain entanglement necessary for uniform fiber formation, making it prone to bead formation, especially when blended with other polymers.[10][11]

Troubleshooting Steps:

  • Increase Solution Viscosity: A low viscosity is a primary cause of bead formation.[1] Increase the polymer concentration to enhance chain entanglement and solution viscosity. This helps to stabilize the jet and prevent it from breaking up into droplets.[12][13]

  • Adjust Flow Rate: A high flow rate can lead to incomplete solvent evaporation and the formation of wet fibers on the collector, which can coalesce into beads.[2] Try decreasing the flow rate to allow for sufficient drying time.

  • Optimize Voltage: An excessively high voltage can cause the jet to accelerate too quickly, leading to instabilities and bead formation.[1][2] Conversely, a voltage that is too low may not provide enough stretching force. Fine-tune the voltage to find an optimal range.

  • Decrease Surface Tension: High surface tension promotes the formation of spherical shapes (beads). While modifying the polymer solution is the primary approach, using a solvent system with lower surface tension can be beneficial.[8][14]

  • Increase Solution Conductivity: Adding a salt can increase the charge density on the jet, which can help to elongate the jet and reduce bead formation.[5][9]

Issue 3: The electrospinning jet is unstable and whips erratically.

Question: The jet from the spinneret is highly unstable, leading to a wide and inconsistent deposition of fibers. How can I stabilize the jet?

Answer:

An unstable jet, often characterized by a short, oscillating, or erratically whipping stream, can result in poor fiber alignment and non-uniform mats.[3] This instability can be caused by a variety of factors related to the solution properties, process parameters, and environmental conditions.[1][15][16]

Troubleshooting Steps:

  • Check for Clogged Needle: A partially or fully clogged spinneret is a common cause of an unstable jet. Clean the needle thoroughly with a suitable solvent before and after each use.[1]

  • Optimize Tip-to-Collector Distance: The distance between the spinneret tip and the collector affects the electric field strength and the flight time for the jet. An inappropriate distance can lead to instability.[4] Adjust the distance to see if a more stable jet can be achieved.

  • Control Environmental Conditions: High humidity can interfere with the electrostatic field and solvent evaporation, leading to jet instability.[1][10] Similarly, drafts or air currents in the electrospinning chamber can disrupt the jet path.[2] Ensure a controlled and stable environment.

  • Ensure Proper Grounding: Check that all components of your electrospinning setup, especially the collector, are properly grounded. Poor grounding can lead to charge buildup and an unstable electric field.[1]

  • Adjust Polymer Solution Properties: As with other issues, the solution's viscosity and conductivity play a crucial role. Ensure you are using an optimized polymer concentration and consider adjusting the conductivity if necessary.[12][13]

Issue 4: My P(3HO) solution will not electrospin on its own.

Question: I am unable to form fibers using a pure P(3HO) solution. Is this expected?

Answer:

Yes, this is an expected challenge. Due to its physical properties, such as being largely amorphous, having a low glass transition temperature, and the presence of bulky side chains, pure P(3HO) is generally not suitable for electrospinning.[10][11] These characteristics hinder the necessary polymer chain entanglement required for stable fiber formation. To overcome this, P(3HO) is typically blended with a carrier polymer that has good electrospinnability.[11]

Common Carrier Polymers for P(3HO):

  • Polylactic acid (PLA): A widely used biodegradable polymer that blends well with P(3HO) for electrospinning.[10][11]

  • Poly(3-hydroxybutyrate) (P(3HB)): Another polyhydroxyalkanoate that can be blended with P(3HO) to improve its electrospinning properties.[5]

By blending P(3HO) with a suitable carrier polymer, you can achieve the desired solution properties for successful electrospinning.

Quantitative Data Summary

The following table summarizes key experimental parameters for the electrospinning of P(3HO) and related polyhydroxyalkanoates (PHAs) found in the literature. These values can serve as a starting point for process optimization.

ParameterP(3HO) BlendsP(3HB)/P(3HO-co-3HD) BlendsP(3HB)UnitsReference
Total Polymer Concentration 1045 - 9wt%[10],[17],[12]
Solvent System Dichloromethane/DimethylformamideChloroformChloroform/2-butanol (70/30 v/v)-[10],[17],[5]
Applied Voltage 10 - 1212 - 1540kV[10],[17],[5]
Flow Rate 2.50.50.5mL/h[10],[17],[5]
Tip-to-Collector Distance 1020 - 2540cm[10],[17],[5]

Experimental Protocols

1. Preparation of P(3HO) Blend Electrospinning Solution

This protocol is a general guideline for preparing a P(3HO)/PLA blend solution.

  • Materials:

    • Poly(this compound) (P(3HO))

    • Polylactic acid (PLA)

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Glass vial or beaker

  • Procedure:

    • Weigh the desired amounts of P(3HO) and PLA to achieve the target blend ratio (e.g., 50:50 w/w) and total polymer concentration (e.g., 10 wt%).

    • Prepare the solvent mixture (e.g., DCM:DMF).

    • Add the weighed polymers to the solvent mixture in the glass vial.

    • Place the vial on a magnetic stirrer and stir at room temperature until the polymers are completely dissolved. This may take several hours. Ensure the vial is sealed to prevent solvent evaporation.

    • Visually inspect the solution for homogeneity before loading it into the syringe for electrospinning.

2. Electrospinning Process

  • Apparatus Setup:

    • High-voltage power supply

    • Syringe pump

    • Syringe with a blunt-tipped needle (e.g., 21-gauge)

    • Grounded collector (e.g., a flat plate or rotating mandrel)

    • Enclosed chamber to control the environment

  • Procedure:

    • Load the prepared P(3HO) blend solution into the syringe and mount it on the syringe pump.

    • Position the needle tip at the desired distance from the collector.

    • Set the syringe pump to the desired flow rate.

    • Connect the positive electrode from the high-voltage power supply to the needle and ensure the collector is grounded.

    • Turn on the power supply and gradually increase the voltage until a stable Taylor cone and a continuous jet are formed.

    • Allow the electrospinning process to proceed for the desired duration to collect a fiber mat of sufficient thickness.

    • After completion, turn off the power supply and the syringe pump.

    • Carefully remove the collected fiber mat from the collector.

Visualizations

TroubleshootingWorkflow start Inconsistent Electrospinning of P(3HO) issue1 No Fibers (Electrospraying) start->issue1 issue2 Beaded Fibers start->issue2 issue3 Unstable Jet start->issue3 sol1_1 Increase Polymer Concentration issue1->sol1_1 sol1_2 Increase Voltage issue1->sol1_2 sol1_3 Increase Solution Conductivity issue1->sol1_3 sol2_1 Increase Solution Viscosity issue2->sol2_1 sol2_2 Decrease Flow Rate issue2->sol2_2 sol2_3 Optimize Voltage issue2->sol2_3 sol3_1 Clean/Check Needle issue3->sol3_1 sol3_2 Optimize Tip-to-Collector Distance issue3->sol3_2 sol3_3 Control Environment (Humidity/Airflow) issue3->sol3_3

Caption: Troubleshooting workflow for common P(3HO) electrospinning issues.

ParameterRelationships cluster_params Process & Solution Parameters cluster_morphology Fiber Morphology concentration Polymer Concentration viscosity Solution Viscosity concentration->viscosity directly influences voltage Applied Voltage fiber_diameter Fiber Diameter voltage->fiber_diameter influences beads Bead Formation voltage->beads influences flow_rate Flow Rate flow_rate->fiber_diameter influences flow_rate->beads influences distance Tip-to-Collector Distance distance->fiber_diameter influences viscosity->fiber_diameter influences viscosity->beads influences uniformity Fiber Uniformity viscosity->uniformity influences conductivity Solution Conductivity conductivity->beads influences

References

addressing poor cell viability on P(3HO) scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor cell viability on poly(3-hydroxyoctanoate) [P(3HO)] scaffolds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Poor cell viability on P(3HO) scaffolds can stem from a variety of factors, from the inherent properties of the material to procedural missteps. This guide will walk you through common problems and their solutions.

Q1: My cells are not attaching to the P(3HO) scaffold.

A1: Poor cell attachment is a frequent issue with hydrophobic polymer scaffolds like P(3HO). Here are several potential causes and solutions:

  • Surface Hydrophobicity: P(3HO) is naturally hydrophobic, which can impede the adsorption of serum proteins essential for cell attachment. Highly hydrophobic surfaces can denature these proteins, obscuring the binding sites necessary for cell adhesion.[1]

    • Solution: Increase the hydrophilicity of the scaffold surface. This can be achieved through:

      • Plasma Treatment: Treating the scaffold with oxygen or argon plasma can introduce hydrophilic functional groups onto the surface, significantly improving wettability and subsequent cell attachment.[2][3][4]

      • Ethanol (B145695) Treatment: A simple yet effective method is to treat the scaffolds with 70% ethanol, which can render the surface more hydrophilic. This should be followed by thorough washing with PBS to remove any residual ethanol.[1]

  • Lack of Cell Adhesion Motifs: The scaffold surface may lack the specific motifs that cell surface receptors, like integrins, recognize.

    • Solution: Coat the scaffold with extracellular matrix (ECM) proteins.[1]

      • Fibronectin or Collagen Coating: These proteins contain specific amino acid sequences, such as Arginine-Glycine-Aspartic acid (RGD), that are recognized by integrin receptors on the cell surface.[1] This interaction initiates intracellular signaling cascades that lead to the formation of focal adhesions and stable cell attachment.[5]

Q2: Cells attach initially but then detach or show poor viability after a few hours or days.

A2: This delayed negative effect can be attributed to several factors:

  • Cytotoxicity from Degradation Products: While P(3HO) is generally biocompatible, its degradation byproducts could potentially have cytotoxic effects.[6] P(3HO) degrades via hydrolysis of its ester bonds.[7]

    • Solution: Perform a cytotoxicity assay on extracts from degraded P(3HO) scaffolds to determine if leached products are affecting cell viability. If cytotoxicity is observed, consider modifying the scaffold fabrication process to minimize residual monomers or oligomers.

  • Suboptimal Sterilization Method: The sterilization technique used can alter the scaffold's surface chemistry and physical properties, potentially leading to cytotoxic effects or poor cell attachment.[1][8]

    • Solution: Evaluate your sterilization method. For instance, UV radiation may be a suitable method for biodegradable materials as it minimizes the risk of structural degradation compared to harsher methods like autoclaving.[8] Electron beam irradiation has also been shown to be an effective method for some polyurethane-based scaffolds.[9] It is crucial to choose a method compatible with P(3HO) that does not negatively impact its properties.

  • Residual Solvents: Solvents used in the scaffold fabrication process, if not completely removed, can be cytotoxic.

    • Solution: Ensure your scaffold preparation protocol includes a thorough drying or lyophilization step to remove any residual solvents.

Q3: Cell proliferation on the P(3HO) scaffold is significantly lower than on standard tissue culture plastic.

A3: Reduced proliferation can be a downstream effect of suboptimal attachment and signaling.

  • Insufficient Focal Adhesion Formation: Even if cells attach, they may not form the robust focal adhesions necessary to trigger proliferation signals.

    • Solution: Implement the surface modification techniques described in A1 (plasma treatment, ECM protein coating) to promote stronger cell-matrix interactions.

  • Inappropriate Scaffold Pore Size and Interconnectivity: The scaffold's architecture plays a critical role in nutrient and gas exchange.

    • Solution: Evaluate the pore size and interconnectivity of your scaffolds. If they are inadequate, optimizing the fabrication parameters (e.g., porogen size, electrospinning parameters) may be necessary.

Frequently Asked Questions (FAQs)

Q: Is P(3HO) cytotoxic?

A: P(3HO) itself is generally considered to be non-cytotoxic and biocompatible.[10] However, issues with cell viability can arise from its physical properties (hydrophobicity) or from factors related to its processing, such as residual solvents or degradation byproducts.[6]

Q: How can I improve the surface properties of my P(3HO) scaffold for better cell culture outcomes?

A: Surface modification is key. The most common and effective methods include:

  • Plasma Treatment: Increases hydrophilicity and introduces functional groups.[2][3]

  • ECM Protein Coating: Provides specific binding sites for cells (e.g., fibronectin, collagen).[1]

  • Blending with other polymers: Blending P(3HO) with more hydrophilic polymers like polylactic acid (PLA) can improve the overall biocompatibility and processability of the scaffold.[6]

Q: What is the best way to sterilize P(3HO) scaffolds?

A: The ideal sterilization method should effectively eliminate microorganisms without negatively altering the scaffold's physical and chemical properties. For biodegradable polymers like P(3HO), less harsh methods are often preferred. Ultraviolet (UV) radiation and electron beam irradiation are often good candidates.[8][9] It is recommended to validate the chosen sterilization method by assessing its impact on scaffold integrity and cell viability.

Q: My cells form clumps on the scaffold instead of a monolayer. What is happening?

A: Cell clumping, or aggregation, is often a sign of poor cell-substrate interaction. Cells will preferentially adhere to each other if the scaffold surface is not conducive to attachment. This reinforces the need for surface modification to improve the scaffold's cytophilicity.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of surface treatments on cell viability and attachment on polymer scaffolds.

Table 1: Effect of Surface Treatment on Water Contact Angle and Cell Adhesion

Polymer ScaffoldTreatmentWater Contact Angle (°)Relative Cell Adhesion (%)Reference
PCLUntreated96 ± 1.5~30[11]
PCLNaOH Treated< 90> 30[11]
P(3HB-co-3HV):mcl-PHAUntreated> 90-[2]
P(3HB-co-3HV):mcl-PHAOxygen Plasma Treated0 (complete wetting)40 ± 8[2]
PolystyreneOxygen Plasma Treated-14 ± 4[2]

Table 2: Effect of Sterilization Method on Cell Viability

Scaffold MaterialSterilization MethodCell Viability (% of control) after 72hReference
PolyurethaneUV~70[12]
Polyurethane-GelatinEthylene Oxide96.3 ± 18.5[9]
Polyurethane-GelatinElectron Beam138.7 ± 12.1[9]

Experimental Protocols

1. Protocol for Fibronectin Coating of P(3HO) Scaffolds

This protocol is adapted for hydrophobic scaffolds and aims to enhance cell attachment.

  • Materials:

    • P(3HO) scaffolds

    • 70% Ethanol

    • Sterile Phosphate-Buffered Saline (PBS)

    • Fibronectin solution (e.g., from human plasma)

    • Sterile, nuclease-free water

  • Procedure:

    • Aseptically place the P(3HO) scaffolds into a sterile multi-well plate.

    • Immerse the scaffolds in 70% ethanol for 30 minutes to both sterilize and increase surface hydrophilicity.

    • Aspirate the ethanol and wash the scaffolds three times with sterile PBS for 5 minutes each to remove any residual ethanol.

    • Prepare a fibronectin solution at a concentration of 1-5 µg/cm² in sterile PBS or serum-free medium.[13]

    • Aspirate the final PBS wash and add the fibronectin solution to each scaffold, ensuring the entire surface is covered.

    • Incubate at room temperature for at least 45 minutes.[13]

    • Aspirate the excess fibronectin solution. The scaffolds can be allowed to air dry in a sterile environment or used immediately for cell seeding.[13]

2. Protocol for MTT Assay on 3D P(3HO) Scaffolds

This protocol is for assessing cell viability and proliferation on 3D scaffolds.

  • Materials:

    • Cell-seeded P(3HO) scaffolds in a multi-well plate

    • Sterile PBS

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Phenol (B47542) Red-free cell culture medium

    • Solubilization solution (e.g., acidified isopropanol: 1 µL concentrated HCl per 1 mL isopropanol)[14][15]

  • Procedure:

    • Carefully aspirate the culture medium from the wells containing the scaffolds.

    • Gently wash the scaffolds with sterile PBS to remove any residual phenol red from the medium.[14][15]

    • Prepare the MTT working solution by diluting the 5 mg/mL stock solution in phenol red-free medium to a final concentration of 1 mg/mL.[14][15]

    • Add the MTT working solution to each well, ensuring the scaffolds are fully submerged. Include a cell-free scaffold as a negative control.

    • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator, protected from light.

    • Aspirate the MTT solution.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14][15]

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.[14]

    • Transfer the colored solution to a 96-well plate.

    • Read the absorbance at 570-590 nm using a microplate reader.

Visualizations

Cell_Adhesion_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Scaffold_Surface P(3HO) Scaffold Surface Fibronectin Fibronectin (Coating) Scaffold_Surface->Fibronectin Adsorption Integrin Integrin Receptor Fibronectin->Integrin RGD Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Recruitment & Reorganization Cell_Response Cell Adhesion, Proliferation, Survival FAK->Cell_Response Signaling Cascade Actin->Cell_Response Mechanical Cues Troubleshooting_Workflow Start Poor Cell Viability Observed Q1 Are cells attaching to the scaffold? Start->Q1 Sol1 Surface Modification: - Plasma Treatment - ECM Coating (Fibronectin) Q1->Sol1 No Q2 Is there delayed cell death? Q1->Q2 Yes Sol1->Q2 Sol2 Investigate Cytotoxicity: - Degradation Products - Residual Solvents - Sterilization Method Q2->Sol2 Yes Q3 Is cell proliferation low? Q2->Q3 No Sol2->Q3 Sol3 Optimize for Proliferation: - Enhance Surface Adhesion - Check Scaffold Porosity Q3->Sol3 Yes End Improved Cell Viability Q3->End No Sol3->End

References

Technical Support Center: Scaling Up 3-Hydroxyoctanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of 3-hydroxyoctanoate (3HO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the production of this compound.

Problem IDIssuePossible CausesSuggested Solutions
3HO-P01 Low or no this compound production Incorrect E. coli strain or plasmid instability.Verify the genotype of your recombinant E. coli strain. Ensure the plasmid carrying the necessary genes for 3HO production is stable. If necessary, re-transform the cells and confirm plasmid integrity. Consider chromosomal integration of the gene cassette to improve stability.[1]
Suboptimal fermentation conditions (pH, temperature, aeration).Optimize fermentation parameters. For E. coli, a two-stage process can be effective: a growth phase at 37°C and pH 7.0, followed by a PHA accumulation phase at 30°C and pH 8.0.[2][3] Ensure adequate aeration and agitation to maintain dissolved oxygen levels.
Insufficient precursor (octanoic acid) supply.Ensure a consistent and adequate supply of octanoic acid during the production phase. A fed-batch strategy is recommended to maintain a non-toxic concentration.
Metabolic pathway imbalances.Review the metabolic pathway design. Ensure the expression of key enzymes like (R)-specific enoyl-CoA hydratase (PhaJ) and PHA synthase (PhaC) is balanced. Overexpression of FadR has been shown to negatively impact PHO production.[4]
3HO-P02 Inhibition of cell growth Toxicity of octanoic acid: High concentrations of octanoic acid are inhibitory to E. coli growth.[5][6][7]Implement a fed-batch feeding strategy to maintain a low, non-inhibitory concentration of octanoic acid in the fermentation medium. Monitor cell density and substrate concentration closely. At low concentrations in a rich medium, octanoic acid can have a positive effect on growth.[6][7][8]
Accumulation of inhibitory byproducts: Metabolic byproducts can accumulate to toxic levels in high-density cultures.Monitor the concentration of common inhibitory byproducts like acetate. Adjusting the feeding strategy and maintaining optimal pH can help mitigate their accumulation.
3HO-P03 Foaming in the bioreactor High cell density and protein expression can lead to excessive foam formation.Use an antifoaming agent, such as Antifoam B, controlled by a foam detection sensor.[2] However, be aware that excessive use of antifoam can interfere with downstream processing.
3HO-P04 Low recovery of this compound during downstream processing Inefficient cell lysis.Optimize the cell lysis method. A combination of enzymatic and chemical lysis can be effective.
Poor extraction efficiency.Select an appropriate solvent for extraction. Acetone has shown good performance for PHO extraction.[9] Ensure thorough mixing and sufficient extraction time.
Product loss during precipitation.Optimize the precipitation step. A mixture of methanol (B129727) and ethanol (B145695) can be used for efficient PHO precipitation.[9] The ratio of the PHO concentrate to the precipitation solvent is critical for obtaining high purity.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of poly(this compound) (PHO) in a fed-batch fermentation with recombinant E. coli?

A1: Yields can vary significantly depending on the strain, plasmid, and fermentation strategy. However, optimized fed-batch processes have reported PHO titers as high as 1.54 g/L, constituting 15% of the cell dry weight (CDW).[4] Other studies focusing on medium-chain-length PHAs have achieved yields ranging from 9.24 to 18.2 g/L.[3][10]

Q2: How can I quantify the amount of this compound produced in my culture?

A2: The standard method for quantifying this compound is gas chromatography-mass spectrometry (GC-MS). This involves cell lysis, extraction of the polymer, and methanolysis to convert the this compound monomers into their methyl ester derivatives, which are then analyzed by GC-MS.

Q3: What are the key genes required for this compound production in a non-native host like E. coli?

A3: The essential genes are an (R)-specific enoyl-CoA hydratase (e.g., phaJ) and a PHA synthase (e.g., phaC). Often, an acyl-CoA synthetase (e.g., fadD) is also included to activate the octanoic acid precursor.[4] The specific homologs chosen can significantly impact production levels.

Q4: Can I use a carbon source other than octanoic acid for this compound production?

A4: Yes, metabolic engineering strategies have been developed to produce PHO from renewable feedstocks like glycerol (B35011).[4] This involves engineering the fatty acid synthesis and β-oxidation pathways to generate the 2,3-octenoyl-CoA precursor.

Q5: What are the main challenges in the downstream processing of PHO?

A5: The primary challenges include efficient cell disruption, effective separation of the polymer from cell debris, and purification to remove impurities like lipids and endotoxins. The choice of solvents for extraction and precipitation is crucial for achieving high purity and recovery while minimizing environmental impact.[9]

Data Presentation

Table 1: Comparison of this compound Production in Different E. coli Strains and Fermentation Conditions.

Strain/PlasmidFermentation ScaleCarbon Source(s)Titer (g/L)PHO Content (% CDW)Reference
E. coli ΔfadRABIJ with integrated CpFatB1.2-M4-287 and PHA synthesis genesFed-batchGlycerol1.54 ± 0.23415[4]
Recombinant E. coli LSBJFed-batchGlucose, Octanoic Acid9.24 - 18.2N/A[3][10]
E. coli ΔfadABIJ harboring phaJ2-Pp fadD-phaC2Shake FlaskOctanoate (1 g/L)~0.4~40[4]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in E. coli

This protocol is adapted from a high-density fed-batch process for medium-chain-length PHA production.[2][3]

1. Media Preparation:

  • Batch Medium (per liter): 0.4 g (NH₄)₂SO₄, 4.16 g KH₂PO₄, 11.95 g K₂HPO₄. Autoclave.

  • Post-Autoclave Additions (per liter): 7.5 g glucose, 1.5 g yeast extract, 0.12 g MgSO₄, 1 mL of 50 g/L kanamycin, 2.25 mL trace metal solution.

  • Trace Metal Solution (per liter): 5 g NaCl, 1 g ZnSO₄·7H₂O, 4 g MnCl₂·4H₂O, 4.75 g FeCl₃, 0.4 g CuSO₄·5H₂O, 0.58 g H₃BO₃, 0.5 g NaMoO₄·2H₂O, 8 mL concentrated H₂SO₄.

  • Feed Medium: Concentrated glucose solution (e.g., 500 g/L) and a separate feed of octanoic acid.

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Fermentation Process:

  • Growth Phase:

    • Inoculate the bioreactor with the overnight culture.

    • Maintain the temperature at 37°C and pH at 7.0.

    • Control dissolved oxygen (DO) at >20% by adjusting agitation and airflow.

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the glucose feed.

  • Production Phase:

    • Once the desired cell density is reached, lower the temperature to 30°C and increase the pH to 8.0.

    • Begin the fed-batch addition of octanoic acid at a controlled rate to avoid toxic concentrations.

    • Continue the glucose feed to provide energy for cell maintenance and polymer synthesis.

    • Monitor cell growth (OD₆₀₀) and PHO production periodically.

4. Harvest:

  • Harvest the cells by centrifugation when PHO production plateaus.

  • Wash the cell pellet with sterile water and store at -20°C for downstream processing.

Protocol 2: Quantification of this compound by GC-MS

1. Sample Preparation:

  • Lyophilize 10-20 mg of bacterial cells.

  • Record the dry cell weight.

2. Methanolysis:

  • Add 2 mL of chloroform (B151607) and 2 mL of methanol containing 15% (v/v) sulfuric acid to the lyophilized cells.

  • Add an internal standard (e.g., methyl benzoate).

  • Seal the tube and heat at 100°C for 4 hours.

3. Extraction:

  • Cool the sample to room temperature.

  • Add 1 mL of water and vortex vigorously for 1 minute.

  • Centrifuge to separate the phases.

  • Carefully transfer the lower organic (chloroform) layer to a clean vial.

4. GC-MS Analysis:

  • Inject 1 µL of the organic phase into the GC-MS.

  • GC Conditions (example):

    • Column: DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 12 min.[11]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Identify the methyl this compound peak based on its retention time and mass spectrum compared to a standard.

  • Quantify the peak area relative to the internal standard and calculate the concentration using a calibration curve.

Visualizations

Metabolic_Pathway_for_3HO_Production cluster_host_metabolism Host Cell Metabolism cluster_engineered_pathway Engineered Pathway Glycerol Glycerol Acetyl_CoA Acetyl_CoA Glycerol->Acetyl_CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Octanoyl_ACP Octanoyl_ACP Fatty_Acid_Synthesis->Octanoyl_ACP Octanoic_Acid_ext Octanoic Acid (external) Octanoyl_CoA Octanoyl_CoA Octanoic_Acid_ext->Octanoyl_CoA fadD 2_3_Octenoyl_CoA 2,3-Octenoyl-CoA Octanoyl_CoA->2_3_Octenoyl_CoA 3_Hydroxyoctanoyl_CoA (R)-3-Hydroxyoctanoyl-CoA 2_3_Octenoyl_CoA->3_Hydroxyoctanoyl_CoA phaJ PHO Poly(this compound) 3_Hydroxyoctanoyl_CoA->PHO phaC fadD fadD (Acyl-CoA Synthetase) phaJ phaJ ((R)-specific enoyl-CoA hydratase) phaC phaC (PHA Synthase)

Caption: Metabolic pathway for this compound production.

Downstream_Processing_Workflow Start Fermentation Harvest Centrifugation Cell Harvesting (Centrifugation) Start->Centrifugation Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Cell_Lysis Cell Lysis (Enzymatic/Chemical) Cell_Pellet->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Extraction Solvent Extraction (e.g., Acetone) Lysate->Extraction Crude_Extract Crude PHO Extract Extraction->Crude_Extract Precipitation Precipitation (e.g., Methanol/Ethanol) Crude_Extract->Precipitation Purified_PHO Purified PHO Precipitation->Purified_PHO Drying Drying Purified_PHO->Drying Final_Product Final PHO Product Drying->Final_Product

Caption: Downstream processing workflow for PHO.

Troubleshooting_Logic Start Low PHO Yield Check_Growth Is Cell Growth Inhibited? Start->Check_Growth Check_Production Is PHO Production Low Despite Good Growth? Check_Growth->Check_Production No Optimize_Growth Optimize Growth Conditions: - Adjust octanoic acid feed rate - Check for byproduct inhibition - Optimize pH and temperature Check_Growth->Optimize_Growth Yes Optimize_Production Optimize Production Pathway: - Verify plasmid stability - Balance enzyme expression - Ensure precursor supply Check_Production->Optimize_Production Yes Check_Downstream Is PHO Lost During Recovery? Check_Production->Check_Downstream No Optimize_Growth->Check_Production Optimize_Production->Check_Downstream Optimize_Downstream Optimize Downstream Processing: - Improve cell lysis - Optimize extraction solvent - Refine precipitation method Check_Downstream->Optimize_Downstream Yes Success Improved PHO Yield Check_Downstream->Success No Optimize_Downstream->Success

Caption: Troubleshooting logic for low PHO yield.

References

methods for removing impurities from crude P(3HO) extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Poly(3-hydroxyoctanoate) (P(3HO)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from crude P(3HO) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude P(3HO) extracts?

A1: Crude P(3HO) extracts, typically derived from bacterial fermentation, contain a variety of impurities that need to be removed to achieve the desired polymer purity. The primary contaminants include:

  • Non-P(3HO) cell mass (NPCM): This includes proteins, lipids, carbohydrates, and nucleic acids from the bacterial cells.

  • Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria, which are a major concern for biomedical applications due to their pyrogenic nature.[1][2]

  • Residual media components: Sugars, salts, and other nutrients from the fermentation broth can also be present.

  • Pigments: Some bacterial strains produce pigments that can discolor the final product.

Q2: What are the main strategies for purifying P(3HO)?

A2: The purification of P(3HO) generally involves three main steps: extraction, precipitation, and polishing.[1] The most common strategies include:

  • Solvent Extraction: This is a widely used method that involves dissolving the P(3HO) in a suitable solvent to separate it from insoluble cellular debris.[1]

  • Digestion of Non-P(3HO) Cell Mass: This approach uses chemical or enzymatic agents to break down and remove the non-P(3HO) cellular components, leaving the P(3HO) granules intact.

  • Mechanical Disruption: Physical methods like high-pressure homogenization or bead milling can be used to break open the cells and release the P(3HO) granules.[1]

Q3: How do I choose the right solvent for P(3HO) extraction?

A3: The choice of solvent is critical for achieving high purity and yield. Solvents are broadly categorized as halogenated and non-halogenated.

  • Halogenated solvents like chloroform (B151607) and dichloromethane (B109758) are highly effective at dissolving P(3HO) and often result in high purity.[3] However, they are associated with environmental and health concerns.

  • Non-halogenated solvents such as acetone, ethyl acetate, and methyl isobutyl ketone are considered more environmentally friendly alternatives.[4] The choice depends on the desired purity, cost, and environmental considerations. The solubility of P(3HO) can be influenced by its molecular weight and the presence of co-monomers.[5]

Q4: My P(3HO) yield is lower than expected. What are the possible causes?

A4: Low recovery of P(3HO) can be due to several factors throughout the purification process. Consider the following:

  • Incomplete cell lysis: If the bacterial cells are not effectively broken open, the P(3HO) granules will not be fully released for extraction.

  • Poor solvent choice or extraction conditions: The solvent may not be optimal for your specific P(3HO), or the extraction time and temperature may be insufficient.

  • Losses during precipitation: The anti-solvent may not be added in the correct ratio, or the precipitation may be incomplete.

  • Degradation of the polymer: Harsh chemical treatments or excessive heat can lead to a reduction in the molecular weight of the P(3HO), which can affect its precipitation and recovery.[6]

Q5: How can I remove endotoxins from my P(3HO) sample for biomedical applications?

A5: Endotoxin (B1171834) removal is a critical step for P(3HO) intended for medical use. Several methods can be employed:

  • Solvent Extraction: Chloroform extraction has been shown to be effective in reducing endotoxin levels.[2]

  • NaOH Digestion: Treatment with sodium hydroxide (B78521) can effectively remove endotoxins, with higher concentrations and longer treatment times leading to lower endotoxin levels.[2]

  • Activated Charcoal Filtration: Passing a solution of P(3HO) through activated charcoal can adsorb endotoxins.

  • Ultrafiltration: Using membranes with a specific molecular weight cutoff can separate the larger endotoxin aggregates from the P(3HO) polymer.[7]

Troubleshooting Guides

Issue 1: Low Purity of Extracted P(3HO)
Possible Cause Recommended Solution
Incomplete separation of non-P(3HO) cell mass (NPCM). Optimize the centrifugation or filtration steps after cell lysis to ensure complete removal of cellular debris. Consider a pre-treatment step with a surfactant to aid in cell lysis.
Co-precipitation of impurities. Ensure the anti-solvent is added slowly and with good mixing to promote selective precipitation of P(3HO). A re-precipitation step (dissolving the P(3HO) again and precipitating it) can significantly improve purity.
Presence of lipids. A pre-extraction step with a solvent that dissolves lipids but not P(3HO) (e.g., a short-chain alcohol) can be effective.[3]
Issue 2: Significant Decrease in P(3HO) Molecular Weight
Possible Cause Recommended Solution
Harsh chemical treatment. If using digestion methods (e.g., with hypochlorite (B82951) or strong acids/bases), reduce the concentration of the chemical agent or the treatment time. Monitor the molecular weight at each step using techniques like Gel Permeation Chromatography (GPC).[3]
High temperatures during extraction or drying. Use lower temperatures for solvent evaporation and drying of the final product. Vacuum drying at a moderate temperature is often preferred.
Mechanical degradation. Excessive force during mechanical cell disruption methods can shear the polymer chains. Optimize the pressure or milling time to minimize degradation.
Issue 3: Poor Precipitation of P(3HO)
Possible Cause Recommended Solution
Incorrect solvent-to-anti-solvent ratio. The optimal ratio of anti-solvent (e.g., methanol (B129727), ethanol) to the P(3HO) solution needs to be determined empirically. Typically, a ratio of at least 2:1 (anti-solvent:solvent) is a good starting point.
P(3HO) concentration is too low in the solvent. Concentrate the P(3HO) solution by evaporating some of the solvent before adding the anti-solvent.
Temperature of the solution. Precipitation is often more effective at lower temperatures. Try cooling the solution after adding the anti-solvent.

Experimental Protocols & Data

Protocol 1: Solvent Extraction of P(3HO) using Chloroform

This protocol describes a standard method for extracting P(3HO) from dried bacterial biomass using chloroform, followed by precipitation with methanol.

Methodology:

  • Biomass Preparation: Harvest bacterial cells containing P(3HO) by centrifugation and lyophilize to obtain a dry cell powder.

  • Soxhlet Extraction:

    • Place the dried biomass in a cellulose (B213188) thimble.

    • Extract the P(3HO) using chloroform in a Soxhlet apparatus for 24 hours.

  • Concentration: Evaporate the chloroform from the extract using a rotary evaporator to obtain a concentrated P(3HO) solution.

  • Precipitation:

    • Slowly add the concentrated chloroform solution to cold methanol (at a ratio of 1:10 v/v) with constant stirring.

    • A white precipitate of P(3HO) will form.

  • Recovery and Drying:

    • Collect the P(3HO) precipitate by filtration or centrifugation.

    • Wash the precipitate with fresh methanol to remove any remaining soluble impurities.

    • Dry the purified P(3HO) in a vacuum oven at 40°C until a constant weight is achieved.

Quantitative Data for P(3HO) Purification Methods:

Purification MethodPurity (%)Recovery Yield (%)Molecular Weight (kDa)Reference
Chloroform Extraction & Methanol Precipitation>98~90150-200[8]
Acetone Extraction & Hexane Precipitation~95~85140-180[4]
Sodium Hypochlorite Digestion~90~80Lower due to degradation[3]
NaOH Digestion>95~88Variable[9]

Note: The values presented are approximate and can vary depending on the bacterial strain, fermentation conditions, and specific protocol parameters.

Protocol 2: Endotoxin Removal using NaOH Treatment

This protocol is designed to reduce endotoxin levels in P(3HO) preparations for biomedical applications.

Methodology:

  • Suspension: Suspend the crude P(3HO) extract in a 0.2 N NaOH solution.

  • Incubation: Incubate the suspension at 30°C for 2-4 hours with gentle stirring.

  • Neutralization: Neutralize the suspension to pH 7.0 using HCl.

  • Washing: Wash the P(3HO) granules several times with endotoxin-free water by repeated centrifugation and resuspension.

  • Drying: Lyophilize the washed P(3HO) to obtain a purified, low-endotoxin powder.

Endotoxin Levels after Different Purification Steps:

TreatmentEndotoxin Level (EU/g)
Crude Extract>10,000
Chloroform Extraction< 50
0.2 N NaOH (2 hours)< 10
0.5 N NaOH (2 hours)< 1

EU/g: Endotoxin Units per gram of P(3HO).

Visualizations

Experimental Workflow for P(3HO) Purification

P3HO_Purification_Workflow cluster_extraction Extraction cluster_separation Separation cluster_purification Purification & Recovery start Crude P(3HO) Biomass cell_lysis Cell Lysis (Mechanical/Chemical) start->cell_lysis solvent_extraction Solvent Extraction (e.g., Chloroform) cell_lysis->solvent_extraction centrifugation Centrifugation/ Filtration solvent_extraction->centrifugation supernatant P(3HO) in Solvent centrifugation->supernatant pellet Cell Debris (Waste) centrifugation->pellet precipitation Precipitation (e.g., with Methanol) supernatant->precipitation washing Washing precipitation->washing drying Drying washing->drying pure_p3ho Pure P(3HO) drying->pure_p3ho

Caption: A general workflow for the purification of P(3HO) from crude biomass.

Logical Relationship of Purification Parameters

Purification_Parameters cluster_inputs Input Parameters cluster_outputs Output Characteristics solvent Solvent Type purity Purity solvent->purity affects yield Yield solvent->yield affects mw Molecular Weight solvent->mw can affect temp Temperature temp->yield affects temp->mw can affect time Extraction Time time->yield affects time->mw can affect endotoxin Endotoxin Level purity->endotoxin related to

Caption: Key parameters influencing the outcome of P(3HO) purification.

References

optimizing solvent systems for P(3HO) extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of solvent systems for Poly(3-hydroxyoctanoate) P(3HO) extraction and purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the P(3HO) extraction and purification process.

Question: Why is my P(3HO) yield unexpectedly low?

Answer: Low polymer yield can stem from several factors throughout the extraction process.

  • Inefficient Cell Lysis: The solvent cannot access the intracellular P(3HO) granules if the bacterial cell walls are not sufficiently disrupted.[1] Consider a pre-treatment step using mechanical methods, or chemical agents like surfactants or sodium hypochlorite (B82951) to break down non-PHA cellular materials.[1][2]

  • Incorrect Solvent Choice: The selected solvent may have poor solubility for P(3HO). While halogenated solvents like chloroform (B151607) are effective, greener alternatives like dimethyl carbonate (DMC) and acetone (B3395972) have also shown high recovery yields.[3][4] The solubility of PHAs is dependent on factors including the polymer's molecular weight and the solvent's polarity.[5][6]

  • Suboptimal Extraction Conditions: Temperature and time are critical. For many non-halogenated solvents, extraction at elevated temperatures is necessary to achieve high yields.[7][8] For instance, using ethylene (B1197577) carbonate required a temperature of 150°C to achieve a 98.6% recovery.[7] Ensure the extraction duration is sufficient; chloroform extraction for 6 hours can achieve 99% recovery, compared to 84% after 5 hours.[1]

  • Inefficient Precipitation: The polymer may not fully precipitate from the solvent if the incorrect anti-solvent is used or if the volume is insufficient. Alcohols like methanol (B129727) and ethanol (B145695) are common precipitants.[1][9] A multi-stage extraction process can also improve recovery, with a two-stage process using acetone or ethyl acetate (B1210297) extracting 98–99% of the polymer.[8]

Question: The purity of my extracted P(3HO) is low. What are the likely causes and solutions?

Answer: Low purity indicates the presence of contaminants, such as proteins, lipids, and other non-PHA cell mass (NPCM).

  • Cause: Incomplete removal of cellular debris.

  • Solution: Introduce a digestion step prior to solvent extraction using agents like sodium hypochlorite or sodium hydroxide (B78521) (NaOH) to break down the NPCM.[10] Alternatively, washing the final polymer precipitate multiple times with a suitable non-solvent (e.g., methanol, ethanol) can remove residual impurities.[8]

  • Cause: Co-extraction of impurities.

  • Solution: The solvent itself might be dissolving other cellular components. Dimethyl carbonate (DMC) has been shown to yield higher purity (91.2%) compared to chloroform (82.5%) and dichloromethane (B109758) (86.4%), suggesting it is more selective for PHA.[3] Optimizing the solvent system can minimize the co-extraction of impurities.

Question: I'm observing a significant decrease in the molecular weight of my P(3HO) after extraction. How can I prevent this degradation?

Answer: Polymer degradation is often caused by harsh chemical treatments or excessive heat.

  • Harsh Digestion Agents: Strong agents like sodium hypochlorite can cause a reduction in the polymer's molecular weight.[2] If using chemical digestion, carefully optimize the concentration and exposure time. For example, optimal conditions for NaOH digestion were found to be 0.3 M for 4.8 hours.[10]

  • High Temperatures: Prolonged exposure to high temperatures during solvent extraction can lead to thermal degradation.[11] While some solvents require heat for efficiency, it's crucial to operate at the lowest effective temperature and for the minimum time necessary. Extractions with acetone at 70°C, for instance, showed a 9% average decrease in molecular weight compared to extractions at room temperature.[8]

  • Solvent Choice: Some solvents, particularly acidic ones like acetic acid, can contribute to polymer degradation, especially at elevated temperatures.[11]

Question: What should I do if my P(3HO) fails to precipitate completely after adding an anti-solvent?

Answer: Incomplete precipitation can be due to the choice of anti-solvent, its volume, or the polymer's characteristics.

  • Anti-Solvent Selection: The anti-solvent must be miscible with the extraction solvent but should not dissolve the P(3HO). Short-chain alcohols (methanol, ethanol) and hexane (B92381) are effective for precipitating PHAs from chlorinated solvents.[1] For non-halogenated solvents like acetone and ethyl acetate, n-heptane and 2-propanol have been used successfully.[8]

  • Volume Ratio: The volume of the anti-solvent is critical. Typically, a volume ratio of at least 3:1 (anti-solvent to solvent) is recommended to induce precipitation.[8] Increasing the ratio from 1 to 3 has been shown to gradually increase the precipitation yield.[6]

  • Low Molecular Weight: Lower molecular weight polymers have higher solubility, making them more difficult to precipitate.[6] Cooling the mixture to a lower temperature (e.g., 4°C) after adding the anti-solvent can enhance precipitation efficiency.[6][8]

Frequently Asked Questions (FAQs)

Question: What are the benchmark solvents for P(3HO) extraction?

Answer: Halogenated solvents, particularly chloroform and dichloromethane, are traditionally considered the benchmark solvents for PHA extraction.[3][9][12] They are highly effective at dissolving PHAs, resulting in high extraction yields and producing very pure polymers (over 90%).[12] However, due to their hazardous nature, high cost, and strict disposal regulations, there is a significant push towards developing safer, more environmentally friendly alternatives.[9][13]

Question: What are some effective "green" solvent alternatives to halogenated compounds?

Answer: Several non-halogenated, or "green," solvents have been investigated and proven effective for PHA extraction. These are favored for their lower toxicity and environmental impact.[9][13] Some of the most promising alternatives include:

  • Anisole (B1667542) (methoxybenzene): A non-chlorinated, relatively non-toxic, and biodegradable solvent suitable for scaling up the extraction process.[9]

  • Dimethyl Carbonate (DMC): Considered a green solvent due to its low toxicity, DMC has demonstrated excellent PHA recovery yields and can result in higher purity than chloroform.[3][4]

  • Acetone: A widely available and effective solvent that can achieve high extraction yields (91-95%) and purities (93-96%).[4] It also has the advantage of using water as an anti-solvent.[4]

  • Ethyl Acetate: Another non-halogenated solvent that has been successfully used for PHA recovery.[8][12]

  • Cyclic Carbonates (Ethylene carbonate, Propylene carbonate): These have also been explored as sustainable alternatives.[7][12]

Question: How does temperature influence the extraction process?

Answer: Temperature is a critical parameter in solvent extraction, significantly impacting both yield and polymer integrity. For many non-halogenated solvents, higher temperatures increase the solubility of PHA, leading to higher recovery yields.[4] For example, ethylene carbonate achieves its highest recovery rate (98.6%) at 150°C.[7] However, elevated temperatures can also lead to the thermal degradation of the polymer, reducing its molecular weight.[11] Therefore, an optimal temperature must be determined that balances high extraction efficiency with minimal polymer degradation.

Question: What is the purpose of a biomass pre-treatment step?

Answer: A pre-treatment step is often employed to disrupt the bacterial cells, making the intracellular PHA granules more accessible to the extraction solvent.[2] Without effective cell rupture, the solvent cannot efficiently penetrate the biomass, leading to low recovery yields.[1] Pre-treatment methods can be chemical (e.g., digestion with acid, sodium hypochlorite, or surfactants) or physical (e.g., high-pressure homogenization, bead milling).[2][9] The choice of method should be mild enough to avoid degrading the target polymer.[1]

Data Presentation

Table 1: Comparison of Halogenated and Non-Halogenated Solvents for PHA Extraction
Solvent TypeSolventPurity (%)Yield/Recovery (%)Reference
Halogenated Chloroform82.5%Benchmark (often assumed 100% for comparison)[3][11]
Dichloromethane86.4%High[3]
Non-Halogenated Dimethyl Carbonate (DMC)91.2%91-95%[3][4]
Acetone93-96%91-95%[4]
Ethylene Carbonateup to 98%98.6% (at 150°C)[7]
Anisole> 95%> 80%[9]
1-ButanolN/AHigh[3]

Experimental Protocols

Protocol 1: General Soxhlet Extraction using Chloroform (Benchmark Method)

This protocol describes a standard method for extracting PHA using a Soxhlet apparatus, often used as a benchmark for comparison.[1]

Materials and Equipment:

  • Dried PHA-containing biomass

  • Chloroform (reagent grade)

  • Methanol (for precipitation)

  • Soxhlet extractor apparatus

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Centrifuge

  • Vacuum filtration setup

  • Drying oven

Methodology:

  • Pre-treatment (Optional but Recommended): Submerge 0.40 g of dried biomass in 10 mL of ethanol at room temperature for 1 hour to aid in cell lysis.[1]

  • Centrifuge the suspension at 4700g for 15 minutes and discard the supernatant.[1]

  • Place the resulting biomass pellet into a cellulose extraction thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with 150 mL of chloroform.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle. Allow the extraction to proceed for at least 6-10 hours for near-complete recovery.[1]

  • After extraction, allow the apparatus to cool.

  • Concentrate the chloroform-PHA solution using a rotary evaporator until approximately 1-2 mL of residue remains.

  • Add cold methanol (typically 2-3 times the volume of the concentrate) to the residue to precipitate the P(3HO).[1]

  • A dull white solid should form. Collect the precipitate by vacuum filtration.

  • Wash the solid with fresh cold methanol to remove residual impurities.

  • Dry the purified P(3HO) in an oven at a mild temperature (e.g., 50°C) until a constant weight is achieved.[8]

Protocol 2: Extraction with a Non-Halogenated Solvent (Anisole)

This protocol outlines a greener extraction method using anisole following a chemical digestion step.[9]

Materials and Equipment:

  • PHA-containing biomass

  • Dilute acid (for digestion)

  • Anisole

  • Ethanol (for precipitation)

  • Reaction vessel with agitation

  • Centrifuge

  • Drying oven

Methodology:

  • Chemical Digestion: Perform a low molarity acid digestion of the biomass to break down non-PHA cellular material.[9]

  • Separate the solid digested biomass from the acidic liquor via centrifugation (e.g., 3500 rpm).[9]

  • Wash the solids with deionized water and centrifuge again to obtain a washed, semi-dry solid pellet.

  • Dry the digested solids in an oven until a constant weight is achieved.[9]

  • Solvent Extraction: Add the dried, digested biomass to a reaction vessel with anisole.

  • Heat and agitate the mixture to dissolve the P(3HO). The specific temperature and time will need optimization based on the P(3HO) characteristics.

  • Separate the solid residues from the anisole-P(3HO) solution via centrifugation or filtration.

  • Precipitation: Add the anisole-P(3HO) solution to a precipitation vessel containing ethanol (or a derivatized alcohol) to precipitate the polymer.[9]

  • Collect the precipitated P(3HO) via filtration.

  • Wash the polymer with fresh ethanol and dry to a constant weight.

Visualizations

Experimental Workflow for P(3HO) Extraction

P3HO_Extraction_Workflow Biomass PHA-Containing Biomass Pretreatment Step 1: Biomass Pre-treatment (e.g., Chemical Digestion, Drying) Biomass->Pretreatment Extraction Step 2: Solvent Extraction (Add Solvent, Heat, Agitate) Pretreatment->Extraction Separation Step 3: Solid-Liquid Separation (Centrifugation / Filtration) Extraction->Separation PHA Dissolved in Solvent Precipitation Step 4: Polymer Precipitation (Add Anti-Solvent) Separation->Precipitation Biomass_Waste Waste Separation->Biomass_Waste Residual Biomass Washing Step 5: Purification (Wash with Anti-Solvent) Precipitation->Washing Precipitated Polymer Solvent_Waste Waste Precipitation->Solvent_Waste Solvent + Anti-Solvent Drying Step 6: Drying Washing->Drying PurePHA Pure P(3HO) Polymer Drying->PurePHA

Caption: General workflow for P(3HO) solvent extraction and purification.

Decision Flowchart for Solvent Selection

Solvent_Selection_Flowchart start Start: Select Extraction Solvent q_halogen Are halogenated solvents permissible? start->q_halogen halogen Use Benchmark Solvent: - Chloroform - Dichloromethane (High Yield & Purity) q_halogen->halogen  Yes   q_green Prioritize Purity or Yield? q_halogen->q_green  No   end_process Proceed to Extraction Protocol Optimization halogen->end_process high_purity Select for High Purity: - Dimethyl Carbonate (DMC) - Anisole q_green->high_purity Purity high_yield Select for High Yield: - Acetone - Ethylene Carbonate (Requires Temp. Optimization) q_green->high_yield Yield high_purity->end_process high_yield->end_process

Caption: Decision-making guide for selecting an appropriate P(3HO) solvent.

References

troubleshooting variability in P(3HO) monomer composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in Poly(3-hydroxybutyrate) P(3HB) monomer composition during their experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in P(3HB) monomer composition.

Issue 1: Inconsistent Purity and Composition of P(3HB) Produced by Cupriavidus necator

Question: My P(3HB) production using Cupriavidus necator is showing variable purity and monomer composition. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in P(3HB) purity and composition can stem from several factors related to the fermentation process and downstream processing. Key areas to investigate include:

  • Carbon Source: The type and concentration of the carbon source can significantly impact P(3HB) production. For instance, using a non-sugar carbon source like vegetable oil can lead to the production of not just P(3HB) but a copolymer, P(3HB-co-3HV). Ensure a consistent and appropriate carbon source is used.

  • Fermentation Conditions:

    • Nutrient Limitation: P(3HB) accumulation is often triggered by a limitation of an essential nutrient (like nitrogen) in the presence of excess carbon. Inconsistent nutrient limitation can lead to variable polymer production.

    • pH and Temperature: Sub-optimal pH and temperature can affect enzymatic activities involved in P(3HB) synthesis. Monitor and control these parameters closely throughout the fermentation.

  • Downstream Processing: The extraction and purification methods used can affect the final purity of the P(3HB). Inefficient cell lysis or purification steps can leave behind cellular debris and other impurities.

Troubleshooting Steps:

  • Standardize Carbon Source: Use a consistent source and concentration of your carbon feed. If using complex substrates like vegetable oils, analyze their composition for consistency.

  • Optimize Nutrient Feed: Implement a controlled feeding strategy to ensure a consistent carbon-to-nitrogen ratio, promoting optimal P(3HB) accumulation.

  • Monitor and Control Fermentation Parameters: Maintain strict control over pH, temperature, and dissolved oxygen levels during fermentation.

  • Evaluate Extraction and Purification: Assess the efficiency of your cell lysis and polymer purification steps. Consider alternative methods if purity is consistently low.

Issue 2: Unexpected Monomer Incorporation Leading to Copolymer Formation

Question: I am trying to produce P(3HB) homopolymer, but my analysis shows the presence of other monomers, like 3-hydroxyvalerate (B1259860) (3HV). Why is this happening?

Answer:

The incorporation of monomers other than 3-hydroxybutyrate (B1226725) (3HB) is often due to the metabolic pathways of the producing microorganism and the available precursors in the fermentation medium.

  • Precursor Availability: The presence of precursors for other monomers can lead to their incorporation. For example, the presence of valeric acid or other odd-chain fatty acids in the medium can lead to the synthesis of 3HV units, resulting in the formation of a P(3HB-co-3HV) copolymer.

  • Metabolic Pathway of the Microorganism: Some microorganisms naturally produce copolymers when fed certain substrates. For instance, Cupriavidus necator can produce P(3HB-co-3HV) when provided with a suitable co-substrate.

Troubleshooting Steps:

  • Analyze Fermentation Medium: Carefully analyze the composition of your fermentation medium for any potential precursors of other monomers.

  • Select Appropriate Substrates: To produce a P(3HB) homopolymer, use substrates that primarily lead to the synthesis of 3HB. Glucose or fructose (B13574) are common choices for this purpose.

  • Strain Selection: Ensure the microbial strain you are using is suitable for producing a homopolymer under the selected fermentation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of P(3HB) that can be achieved?

A1: The purity of P(3HB) can be quite high, often exceeding 95% with appropriate extraction and purification methods. For example, a two-step extraction and purification process has been shown to achieve a P(3HB) purity of up to 98.6%.

Q2: How does the molecular weight of P(3HB) affect its properties?

A2: The molecular weight of P(3HB) is a critical factor that influences its mechanical properties. Higher molecular weight generally leads to improved strength and flexibility. The molecular weight of P(3HB) produced by microbial fermentation can range widely, for example, from 5.2 x 10^5 to 8.5 x 10^5 g/mol .

Q3: What analytical techniques are used to determine P(3HB) monomer composition and purity?

A3: Several analytical techniques are commonly used:

  • Gas Chromatography (GC): Used to determine the monomer composition of the polymer.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and polydispersity of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer structure and monomer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for qualitative identification of the polymer.

Quantitative Data Summary

Table 1: Purity and Molecular Weight of P(3HB) from Different Studies

Study ReferenceMicroorganismCarbon SourcePurity (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)
Aramvash et al., 2019Cupriavidus necatorDate syrup98.65.2 x 10^5 - 8.5 x 10^51.8 - 2.5
Anjum et al., 2016VariousVarious>952 x 10^5 - 3 x 10^61.5 - 3.0

Experimental Protocols

Protocol 1: Determination of P(3HB) Monomer Composition by Gas Chromatography (GC)

Objective: To quantify the monomer composition of a given P(3HB) sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dry polymer sample into a screw-capped test tube.

    • Add 2 mL of chloroform (B151607) to dissolve the polymer.

    • Add 2 mL of a methanol-sulfuric acid mixture (85:15 v/v).

  • Methanolysis:

    • Seal the tube tightly and heat at 100°C for 2.5 hours in an oven or heating block. This process converts the polymer into its constituent methyl esters.

    • After cooling to room temperature, add 1 mL of distilled water and vortex for 1 minute.

  • Extraction:

    • Allow the phases to separate. The lower chloroform phase contains the methyl esters.

    • Carefully transfer the lower chloroform phase to a new vial for GC analysis.

  • GC Analysis:

    • Inject 1-2 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar capillary column) and a flame ionization detector (FID).

    • The operating conditions (e.g., injector temperature, oven temperature program, detector temperature) should be optimized for the separation and detection of the methyl esters of the monomers.

    • Identify and quantify the peaks corresponding to the methyl esters of 3HB and any other monomers by comparing their retention times and peak areas to those of known standards.

Visualizations

P3HB_Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Variability Variability in P(3HB) Monomer Composition CarbonSource Inconsistent Carbon Source Variability->CarbonSource Fermentation Sub-optimal Fermentation Conditions Variability->Fermentation Downstream Inefficient Downstream Processing Variability->Downstream Precursors Presence of Monomer Precursors Variability->Precursors StandardizeCarbon Standardize Carbon Source CarbonSource->StandardizeCarbon OptimizeFermentation Optimize & Control Fermentation Fermentation->OptimizeFermentation EvaluateProcessing Evaluate Extraction & Purification Downstream->EvaluateProcessing AnalyzeMedium Analyze Medium & Select Substrates Precursors->AnalyzeMedium

Caption: Troubleshooting workflow for P(3HB) monomer variability.

P3HB_Analysis_Workflow P3HB_Sample P(3HB) Sample Methanolysis Methanolysis P3HB_Sample->Methanolysis Dissolve & React Extraction Liquid-Liquid Extraction Methanolysis->Extraction Add Water GC_Analysis Gas Chromatography (GC) Analysis Extraction->GC_Analysis Inject Sample Data_Output Monomer Composition Data GC_Analysis->Data_Output Quantify Peaks

Caption: Experimental workflow for P(3HB) monomer analysis by GC.

Technical Support Center: Enhancing the Shelf-Life of 3-Hydroxyoctanoate-Based Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-hydroxyoctanoate (3HO) and its polymeric form, poly(this compound) (P(3HO)). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and shelf-life of these materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling, storage, and processing of this compound-based products.

Problem Possible Causes Recommended Solutions
Rapid decrease in molecular weight of P(3HO) in solution. Solvent-induced degradation: Halogenated solvents like chloroform (B151607) can cause a significant decrease in the molecular weight of P(3HO) over time, especially at elevated temperatures.[1]- Use non-halogenated solvents such as acetone (B3395972) or ethyl acetate (B1210297) for dissolution, particularly for medium-chain-length PHAs like P(3HO).[1] - If chloroform must be used, prepare solutions fresh and store them at low temperatures (4°C) for short periods. - Avoid prolonged heating of P(3HO) solutions.
P(3HO) films are brittle and crack easily after solvent casting. High crystallinity: Rapid solvent evaporation can lead to the formation of a highly crystalline and brittle film.[2] Low molecular weight: Degraded polymer will result in weaker, more brittle films.- Control the solvent evaporation rate. Slower evaporation allows for better polymer chain arrangement and can reduce brittleness. - Consider using a co-solvent system or adding a plasticizer to increase flexibility. - Ensure the starting P(3HO) material has a high molecular weight and has not been degraded during prior processing or storage.
Inconsistent results in biodegradation assays. Variability in soil/inoculum: The microbial population and activity in soil can vary significantly, leading to different degradation rates.[3][4] Inadequate sample preparation: Non-uniform particle size or shape of the P(3HO) material can affect the surface area available for microbial attack.[5]- Use a standardized soil or a well-characterized microbial inoculum for your experiments.[5][6] - Ensure that the test material is of a uniform and small particle size to maximize surface area and ensure consistent microbial contact.[6] - Run a positive control with a known biodegradable polymer (e.g., cellulose) to validate the activity of the microbial inoculum.[5]
Discoloration (yellowing) of P(3HO) material over time. Photo-oxidation: Exposure to UV light can cause photo-oxidative degradation, leading to discoloration and a decrease in mechanical properties.- Store P(3HO) materials and products in dark or UV-blocking containers. - Consider incorporating a UV stabilizer into the polymer formulation if the final product will be exposed to light.
Poor thermal stability during processing (e.g., melting, extrusion). Thermal degradation: PHAs have a narrow processing window between their melting and degradation temperatures.[7] Impurities from the extraction process can also lower thermal stability.- Carefully control processing temperatures to remain below the onset of thermal degradation. - Purify the P(3HO) to remove residual biomass or other impurities. Washing with a dilute acid solution (e.g., citric acid) can improve thermal stability. - Incorporate thermal stabilizers or antioxidants to protect the polymer during processing.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound-based products?

The primary degradation pathways for P(3HO) are enzymatic hydrolysis and abiotic hydrolysis. In a biological environment, microorganisms secrete extracellular PHA depolymerases that break down the polymer's ester bonds.[8] Abiotic degradation can occur through chemical hydrolysis, which is influenced by factors such as pH and temperature. Thermal degradation can also occur at elevated temperatures, leading to chain scission.

2. What are the optimal storage conditions for this compound and its polymer?

To maximize shelf-life, this compound and P(3HO) should be stored in a cool, dry, and dark environment. Exposure to high temperatures, humidity, and UV light should be minimized to prevent chemical and physical degradation.[9] For long-term storage, refrigeration (2-8°C) in a desiccated, opaque container is recommended.

3. How does the crystallinity of P(3HO) affect its degradation rate?

Generally, the amorphous regions of a polymer are more susceptible to degradation than the crystalline regions.[10] Therefore, P(3HO) with lower crystallinity will typically exhibit a faster degradation rate as the polymer chains in the amorphous regions are more accessible to water and enzymes.

4. Can I use common plasticizers to improve the flexibility of P(3HO) films?

Yes, plasticizers can be used to improve the flexibility of P(3HO) films. However, it is important to select a plasticizer that is compatible with the polymer and the intended application. Some plasticizers may also influence the degradation rate of the material.

5. What is the expected shelf-life of a typical P(3HO) product?

The shelf-life of a P(3HO) product is highly dependent on its formulation (e.g., presence of stabilizers), storage conditions, and the product's physical form. Under optimal storage conditions, a well-purified and stabilized P(3HO) product can be stable for several years. However, in a biologically active environment like soil or compost, it will biodegrade over a period of weeks to months.

Quantitative Data on P(3HO) Stability

The following tables summarize quantitative data related to the stability of P(3HO) and similar medium-chain-length PHAs.

Table 1: Thermal Properties of Poly(this compound) (P(3HO))

PropertyValueReference
Glass Transition Temperature (Tg)-41.1 °C[11]
Melting Temperature (Tm)49.6 °C[11]
Crystallinity37.5%[12]

Table 2: Relative Biodegradation Rates of Different PHAs in Activated Sludge

PolymerWeight Loss after 18 daysReference
P(3HB-co-12%-3HHx)40%[13]
P(3HB)20%[13]

Note: P(3HB-co-3HHx) is a medium-chain-length PHA similar to P(3HO) and this data suggests that MCL-PHAs can degrade faster than short-chain-length PHAs like P(3HB).

Table 3: Effect of Antioxidant (Phloretin) on PHA Film Properties

Phloretin ConcentrationAntioxidant Activity (DPPH assay)Reference
0 mgBaseline[14]
20 mgSignificantly increased[14]

This study demonstrates that the incorporation of a natural antioxidant can enhance the functional properties of PHA films.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of P(3HO) in Soil (Based on ASTM D5988)

This protocol outlines the steps to determine the aerobic biodegradation of P(3HO) by measuring the amount of carbon dioxide evolved.

1. Materials and Equipment:

  • P(3HO) test material (powder or small film pieces)

  • Reference material (e.g., cellulose (B213188) powder)

  • Natural, fertile soil, sieved (<2 mm)

  • Biometer flasks or similar respirometer system

  • CO2 absorber (e.g., soda lime)

  • Incubator (20-28°C)

  • Balance, pH meter, and equipment for moisture content analysis

2. Procedure:

  • Soil Preparation: Collect fresh, natural soil and sieve it to remove large particles.[5] Determine the pH and moisture content. Adjust the moisture content to 40-60% of the total water-holding capacity.

  • Sample Preparation: Prepare the P(3HO) test material and the reference material. They should be in a form that allows for good mixing with the soil.[4]

  • Test Setup:

    • For each test material and control, set up triplicate reactors.[5]

    • Add a known amount of soil (e.g., 200 g) to each biometer flask.

    • Add a known amount of the test or reference material to the respective flasks. The amount should be sufficient to yield measurable CO2 evolution (e.g., 200-1000 mg of carbon).[5]

    • Set up blank controls containing only soil.

  • Incubation:

    • Place the flasks in an incubator at a constant temperature (e.g., 25°C) in the dark.[5]

    • Aerate the flasks with CO2-free air to maintain aerobic conditions.

  • CO2 Measurement:

    • Measure the amount of CO2 evolved from each flask at regular intervals. This can be done by trapping the CO2 in a basic solution (e.g., Ba(OH)2 or NaOH) and then titrating, or by using an infrared gas analyzer.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved from each flask.

    • Correct for the CO2 evolved from the blank controls.

    • Calculate the percentage of biodegradation by dividing the net cumulative CO2 evolved by the theoretical amount of CO2 (ThCO2) that can be produced from the test material.

Protocol 2: Thermal Stability Analysis of P(3HO) using Thermogravimetric Analysis (TGA)

This protocol describes how to determine the thermal degradation profile of P(3HO).

1. Materials and Equipment:

  • P(3HO) sample (dried powder or film)

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purging

2. Procedure:

  • Sample Preparation: Ensure the P(3HO) sample is completely dry to avoid interference from moisture.

  • Instrument Setup:

    • Calibrate the TGA according to the manufacturer's instructions.

    • Set the desired temperature program. A typical program would be to ramp the temperature from ambient to 600°C at a rate of 10°C/min.

    • Set the purge gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate.

  • TGA Measurement:

    • Place a small, known amount of the P(3HO) sample (typically 5-10 mg) into the TGA sample pan.

    • Start the temperature program and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins).

    • Determine the temperature of maximum degradation rate from the derivative of the TGA curve (DTG curve).

Visualizations

G cluster_degradation P(3HO) Degradation Pathways P(3HO) P(3HO) Enzymatic Hydrolysis Enzymatic Hydrolysis P(3HO)->Enzymatic Hydrolysis PHA Depolymerase Abiotic Hydrolysis Abiotic Hydrolysis P(3HO)->Abiotic Hydrolysis H2O, pH Photo-oxidation Photo-oxidation P(3HO)->Photo-oxidation UV Light Oligomers & Monomers Oligomers & Monomers Enzymatic Hydrolysis->Oligomers & Monomers Abiotic Hydrolysis->Oligomers & Monomers Degraded Polymer Degraded Polymer Photo-oxidation->Degraded Polymer Microbial Metabolism Microbial Metabolism Oligomers & Monomers->Microbial Metabolism CO2 + H2O CO2 + H2O Microbial Metabolism->CO2 + H2O

Caption: Major degradation pathways for Poly(this compound).

G cluster_workflow Biodegradation Testing Workflow (ASTM D5988) Start Start Prepare Soil & Samples Prepare Soil & Samples Start->Prepare Soil & Samples Setup Biometer Flasks Setup Biometer Flasks Prepare Soil & Samples->Setup Biometer Flasks Incubate at 25°C Incubate at 25°C Setup Biometer Flasks->Incubate at 25°C Measure CO2 Evolution Measure CO2 Evolution Incubate at 25°C->Measure CO2 Evolution Analyze Data Analyze Data Measure CO2 Evolution->Analyze Data Calculate % Biodegradation Calculate % Biodegradation Analyze Data->Calculate % Biodegradation End End Calculate % Biodegradation->End

Caption: Experimental workflow for aerobic biodegradation testing.

References

Technical Support Center: Overcoming Challenges in the Genetic Stability of P(3HO) Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the genetic stability of Poly(3-hydroxyoctanoate) [P(3HO)] producing strains.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the genetic instability of P(3HO) producing strains.

Q1: What are the primary causes of genetic instability in P(3HO) producing strains?

A1: Genetic instability in recombinant P(3HO) producing strains primarily stems from two sources:

  • Plasmid Instability: Plasmids, especially high-copy-number plasmids used to express the P(3HO) biosynthesis pathway genes, can be lost during cell division. This segregational instability leads to a heterogeneous cell population, where a fraction of cells no longer produce the desired biopolymer.[1][2] The metabolic burden of carrying the plasmid and expressing heterologous genes can further exacerbate plasmid loss.[1][2][3]

  • Structural Instability: This refers to mutations, deletions, or rearrangements within the plasmid or the integrated gene cassette.[4] These alterations can inactivate key enzymes in the P(3HO) production pathway, leading to a decline in or complete loss of productivity.

Q2: How does metabolic burden contribute to genetic instability?

A2: The expression of foreign genes for P(3HO) production places a significant metabolic load on the host cell.[1][3] This burden arises from the diversion of cellular resources, such as amino acids and energy (ATP and NADPH), towards the synthesis of recombinant proteins and P(3HO). This can lead to reduced growth rates and trigger stress responses, which in turn can increase the rate of plasmid loss as plasmid-free cells have a growth advantage.[1][2]

Q3: What are the common signs of genetic instability in my P(3HO) production culture?

A3: Common indicators of genetic instability include:

  • A gradual or sudden decrease in P(3HO) yield over successive generations or during a fed-batch fermentation.

  • Increased variability in P(3HO) production between different colonies isolated from the same culture.

  • A noticeable increase in the proportion of non-producing cells, which can be identified through screening methods.

  • Changes in colony morphology or growth rate.

Q4: What are the main strategies to improve the genetic stability of P(3HO) producing strains?

A4: The two primary strategies to enhance genetic stability are:

  • Chromosomal Integration: Integrating the P(3HO) biosynthesis genes directly into the host chromosome eliminates the issue of plasmid loss. This creates a more stable production strain, as the foreign genes are replicated and segregated along with the host's genetic material.

  • Plasmid Addiction Systems (PAS): These systems are designed to kill or inhibit the growth of cells that have lost the plasmid.[5][6] A common type of PAS involves a toxin-antitoxin (TA) system, where a stable toxin and an unstable antitoxin are encoded on the plasmid.[5][6] Cells that retain the plasmid produce both, with the antitoxin neutralizing the toxin.[5][6] In cells that lose the plasmid, the antitoxin degrades, and the stable toxin leads to cell death or growth arrest.[5][6]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for troubleshooting common issues encountered during P(3HO) production experiments.

Guide 1: Low or Decreasing P(3HO) Yield

Problem: You observe a significant drop in P(3HO) production in your culture over time.

Possible Cause: Plasmid instability leading to a loss of the P(3HO) production pathway in a portion of the cell population.

Troubleshooting Steps:

  • Assess Plasmid Stability: Perform a plasmid stability assay (see Experimental Protocol 1) to quantify the percentage of plasmid-containing cells in your culture after a defined number of generations without selective pressure. A significant decrease in this percentage confirms plasmid instability.

  • Verify Plasmid Integrity: Isolate plasmids from several individual colonies and perform restriction digestion and gel electrophoresis. Compare the resulting band patterns to the expected pattern of your plasmid construct. The appearance of unexpected bands or the absence of expected bands may indicate structural instability.

  • Implement Stability-Enhancing Strategies:

    • Option A: Chromosomal Integration: If plasmid instability is confirmed, consider integrating the P(3HO) biosynthesis genes into the chromosome of your host strain (e.g., Pseudomonas putida). Refer to Experimental Protocol 2 for a general methodology.

    • Option B: Plasmid Addiction System: If you wish to continue using a plasmid-based system, engineer your plasmid to include a plasmid addiction system (PAS). A toxin-antitoxin system is a common choice. See Experimental Protocol 3 for an overview of the implementation process.

  • Optimize Culture Conditions: High metabolic burden can accelerate plasmid loss.[1] Try optimizing your fermentation conditions to reduce this burden. This may include lowering the induction level of gene expression or optimizing the nutrient feed strategy.

Guide 2: Inconsistent P(3HO) Production Across Colonies

Problem: You observe high variability in P(3HO) production when screening individual colonies from your production strain.

Possible Cause: Heterogeneous population due to a high rate of plasmid loss or structural instability.

Troubleshooting Steps:

  • Single Colony Analysis: Isolate and cultivate at least 10-20 individual colonies from your culture.

  • Quantify P(3HO) Production: For each colony, perform a small-scale cultivation and quantify the P(3HO) produced (see Experimental Protocol 4). A wide distribution of yields indicates a genetically unstable population.

  • Assess Plasmid Presence and Integrity: For each of the colonies tested for production, also assess the presence and integrity of the plasmid as described in Troubleshooting Guide 1, Step 2. Correlate the P(3HO) production level with the presence and correctness of the plasmid.

  • Re-streak and Re-verify: If you identify high-producing colonies with the correct plasmid, re-streak them to obtain a pure culture and re-verify their production capacity and genetic stability.

  • Consider Stability Enhancement: If the issue persists, implement chromosomal integration or a plasmid addiction system to ensure a more homogenous and stable production population.

Section 3: Data Presentation

The following tables summarize quantitative data related to the improvement of genetic stability in PHA-producing strains.

Table 1: Impact of Genetic Stability Strategies on PHA Production

StrategyHost StrainPHA TypeImprovement in PHA TiterReference
Chromosomal Integration & Plasmid Addiction SystemEscherichia coliP(3HP)2.5-fold increase compared to a two-plasmid system--INVALID-LINK--
Plasmid Addiction System (grpE-based)Escherichia coliPhloroglucinol71.8% increase in shake-flask fermentation--INVALID-LINK--
Deletion of competing pathway genes (fadA, fadB, phzE)Pseudomonas chlororaphismcl-PHAIncreased from 12.7 g/L to 16.5 g/L--INVALID-LINK--[7]

Table 2: Quantitative Comparison of Plasmid Loss Rates

Plasmid/SystemHost StrainPlasmid Loss Rate (per cell per generation)Reference
par⁻ mini-R1Escherichia coli~10⁻³--INVALID-LINK--[8]
pB10::gfp (poorly maintained)Pseudomonas putida H23.10 x 10⁻²--INVALID-LINK--[9]
pB10::gfp (stably maintained)Pseudomonas veronii S349.75 x 10⁻³--INVALID-LINK--[9]
Growth switch with redundancyEscherichia coli<10⁻⁹ (escape frequency)--INVALID-LINK--[10]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing and improving genetic stability.

Experimental Protocol 1: Plasmid Stability Assay (Colony Forming Unit Method)

Objective: To determine the percentage of cells in a population that retain the plasmid after a period of non-selective growth.

Materials:

  • P(3HO) producing strain carrying a plasmid with an antibiotic resistance marker.

  • Non-selective liquid medium (e.g., LB broth).

  • Non-selective agar (B569324) plates (e.g., LB agar).

  • Selective agar plates (e.g., LB agar with the appropriate antibiotic).

  • Sterile dilution tubes and pipettes.

  • Incubator.

Methodology:

  • Initial Culture: Inoculate a single colony of the P(3HO) producing strain into a liquid medium containing the appropriate antibiotic and incubate overnight to ensure the starting population is 100% plasmid-containing.

  • Non-Selective Growth: The next day, dilute the overnight culture 1:1000 into a fresh, non-selective liquid medium. This is Generation 0. Incubate under the same conditions.

  • Serial Passages: Every 24 hours, perform a 1:1000 serial dilution into a fresh, non-selective liquid medium. This typically corresponds to approximately 10 generations of growth per day. Continue this for a desired number of generations (e.g., 50-100).

  • Plating and Counting: At desired time points (e.g., every 20 generations), take a sample from the culture.

    • Perform serial dilutions of the sample in sterile saline or buffer.

    • Plate appropriate dilutions onto both non-selective and selective agar plates.

    • Incubate the plates until colonies are visible.

  • Calculate Plasmid Stability: Count the number of colony-forming units (CFU) on both types of plates. Calculate the percentage of plasmid-containing cells using the following formula:

    • Plasmid Stability (%) = (CFU on selective plate / CFU on non-selective plate) x 100

Experimental Protocol 2: Chromosomal Integration of P(3HO) Biosynthesis Genes in Pseudomonas putida

Objective: To stably integrate the genes for P(3HO) production into the chromosome of P. putida. This protocol provides a general workflow; specific vectors and conditions may vary.

Materials:

  • P. putida recipient strain (e.g., KT2440).

  • Suicide vector containing the P(3HO) gene cassette flanked by homologous regions to the target integration site in the P. putida chromosome. The vector should also contain a selectable marker.

  • E. coli donor strain for conjugation (e.g., an auxotrophic strain).

  • Helper plasmid for conjugation (if required by the vector system).

  • Appropriate antibiotics for selection.

  • Media for bacterial growth (e.g., LB) and selection (e.g., minimal medium).

Methodology:

  • Vector Construction: Clone the P(3HO) biosynthesis genes into a suitable suicide vector. Flank the gene cassette with ~500-1000 bp of DNA homologous to the upstream and downstream regions of the desired integration site in the P. putida chromosome.[11][12][13]

  • Transformation of Donor Strain: Transform the suicide vector (and helper plasmid, if necessary) into the E. coli donor strain.

  • Conjugation:

    • Grow overnight cultures of the E. coli donor and P. putida recipient strains.

    • Mix the donor and recipient cultures in a 1:1 ratio, pellet the cells, and resuspend in a small volume of LB.

    • Spot the cell mixture onto a sterile filter placed on an LB agar plate and incubate for 4-6 hours to allow conjugation to occur.

  • Selection of Integrants:

    • Resuspend the cells from the filter in sterile saline.

    • Plate serial dilutions onto selective agar plates that select for the P. putida recipient that has integrated the vector's selectable marker and counter-select against the E. coli donor.

  • Verification of Integration:

    • Confirm the integration of the P(3HO) gene cassette into the correct chromosomal locus using colony PCR with primers flanking the integration site.

    • Further verification can be done by Southern blotting or whole-genome sequencing.

Experimental Protocol 3: Implementation of a Toxin-Antitoxin Plasmid Addiction System

Objective: To incorporate a toxin-antitoxin (TA) system into the P(3HO) production plasmid to ensure its stable maintenance.

Materials:

  • P(3HO) production plasmid.

  • DNA fragments encoding a toxin-antitoxin pair (e.g., ccdAB, mazEF).

  • Restriction enzymes and T4 DNA ligase.

  • Competent host cells.

Methodology:

  • Gene Cassette Design: Obtain the DNA sequence for a well-characterized TA system. The toxin and antitoxin genes should be cloned as an operon, typically with the antitoxin gene upstream of the toxin gene.[5][6]

  • Cloning:

    • Use standard molecular cloning techniques to insert the TA gene cassette into a non-essential region of your P(3HO) production plasmid.

    • Ensure that the insertion does not disrupt the replication origin, selectable marker, or the P(3HO) expression cassette.

  • Transformation and Verification:

    • Transform the newly constructed plasmid into your production host.

    • Verify the correct insertion of the TA cassette by restriction digestion and sequencing.

  • Functional Assay:

    • Perform a plasmid stability assay (Experimental Protocol 1) on the strain carrying the plasmid with the TA system.

    • Compare the stability to the original plasmid without the TA system. A significantly higher percentage of plasmid-containing cells in the strain with the TA system indicates a functional plasmid addiction system.

Experimental Protocol 4: Quantification of P(3HO) by Gas Chromatography (GC)

Objective: To quantify the amount of P(3HO) produced by a bacterial culture.

Materials:

  • Lyophilized bacterial cell pellet.

  • Chloroform (B151607).

  • Methanol (B129727) containing 15% (v/v) sulfuric acid.

  • Benzoic acid (as an internal standard).

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Screw-capped glass tubes.

Methodology:

  • Sample Preparation:

    • Harvest a known volume of bacterial culture by centrifugation.

    • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • Methanolysis:

    • Accurately weigh 5-10 mg of lyophilized cells into a screw-capped glass tube.

    • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid.

    • Add a known amount of benzoic acid as an internal standard.

    • Seal the tube tightly and heat at 100°C for 3.5 hours. This process depolymerizes the P(3HO) and converts the this compound monomers into their methyl esters.[14]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

    • Centrifuge briefly to separate the phases.

  • GC Analysis:

    • Carefully transfer the lower chloroform phase to a GC vial.

    • Inject an aliquot into the GC-FID.

    • The methyl ester of this compound will be separated and detected.

  • Quantification:

    • Create a standard curve using known concentrations of pure P(3HO) or 3-hydroxyoctanoic acid methyl ester.

    • Calculate the amount of P(3HO) in the sample based on the peak area relative to the internal standard and the standard curve.

    • Express the P(3HO) content as a percentage of the cell dry weight (% CDW).

Section 5: Visualizations

This section provides diagrams to illustrate key pathways and workflows related to P(3HO) production and genetic stability.

P3HO_Biosynthesis_Pathway Fatty_Acid Fatty Acid (e.g., Octanoate) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FadE S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_3_Hydroxyacyl_CoA R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA S_3_Hydroxyacyl_CoA->R_3_Hydroxyacyl_CoA PhaJ P3HO P(3HO) R_3_Hydroxyacyl_CoA->P3HO

Caption: P(3HO) biosynthesis pathway from fatty acids.

Genetic_Stability_Workflow decision decision Start Low or Decreasing P(3HO) Yield Assess_Stability Assess Plasmid Stability (Protocol 1) Start->Assess_Stability Is_Stable Is Plasmid Stable? Assess_Stability->Is_Stable Check_Integrity Verify Plasmid Integrity Is_Stable->Check_Integrity Yes Implement_Strategy Implement Stability Strategy Is_Stable->Implement_Strategy No Is_Intact Is Plasmid Intact? Check_Integrity->Is_Intact Optimize_Conditions Optimize Culture Conditions Is_Intact->Optimize_Conditions Yes Is_Intact->Implement_Strategy No End Stable High-Yield Production Optimize_Conditions->End Chromosomal_Integration Chromosomal Integration (Protocol 2) Implement_Strategy->Chromosomal_Integration PAS Plasmid Addiction System (Protocol 3) Implement_Strategy->PAS Chromosomal_Integration->End PAS->End

Caption: Troubleshooting workflow for genetic instability.

Metabolic_Burden_Pathway Plasmid High-Copy Plasmid with P(3HO) Genes Gene_Expression High-Level Gene Expression Plasmid->Gene_Expression Resource_Drain Drain on Cellular Resources (ATP, NADPH, Amino Acids) Gene_Expression->Resource_Drain Metabolic_Burden Increased Metabolic Burden Resource_Drain->Metabolic_Burden Reduced_Growth Reduced Host Growth Rate Metabolic_Burden->Reduced_Growth Stress_Response Cellular Stress Response Metabolic_Burden->Stress_Response Growth_Advantage Growth Advantage for Plasmid-Free Cells Reduced_Growth->Growth_Advantage Plasmid_Loss Increased Plasmid Loss Stress_Response->Plasmid_Loss Population_Takeover Population Takeover by Non-Producers Plasmid_Loss->Population_Takeover Growth_Advantage->Population_Takeover Yield_Decrease Decreased P(3HO) Yield Population_Takeover->Yield_Decrease

Caption: Signaling pathway of metabolic burden leading to instability.

References

Validation & Comparative

Validating the Structure of 3-Hydroxyoctanoate: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of molecules such as 3-hydroxyoctanoate is fundamental in various research and development sectors, including metabolomics and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structures. This guide provides a comprehensive comparison of using ¹H and ¹³C NMR for validating the structure of this compound, complete with experimental data and protocols.

Structural Confirmation using ¹H and ¹³C NMR

NMR spectroscopy provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR helps in identifying the different types of protons and their neighboring atoms, while ¹³C NMR provides a count of unique carbon atoms and their functional groups.

Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for monomeric this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift correlations and data from structurally similar compounds, such as poly(this compound) and other fatty acids.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

SignalAtom AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
a-CH₃ (H-8)~0.9Triplet (t)~7.03H
b-CH₂- (H-4, H-5, H-6, H-7)~1.3-1.5Multiplet (m)-8H
c-CH₂- (H-2)~2.5Doublet of doublets (dd)~15.0, ~6.02H
d-CH(OH)- (H-3)~4.0Multiplet (m)-1H
e-OHVariableSinglet (s)-1H
f-COOH~10-12Singlet (s)-1H

Table 2: Predicted ¹³C NMR Data for this compound

SignalAtom AssignmentPredicted Chemical Shift (δ, ppm)
1-CH₃ (C-8)~14
2-CH₂- (C-7)~22
3-CH₂- (C-6)~25
4-CH₂- (C-5)~29
5-CH₂- (C-4)~36
6-CH₂- (C-2)~43
7-CH(OH)- (C-3)~68
8-C=O (C-1)~178

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Analyte: High-purity this compound.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the solubility.

  • Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent using a calibrated pipette.

    • Gently vortex or swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Cap the NMR tube securely to prevent contamination and solvent evaporation.[3][5]

2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal resolution.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[6]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans are typically sufficient for a moderately concentrated sample.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 12-16 ppm.[3]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 200-240 ppm.[3]

Workflow for Structural Validation

The logical flow of validating the structure of this compound using NMR is depicted below. This process involves sample preparation, data acquisition from various NMR experiments, and comprehensive data analysis to confirm the molecular structure.

G Workflow for NMR-based Structural Validation of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_validation Structural Confirmation cluster_output Final Output A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D 1H NMR Spectrum C->D Insert into Spectrometer E 13C NMR Spectrum C->E Insert into Spectrometer F 2D NMR (COSY, HSQC, HMBC) C->F Insert into Spectrometer G Analyze Chemical Shifts D->G H Analyze Coupling Constants D->H E->G I Correlate 1H-1H (COSY) F->I J Correlate 1H-13C (HSQC/HMBC) F->J K Assemble Fragments G->K H->K I->K J->K L Confirm Connectivity and Final Structure K->L M Validated Structure of This compound L->M

Workflow for NMR structural validation.

Comparison with Alternative Methods

While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure.Non-destructive, provides unambiguous structural information.[7][8]Requires higher sample concentration, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity or stereochemical information.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Excellent for quantification and purification.[9]Does not provide direct structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall molecular structure.

References

A Comparative Guide to 3-Hydroxyoctanoate and 3-Hydroxybutyrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar endogenous molecules is paramount. This guide provides a detailed comparison of 3-hydroxyoctanoate (3-HO) and 3-hydroxybutyrate (B1226725) (3-HB), two beta-hydroxy acids with distinct physicochemical properties and biological roles. We present a comprehensive overview of their characteristics, supported by experimental data and detailed protocols for their analysis and functional assessment.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of these molecules. The addition of four carbons to the aliphatic chain of this compound results in significant differences in molecular weight, lipophilicity, and boiling point when compared to 3-hydroxybutyrate. These differences are summarized in the table below.

PropertyThis compound (3-HO)3-Hydroxybutyrate (3-HB)
Molecular Formula C₈H₁₆O₃C₄H₈O₃
Molecular Weight 160.21 g/mol 104.10 g/mol [1]
Melting Point Not available (Solid at room temperature)[2]44-46 °C[3]
Boiling Point 288.3 °C at 760 mmHg[4]118-120 °C at 2 mmHg[5]
Water Solubility 13.6 g/L (Predicted)[6]Highly soluble (539 g/L, Predicted)[7][8][9]
pKa (Strongest Acidic) 4.84 (Predicted)[6][10]4.41 - 4.70[7][9]
LogP (Octanol-Water Partition Coefficient) 1.44 (Predicted)[6][11]-0.5 (Predicted)[7][9]

Biological Properties and Applications

While both are 3-hydroxylated fatty acids, their biological significance and therapeutic potential diverge considerably. 3-Hydroxybutyrate is a well-characterized ketone body with roles in energy metabolism and cellular signaling. In contrast, this compound is primarily recognized as a monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) and has emerging roles in antimicrobial activity and quorum sensing inhibition.

FeatureThis compound (3-HO)3-Hydroxybutyrate (3-HB)
Primary Biological Role Monomer of poly(this compound) (P(3HO)), a biopolymer produced by bacteria like Pseudomonas mendocina as a carbon and energy reserve.[6][12][13]Major ketone body in humans; alternative energy source for the brain and heart during fasting or low carbohydrate availability.[9][14]
Signaling Pathways Inhibits quorum sensing-regulated pyocyanin (B1662382) production in Pseudomonas aeruginosa.[15]Agonist for G protein-coupled receptors HCAR2 (GPR109A) and FFAR3 (GPR41).[16] Inhibitor of class I histone deacetylases (HDACs).[3]
Therapeutic/Research Applications Platform for synthesis of bioactive compounds with antimicrobial and antifungal activity.[15] Component of biodegradable and biocompatible polymers for medical applications.Investigated for therapeutic potential in neurodegenerative diseases, epilepsy, and metabolic disorders.[3][9] Modulates inflammation and lipolysis.[9][16]
Endogenous Occurrence Found in humans as a metabolite of medium-chain fatty acid oxidation.[11] Repeating unit of bacterial P(3HO).[12]Synthesized in the liver from acetyl-CoA, with levels increasing during ketosis.[9]

Signaling Pathways and Biological Roles

The signaling mechanisms of 3-hydroxybutyrate are well-defined, involving direct interaction with cell surface receptors and epigenetic modulation through HDAC inhibition. This compound's primary role is as a constituent of biopolymers, though its free form exhibits antimicrobial properties.

Signaling_Pathways cluster_3HB 3-Hydroxybutyrate (3-HB) Signaling cluster_3HO This compound (3-HO) Biological Role HB 3-Hydroxybutyrate HCAR2 HCAR2/GPR109A HB->HCAR2 activates HDAC HDACs (Class I) HB->HDAC inhibits Gi Gi/o HCAR2->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis Histones Histones HDAC->Histones deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Gene ↑ Gene Expression (e.g., BDNF) Acetylation->Gene HO This compound PHA_Synthase PHA Synthase HO->PHA_Synthase substrate for QS Quorum Sensing (e.g., in P. aeruginosa) HO->QS inhibits P3HO Poly(this compound) (P(3HO)) PHA_Synthase->P3HO Biomaterial Biocompatible, Biodegradable Biomaterials P3HO->Biomaterial Pyocyanin ↓ Pyocyanin Production QS->Pyocyanin

Signaling pathways of 3-HB and the biological role of 3-HO.

Experimental Protocols

Accurate quantification and functional assessment are critical for studying these molecules. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of 3-Hydroxybutyrate in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of ketone bodies in biological fluids.[1][10][17][18]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate isotopically-labeled internal standard (e.g., 3-Hydroxybutyric-d4 acid).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Conditions:

  • LC Column: A reverse-phase C18 column or a HILIC column can be used. For example, a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) column.[10]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.35 mL/min.[10]
  • Gradient: Develop a suitable gradient to ensure separation from other metabolites.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • MRM Transition: For 3-hydroxybutyrate, the transition is typically m/z 103.0 → 59.0.[10]

3. Data Analysis:

  • Quantify 3-hydroxybutyrate concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Protocol 2: Quantification of this compound by GC-MS

This protocol is a general guideline for analyzing 3-hydroxy fatty acids, which require derivatization to increase volatility for GC-MS analysis.[4][19]

1. Sample Preparation and Derivatization (Silylation):

  • Extract lipids from the sample matrix (e.g., bacterial cell pellet, plasma) using a suitable method like a Bligh-Dyer extraction.
  • Dry the lipid extract under a stream of nitrogen.
  • To the dried extract, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min and hold for 5 minutes.
  • Carrier Gas: Helium.
  • Mass Spectrometer: Operate in electron impact (EI) ionization mode.
  • Data Acquisition: Use full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, monitoring for characteristic ions of the 3-HO-TMS derivative.

3. Data Analysis:

  • Identify the 3-HO-TMS peak based on its retention time and mass spectrum.
  • Quantify using a calibration curve prepared with pure this compound standards that have undergone the same derivatization process.

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay

This colorimetric assay measures the ability of a compound, like 3-hydroxybutyrate, to inhibit HDAC activity in nuclear extracts.[5][20]

1. Preparation of Nuclear Extract:

  • Culture cells (e.g., HT-29 human colon carcinoma cells) to confluence.
  • Harvest cells and isolate nuclei using a commercial nuclear extraction kit or standard biochemical protocols.
  • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

2. Assay Procedure:

  • In a 96-well plate, add assay buffer, the nuclear extract, and various concentrations of 3-hydroxybutyrate (or a known HDAC inhibitor like Trichostatin A as a positive control).
  • Initiate the reaction by adding a fluorogenic or colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.
  • Stop the reaction and add a developer solution that contains a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent or colorimetric signal.
  • Read the fluorescence (e.g., Ex/Em = 355/460 nm) or absorbance on a microplate reader.

3. Data Analysis:

  • Calculate the percentage of HDAC inhibition for each concentration of 3-hydroxybutyrate compared to the untreated control.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Antimicrobial Activity and Quorum Sensing Inhibition

This protocol outlines methods to assess the antimicrobial properties of this compound and its effect on pyocyanin production, a quorum sensing-regulated virulence factor.[15]

1. Minimum Inhibitory Concentration (MIC) Determination:

  • Use a broth microdilution method in a 96-well plate.
  • Prepare a two-fold serial dilution of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

2. Pyocyanin Production Inhibition Assay:

  • Culture P. aeruginosa in King's A medium in the presence of sub-MIC concentrations of this compound.
  • Incubate at 37°C with shaking for 24-48 hours.
  • Centrifuge the cultures to pellet the cells.
  • Extract pyocyanin from the supernatant with chloroform (B151607).
  • Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which will turn pink.
  • Quantify the pyocyanin by measuring the absorbance of the pink acidic layer at 520 nm.[21][22]

3. Data Analysis:

  • Compare the pyocyanin production in the treated cultures to an untreated control to determine the percentage of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound and 3-hydroxybutyrate from biological samples, from extraction to final data analysis.

Experimental_Workflow cluster_workflow General Analytical Workflow Sample Biological Sample (Plasma, Cells, etc.) Extraction Extraction (Protein Precipitation / Lipid Extraction) Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization for 3-HO LCMS LC-MS/MS Analysis Extraction->LCMS for 3-HB GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification LCMS->Data GCMS->Data

References

A Comparative Guide to 3-Hydroxyoctanoate and 3-Hydroxyhexanoate-based mcl-PHAs for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of biomedical materials, medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are gaining significant attention for their biocompatibility, biodegradability, and versatile mechanical properties. This guide provides an objective comparison between two prominent mcl-PHAs: poly(3-hydroxyoctanoate) (P(3HO)) and poly(3-hydroxyhexanoate) (P(3HHx)), with a focus on their performance characteristics and supporting experimental data for researchers, scientists, and drug development professionals. While P(3HO) has been characterized as a homopolymer, 3-hydroxyhexanoate (B1247844) is most commonly utilized as a copolymer with 3-hydroxybutyrate (B1226725) (P(3HB-co-3HHx)) to enhance flexibility and processability.

Performance Comparison: this compound vs. 3-Hydroxyhexanoate-based PHAs

The following tables summarize the key mechanical and thermal properties of P(3HO) and P(3HB-co-3HHx) at various monomer compositions. Direct comparisons of homopolymers are limited due to the prevalence of 3HHx in copolymer forms.

Table 1: Comparison of Mechanical Properties

PropertyPoly(this compound) (P(3HO))Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx))
Young's Modulus (MPa) 11.660.60 (3.69 mol% 3HHx) to 18.03 (15.11 mol% 3HHx)[1]
Tensile Strength (MPa) Data not available5.85 (3.69 mol% 3HHx) to 3.62 (15.11 mol% 3HHx)[1]
Elongation at Break (%) Data not available129.34 (3.69 mol% 3HHx) to 298.87 (15.11 mol% 3HHx)[1]
General Characteristics Elastomeric[2]Flexibility increases with higher 3HHx content[3][4]

Table 2: Comparison of Thermal and Physical Properties

PropertyPoly(this compound) (P(3HO))Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx))
Glass Transition Temp. (Tg) (°C) Data not availableDecreases with increasing 3HHx content[4]
Melting Temperature (Tm) (°C) Data not availableDecreases with increasing 3HHx content[4]
Crystallinity (%) 37.5Decreases with increasing 3HHx content
Contact Angle (°) 77.3Data not available

Experimental Protocols

Detailed methodologies for the characterization of these mcl-PHAs are crucial for reproducible research. The following sections provide step-by-step protocols for key analytical techniques.

Molecular Weight Determination via Gel Permeation Chromatography (GPC)

This protocol outlines the determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

Materials:

  • PHA sample (1-2 mg)

  • HPLC-grade chloroform (B151607)

  • GPC instrument with a refractive index (RI) detector

  • Polystyrene standards for calibration

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the PHA sample in HPLC-grade chloroform. Allow the sample to dissolve completely, which may take at least one hour. Ensure there are no precipitates; if present, filter the solution.

  • Instrument Setup:

    • Turn on the GPC system, including the pump and detectors (UV and RI).

    • Set the flow rate of the chloroform mobile phase.

    • Allow the system to stabilize, which may take at least one hour.

  • Calibration: Run a series of polystyrene standards of known molecular weights to generate a calibration curve.

  • Sample Analysis: Inject the dissolved PHA sample into the GPC system.

  • Data Analysis: Analyze the resulting chromatogram using the system's software. Determine Mn, Mw, and PDI relative to the polystyrene standards.

Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)

This protocol describes the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Materials:

  • PHA sample (5-10 mg)

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PHA sample into an aluminum DSC pan.

    • Place the lid on the pan and seal it using a crimper.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Turn on the DSC instrument and the cooling unit.

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Set up a heating and cooling cycle. A typical cycle for PHAs involves:

      • Heating from room temperature to a temperature above the expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

      • Cooling to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

      • Heating again to above the melting point at a controlled rate (e.g., 10°C/min).

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • Determine the Tg as the midpoint of the transition in the heat flow curve.

    • Determine the Tm as the peak of the melting endotherm.

    • Calculate the degree of crystallinity by dividing the measured enthalpy of fusion by the theoretical enthalpy of fusion for a 100% crystalline polymer.

Mechanical Properties Evaluation via Tensile Testing

This protocol details the procedure for determining Young's modulus, tensile strength, and elongation at break of PHA films.

Materials:

  • PHA film with a uniform thickness

  • Universal testing machine (tensile tester) with appropriate grips for films

  • Cutting die to prepare standardized "dog-bone" shaped specimens (according to ASTM D638) or rectangular strips (according to ASTM D882).

Procedure:

  • Sample Preparation:

    • Prepare PHA films by solvent casting or melt pressing, ensuring a uniform thickness.

    • Cut the films into the desired specimen shape using a sharp cutting die.

  • Instrument Setup:

    • Mount the specimen into the grips of the tensile tester, ensuring it is vertically aligned and not slipping.

  • Testing:

    • Apply a tensile load to the specimen at a constant rate of extension until it fractures.

  • Data Analysis:

    • Record the load and extension data throughout the test.

    • Calculate the stress by dividing the load by the initial cross-sectional area of the specimen.

    • Calculate the strain by dividing the extension by the initial gauge length.

    • Plot the stress-strain curve.

    • Determine the Young's modulus from the initial linear portion of the curve.

    • The tensile strength is the maximum stress observed.

    • The elongation at break is the strain at which the specimen fractures.

In Vitro Biocompatibility Assessment via MTT Assay

This protocol provides a method to assess the cytotoxicity of PHA materials on a cell line.

Materials:

  • PHA films, sterilized

  • Mammalian cell line (e.g., fibroblasts)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Material Exposure: Place sterilized PHA films in direct contact with the cells in the wells. Include a positive control (a cytotoxic material) and a negative control (tissue culture plastic).

  • Incubation: Incubate the cells with the materials for a defined period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Remove the PHA films and the culture medium.

    • Add MTT solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the negative control.

Biodegradation Evaluation via Enzymatic Degradation Assay

This protocol describes a method to assess the biodegradability of PHA films using a specific enzyme.

Materials:

  • PHA films of known weight

  • Phosphate (B84403) buffer (pH 7.4)

  • PHA depolymerase enzyme

  • Incubator

Procedure:

  • Sample Preparation: Prepare PHA films of a known initial weight and surface area.

  • Enzymatic Degradation:

    • Place the PHA films in a solution of phosphate buffer containing a known concentration of PHA depolymerase.

    • Incubate the samples at a constant temperature (e.g., 37°C) with gentle agitation.

  • Monitoring Degradation:

    • At specific time intervals, remove the films from the enzyme solution.

    • Wash the films with distilled water to remove any residual enzyme and buffer salts.

    • Dry the films to a constant weight.

  • Data Analysis:

    • Calculate the weight loss of the films over time.

    • The rate of degradation can be determined from the slope of the weight loss versus time curve.

    • The surface morphology of the degraded films can be observed using scanning electron microscopy (SEM).

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to mcl-PHA production and characterization.

Biosynthesis_Pathway Carbon Source Carbon Source Acetyl-CoA Acetyl-CoA Carbon Source->Acetyl-CoA (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA Acetyl-CoA->(R)-3-Hydroxyacyl-CoA β-oxidation or De novo fatty acid synthesis mcl-PHA mcl-PHA (R)-3-Hydroxyacyl-CoA->mcl-PHA PHA Synthase

Caption: Generalized biosynthesis pathway of mcl-PHAs.

Experimental_Workflow cluster_production Polymer Production & Preparation cluster_characterization Characterization cluster_evaluation Performance Evaluation Bacterial Fermentation Bacterial Fermentation PHA Extraction & Purification PHA Extraction & Purification Bacterial Fermentation->PHA Extraction & Purification Film Preparation Film Preparation PHA Extraction & Purification->Film Preparation Molecular Weight (GPC) Molecular Weight (GPC) PHA Extraction & Purification->Molecular Weight (GPC) Mechanical Testing Mechanical Testing Film Preparation->Mechanical Testing Thermal Analysis (DSC) Thermal Analysis (DSC) Film Preparation->Thermal Analysis (DSC) Biocompatibility Assay Biocompatibility Assay Film Preparation->Biocompatibility Assay Biodegradation Assay Biodegradation Assay Film Preparation->Biodegradation Assay Property_Relationship Increase 3HHx content Increase 3HHx content Decrease Tensile Strength Decrease Tensile Strength Increase 3HHx content->Decrease Tensile Strength weakens interchain forces Decrease Young's Modulus Decrease Young's Modulus Increase 3HHx content->Decrease Young's Modulus increases flexibility Increase Elongation at Break Increase Elongation at Break Increase 3HHx content->Increase Elongation at Break enhances ductility Decrease Crystallinity Decrease Crystallinity Increase 3HHx content->Decrease Crystallinity disrupts polymer chain packing Decrease Melting Temperature (Tm) Decrease Melting Temperature (Tm) Decrease Crystallinity->Decrease Melting Temperature (Tm)

References

Biocompatibility Face-Off: P(3HO) vs. PLA for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial is a critical decision in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides an objective comparison of the biocompatibility of two prominent biodegradable polymers: Poly(3-hydroxyoctanoate) (P(3HO)), a member of the polyhydroxyalkanoates (PHAs) family, and Polylactic Acid (PLA). This comparison is supported by experimental data from in vitro and in vivo studies to aid in the informed selection of materials for research and development.

At a Glance: Key Biocompatibility Parameters

The following tables summarize the available quantitative data for the biocompatibility of P(3HO) and PLA based on key assessment categories: in vitro cytotoxicity, hemolysis, and in vivo implantation. It is important to note that direct comparative studies are limited, and the data presented is synthesized from various independent investigations.

Table 1: In Vitro Cytotoxicity Data

PolymerAssay TypeCell LineCell Viability (%)Source
P(3HO) MTT AssayNot SpecifiedData for neat P(3HO) is not available. However, P(3HO)/bacterial cellulose (B213188) composites showed 50-110% higher cell proliferation compared to neat P(3HO) film.[Referenced Study]
PLA MTT AssayHuman Fetal Osteoblasts95.3 ± 2.1[1]
PLA MTT AssayHeLa Cells> 80[2]
PLA MTT AssayFibroblasts> 89 (for various extract concentrations)[3]

Note: A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5.[1]

Table 2: Hemolysis Data

PolymerAssay TypeBlood SourceHemolysis (%)Source
P(3HO) Hemolysis AssayNot SpecifiedSpecific data for P(3HO) is not readily available. A study on a similar PHA (P(3HB-3HV-3HHx)) showed a hemolysis coefficient < 5% at concentrations of 0.05-0.25 mg/mL after 24 hours for a chitosan-modified version.[Referenced Study]
PLA (PLLA) Hemolysis AssayNot Specified2.4[4]
PLA (PLLA/n-HA) Hemolysis AssayNot Specified2.7[4]

Note: A hemolysis rate of less than 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and over 5% is hemolytic.[5]

Table 3: In Vivo Implantation Data (Fibrous Capsule Thickness)

PolymerAnimal ModelImplantation SiteTime PointFibrous Capsule Thickness (µm)Source
P(3HO) Not SpecifiedNot SpecifiedNot SpecifiedSpecific quantitative data is not readily available.
PLA RabbitsSubcutaneous60 daysQualitatively thinner capsules were observed with implants made from larger granules (100-200 µm) compared to smaller granules (1-56 µm). Specific thickness values were not provided in the abstract.[6][7]
Polypropylene (for reference) RatsSubcutaneous5 weeks10.2 µm difference between fibers of 11.0-15.9 µm and 1.0-5.9 µm diameter.[8]
PCL Film (for reference) Not SpecifiedSubcutaneousNot Specified70.2 ± 8[9]

Note: Fibrous capsule thickness is a key indicator of foreign body response; thinner capsules generally suggest better biocompatibility.[9][10][11]

Experimental Methodologies

The biocompatibility data presented is typically generated following standardized protocols, primarily those outlined in the ISO 10993 series of standards. Below are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential for a material to cause cellular damage. The extract test is a common method.

  • Preparation of Material Extracts: The test material (P(3HO) or PLA) is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) for a specified time and temperature (e.g., 24 hours at 37°C) to allow any leachable substances to diffuse into the medium.

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts, human osteoblasts) is cultured in a 96-well plate.

  • Exposure: The culture medium is replaced with the material extract at various concentrations. Control groups include cells exposed to fresh culture medium (negative control) and a material known to be cytotoxic (positive control).

  • Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

    • Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a spectrophotometer (e.g., at 570 nm).

  • Calculation: Cell viability is calculated as a percentage relative to the negative control.[12][13]

Hemolysis Testing (ISO 10993-4)

This assay determines the potential of a blood-contacting material to damage red blood cells (erythrocytes).

  • Preparation of Blood: Fresh anticoagulant-treated blood (e.g., from rabbits or humans) is diluted with a saline solution.

  • Material Incubation (Direct Contact Method):

    • The test material (P(3HO) or PLA) is placed in a tube with the diluted blood suspension.

    • A positive control (e.g., distilled water, which causes 100% hemolysis) and a negative control (e.g., saline) are also prepared.

  • Incubation: The tubes are incubated with gentle agitation for a specified time (e.g., 3-4 hours) at 37°C.[14][15]

  • Centrifugation: The tubes are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from lysed red blood cells is measured spectrophotometrically (e.g., at 540 nm).[16]

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.[14][15]

In Vivo Implantation Studies (ISO 10993-6)

These studies assess the local pathological effects of a material on living tissue.

  • Material Preparation and Sterilization: The implant materials (P(3HO) or PLA) are fabricated into a specific form (e.g., discs, fibers) and sterilized.

  • Animal Model: A suitable animal model (e.g., rats, rabbits) is selected.

  • Surgical Implantation: The material is surgically implanted into a specific tissue site (e.g., subcutaneously in the dorsal region). A sham surgery site or an implant of a known biocompatible material can serve as a control.

  • Observation Period: The animals are monitored for a predetermined period (e.g., 7, 14, 30, 60 days) to assess any signs of adverse reactions.[6]

  • Histological Analysis:

    • At the end of the observation period, the animals are euthanized, and the implant and surrounding tissue are explanted.

    • The tissue is fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E, Masson's Trichrome).

    • A pathologist examines the tissue sections under a microscope to evaluate the local tissue response, including inflammation, cell infiltration, and the formation and thickness of a fibrous capsule.[9][10]

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biocompatibility assessments.

InVitroCytotoxicityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Material Sample (P(3HO) or PLA) C Incubate (e.g., 37°C, 24h) A->C B Cell Culture Medium B->C D Material Extract C->D F Add Extract to Cells D->F E Cultured Cells (e.g., L929 Fibroblasts) E->F G Incubate (e.g., 24-72h) F->G H Add MTT Reagent G->H I Incubate (Formazan Formation) H->I J Add Solubilizer (e.g., DMSO) I->J K Measure Absorbance J->K L Calculate Cell Viability (%) K->L

Caption: Workflow for In Vitro Cytotoxicity (Extract Test).

HemolysisWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Material Sample (P(3HO) or PLA) C Combine Material and Blood B Diluted Blood D Incubate with Agitation (e.g., 37°C, 3-4h) C->D E Centrifuge D->E F Collect Supernatant E->F G Measure Hemoglobin (Spectrophotometry) F->G H Calculate Hemolysis (%) G->H

Caption: Workflow for Hemolysis Assay (Direct Contact).

InVivoImplantationWorkflow A Material Preparation & Sterilization B Surgical Implantation (e.g., Subcutaneous in Rat) A->B C In-Life Observation Period (e.g., 7-60 days) B->C D Explantation of Implant & Surrounding Tissue C->D E Tissue Processing (Fixation, Embedding, Sectioning) D->E F Histological Staining (e.g., H&E, Masson's Trichrome) E->F G Microscopic Evaluation (Inflammation, Fibrous Capsule) F->G H Quantitative Analysis (Capsule Thickness Measurement) G->H

Caption: Workflow for In Vivo Implantation Study.

Conclusion

Both P(3HO) and PLA are promising biodegradable polymers for biomedical applications, with existing data suggesting good biocompatibility. PLA is a well-established material with a larger body of quantitative biocompatibility data demonstrating low cytotoxicity and hemocompatibility. The in vivo response to PLA can be influenced by implant characteristics such as surface topography.

P(3HO), as a member of the PHA family, is also shown to be biocompatible, with studies on P(3HO) blends and similar PHAs indicating good cell viability and low hemolytic potential. However, there is a clear need for more comprehensive, quantitative studies on neat P(3HO) to allow for a more direct and detailed comparison with PLA.

Researchers and drug development professionals should consider the specific requirements of their application when choosing between these materials. For applications with a lower risk profile or where extensive biocompatibility data is required, PLA may be the more conservative choice. For applications where the specific elastomeric properties of P(3HO) are advantageous, the existing evidence of its biocompatibility is encouraging, though further material-specific testing is recommended.

References

Degradation Rate of Poly(3-hydroxyoctanoate) vs. Poly(3-hydroxybutyrate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The field of biodegradable polymers is rapidly advancing, offering sustainable alternatives to conventional plastics in various sectors, including medicine and packaging. Among the most promising candidates are polyhydroxyalkanoates (PHAs), a family of bio-based and biodegradable polyesters produced by microorganisms. Understanding the degradation kinetics of different PHAs is crucial for their effective application, particularly in drug delivery and tissue engineering, where the rate of polymer breakdown must align with therapeutic needs.

This guide provides an in-depth comparison of the degradation rates of two key PHAs: poly(3-hydroxybutyrate) (PHB), a short-chain-length (SCL) PHA, and poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length (MCL) PHA. We will delve into the factors influencing their degradation, present quantitative data from experimental studies, and detail the methodologies used to assess their degradation profiles.

Factors Influencing Degradation Rates

The degradation of PHAs is primarily a biological process, driven by enzymes known as PHA depolymerases secreted by a wide range of microorganisms found in various environments like soil, sludge, and marine water.[1][2] The rate of this enzymatic hydrolysis is influenced by several intrinsic and extrinsic factors.

Key Differentiating Properties of PHB and P(3HO):

  • Crystallinity: This is one of the most significant factors. PHB is a highly crystalline polymer (crystallinity ranging from 50% to 80%), which makes it stiff and brittle.[3] This high degree of crystallinity renders it more resistant to degradation, as enzymes preferentially attack the more accessible amorphous regions of the polymer.[1][4] In contrast, P(3HO) is a more amorphous, elastomeric polymer with a significantly lower crystallinity (around 37.5%).[5][6][7] This lower crystallinity allows for easier enzymatic access, leading to a faster degradation rate.

  • Monomer Chain Length: PHB is composed of short C4 monomers, while P(3HO) is made up of medium-chain-length C8 monomers.[3] The substrate specificity of PHA depolymerases plays a crucial role. SCL-PHA depolymerases, which are effective against PHB, are distinct from MCL-PHA depolymerases that degrade P(3HO).[4][8] Most bacteria that degrade PHB cannot break down PHAs with six or more carbon atoms in their monomer units, highlighting the specialized enzymatic pathways required.[4]

  • Hydrophobicity: The longer alkyl side chain in P(3HO) increases its hydrophobicity compared to PHB. While PHAs are generally water-insoluble, differences in surface energy can affect microbial adhesion and enzyme binding.[9][10]

Quantitative Data: Degradation Rate Comparison

The difference in the intrinsic properties of PHB and P(3HO) leads to notable variations in their degradation rates across different environments. While direct side-by-side degradation data for P(3HO) homopolymers is limited in the literature, studies on copolymers containing MCL monomers provide strong evidence of their faster degradation compared to PHB homopolymers.

Polymer TypeEnvironmentTimeDegradation (% Weight Loss)Reference
PHB Activated Sludge18 days~20%[11]
P(3HB-co-12%HHx)* Activated Sludge18 days~40%[11]
PHB Soil (100% RH)14 days~100%[12]
PHBV (5% valerate) Soil (100% RH)14 days~100%[12]
PHB Soil (40% RH)6 weeksMinimal Change[12]
PHBV (5% valerate) Soil (40% RH)6 weeksMinimal Change[12]

*Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) is a copolymer containing a C6 monomer, which is structurally more similar to the C8 monomer of P(3HO) than to the C4 of PHB. The data indicates that the presence of longer side-chain monomers significantly accelerates degradation.

Studies have consistently shown that copolymers of PHAs, which have lower crystallinity, exhibit higher degradation rates than homopolymers like PHB.[1][11] For instance, the degradation rate of P(3HB-co-3HV) copolymers increases with a higher percentage of hydroxyvalerate, which reduces the overall crystallinity.[4] This principle strongly suggests that the inherently less crystalline P(3HO) would degrade more rapidly than the highly crystalline PHB under similar microbially active conditions.

Experimental Protocols for Assessing Degradation

A variety of standardized methods are employed to quantify and characterize the degradation of polymers. These protocols provide crucial data on the physical, chemical, and structural changes that occur over time.

Weight Loss Measurement (Gravimetric Analysis)

This is the most direct method for quantifying polymer degradation.

  • Protocol:

    • Prepare polymer films or samples of known dimensions and initial dry weight (W_initial).

    • Immerse the samples in the chosen degradation medium (e.g., soil, compost, activated sludge, buffer solution with enzymes).

    • Incubate the samples under controlled conditions (e.g., temperature, pH, humidity).

    • At predetermined time intervals, retrieve the samples.

    • Gently wash the samples with distilled water to remove any attached debris or biofilm and then dry them in a vacuum oven until a constant weight is achieved (W_final).

    • Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100[13]

Molecular Weight Analysis

This method tracks the scission of polymer chains, which is a key indicator of degradation.

  • Protocol (Gel Permeation Chromatography - GPC / Size Exclusion Chromatography - SEC):

    • Dissolve a small amount of the retrieved and dried polymer sample in a suitable solvent (e.g., chloroform (B151607) for PHAs).[9]

    • Inject the dissolved sample into the GPC/SEC system.

    • The system separates the polymer chains based on their hydrodynamic volume, with larger molecules eluting first.

    • Detectors (e.g., refractive index detector) measure the concentration of the eluting polymer.

    • By comparing the elution profile to that of known molecular weight standards, determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer at each time point. A decrease in these values signifies degradation.[14][15]

Thermal Analysis

Thermal analysis techniques are used to monitor changes in the thermal properties and crystallinity of the polymer.

  • Protocol (Differential Scanning Calorimetry - DSC):

    • Place a small, dried sample (5-10 mg) into an aluminum pan.

    • Heat the sample in the DSC instrument under a controlled atmosphere (e.g., nitrogen) at a specific rate (e.g., 10 °C/min).[13]

    • The instrument measures the heat flow required to raise the sample's temperature.

    • From the resulting thermogram, determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm).

    • Calculate the degree of crystallinity (Xc) by dividing the measured ΔHm by the theoretical enthalpy of fusion for a 100% crystalline sample of that polymer (e.g., 146 J/g for PHB).[12] Changes in Xc over time indicate structural alterations due to degradation.

Surface Morphology Analysis

This method provides visual evidence of the degradation process occurring on the polymer surface.

  • Protocol (Scanning Electron Microscopy - SEM):

    • Mount the retrieved and dried polymer samples onto SEM stubs.

    • Sputter-coat the samples with a conductive material (e.g., gold or palladium) to prevent charging.

    • Introduce the samples into the SEM vacuum chamber.

    • Scan the surface with a focused beam of electrons.

    • Capture high-resolution images of the surface topography. The appearance of pits, cracks, and increased surface roughness over time are clear indicators of microbial or enzymatic degradation.[11]

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in PHA degradation and its study, the following diagrams are provided.

Enzymatic_Degradation_Pathway cluster_environment External Environment (e.g., Soil, Water) cluster_cell Microbial Cell Microorganism Microorganism Depolymerase Extracellular PHA Depolymerase Microorganism->Depolymerase Secretes PHA_Polymer PHA Polymer (P(3HO) or PHB) Monomers Soluble Monomers & Oligomers PHA_Polymer->Monomers Hydrolysis Catalyzed by Depolymerase Metabolism Central Metabolism (e.g., Krebs Cycle) Monomers->Metabolism Uptake & Assimilation Energy Energy & Carbon for Growth Metabolism->Energy

Caption: General pathway of extracellular enzymatic degradation of PHAs.

Degradation_Study_Workflow cluster_analysis Multi-faceted Analysis start Start: Prepare Polymer Samples incubation Incubate in Degradation Medium (e.g., Soil, Enzyme Buffer) start->incubation sampling Retrieve Samples at Time Intervals (t=0, t1, t2...) incubation->sampling weight_loss Weight Loss (Gravimetric) sampling->weight_loss mol_weight Molecular Weight (GPC/SEC) sampling->mol_weight thermal Thermal Properties (DSC) sampling->thermal surface Surface Morphology (SEM) sampling->surface data_analysis Data Analysis & Comparison weight_loss->data_analysis mol_weight->data_analysis thermal->data_analysis surface->data_analysis end End: Determine Degradation Rate data_analysis->end

Caption: Experimental workflow for a typical polymer degradation study.

Conclusion

The degradation rates of poly(this compound) and poly(3-hydroxybutyrate) are fundamentally governed by their distinct physical and chemical properties. PHB's high crystallinity makes it a robust but slowly degrading material.[4][9] In contrast, P(3HO), a medium-chain-length PHA, possesses lower crystallinity and a more flexible structure, which facilitates faster enzymatic degradation.[4][5][7] This makes P(3HO) and related MCL-PHAs potentially more suitable for applications requiring more rapid clearance or breakdown, such as in certain drug delivery systems or disposable packaging. For applications demanding structural integrity over longer periods, the slower degradation of PHB might be advantageous. Ultimately, the choice between P(3HO) and PHB will depend on the specific performance and end-of-life requirements of the intended application.

References

A Comparative Guide to the Mechanical Properties of P(3HO) and Synthetic Elastomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biomaterial is a critical decision that profoundly influences the efficacy and safety of medical devices and drug delivery systems. This guide provides an objective comparison of the mechanical properties of Poly(3-hydroxyoctanoate) (P(3HO)), a microbially derived polyhydroxyalkanoate, against commonly used synthetic elastomers: polyurethane (PU), polydimethylsiloxane (B3030410) (PDMS), and poly(glycerol sebacate) (PGS). The data presented herein, supported by detailed experimental protocols, aims to facilitate informed material selection for a variety of biomedical applications.

Executive Summary

Poly(this compound) (P(3HO)) emerges as a promising biocompatible and biodegradable elastomer with tunable mechanical properties that position it as a viable alternative to traditional synthetic elastomers in the biomedical field. While synthetic elastomers like polyurethane (PU), polydimethylsiloxane (PDMS), and poly(glycerol sebacate) (PGS) offer a wide range of well-established properties, P(3HO) presents a unique combination of elasticity and biodegradability. This guide demonstrates that P(3HO) exhibits a Young's modulus and tensile strength comparable to some formulations of PGS and softer polyurethanes, with a significant elongation at break, highlighting its potential for applications requiring flexibility and resilience. The choice of material will ultimately depend on the specific mechanical and biocompatibility requirements of the intended application.

Mechanical Properties: A Quantitative Comparison

The mechanical behavior of an elastomer is a primary determinant of its suitability for a given biomedical application. The following tables summarize the key mechanical properties of P(3HO) in comparison to PU, PDMS, and PGS. It is important to note that the properties of these materials can be significantly influenced by their specific composition, synthesis, and processing conditions.

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
P(3HO) 11.6 - 20.07[1][2][3][4]6.05 - 7[1]217.85 - 380[1]
Polyurethane (PU) 10.65 - 122.83[5]2.08 - 8.51[5][6]9.67 - >300[5]
PDMS 1 - 3[7]8 - 15[6]300 - 800[6]
PGS 0.04 - 3.14[8][9]0.25 - 0.5[8][9]15 - 237.8[8][10]

Table 1: Comparison of Key Mechanical Properties of P(3HO) and Synthetic Elastomers.

Biocompatibility Overview

Biocompatibility is a paramount consideration for any material intended for medical use. All four elastomers discussed in this guide are generally considered biocompatible, though their specific formulations and degradation products can influence cellular and tissue responses.

MaterialBiocompatibility Summary
P(3HO) Generally considered biocompatible. As a naturally derived polyester, its degradation products are typically non-toxic.[11]
Polyurethane (PU) Widely used in medical devices due to its good biocompatibility.[12][13][14] However, the biocompatibility can be influenced by the specific isocyanates and polyols used in its synthesis.[15] Some formulations may elicit an inflammatory response.
PDMS Exhibits excellent biocompatibility and is widely used in implants and microfluidic devices for biological research.[7][16][17][18][19] It is generally considered inert and elicits a minimal foreign body response.
PGS Known for its good biocompatibility and biodegradability, with degradation products (glycerol and sebacic acid) being natural metabolites.[20][21][22][23] It has been extensively studied for tissue engineering applications.

Table 2: Biocompatibility Profiles of P(3HO) and Synthetic Elastomers.

Experimental Methodologies

The mechanical properties summarized above are typically determined using standardized testing protocols. The most common standard for testing the tensile properties of plastics and elastomers are ASTM D638 and ASTM D412.

Tensile Testing Protocol (General)

A universal testing machine is used to apply a uniaxial tensile load to a specimen of a defined geometry until it fractures. During the test, the applied load and the elongation of the specimen are continuously measured.

  • Specimen Preparation: Test specimens are typically prepared in a "dumbbell" or "dog-bone" shape, as specified in the ASTM standards, to ensure that failure occurs in the central, narrower section.[24][25] Specimens can be produced by injection molding, compression molding, or die-cutting from a sheet of the material.

  • Test Conditions: The test is conducted at a controlled temperature and humidity, as these factors can significantly affect the mechanical properties of polymers. The speed at which the specimen is pulled (strain rate) is also a critical parameter and is specified in the relevant ASTM standard.[26][27]

  • Data Acquisition: A load cell measures the force applied to the specimen, and an extensometer measures the change in length of the gauge section. The resulting data is used to generate a stress-strain curve.

  • Calculation of Properties:

    • Young's Modulus (Modulus of Elasticity): Calculated from the initial linear portion of the stress-strain curve, representing the material's stiffness.[26]

    • Tensile Strength: The maximum stress the material can withstand before fracturing.[26]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating the material's ductility.[26]

ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This standard is commonly used for rigid and semi-rigid plastics.[25][27][28]

ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers: This standard is specifically designed for elastomeric materials that exhibit high elongation.[29][30][31][32][33]

Logical Workflow for Material Comparison

The process of comparing these elastomers for a specific biomedical application can be visualized as a structured workflow.

G Workflow for Elastomer Selection A Define Application Requirements (e.g., flexibility, strength, degradation time) B Literature Review & Data Compilation A->B C Synthesize or Procure Material Samples B->C D Characterize Mechanical Properties (ASTM D638 / D412) C->D E Assess Biocompatibility (In Vitro / In Vivo) C->E F Analyze and Compare Data D->F E->F G Select Optimal Material F->G

Caption: A logical workflow for selecting a suitable elastomer.

Signaling Pathway for Biocompatibility Assessment

The interaction of a biomaterial with a biological system initiates a complex signaling cascade. The following diagram illustrates a simplified pathway of the host response to an implanted biomaterial.

G Host Response to Biomaterial Implantation cluster_0 Initial Events cluster_1 Cellular Response cluster_2 Tissue Response Implant Biomaterial Implantation Protein Protein Adsorption Implant->Protein Macrophage Macrophage Adhesion Protein->Macrophage FBGC Foreign Body Giant Cell Formation Macrophage->FBGC Inflammation Inflammation Macrophage->Inflammation FBGC->Inflammation Fibroblast Fibroblast Recruitment Fibrosis Fibrous Capsule Formation Fibroblast->Fibrosis Inflammation->Fibroblast Resolution Tissue Integration/Resolution Inflammation->Resolution

Caption: Simplified signaling pathway of host response.

References

performance of different bacterial strains for 3-hydroxyoctanoate production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the microbial production of 3-hydroxyoctanoate (3HO), a valuable chiral intermediate and a monomer for biocompatible polymers, is of significant interest. The selection of an appropriate bacterial chassis is critical for achieving high titers and yields. This guide provides an objective comparison of the performance of two leading bacterial strains, Escherichia coli and Pseudomonas putida, for this compound production, supported by experimental data.

Comparative Performance of Bacterial Strains

The production of this compound, primarily in its polymerized form, poly(this compound) (PHO), has been most successfully demonstrated in metabolically engineered Escherichia coli and wild-type or engineered Pseudomonas putida. Each organism presents distinct advantages and performance metrics under specific fermentation conditions.

Bacterial StrainKey Genetic Modifications/FeaturesCarbon Source(s)Titer (g/L)PHO Content (% Cell Dry Weight)Fermentation Scale
Escherichia coli SM23 ΔfadRABIJ, integrated C8-specific thioesterase (CpFatB1.2-M4-287), expression of phaJ2 & phaC2 from P. aeruginosa and fadD from P. putida.[1][2][3]Glycerol1.54 ± 0.23415%Fed-batch
Pseudomonas putida GPo1 Wild-type, noted for its natural ability to produce medium-chain-length PHAs.Sodium OctanoateUp to 31.8 (calculated from 53 g/L CDM with 60% PHO)Up to 60%350-400 L Fed-batch
Pseudomonas putida KT2440 Wild-type and engineered variants (e.g., ΔphaZ).[4][5]Crude Glycerol, Lignin-derived compounds[6]~1.45 (from crude glycerol)~34% (from crude glycerol)Fed-batch

Metabolic Pathways for this compound Production

The biosynthetic routes to this compound differ between the engineered E. coli and the native producer P. putida. Understanding these pathways is crucial for targeted metabolic engineering efforts to improve production.

Engineered Pathway in Escherichia coli

In engineered E. coli, this compound production is achieved by creating a synthetic pathway that links fatty acid synthesis with a modified β-oxidation cycle.[7][8] Key steps include:

  • Overproduction of Octanoic Acid: A C8-specific thioesterase is introduced to cleave octanoyl-ACP from the fatty acid synthesis pathway, releasing free octanoic acid.[1][2]

  • Activation: The native acyl-CoA synthetase (FadD) activates octanoic acid to octanoyl-CoA.

  • Conversion to Monomer: The β-oxidation pathway is partially blocked (e.g., by deleting fadB). An (R)-specific enoyl-CoA hydratase (phaJ) is introduced to convert 2-octenoyl-CoA into the desired (R)-3-hydroxyoctanoyl-CoA monomer.[7]

  • Polymerization: A PHA synthase (phaC) polymerizes the monomers into PHO.[7]

E_coli_Pathway Glycerol Glycerol AcetylCoA Acetyl-CoA Glycerol->AcetylCoA FAS Fatty Acid Synthesis AcetylCoA->FAS OctanoylACP Octanoyl-ACP FAS->OctanoylACP Thioesterase CpFatB1.2 (Thioesterase) OctanoylACP->Thioesterase Octanoate Octanoic Acid Thioesterase->Octanoate FadD FadD Octanoate->FadD OctanoylCoA Octanoyl-CoA FadD->OctanoylCoA BetaOx Partial β-Oxidation OctanoylCoA->BetaOx OctenoylCoA 2-Octenoyl-CoA BetaOx->OctenoylCoA PhaJ PhaJ OctenoylCoA->PhaJ Monomer (R)-3-Hydroxy- octanoyl-CoA PhaJ->Monomer PhaC PhaC Monomer->PhaC PHO Poly(this compound) PhaC->PHO P_putida_Pathway Octanoate Octanoate (Substrate) Activation Acyl-CoA Synthetase Octanoate->Activation OctanoylCoA Octanoyl-CoA Activation->OctanoylCoA BetaOx β-Oxidation Cycle OctanoylCoA->BetaOx Monomer (R)-3-Hydroxy- octanoyl-CoA BetaOx->Monomer diverted intermediate TCA TCA Cycle (Energy) BetaOx->TCA pathway continues PhaC PhaC1/PhaC2 (Native Synthase) Monomer->PhaC PHO Poly(this compound) PhaC->PHO Experimental_Workflow cluster_prep Preparation cluster_ferm Fed-Batch Fermentation cluster_post Downstream Processing Seed Seed Culture (Shake Flask) Inoculation Inoculation Seed->Inoculation Media Bioreactor Media Prep Media->Inoculation BatchPhase Batch Phase (Initial Growth) Inoculation->BatchPhase FeedPhase Fed-Batch Phase (Nutrient Feeding) BatchPhase->FeedPhase Harvest Cell Harvest (Centrifugation) FeedPhase->Harvest Control Process Control (pH, DO, Temp) Control->BatchPhase Control->FeedPhase Extraction PHO Extraction & Purification Harvest->Extraction Analysis Analysis (GC, CDW) Extraction->Analysis

References

comparative analysis of extraction methods for mcl-PHAs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) Extraction Methods

For researchers and professionals in drug development and polymer science, the efficient extraction and purification of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) are critical for downstream applications. The choice of extraction method significantly impacts the yield, purity, and molecular integrity of the final polymer, thereby influencing its physicochemical properties and performance in biomedical applications. This guide provides a comparative analysis of common mcl-PHA extraction methods, supported by experimental data and detailed protocols.

Comparative Performance of mcl-PHA Extraction Methods

The selection of an appropriate extraction method is a trade-off between recovery efficiency, polymer purity, cost, and environmental impact. Below is a summary of quantitative data for various extraction techniques.

Extraction MethodMicroorganismSolvent/ReagentRecovery Yield (%)Purity (%)Molecular Weight (Mw, kDa)Key Findings & Citations
Solvent Extraction (Soxhlet) Pseudomonas putida KT2440Acetone (B3395972)>86>94Not significantly alteredAcetone is a less toxic and effective alternative to chlorinated solvents for mcl-PHA extraction.[1]
Solvent Extraction (Stirred) Pseudomonas putidaChloroform~99High-Chloroform is highly efficient but poses environmental and health risks.[2]
Solvent Extraction (Reflux) Mixed Microbial CultureDimethyl Carbonate (DMC)~31 (g PHA/100g biomass)91.2 ± 0.1-DMC is a greener solvent alternative, though yields may be lower than chlorinated solvents. Purity can be increased to 98% with 1-butanol (B46404) washing.[3]
Chemical Digestion Mixed Microbial CultureSodium Hypochlorite (B82951) (NaClO)~90~99Similar to solvent extractionEffective for high purity and recovery, but can cause polymer degradation if not controlled.[4]
Chemical Digestion Mixed Microbial CultureSodium Hydroxide (NaOH)~100~100Similar to solvent extractionHigh purity and recovery are achievable under optimized conditions.[4]
Enzymatic Digestion Pseudomonas putidaAlcalase, SDS, EDTA, Lysozyme (B549824)~9092.6-A green alternative that avoids hazardous solvents, with Alcalase being the most significant factor.[5][6]
Supercritical Fluid Extraction Chlorella Vulgaris sp.Supercritical CO₂ (sCO₂)46.74 (lipid yield)--A green technology that offers high selectivity. Data is for lipid precursors to PHA.[7] Optimal parameters were found to be 60 °C and 35 MPa.[7]
Ultrasound-Assisted Extraction Pseudomonas putida Bet001Acetone/HeptaneHigh extraction rate-29,611 (Mn), 39,578 (Mw)Ultrasound significantly enhances the extraction rate with minimal impact on thermal properties and molecular weight.[8]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Acetone Soxhlet Extraction

This method utilizes a less toxic solvent compared to traditional chlorinated hydrocarbons.[1][9]

Protocol:

  • Dry the mcl-PHA-containing biomass (e.g., from Pseudomonas putida).

  • Wash the dried biomass with 20 volumes of methanol (B129727) for 5 minutes to remove lipids and other soluble impurities.

  • Perform Soxhlet extraction on the pre-treated biomass using 10 volumes of acetone for 5 hours.

  • To further purify, dissolve the extracted PHA in acetone and precipitate it in cold methanol.

  • The purity of the product can be assessed using UV spectroscopy at 241 and 275 nm.[9]

Sodium Hypochlorite Digestion

This method digests the non-PHA cellular material (NPCM), leaving the PHA granules intact.[4][10]

Protocol:

  • Resuspend the lyophilized biomass in a 5% (w/v) sodium hypochlorite solution at a concentration of 50 mg/mL.

  • Incubate the suspension at 100°C for 1 hour to digest the cellular components.

  • Centrifuge the mixture to pellet the PHA granules.

  • Wash the pellet three times with distilled water to remove residual NaClO and digested cellular debris.

  • The resulting PHA can be further purified by solvent extraction if necessary.[10]

Enzymatic Digestion

This environmentally friendly method uses enzymes to break down the cell wall and release the mcl-PHA granules.[5][6]

Protocol:

  • Suspend the wet biomass in a buffered solution.

  • Add a combination of enzymes, such as Alcalase (a protease) to digest proteins, and lysozyme to break down the peptidoglycan cell wall. Surfactants like Sodium Dodecyl Sulfate (SDS) can be used to aid in cell lysis, and chelating agents like EDTA can be added to destabilize the outer membrane of Gram-negative bacteria.

  • Incubate the mixture under optimal temperature and pH conditions for the enzymes used.

  • Separate the released PHA granules from the solubilized cellular components through centrifugation or filtration.

  • Wash the purified PHA granules with water.

Supercritical Fluid Extraction (SFE)

This green extraction method utilizes supercritical carbon dioxide (sCO₂) as a solvent, which is non-toxic and easily removed.[7][11]

Protocol:

  • Place the dried and ground biomass into the extraction vessel.

  • Pressurize and heat carbon dioxide to its supercritical state (e.g., 35 MPa and 60°C).[7]

  • Pass the supercritical CO₂ through the biomass. The mcl-PHA will dissolve in the sCO₂.

  • Depressurize the CO₂ in a separator vessel, causing the PHA to precipitate out of the fluid.

  • The gaseous CO₂ can be re-compressed and recycled.

Visualizing the Extraction Workflows

The following diagrams illustrate the logical steps in solvent-based and enzymatic digestion extraction methods.

Solvent_Extraction_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_purification Purification & Recovery Biomass Cell Biomass Drying Drying Biomass->Drying Pre_wash Lipid Removal (e.g., Methanol Wash) Drying->Pre_wash Solvent_Add Add Solvent (e.g., Acetone) Pre_wash->Solvent_Add Extraction Soxhlet or Stirred Extraction Solvent_Add->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Precipitation Precipitation in Anti-solvent Evaporation->Precipitation Drying_Final Final Drying Precipitation->Drying_Final Purified_PHA Purified mcl-PHA Drying_Final->Purified_PHA

Caption: Workflow of a typical solvent-based mcl-PHA extraction process.

Enzymatic_Digestion_Workflow cluster_digestion Cell Lysis cluster_separation Separation cluster_recovery Recovery Biomass Wet Cell Biomass Enzyme_Add Add Enzyme Cocktail (e.g., Alcalase, Lysozyme) Biomass->Enzyme_Add Incubation Incubation Enzyme_Add->Incubation Centrifugation Centrifugation/ Filtration Incubation->Centrifugation Washing Washing with Water Centrifugation->Washing Drying Drying Washing->Drying Purified_PHA Purified mcl-PHA Drying->Purified_PHA

Caption: Workflow of an enzymatic digestion-based mcl-PHA extraction process.

References

Validating the Purity of 3-Hydroxyoctanoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3-hydroxyoctanoate, a hydroxylated fatty acid with increasing interest in various research fields.[1] This document outlines detailed experimental protocols and presents supporting data to assist in method selection and implementation.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the required sensitivity and precision. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of fatty acids and their derivatives.[2][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[5]Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sample Preparation Typically involves simple dissolution in a suitable solvent.Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[6][7]Dissolution in a deuterated solvent.
Advantages - Well-suited for non-volatile and thermally labile compounds.[4]- Direct analysis without derivatization is often possible.- Robust and reproducible for quantitative analysis.- High sensitivity and selectivity, making it ideal for trace-level impurity identification.[8]- Provides structural information of impurities through mass spectra.- Non-destructive.- Provides unambiguous structural confirmation.
Disadvantages - UV detection can be challenging for compounds lacking a strong chromophore, requiring low wavelength detection.[4]- Lower sensitivity compared to GC-MS for some analytes.- Derivatization adds complexity and potential for error.- Not suitable for non-volatile or thermally labile compounds.- Relatively low sensitivity.- Not ideal for quantifying minor impurities.
Typical Impurities Detected Other 3-hydroxyalkanoates, isomers, and non-volatile synthesis by-products.Volatile impurities, isomers, and other 3-hydroxyalkanoates (after derivatization).Structural isomers and major impurities.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS in the analysis of fatty acids, providing a basis for method selection based on quantitative requirements.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Precision (%RSD) < 5%[9]< 10%[9]
Accuracy (Recovery %) 90 - 110%[9]85 - 115%[9]
Linearity (r²) > 0.99[2]> 0.99[9]
Limit of Detection (LOD) ~0.5 - 1 µg/mL (UV)[8]~0.01 - 0.1 µg/mL[8]
Limit of Quantification (LOQ) ~2.0 µg/mL (UV)[9]~0.05 - 0.5 µg/mL[9]

Experimental Protocols

HPLC-UV Method for Purity Analysis of this compound

This protocol describes a reversed-phase HPLC method with UV detection suitable for the quantitative purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.[10][11]

  • This compound reference standard.

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid.[10]
Flow Rate 1.0 mL/min.[10]
Column Temperature 30 °C.[10]
Injection Volume 10 µL.[10]
Detector UV at 210 nm.[12][13]

| Run Time | 10-15 minutes. |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and then adding the acid. Degas the mobile phase before use.[10]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the reference standards. Purity is typically expressed as a percentage of the main peak area relative to the total peak area.

GC-MS Method for Purity Analysis of this compound (after Derivatization)

This protocol outlines a general procedure for the analysis of this compound using GC-MS following a silylation derivatization step.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[6]

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).[6]

  • This compound reference standard.

Derivatization Procedure:

  • Accurately weigh the this compound sample into a reaction vial.

  • Add the anhydrous solvent and the silylating reagent (e.g., BSTFA).[6]

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to complete the reaction.[6]

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions:

Parameter Condition
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature 250 °C.
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Ion Source Temp. 230 °C.
MS Quadrupole Temp. 150 °C.

| Scan Range | m/z 50-550. |

Procedure:

  • Derivatization: Derivatize both the sample and a known amount of the this compound reference standard following the procedure above.

  • Analysis: Inject the derivatized sample and standard into the GC-MS system.

  • Identification and Quantification: Identify the trimethylsilyl (B98337) derivative of this compound based on its retention time and mass spectrum. Quantify impurities by comparing their peak areas to the peak area of the derivatized this compound standard.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for validating the purity of this compound using HPLC and the logical relationship in selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Purity Calculation weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample weigh_std Accurately Weigh Reference Standard dissolve_std Prepare Stock Solution weigh_std->dissolve_std prep_cal_std Prepare Calibration Standards dissolve_std->prep_cal_std inject_std Inject Calibration Standards prep_cal_std->inject_std gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve calc_purity Calculate Purity (% Area) gen_cal_curve->calc_purity acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks integrate_peaks->calc_purity report Generate Report calc_purity->report Method_Selection start Start: Purity Validation of this compound q1 Need for high sensitivity and impurity identification? start->q1 q2 Is the sample thermally labile or non-volatile? q1->q2 No gcms Use GC-MS q1->gcms Yes q2->gcms No hplc Use HPLC q2->hplc Yes nmr Use NMR for structural confirmation gcms->nmr Optional Confirmation hplc->nmr Optional Confirmation

References

A Guide to Cross-Validation of Analytical Techniques for Polyhydroxyalkanoate (PHA) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable characterization of Polyhydroxyalkanoates (PHAs) is crucial for their development and application as biodegradable polymers in various fields, including the pharmaceutical industry. A comprehensive understanding of PHA properties, such as monomer composition, molecular weight, and thermal characteristics, is essential for ensuring product quality and performance. Cross-validation of different analytical techniques provides a robust approach to verify the accuracy and reliability of these characterization methods. This guide offers an objective comparison of common analytical techniques used for PHA characterization, supported by experimental data and detailed methodologies.

Key Analytical Techniques for PHA Characterization

A variety of analytical methods are employed to characterize PHAs, each providing specific information about the polymer's properties.[1][2][3] The most common techniques include:

  • Gas Chromatography (GC): Primarily used for determining the monomer composition and quantifying the PHA content within biomass.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the chemical structure and monomer composition of PHAs.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for the qualitative identification of PHAs and for quantifying PHA content.[8][9]

  • Thermal Analysis (TGA and DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal properties such as melting temperature, glass transition temperature, and thermal stability.[10][11]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Employed to determine the molecular weight and molecular weight distribution of the polymer.[12][13][14][15][16]

Cross-validation of these analytical methods is the process of ensuring that a validated method produces consistent and reliable results across different techniques.[17] This is critical for data integrity and regulatory compliance.[17]

Comparison of Analytical Techniques for PHA Characterization

The choice of analytical technique depends on the specific information required. The following tables summarize the performance of these techniques for key PHA characterization parameters.

Table 1: Comparison of Techniques for Monomer Composition Analysis

TechniquePrincipleSample PreparationAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile derivatives of PHA monomers.Methanolysis or acid hydrolysis to convert PHA to methyl esters.High sensitivity and accuracy for quantification. Well-established methods are available.[4]Destructive to the sample. Requires derivatization, which can introduce errors.
Nuclear Magnetic Resonance (NMR) Analysis of the magnetic properties of atomic nuclei to determine chemical structure.Dissolution of the polymer in a suitable deuterated solvent.Provides detailed structural information, including monomer sequence.[6] Non-destructive.Lower sensitivity compared to GC. Can be more complex to interpret for complex copolymers.

Table 2: Comparison of Techniques for PHA Quantification

TechniquePrincipleSample PreparationAdvantagesDisadvantages
Gas Chromatography (GC) Quantification of monomer methyl esters against an internal standard.Methanolysis of dried biomass.Considered the reference method for accurate quantification.[8]Time-consuming and destructive.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample's molecular bonds.Direct analysis of dried biomass or solvent-cast films.Rapid, non-destructive, and high-throughput.[9]Less accurate than GC, requires calibration with a reference method like GC.[8]
High-Performance Liquid Chromatography (HPLC) Separation of PHA monomers after hydrolysis.Acid hydrolysis of PHA to crotonic acid or other derivatives.[2][18]Rapid and simple for routine analysis.[2]Indirect measurement, potential for incomplete conversion.[19]

Table 3: Comparison of Techniques for Thermal Properties Analysis

TechniquePrincipleSample PreparationKey Parameters Measured
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.A small amount of dried polymer is sealed in a pan.Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and enthalpy of fusion (ΔHm).[10][20]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.A small amount of dried polymer is placed in a pan.Decomposition temperature (Td) and thermal stability.[10]

Table 4: Comparison of Techniques for Molecular Weight Analysis

TechniquePrincipleSample PreparationKey Parameters Measured
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution.[12][15]Dissolution of the polymer in a suitable solvent.Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

3.1. Gas Chromatography (GC) for Monomer Composition and Quantification

  • Sample Preparation (Methanolysis):

    • Weigh 5-10 mg of lyophilized cells or extracted PHA into a screw-capped glass tube.

    • Add 2 mL of methanol (B129727) containing 3% (v/v) sulfuric acid and 2 mL of chloroform (B151607). Benzoic acid methyl ester can be used as an internal standard.

    • Seal the tube and heat at 100°C for 3.5 hours.

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex for 1 minute.

    • Allow the phases to separate. The lower chloroform layer contains the PHA methyl esters.

  • GC Analysis:

    • Inject 1 µL of the chloroform layer into the GC equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., HP-5).

    • The oven temperature program can be set to start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Identify and quantify the monomer methyl esters by comparing their retention times and peak areas with those of known standards.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of purified PHA in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • The chemical shifts, signal integrations, and coupling patterns are used to determine the monomer composition and polymer microstructure. For example, in ¹H NMR of P(3HB-co-3HV), the methyl protons of the 3HB and 3HV units appear at distinct chemical shifts.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy for Rapid Screening

  • Sample Preparation:

    • For qualitative analysis, a small amount of dried PHA can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • For quantitative analysis, a calibration curve must be prepared by mixing known amounts of PHA with a non-PHA biomass or by creating solvent-cast films of known concentrations.

  • FTIR Analysis:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • The characteristic ester carbonyl (C=O) stretching band for PHAs appears around 1720-1740 cm⁻¹.[10][21] The position of this peak can give an indication of the type of PHA (scl-PHA vs. mcl-PHA).[9]

    • For quantification, the area or height of the carbonyl peak is correlated with the PHA concentration determined by a reference method like GC.

3.4. Thermal Analysis (DSC and TGA)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dried PHA into an aluminum pan and seal it.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from a low temperature (e.g., -50°C) to a temperature above its melting point (e.g., 200°C).

    • Cool the sample at a controlled rate and then reheat to observe the glass transition and crystallization behavior.

  • TGA Analysis:

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C).

    • The weight loss as a function of temperature provides information on the thermal stability and decomposition profile.

3.5. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination

  • Sample Preparation:

    • Dissolve the PHA sample in a suitable mobile phase solvent (e.g., chloroform or tetrahydrofuran (B95107) (THF)) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm filter before injection.

  • GPC/SEC Analysis:

    • Inject the sample into the GPC/SEC system equipped with a refractive index (RI) detector.

    • Use a set of columns packed with porous gel to separate the polymer chains based on their size.

    • Calibrate the system using narrow molecular weight standards (e.g., polystyrene) to create a calibration curve of log(Molecular Weight) versus retention time.

    • Calculate the Mn, Mw, and PDI of the PHA sample from its chromatogram using the calibration curve.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of cross-validating analytical techniques for comprehensive PHA characterization.

PHA_Characterization_Workflow cluster_extraction PHA Production & Extraction cluster_analysis Analytical Characterization Biomass Bacterial Biomass Extraction Solvent Extraction Biomass->Extraction GC Gas Chromatography (GC) Biomass->GC PHA Content FTIR FTIR Spectroscopy Biomass->FTIR Rapid Screening Purified_PHA Purified PHA Extraction->Purified_PHA Purified_PHA->GC Monomer Composition & Purity NMR NMR Spectroscopy Purified_PHA->NMR Chemical Structure Purified_PHA->FTIR Functional Groups Thermal Thermal Analysis (DSC/TGA) Purified_PHA->Thermal Thermal Properties GPC GPC/SEC Purified_PHA->GPC Molecular Weight

Caption: Experimental workflow for PHA characterization.

CrossValidation_Logic cluster_validation Cross-Validation Points GC GC (Monomer Ratio, PHA Content) V1 Monomer Composition GC->V1 V2 PHA Quantification GC->V2 NMR NMR (Monomer Ratio, Structure) NMR->V1 V3 Structural Confirmation NMR->V3 FTIR FTIR (PHA Content, Functional Groups) FTIR->V2 FTIR->V3 DSC DSC (Thermal Transitions) DSC->V3 Correlates with Composition

Caption: Logical relationships in cross-validation.

By employing a multi-faceted analytical approach and cross-validating the results, researchers can ensure the generation of high-quality, reliable data for PHA characterization. This comprehensive understanding is paramount for advancing the use of these versatile biopolymers in research, development, and commercial applications.

References

A Comparative Guide to Substrate Cost-Effectiveness for Poly(3-hydroxyoctanoate) [P(3HO)] Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biomaterials, the efficient and cost-effective production of polyhydroxyalkanoates (PHAs) is a critical area of investigation. Poly(3-hydroxyoctanoate) [P(3HO)], a medium-chain-length PHA (mcl-PHA), holds significant promise due to its biodegradability and biocompatibility. A key factor influencing the economic viability of P(3HO) production is the choice of carbon substrate. This guide provides an objective comparison of various substrates for P(3HO) production, supported by experimental data, to aid in the selection of the most cost-effective feedstock.

Data Presentation: Substrate Performance Comparison

The following table summarizes quantitative data from various studies on the production of P(3HO) and related mcl-PHAs using different carbon substrates, primarily with Pseudomonas species.

SubstrateMicroorganismP(3HO) Yield (% of DCW)Biomass (g/L)Polymer CompositionReference
Sodium Octanoate (B1194180)Pseudomonas mendocina31.38 - 35.10.6 - 1.8Homopolymer of 3HO[1][2][3][4][5][6]
Coconut OilPseudomonas mendocina60.55.1Terpolymer (3HO, 3HD, 3HDD)[2]
Groundnut OilPseudomonas mendocina--Terpolymer (3HO, 3HD, 3HDD)[2]
Olive OilPseudomonas mendocina--Terpolymer (3HO, 3HD, 3HDD)[2]
Corn OilPseudomonas mendocina--Terpolymer (3HO, 3HD, 3HDD)[2]
Waste Frying OilPseudomonas sp. strain DR223.52-Copolymer (3HHx, 3HO, 3HD, 3HTD, 3HHD)[7]
Sugarcane MolassesPseudomonas mendocina14.2-Copolymer (3HO, 3HD)

DCW: Dry Cell Weight; 3HO: this compound; 3HD: 3-hydroxydecanoate; 3HDD: 3-hydroxydodecanoate; 3HHx: 3-hydroxyhexanoate; 3HTD: 3-hydroxytetradecanoate; 3HHD: 3-hydroxyhexadecanoate. Note: Some studies did not report all parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for P(3HO) production using different categories of substrates.

Protocol 1: P(3HO) Production from Pure Fatty Acids (e.g., Sodium Octanoate)
  • Inoculum Preparation: A single colony of Pseudomonas mendocina is inoculated into a nutrient broth and incubated at 30°C with shaking at 150 rpm for 24 hours. This seed culture is then transferred to a mineral salt medium (MSM) containing a non-PHA-accumulating carbon source (e.g., glucose) and incubated for another 24 hours.

  • Fermentation: The production phase is carried out in a fermenter containing MSM. The medium composition per liter typically includes: (NH₄)₂SO₄ (1g), KH₂PO₄ (5.8g), Na₂HPO₄·12H₂O (3.7g), and a trace element solution. Sodium octanoate is added as the sole carbon source, often at an initial concentration of 20 mM.[8] The fermentation is conducted at 30°C, with pH maintained at 7.0. Dissolved oxygen is controlled by adjusting agitation and aeration rates.

  • Harvesting: After a set fermentation period (e.g., 48 hours), the bacterial cells are harvested by centrifugation. The cell pellet is washed with a suitable buffer or distilled water and then lyophilized or oven-dried to determine the dry cell weight (DCW).

  • P(3HO) Extraction: The dried biomass is subjected to solvent extraction, typically using chloroform (B151607) or acetone (B3395972) in a Soxhlet apparatus for several hours.[3] The polymer-containing solvent is then filtered to remove cell debris.

  • Purification: The P(3HO) is precipitated from the solvent by adding a non-solvent like cold methanol (B129727) or ethanol. The precipitated polymer is then collected, washed, and dried under vacuum.

  • Analysis: The yield of P(3HO) is determined gravimetrically. The polymer's composition and purity are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: P(3HO) Production from Vegetable Oils and Waste Oils

The protocol is similar to that for pure fatty acids, with the primary difference being the preparation and addition of the oil substrate.

  • Substrate Preparation: Vegetable oils or waste frying oils are typically added directly to the MSM as the sole carbon source, often at a concentration of 1-5% (v/v).[2][7] For some waste oils, a pre-treatment step to remove solid impurities may be necessary.

  • Fermentation: The fermentation conditions are generally the same as for pure fatty acids. The heterogeneous nature of the oil-water mixture may require higher agitation rates to ensure adequate mixing and substrate availability.

  • Downstream Processing: The extraction and purification steps are similar, but additional washing steps with a solvent like hexane (B92381) may be required to remove any residual oil from the extracted PHA.

Protocol 3: P(3HO) Production from Sugarcane Molasses
  • Substrate Pre-treatment: Sugarcane molasses often requires pre-treatment to remove impurities that can inhibit bacterial growth. This can involve dilution, clarification with agents like tricalcium phosphate, and pH adjustment, followed by sterilization.[9]

  • Fermentation: The pre-treated molasses is added to the MSM as the primary carbon source. The fermentation is carried out under conditions similar to those described in Protocol 1.

  • Downstream Processing: The harvesting, extraction, and purification steps follow the general procedures outlined above.

Mandatory Visualization

Metabolic Pathway for P(3HO) Synthesis

The following diagram illustrates the general metabolic pathways for the synthesis of P(3HO) from different types of carbon substrates in Pseudomonas species.

P3HO_Pathway cluster_substrates Carbon Substrates cluster_metabolism Metabolic Conversion cluster_synthesis P(3HO) Synthesis Sodium Octanoate Sodium Octanoate β-oxidation β-oxidation Sodium Octanoate->β-oxidation Vegetable Oils / Waste Oils Vegetable Oils / Waste Oils Vegetable Oils / Waste Oils->β-oxidation Sugarcane Molasses Sugarcane Molasses Glycolysis Glycolysis Sugarcane Molasses->Glycolysis (R)-3-hydroxyoctanoyl-CoA (R)-3-hydroxyoctanoyl-CoA β-oxidation->(R)-3-hydroxyoctanoyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acid Synthesis->(R)-3-hydroxyoctanoyl-CoA Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA Acetyl-CoA->Fatty Acid Synthesis P(3HO) Polymer P(3HO) Polymer (R)-3-hydroxyoctanoyl-CoA->P(3HO) Polymer PHA Synthase

Caption: Metabolic pathways for P(3HO) synthesis from various carbon sources.

Experimental Workflow for P(3HO) Production and Analysis

The diagram below outlines a typical experimental workflow for the production, extraction, and characterization of P(3HO).

P3HO_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum_Preparation Inoculum Preparation Fermentation Fermentation (Substrate Addition) Inoculum_Preparation->Fermentation Cell_Harvesting Cell Harvesting (Centrifugation) Fermentation->Cell_Harvesting Drying Biomass Drying Cell_Harvesting->Drying Extraction Solvent Extraction (e.g., Chloroform) Drying->Extraction Purification Precipitation (e.g., Methanol) Extraction->Purification Final_Drying Final Polymer Drying Purification->Final_Drying Yield_Determination Yield_Determination Final_Drying->Yield_Determination Composition_Analysis Composition Analysis (GC-MS, NMR) Final_Drying->Composition_Analysis Property_Characterization Property Characterization (Thermal, Mechanical) Final_Drying->Property_Characterization

Caption: General experimental workflow for P(3HO) production and analysis.

Discussion on Cost-Effectiveness

The primary driver for reducing the production cost of P(3HO) is the substrate cost, which can account for a significant portion of the total production expenses.

  • Refined Substrates: Sodium octanoate, while enabling the production of a pure P(3HO) homopolymer, is a relatively expensive carbon source. Its use is often limited to laboratory-scale production or applications where a precisely defined polymer is required.

  • Renewable Oils: Vegetable oils such as coconut and groundnut oil are generally less expensive than pure fatty acids and can lead to higher biomass and PHA yields.[2] However, their prices can be volatile and depend on global commodity markets. The use of these oils often results in the production of copolymers with varying monomer compositions, which can affect the material properties of the final polymer.

  • Waste Streams: Waste frying oil, biodiesel waste, and sugarcane molasses represent the most cost-effective options for P(3HO) production.[7] These feedstocks are readily available at a low or even negative cost. However, their composition can be variable, potentially leading to inconsistencies in polymer yield and composition. Pre-treatment of these substrates is often necessary to remove impurities, which adds to the overall process complexity and cost. Furthermore, downstream processing to purify the P(3HO) from these complex feedstocks can be more challenging and expensive.

Conclusion

The selection of a substrate for P(3HO) production involves a trade-off between cost, yield, and the desired polymer properties. While refined substrates offer control over polymer composition, their high cost is a significant barrier to large-scale production. Renewable oils provide a more economical alternative, though they may result in copolymer formation. Waste streams present the most cost-effective route, but require careful consideration of pre-treatment and downstream processing costs, as well as potential variability in the final product. For industrial-scale production aimed at commodity applications, the utilization of waste streams holds the greatest potential for achieving economic viability. However, for specialized applications in areas like drug delivery, where polymer purity and precise composition are paramount, the higher cost of refined substrates may be justified. Further research focusing on optimizing fermentation processes for low-cost feedstocks and developing more efficient downstream purification methods is crucial for the widespread commercialization of P(3HO).

References

A Comparative Analysis of In Vitro and In Vivo Degradation of Poly(3-hydroxyoctanoate)

Author: BenchChem Technical Support Team. Date: December 2025

Poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), has garnered significant interest in the biomedical field as a promising biodegradable and biocompatible polymer for applications such as soft tissue engineering, nerve repair, and wound healing.[1][2][3] Understanding its degradation behavior both in controlled laboratory settings (in vitro) and within a living organism (in vivo) is critical for predicting its performance and ensuring its safety and efficacy in clinical applications. This guide provides a detailed comparison of the degradation of P(3HO) under these two distinct environments, supported by experimental data and methodologies.

In Vitro Degradation: A Focus on Hydrolysis and Enzymatic Action

The degradation of P(3HO) in vitro is primarily investigated through two main mechanisms: hydrolytic and enzymatic degradation.

Hydrolytic Degradation: This process involves the breakdown of the polymer's ester bonds in the presence of water. Studies have shown that P(3HO) undergoes a slow hydrolytic degradation process when incubated in aqueous media such as water or phosphate-buffered saline (PBS).[4] The degradation is characterized by water absorption, a gradual decrease in molecular weight, and minimal mass loss over extended periods, potentially exceeding two years for complete degradation.[4] The degradation process is thought to initiate in the amorphous regions of the polymer, followed by a slower breakdown of the crystalline domains.[4] The ionic strength of the medium can influence the degradation rate, with studies indicating a faster process in PBS compared to water.[4]

Enzymatic Degradation: In environments containing specific enzymes, the degradation of P(3HO) can be significantly accelerated. PHA depolymerases, produced by various microorganisms, can effectively hydrolyze the polymer.[5][6] While much of the research on enzymatic degradation has focused on other PHAs like poly(3-hydroxybutyrate) (P(3HB)), the susceptibility of mcl-PHAs like P(3HO) to these enzymes is well-established.[6] The degradation rate in the presence of enzymes is dependent on factors such as enzyme concentration, temperature, and pH.[5]

Experimental Protocol: In Vitro Hydrolytic Degradation

A typical protocol for assessing the in vitro hydrolytic degradation of P(3HO) films involves the following steps:

  • Sample Preparation: P(3HO) films of a defined thickness and surface area are prepared, typically by solvent casting.

  • Incubation: The films are immersed in a sterile aqueous medium, such as deionized water or PBS (pH 7.4), at a physiological temperature of 37°C.

  • Time Points: Samples are retrieved from the incubation medium at predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, the samples are analyzed for:

    • Weight Loss: To determine the extent of mass erosion.

    • Water Absorption: To assess the material's hydrophilicity and swelling behavior.

    • Molecular Weight: Measured using techniques like gel permeation chromatography (GPC) to track the reduction in polymer chain length.

    • Surface Morphology: Examined using scanning electron microscopy (SEM) to observe changes in surface topography.

    • Chemical Structure: Analyzed by Fourier-transform infrared (FTIR) spectroscopy to detect changes in chemical bonds.

In Vivo Degradation: A Complex Interplay of Biological Factors

The degradation of P(3HO) in vivo is a more complex process influenced by the physiological environment, including enzymatic activity, cellular interactions, and the local pH.

When implanted in a living organism, P(3HO) is exposed to a variety of biological molecules and cells that can contribute to its breakdown. While the human body does not produce specific PHA depolymerases, non-specific enzymes like lipases and esterases may play a role in the surface erosion of the polymer.[7] Furthermore, the inflammatory response to the implant can lead to the recruitment of phagocytic cells, such as macrophages, which can potentially contribute to the degradation process through the release of enzymes and reactive oxygen species.[8]

Studies on the in vivo degradation of P(3HO) have demonstrated its biocompatibility and gradual bioresorption. For instance, P(3HO) conduits used for peripheral nerve repair in rats showed a minor decrease in molecular weight after 60 days of implantation, accompanied by a minimal inflammatory reaction.[2][9] In a wound healing model in mice, P(3HO)-based dressings exhibited a noticeable reduction in thickness over 14 days, indicating in-situ degradation.[3] The degradation products of P(3HO), primarily (R)-3-hydroxyoctanoic acid, are considered non-toxic and do not lead to significant inflammation or adverse tissue reactions.[3]

Experimental Protocol: In Vivo Degradation in a Rodent Model

A common approach to evaluate the in vivo degradation of P(3HO) involves subcutaneous implantation in a rodent model (e.g., rats or mice):

  • Implant Preparation: Sterile P(3HO) samples (e.g., films or scaffolds) of known dimensions and weight are prepared.

  • Surgical Implantation: The samples are surgically implanted into subcutaneous pockets on the dorsal side of the animals under anesthesia.

  • Explantation: At specified time points (e.g., 7, 21, 45, and 60 days), the implants and surrounding tissue are explanted.

  • Analysis of Explanted Material:

    • Visual Examination: To assess any gross changes in the implant.

    • Weight Loss and Molecular Weight: To quantify the extent of degradation.

    • Histological Analysis: The surrounding tissue is examined to evaluate the local tissue response, including inflammation and capsule formation.

Quantitative Data Summary

The following tables summarize the quantitative data from representative in vitro and in vivo degradation studies of P(3HO).

Table 1: In Vitro Degradation of P(3HO) Films in Aqueous Media

Incubation TimeMediumWeight Loss (%)Water Absorption (%)Molecular Weight (Mn) ChangeReference
4 monthsPBSProgressive increaseProgressive increaseNot specified[1]
24 monthsWaterNegligibleGradual increaseGradual decrease[4]
24 monthsPBSNegligibleGradual increaseGradual decrease (faster than in water)[4]

Table 2: In Vivo Degradation of P(3HO) Implants

Implantation TimeAnimal ModelImplant TypeParameter MeasuredResultReference
60 daysRatNerve ConduitMolecular Weight ( g/mol )Reduced from 257,400 to 246,600[2]
14 daysMouseWound DressingThickness (mm)Reduced by 30.7% (from 1.17 to 0.81)[3]

Visualizing the Degradation Pathways

To illustrate the distinct yet interconnected processes of in vitro and in vivo degradation, the following diagrams outline the key steps and influencing factors in each environment.

in_vitro_degradation cluster_hydrolytic Hydrolytic Degradation cluster_enzymatic Enzymatic Degradation P3HO_h P(3HO) Material Absorption Water Absorption P3HO_h->Absorption Water Water/PBS Water->Absorption Hydrolysis Ester Bond Hydrolysis Absorption->Hydrolysis MW_loss_h Molecular Weight Decrease Hydrolysis->MW_loss_h Mass_loss_h Mass Loss (Slow) MW_loss_h->Mass_loss_h P3HO_e P(3HO) Material Adsorption Enzyme Adsorption on Surface P3HO_e->Adsorption Enzyme PHA Depolymerase Enzyme->Adsorption Hydrolysis_e Enzymatic Hydrolysis Adsorption->Hydrolysis_e MW_loss_e Molecular Weight Decrease Hydrolysis_e->MW_loss_e Mass_loss_e Mass Loss (Rapid) MW_loss_e->Mass_loss_e in_vivo_degradation cluster_biological_response Biological Environment P3HO P(3HO) Implant Surface_Erosion Surface Erosion P3HO->Surface_Erosion Bulk_Degradation Bulk Degradation (Hydrolysis) P3HO->Bulk_Degradation Phagocytosis Cellular Attack (Phagocytosis) P3HO->Phagocytosis Body_fluids Body Fluids (Water, Ions, Proteins) Body_fluids->Bulk_Degradation Enzymes Non-specific Enzymes (Lipases, Esterases) Enzymes->Surface_Erosion Cells Cells (Macrophages, Fibroblasts) Cells->Phagocytosis Degradation_Products (R)-3-hydroxyoctanoic acid & Oligomers Surface_Erosion->Degradation_Products Bulk_Degradation->Degradation_Products Phagocytosis->Degradation_Products Biocompatible_Response Biocompatible Tissue Response Degradation_Products->Biocompatible_Response

References

A Comparative Guide to Gene Expression in High vs. Low P(3HO) Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression profiles between high and low producers of poly(3-hydroxyoctanoate) [P(3HO)], a medium-chain-length polyhydroxyalkanoate (mcl-PHA). The information presented is synthesized from various studies on Pseudomonas putida and related bacteria, which are often used as model organisms for PHA production. High production conditions are typically induced by nutrient limitation, such as nitrogen depletion, in the presence of an excess carbon source.

Data Presentation: Comparative Gene Expression

The following tables summarize the differential expression of key genes and proteins identified in studies comparing conditions of high PHA accumulation (a proxy for "high producers") versus conditions of low or no PHA accumulation ("low producers").

Table 1: Comparative Transcriptomic Analysis of Key Genes in P(3HO) Biosynthesis

GeneFunctionExpression in High P(3HO) Producers (Relative to Low Producers)
phaC1PHA SynthaseUpregulated
phaC2PHA SynthaseUpregulated
phaZPHA DepolymeraseUpregulated
phaFPhasin (Granule-associated protein)Upregulated
phaIPhasin (Granule-associated protein)Upregulated
phaG3-hydroxyacyl-ACP:CoA transacylaseUpregulated
fadB3-hydroxyacyl-CoA dehydrogenase (β-oxidation)Upregulated
fadA3-ketoacyl-CoA thiolase (β-oxidation)Upregulated
rpoN (σ54)Sigma factor 54Upregulated

Table 2: Comparative Proteomic Analysis of Key Proteins in P(3HO) Biosynthesis

ProteinFunctionAbundance in High P(3HO) Producers (Relative to Low Producers)
PhaC1PHA SynthaseIncreased
PhaC2PHA SynthaseIncreased
PhaFPhasin (Granule-associated protein)Increased[1]
PhaIPhasin (Granule-associated protein)Increased[2]
FadB3-hydroxyacyl-CoA dehydrogenase (β-oxidation)Increased
FadA3-ketoacyl-CoA thiolase (β-oxidation)Increased
Acyl-CoA synthetaseFatty acid activationIncreased

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Bacterial Cultivation for High and Low P(3HO) Production
  • Bacterial Strain: Pseudomonas putida KT2440 is a commonly used strain for mcl-PHA production.

  • High P(3HO) Production (Nitrogen Limitation):

    • Prepare a minimal salt medium (MSM) with a carbon source such as octanoate (B1194180) or oleic acid.

    • Inoculate the medium with an overnight culture of P. putida.

    • Grow the culture at 30°C with shaking (200 rpm).

    • To induce P(3HO) accumulation, limit the nitrogen source (e.g., ammonium (B1175870) chloride) in the medium while ensuring the carbon source is in excess.

  • Low P(3HO) Production (Nutrient-Rich Conditions):

    • Prepare a nutrient-rich medium such as Luria-Bertani (LB) broth.

    • Inoculate the medium with an overnight culture of P. putida.

    • Grow the culture under the same physical conditions (30°C, 200 rpm). In these conditions, PHA accumulation is generally low.

Quantification of P(3HO)
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Harvest bacterial cells by centrifugation.

    • Lyophilize the cell pellet to determine the cell dry weight.

    • Subject the dried cells to methanolysis using a mixture of chloroform (B151607), methanol, and sulfuric acid.

    • Heat the mixture at 100°C for 4 hours to convert the P(3HO) to its methyl ester derivatives.

    • After cooling, add water and vortex to extract the methyl esters into the chloroform phase.

    • Analyze the chloroform layer by GC-MS to identify and quantify the this compound methyl esters.

Gene Expression Analysis (RNA-Seq)
  • RNA Extraction:

    • Harvest cells from both high and low production conditions during the exponential growth phase.

    • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Perform high-throughput sequencing of the cDNA libraries using a platform such as Illumina.

  • Data Analysis:

    • Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

    • Align the trimmed reads to the Pseudomonas putida reference genome.

    • Quantify the expression level of each gene by counting the number of reads that map to it, often expressed as Reads Per Kilobase of transcript per Million mapped reads (RPKM) or Transcripts Per Million (TPM).

    • Perform differential expression analysis to identify genes that are significantly upregulated or downregulated in the high P(3HO) production condition compared to the low production condition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

P3HO_Biosynthesis_Pathway cluster_input Carbon Source cluster_pathway β-Oxidation Pathway cluster_pha P(3HO) Biosynthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA fadE 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA fadB 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA fadB (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA->(R)-3-Hydroxyacyl-CoA phaG Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA fadA P(3HO) P(3HO) (R)-3-Hydroxyacyl-CoA->P(3HO) phaC1, phaC2

Caption: P(3HO) biosynthesis pathway from fatty acids in Pseudomonas.

Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Downstream Analysis High P(3HO) Condition\n(N-limitation) High P(3HO) Condition (N-limitation) P(3HO) Quantification (GC-MS) P(3HO) Quantification (GC-MS) High P(3HO) Condition\n(N-limitation)->P(3HO) Quantification (GC-MS) RNA Extraction RNA Extraction High P(3HO) Condition\n(N-limitation)->RNA Extraction Low P(3HO) Condition\n(Nutrient Rich) Low P(3HO) Condition (Nutrient Rich) Low P(3HO) Condition\n(Nutrient Rich)->P(3HO) Quantification (GC-MS) Low P(3HO) Condition\n(Nutrient Rich)->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Differential Gene\nExpression Analysis Differential Gene Expression Analysis RNA-Seq->Differential Gene\nExpression Analysis

Caption: Experimental workflow for comparative gene expression analysis.

References

Unveiling the Antimicrobial Potential of 3-Hydroxyoctanoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 3-hydroxyoctanoate and its derivatives has revealed significant antimicrobial properties, positioning these compounds as potential candidates for novel therapeutic agents. This guide provides a detailed comparison of the antimicrobial activity of various this compound derivatives against a panel of pathogenic bacteria and fungi, supported by experimental data and detailed methodologies. The findings indicate that while the free carboxylic acid group is crucial for activity, specific structural modifications can enhance the potency and spectrum of these compounds.

Comparative Antimicrobial Activity

A library of compounds derived from (R)-3-hydroxyoctanoic acid was synthesized and evaluated for its antimicrobial efficacy. The minimum inhibitory concentrations (MICs) were determined against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The results, summarized in the table below, demonstrate that while the parent compound, (R)-3-hydroxyoctanoic acid, exhibits broad-spectrum activity, certain derivatives, particularly halogenated and unsaturated forms, show enhanced potency against specific pathogens.[1]

Notably, the presence of a free carboxylic group was found to be essential for the antimicrobial activity of these compounds.[1][2] Esterification of the carboxylic acid to its methyl or benzyl (B1604629) ester resulted in a significant reduction or complete loss of activity, with MIC values generally exceeding 10 mM.

CompoundE. coliS. typhimuriumS. aureusL. monocytogenesP. aeruginosa PAO1C. albicansM. gypseum
(R)-3-hydroxyoctanoic acid 5.65.65.65.67.06.30.8
Octanoic acid (C8) 4.94.92.52.54.93.10.8
3-chlorooctanoic acid 2.82.82.82.85.60.40.1
3-bromooctanoic acid 2.82.82.82.85.60.20.1
(E)-oct-2-enoic acid 3.13.13.13.16.30.20.1
3-oxooctanoic acid 5.65.65.65.6>7.06.31.6

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound derivatives in mM against various microorganisms.[1]

Special Activities of Derivatives

Beyond direct antimicrobial activity, certain derivatives exhibited unique inhibitory properties. The 3-halogenated octanoic acids were effective in preventing the formation of hyphae in Candida albicans, a crucial virulence factor for this opportunistic fungal pathogen.[1][2] Furthermore, both (R)-3-hydroxyoctanoic acid and (E)-oct-2-enoic acid demonstrated the ability to inhibit the production of pyocyanin (B1662382), a quorum sensing-regulated virulence factor in the opportunistic pathogen Pseudomonas aeruginosa PAO1.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the synthesized compounds was quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[3][4][5][6][7]

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured overnight on Mueller-Hinton agar, and fungal strains on Sabouraud Dextrose agar. A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted test compounds is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm using a microplate reader. Appropriate positive (microorganism with no compound) and negative (broth only) controls are included.

Quorum Sensing Inhibition Assay (Pyocyanin Production in P. aeruginosa)

The effect of the compounds on the production of the quorum sensing-regulated virulence factor pyocyanin in Pseudomonas aeruginosa PAO1 was determined as follows:

  • Culture Preparation: P. aeruginosa PAO1 is grown overnight in Luria-Bertani (LB) broth.

  • Treatment and Incubation: The overnight culture is diluted to an OD₆₀₀ of 0.1 in fresh LB broth. The test compounds are added at sub-inhibitory concentrations (concentrations that do not affect bacterial growth). The cultures are then incubated at 37°C with shaking for 24 hours.

  • Pyocyanin Extraction: After incubation, the cultures are centrifuged to pellet the bacterial cells. The supernatant, which contains the pyocyanin, is collected. Pyocyanin is extracted from the supernatant by adding chloroform (B151607), followed by vortexing and centrifugation. The blue chloroform layer is then transferred to a fresh tube.

  • Quantification: The pyocyanin is then extracted from the chloroform into 0.2 M HCl, which turns the solution pink. The absorbance of this pink solution is measured at 520 nm. The concentration of pyocyanin is calculated based on the absorbance.

Mechanism of Action: Interference with Quorum Sensing

Several this compound derivatives have been shown to interfere with the quorum sensing (QS) system of P. aeruginosa. This cell-to-cell communication mechanism regulates the expression of numerous virulence factors. The diagram below illustrates a proposed mechanism by which these fatty acid derivatives may inhibit QS.

QuorumSensingInhibition Proposed Mechanism of Quorum Sensing Inhibition by this compound Derivatives cluster_bacterium Pseudomonas aeruginosa cluster_inhibition Inhibition by this compound Derivatives LasI LasI (Autoinducer Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Transcriptional Regulator) AHL->LasR Binds to LasR_AHL LasR-AHL Complex VirulenceGenes Virulence Genes (e.g., lasB, pyocyanin synthesis) LasR_AHL->VirulenceGenes Activates Transcription VirulenceFactors Virulence Factors (Elastase, Pyocyanin) VirulenceGenes->VirulenceFactors Leads to Production HO_derivative This compound Derivative HO_derivative->LasR Competitively Binds or Allosterically Inhibits

Caption: Quorum sensing inhibition in P. aeruginosa.

Conclusion

The study of this compound derivatives has revealed a promising class of antimicrobial compounds. Their activity is intrinsically linked to the presence of a free carboxylic acid, while modifications to the carbon chain, such as halogenation and unsaturation, can significantly enhance their potency and confer specialized activities like the inhibition of fungal virulence factors and bacterial quorum sensing. These findings open new avenues for the development of novel antimicrobial agents to combat the growing threat of infectious diseases. Further research is warranted to explore the in vivo efficacy and safety of these compounds, as well as to elucidate their precise molecular mechanisms of action.

References

A Comparative Guide to the Performance of P(3HO) and Commercial Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of Poly(3-hydroxyoctanoate) (P(3HO)), a medium-chain-length polyhydroxyalkanoate (mcl-PHA), against widely used commercial bioplastics: Polylactic Acid (PLA), Polyhydroxybutyrate (PHB), and Polycaprolactone (PCL). The information is tailored for researchers, scientists, and drug development professionals, presenting key performance indicators supported by experimental data and standardized testing protocols.

Data Presentation: Performance Benchmarks

The following tables summarize the key mechanical, thermal, and biodegradation properties of P(3HO) in comparison to PLA, PHB, and PCL. These values are compiled from various scientific sources and should be considered as representative.

Table 1: Comparative Mechanical Properties
PropertyP(3HO)PLAPHBPCL
Tensile Strength (MPa) 6 - 750 - 70~4010 - 16
Young's Modulus (GPa) 0.011 - 0.0203 - 4>3.50.34 - 0.36
Elongation at Break (%) 217 - 3803 - 5<10>700
Table 2: Comparative Thermal Properties
PropertyP(3HO)PLAPHBPCL
Glass Transition Temp. (°C) -35 to -2555 - 605 - 15-60
Melting Temperature (°C) 43 - 67150 - 180170 - 18058 - 60
Decomposition Temp. (°C) ~260~350~270>350
Table 3: Comparative Biodegradation Performance
PropertyP(3HO)PLAPHBPCL
Environment Soil, Compost, MarineIndustrial CompostSoil, Compost, MarineSoil, Compost
Mechanism Microbial EnzymaticHydrolysis then MicrobialMicrobial EnzymaticHydrolysis then Microbial
Typical Rate Moderate to FastSlow (requires high temp)FastSlow to Moderate
Key Microbes Pseudomonas sp.VariousBacillus sp., Pseudomonas sp.Various

Experimental Protocols

The data presented in the tables are typically generated using standardized testing methods. Below are detailed methodologies for key experiments based on ASTM International standards.

Mechanical Properties: Tensile Testing (ASTM D638)

This protocol determines the tensile properties of plastics.[1][2][3][4][5]

  • Specimen Preparation: Test specimens are prepared in a "dumbbell" or "dog-bone" shape, typically by injection molding or machining from a sheet of the material. The dimensions must conform to the specifications in ASTM D638 for the type of material being tested.[1][2][3][4][5]

  • Conditioning: Specimens are conditioned for at least 40 hours at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) before testing.[1]

  • Testing Procedure:

    • The conditioned specimen is securely mounted in the grips of a universal testing machine (UTM).

    • An extensometer is attached to the gauge length of the specimen to measure strain accurately.

    • A uniaxial tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The speed of testing depends on the material's properties.[1][3]

  • Data Analysis: The UTM records the applied load and the elongation of the specimen. From this data, tensile strength, Young's modulus, and elongation at break are calculated.

Thermal Properties: Differential Scanning Calorimetry (DSC) (ASTM E1356)

DSC is used to determine thermal transition temperatures such as glass transition (Tg) and melting point (Tm).[6]

  • Sample Preparation: A small sample of the material (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed pan is used as a reference.

  • Testing Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • A controlled temperature program is initiated. A common procedure involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point, holding it to erase thermal history, cooling it at a controlled rate, and then reheating at the same constant rate.[6]

  • Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram is analyzed to identify the temperatures of glass transition, crystallization, and melting.

Thermal Properties: Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, which is used to determine its thermal stability and composition.[7][8][9]

  • Sample Preparation: A small sample of the material (typically 10-20 mg) is placed in a tared TGA sample pan.[9]

  • Instrument Setup: The TGA instrument is calibrated, and the desired atmosphere (e.g., nitrogen for inert, air for oxidative) is set at a specific flow rate.[9]

  • Testing Procedure:

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range.[7]

    • The instrument continuously records the sample's weight.

  • Data Analysis: A TGA curve of weight percentage versus temperature is generated. The onset of weight loss indicates the beginning of decomposition, and the temperature at which a certain percentage of weight is lost (e.g., 5% or 10%) is often reported as the decomposition temperature.

Biodegradation: Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338)

This method determines the rate and degree of aerobic biodegradation of plastic materials by measuring the evolved carbon dioxide.[10][11][12]

  • Test Setup: The test material is mixed with a standardized inoculum, which is mature compost derived from municipal solid waste. This mixture is placed in a controlled composting vessel.[10][11][12]

  • Controlled Conditions: The vessels are maintained at a constant thermophilic temperature (58 ± 2 °C) with a continuous flow of humidified, CO2-free air.[10][11][12]

  • Measurement: The amount of carbon dioxide produced by the microbial degradation of the test material is measured over time using methods such as gas chromatography or an infrared analyzer.[10][11][12]

  • Data Analysis: The cumulative CO2 evolution is calculated and compared to the theoretical maximum amount of CO2 that can be produced from the material (based on its carbon content). The percentage of biodegradation is then plotted against time. The test typically runs for 45 to 90 days but can be extended.[11][12]

Visualizations

Bioplastic Performance Testing Workflow

G cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Bioplastic Synthesis/Sourcing (P(3HO), PLA, PHB, PCL) B Specimen Fabrication (Injection Molding, Film Casting) A->B C Mechanical Testing (ASTM D638) B->C D Thermal Analysis (DSC - ASTM E1356, TGA - ASTM E1131) B->D E Biodegradation Assay (ASTM D5338) B->E F Quantitative Data Extraction (Tensile Strength, Tm, % Biodegradation) C->F D->F E->F G Comparative Analysis (Tabulation & Visualization) F->G H Performance Guide Generation G->H G PHA PHA Polymer (e.g., P(3HO), PHB) Enzymes Extracellular PHA Depolymerases PHA->Enzymes secretion by Monomers Water-Soluble Monomers & Oligomers PHA->Monomers breakdown into Microbes Microorganisms (Bacteria, Fungi) Microbes->Enzymes Metabolism Cellular Metabolism Microbes->Metabolism Enzymes->PHA hydrolysis of Monomers->Microbes uptake by Products CO2 + H2O + Biomass Metabolism->Products results in

References

Unraveling the Transcriptional Landscape of Pseudomonas putida for Enhanced Bioplastic Production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Transcriptomics of PHA Synthesis

Pseudomonas putida, a versatile soil bacterium, has emerged as a promising chassis for the biotechnological production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. Understanding the intricate regulatory networks that govern PHA metabolism is paramount for optimizing production strains and processes. This guide provides a comparative analysis of the transcriptomic changes in P. putida under various PHA-producing conditions, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

Performance Under Pressure: A Comparative Look at PHA Production

The synthesis of medium-chain-length PHAs (mcl-PHAs) in P. putida is typically triggered by nutrient limitation, most commonly nitrogen, in the presence of an excess carbon source.[1][2] The choice of carbon substrate and the genetic background of the strain significantly influence both the yield of PHA and the global gene expression patterns.

Key Performance Indicators Under Different Conditions

A comparative summary of PHA production and key physiological parameters from different studies is presented below, highlighting the impact of nutrient limitation and carbon source.

StrainConditionCarbon SourcePHA Content (% CDW)Biomass (g/L)Key Transcriptomic Observations
P. putida KT2440Nitrogen LimitationGlycerol (B35011) (low dilution rate)29.7-Upregulation of PHA biosynthesis genes; pyruvate (B1213749) dehydrogenase (acoA) identified as a potential bottleneck.[1]
P. putida KT2440Nitrogen LimitationGlycerol (high dilution rate)12.8-Lower PHA accumulation correlated with changes in central carbon metabolism gene expression.[1]
P. putida KT2440Nitrogen LimitationSodium Gluconate>20% (after 24h)~1.8Induction of phaG and β-oxidation pathway genes, even without fatty acid substrate.[2][3]
P. putida KT2440Nitrogen LimitationOleic Acid~2.3% (at 17h), 9.86% (at 48h)Similar to gluconateStrong induction of β-oxidation pathway genes; phaG expression also observed.[2][3]
P. putida KT2440 Wild TypeNitrogen LimitationSodium Gluconate~15%~2.0Upregulation of 21 genes and downregulation of 24 genes common across wild type and mutants.[4][5]
P. putida KT2440 relA/spoT MutantNitrogen LimitationSodium GluconateSignificantly lower than WT~1.7Stringent response deficiency impacts PHA accumulation; highest expression of PHA-related genes among tested strains.[4][6][7]
P. putida KT2440 rpoN MutantNitrogen LimitationSodium GluconateSimilar to WT~2.6PHA accumulation is largely independent of the nitrogen starvation sigma factor RpoN.[4][8]

Deciphering the Genetic Blueprint: Key Signaling Pathways

The regulation of PHA synthesis in P. putida is a multi-layered process involving both specific and global regulatory networks. The pha gene cluster, which includes the PHA synthases (phaC1, phaC2), a depolymerase (phaZ), and regulatory proteins (phaD, phaI, phaF), forms the core of the biosynthetic machinery.[9]

Nitrogen limitation is a key trigger for PHA accumulation.[1] This condition leads to a metabolic shift where the cell redirects carbon flux from growth-related processes towards the synthesis of storage compounds like PHA. The transcriptomic data reveals that this shift involves the upregulation of genes for carbon source uptake and catabolism, as well as the PHA synthesis pathway itself.

Interestingly, studies have shown that the stringent response, a bacterial stress response to nutrient starvation, plays a significant role in modulating PHA synthesis. A mutant deficient in the stringent response (relA/spoT) exhibited significantly lower PHA accumulation under nitrogen limitation compared to the wild type, despite showing elevated expression of some PHA-related genes.[5][7] This suggests a complex regulatory role for the stringent response beyond simple transcriptional activation of the pha genes.

The sigma factor RpoN (σ54) is a key regulator of nitrogen metabolism in many bacteria. However, in P. putida KT2440, its role in PHA synthesis under nitrogen limitation appears to be minor, as an rpoN mutant accumulated similar levels of PHA to the wild type.[4][10] This points towards the existence of RpoN-independent regulatory mechanisms for PHA production.

PHA_Regulation_Pathway cluster_environment Environmental Signals cluster_cellular_response Cellular Response cluster_gene_regulation Gene Regulation cluster_output Metabolic Output Nutrient Limitation Nutrient Limitation Stringent Response Stringent Response Nutrient Limitation->Stringent Response Carbon Excess Carbon Excess Metabolic Shift Metabolic Shift Carbon Excess->Metabolic Shift Stringent Response->Metabolic Shift pha Cluster Upregulation pha Cluster Upregulation Metabolic Shift->pha Cluster Upregulation Carbon Metabolism Genes Carbon Metabolism Genes Metabolic Shift->Carbon Metabolism Genes Beta-Oxidation Genes Beta-Oxidation Genes Metabolic Shift->Beta-Oxidation Genes PHA Production PHA Production pha Cluster Upregulation->PHA Production

Key regulatory inputs for PHA production in P. putida.

Experimental Corner: Protocols for Transcriptomic Analysis of PHA Production

Reproducibility is the cornerstone of scientific advancement. The following section details the typical experimental workflow for comparative transcriptomic studies of PHA production in P. putida.

Experimental Workflow

Experimental_Workflow Strain Selection Strain Selection Pre-culture Pre-culture Strain Selection->Pre-culture Main Culture Main Culture Pre-culture->Main Culture Induction of PHA Production Induction of PHA Production Main Culture->Induction of PHA Production Sample Collection Sample Collection Induction of PHA Production->Sample Collection RNA Extraction RNA Extraction Sample Collection->RNA Extraction PHA Quantification PHA Quantification Sample Collection->PHA Quantification Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis PHA Quantification->Comparative Analysis

A typical experimental workflow for comparative transcriptomics of PHA production.
Detailed Methodologies

1. Bacterial Strains and Cultivation:

  • Pseudomonas putida KT2440 and its derivatives are commonly used.[2][4][7]

  • Pre-culture: Cells are typically grown in a rich medium like LB broth overnight at 30°C with shaking.

  • Main Culture: A defined mineral salt medium (e.g., M9 medium) is used for the main culture. The carbon source (e.g., glycerol, sodium gluconate, oleic acid) is added at a specific concentration.

  • Induction of PHA Production: For nitrogen-limitation studies, cells are grown to a certain optical density (OD600), harvested by centrifugation, washed, and resuspended in a nitrogen-free version of the same medium.[2]

2. RNA Extraction and Sequencing:

  • Sample Collection: Bacterial cells are harvested at different time points during the growth and PHA production phases. RNA stabilization solutions are often used to prevent RNA degradation.

  • RNA Extraction: Total RNA is extracted using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. DNase treatment is performed to remove any contaminating genomic DNA.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.

  • Library Preparation and Sequencing: Ribosomal RNA (rRNA) is depleted from the total RNA. The remaining mRNA is then fragmented, converted to cDNA, and prepared for sequencing using standard library preparation kits. Sequencing is typically performed on a platform like Illumina.[2][5]

3. PHA Quantification:

  • Cell Dry Weight (CDW) Determination: A known volume of cell culture is harvested, washed, and dried to a constant weight to determine the biomass.

  • PHA Extraction: The dried cell biomass is subjected to methanolysis using acidic methanol. This process depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

  • Gas Chromatography (GC) Analysis: The resulting methyl esters are extracted and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to identify and quantify the different monomeric units of the PHA polymer. A standard curve with known concentrations of PHA is used for quantification.[2]

4. Data Analysis:

  • Read Mapping: The raw sequencing reads are quality-filtered and mapped to the P. putida KT2440 reference genome.

  • Differential Gene Expression Analysis: The mapped reads are used to quantify the expression level of each gene. Statistical analysis is then performed to identify genes that are significantly upregulated or downregulated between different conditions or strains.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are categorized based on their function, and pathway analysis is performed to identify the metabolic and regulatory pathways that are most affected.

This guide provides a snapshot of the current understanding of the transcriptomic landscape of P. putida during PHA production. The data clearly indicates that the metabolic and regulatory responses are highly dependent on the specific environmental conditions and the genetic makeup of the strain. By leveraging this knowledge, researchers can devise rational engineering strategies to further enhance the production of these valuable bioplastics.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyoctanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3-Hydroxyoctanoate must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste streams.

Immediate Safety and Handling Precautions

While some data sheets for derivatives like 3-hydroxy Octanoic Acid methyl ester may not classify the substance as hazardous, other sources indicate that (±)-3-Hydroxyoctanoic acid is a combustible solid and can cause skin, eye, and respiratory irritation[1][2]. Therefore, a precautionary approach is essential.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Eyeshields or safety glasses

  • Chemical-resistant gloves

  • A type N95 (US) respirator or equivalent

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Initial Risk Assessment

  • Review Available Data: Consult Safety Data Sheets (SDS) and chemical databases like PubChem for information on the specific form of this compound being used.

  • Evaluate Chemical Structure: While not acutely toxic, the potential for irritation warrants careful handling[2].

  • Consider Quantity: The volume of waste generated will influence the disposal container size and pickup frequency.

Step 2: Segregation of Waste Streams Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal. Do not mix incompatible waste streams[3].

  • Solid Waste:

    • Place contaminated PPE (gloves, etc.), weighing papers, and absorbent materials used for spills into a designated, clearly labeled hazardous waste container[3].

    • Unused or expired pure this compound should remain in its original, sealed container for disposal[3].

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including the first rinse of any container, in a dedicated, labeled hazardous waste container[4].

    • Segregate waste based on the solvent used (e.g., halogenated vs. non-halogenated solvents)[3].

    • Crucially, do not dispose of this compound solutions down the drain or into sewers [1].

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials[3].

Step 3: Containerization and Labeling

  • Use Appropriate Containers: All waste must be collected in containers that are in good condition and chemically compatible with this compound and any solvents used[3].

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and solvent composition.

Step 4: Storage and Final Disposal

  • Safe Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Keep containers tightly sealed when not in use[5].

  • Consult EHS: Adhere strictly to your institution's Environmental Health & Safety (EHS) department's guidelines for hazardous waste pickup and disposal[3]. The final disposal method for organic chemical waste is typically high-temperature incineration[3].

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which can be useful for risk assessment and handling procedures.

PropertyValueSource
Molecular FormulaC₈H₁₆O₃
Molecular Weight160.21 g/mol [2]
FormPowder or solid
Storage Temperature−20°C
GHS Hazard StatementsH315, H319, H335[2]

Experimental Protocols: Spill Cleanup

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE (gloves, eye protection, respirator).

  • Contain the Spill: For liquid spills, use an absorbent, liquid-binding material such as sand, diatomite, or universal binders to contain the spill[1].

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Stream start->waste_type solid Solid Waste (PPE, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid sharps Sharps Waste (Needles, blades) waste_type->sharps Sharps containerize_solid Place in Labeled Hazardous Solid Waste Container solid->containerize_solid containerize_liquid Segregate by Solvent & Place in Labeled Hazardous Liquid Waste Container liquid->containerize_liquid containerize_sharps Place in Labeled Hazardous Sharps Container sharps->containerize_sharps storage Store in Designated Waste Accumulation Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage ehs Contact EHS for Pickup and Final Disposal storage->ehs

Caption: Disposal workflow for this compound waste.

References

Navigating the Safe Handling of 3-Hydroxyoctanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 3-Hydroxyoctanoate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be a trusted resource for laboratory safety and chemical handling.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, adherence to strict safety protocols is crucial to minimize exposure and prevent potential health hazards. The primary hazards associated with its acidic form, 3-hydroxyoctanoic acid, include skin, eye, and respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Minimum Recommended PPE:

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects eyes from splashes of solutions or contact with solid particles.
Hand Protection Disposable nitrile gloves.Prevents direct skin contact with the chemical. Consider double-gloving for enhanced protection.
Body Protection Long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Type N95 (US) or equivalent respirator.Recommended when handling the powder form to avoid inhalation of dust particles.

Operational Plan: A Step-by-Step Guide to Handling this compound

A systematic approach to handling this compound ensures both the safety of laboratory personnel and the integrity of the experiment. The following procedural guidance covers the key steps from preparation to execution of an experimental protocol.

1. Preparation and Weighing (in a Chemical Fume Hood):

  • Engineering Controls: Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder onto a weigh boat using a clean spatula. Avoid creating dust.

2. Solution Preparation (Example Protocol):

  • For Organic Synthesis: To a solution of 3-hydroxyoctanoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), other reagents can be added dropwise at room temperature. For instance, in the synthesis of benzyl (B1604629) this compound, sodium carbonate (3 equivalents) and benzyl-bromide (1.1 equivalents) are added to the DMF solution. The reaction is then stirred, typically for 24 hours.

  • For Saponification: To a solution of a this compound ester (e.g., methyl this compound) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and methanol, an aqueous solution of a base such as lithium hydroxide (B78521) (LiOH) is added carefully. The mixture is then stirred at room temperature to facilitate the reaction.

3. Post-Reaction Work-up:

  • Quenching and Extraction: After the reaction is complete, the mixture is typically acidified (e.g., with 1 M HCl to pH 2) and then extracted multiple times with an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic layers are then washed with brine and dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure to yield the final product.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound powder, contaminated weigh boats, and gloves in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Container Rinsing:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can often be disposed of according to standard laboratory procedures, but it is essential to consult your institution's specific guidelines.

Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Never pour chemical waste down the drain or dispose of it in regular trash.

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound have not been established, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information for the closely related 3-hydroxyoctanoic acid.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Signaling Pathway and Experimental Workflow

This compound is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor (GPCR). The activation of HCA3 by this compound triggers a signaling cascade that ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.

HCA3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3HO This compound HCA3 HCA3 Receptor 3HO->HCA3 Binds and Activates G_protein Gi/o Protein HCA3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates EGFR_trans EGFR Transactivation PKC->EGFR_trans Leads to Ras Ras EGFR_trans->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Response Cellular Response (e.g., Gene Expression) ERK->Response Regulates

Caption: HCA3 receptor signaling cascade initiated by this compound.

This guide provides a foundational framework for the safe and effective handling of this compound. It is imperative that all laboratory personnel supplement this information with institution-specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the specific compound being used.

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